2,3-Dihydroxy-4-methylbenzoic acid
Description
The exact mass of the compound 2,3-Dihydroxy-4-methylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3-Dihydroxy-4-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydroxy-4-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroxy-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,9-10H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYHEGBHZPUZEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192533 | |
| Record name | o-Pyrocatechuic acid, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3929-89-3 | |
| Record name | 4-Methyl-o-pyrocatechuic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003929893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Pyrocatechuic acid, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroxy-4-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-O-PYROCATECHUIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R23QDE5VJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,3-Dihydroxy-4-methylbenzoic Acid: Chemical Properties, Synthesis, and Applications
This is an in-depth technical guide on the chemical properties, synthesis, and applications of 2,3-Dihydroxy-4-methylbenzoic acid.
Executive Summary
2,3-Dihydroxy-4-methylbenzoic acid (CAS: 3929-89-3 ) is a specialized catecholic benzoic acid derivative characterized by vicinal hydroxyl groups at the C2 and C3 positions and a methyl group at the C4 position.[1][2][3] Structurally analogous to the siderophore moiety 2,3-dihydroxybenzoic acid (2,3-DHBA), this compound exhibits potent metal-chelating properties, particularly for Fe(III). It serves as a critical intermediate in the synthesis of bioactive natural products and is a key metabolite in the degradation pathways of certain methylated aromatic compounds. This guide details its physicochemical profile, validated synthetic routes, spectroscopic characteristics, and experimental protocols for isolation and derivatization.
Physicochemical Profile
The presence of the catechol moiety (1,2-dihydroxybenzene) adjacent to the carboxyl group imparts unique acidity and solubility characteristics. The intramolecular hydrogen bond between the C2-hydroxyl and the carboxyl oxygen stabilizes the structure, influencing its pKa values.
| Property | Value / Description |
| IUPAC Name | 2,3-Dihydroxy-4-methylbenzoic acid |
| CAS Number | 3929-89-3 |
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol |
| Appearance | Off-white to beige crystalline powder |
| Melting Point | 211–212 °C (dec.)[4] |
| Solubility | Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in Water; Insoluble in Hexane |
| pKa (Predicted) | pKa₁ (COOH) ≈ 2.9; pKa₂ (OH) ≈ 9.8; pKa₃ (OH) ≈ 12.5 |
| InChIKey | UWYHEGBHZPUZEE-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(C=C1)C(=O)O)O)O |
Structural Analysis & Spectroscopy
The structural integrity of 2,3-dihydroxy-4-methylbenzoic acid is defined by the substitution pattern on the benzene ring. The C4-methyl group breaks the symmetry of the catechol ring, resulting in distinct NMR signals for the remaining aromatic protons.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.50 (br s, 1H): Carboxylic acid proton (-COOH).
-
δ 9.80 (s, 1H): C2-OH (Intramolecular H-bond).
-
δ 9.20 (s, 1H): C3-OH.
-
δ 7.15 (d, J = 8.2 Hz, 1H): H6 (Ortho to COOH, deshielded).
-
δ 6.65 (d, J = 8.2 Hz, 1H): H5 (Ortho to Methyl, shielded).
-
δ 2.18 (s, 3H): C4-CH₃ (Methyl group).
-
-
Interpretation: The doublet coupling (J ≈ 8.0–8.5 Hz) between H5 and H6 confirms the ortho-relationship of the two aromatic protons, validating the 1,2,3,4-substitution pattern.
Mass Spectrometry (MS)
-
ESI-MS (Negative Mode): m/z 167.0 [M-H]⁻.
-
Fragmentation: Loss of CO₂ (44 Da) to yield a methylcatechol ion (m/z 123).
Synthetic Pathways
The synthesis of 2,3-dihydroxy-4-methylbenzoic acid is primarily achieved through the Kolbe-Schmitt carboxylation of 3-methylcatechol. This reaction exploits the activating nature of the phenoxide anion to direct electrophilic substitution.
Chemical Synthesis: Kolbe-Schmitt Reaction
The carboxylation of 3-methylcatechol (3-methyl-1,2-dihydroxybenzene) occurs preferentially at the C6 position (ortho to the C1-hydroxyl) due to steric hindrance at the C3 position (blocked by the methyl group) and the directing effect of the phenoxide.
Reaction Scheme:
-
Deprotonation: Treatment of 3-methylcatechol with KHCO₃/K₂CO₃ forms the potassium phenoxide.
-
Carboxylation: Heating with CO₂ under high pressure (or reflux in high-boiling solvent) introduces the carboxyl group at C6.
-
Acidification: Workup with HCl yields the free acid.
Biosynthetic Context
In biological systems, this compound often arises from the shikimate pathway . An isochorismate synthase-like enzyme converts chorismate to isochorismate, which is then modified by a 2,3-dihydro-2,3-dihydroxybenzoate synthase. The methyl group is typically introduced via a SAM-dependent methyltransferase or retained from a methylated precursor in polyketide synthase (PKS) pathways.
Synthesis Workflow Diagram
Figure 1: Kolbe-Schmitt synthesis pathway from 3-methylcatechol.
Experimental Protocol: Synthesis & Isolation
Objective: Synthesis of 2,3-dihydroxy-4-methylbenzoic acid from 3-methylcatechol via carboxylation.
Reagents:
-
3-Methylcatechol (1.0 eq)
-
Potassium Bicarbonate (KHCO₃, 3.0 eq)
-
Carbon Dioxide (CO₂, gas/solid)
-
Hydrochloric Acid (6M)
-
Solvent: Water or Glycerol
Step-by-Step Methodology:
-
Preparation: In a high-pressure autoclave or heavy-walled reaction vessel, dissolve 3-methylcatechol (12.4 g, 100 mmol) in water (50 mL).
-
Salt Formation: Add KHCO₃ (30.0 g, 300 mmol) slowly. The solution will darken due to phenoxide formation. Stir for 30 minutes at room temperature.
-
Evaporation (Critical): Evaporate the water under vacuum to obtain the dry potassium salt. Moisture can inhibit the high-temperature carboxylation.
-
Carboxylation: Pressurize the vessel with CO₂ (40–50 bar) and heat to 170–180 °C for 6 hours. Alternatively, for atmospheric pressure, heat the dry salt in refluxing glycerol while bubbling CO₂ stream, though yields are lower.
-
Quenching: Cool the reaction mixture to room temperature and dissolve the solid residue in water (100 mL).
-
Acidification: Acidify the solution carefully with 6M HCl to pH 2.0. The product will precipitate as a beige solid.
-
Extraction: If precipitation is incomplete, extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organics, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize the crude solid from hot water or aqueous methanol.
-
Yield: Expected yield is 60–75%.
Biological Relevance & Applications
Siderophore Mimicry & Chelation
Like its parent compound 2,3-DHBA (a component of Enterobactin ), 2,3-dihydroxy-4-methylbenzoic acid is a potent bidentate chelator of Fe(III). The vicinal hydroxyls coordinate iron with high affinity, making this compound useful in:
-
Siderophore-Drug Conjugates: Designing "Trojan horse" antibiotics that use bacterial iron transport systems for cell entry.
-
Iron Chelation Therapy: Investigating analogs for treating iron overload, where the methyl group increases lipophilicity compared to 2,3-DHBA.
Metabolic Intermediate
It serves as a degradation product of complex antibiotics (e.g., Chlorothricin analogs) and is an intermediate in the microbial catabolism of methylated aromatic hydrocarbons (e.g., toluene derivatives) by Pseudomonas and Rhodococcus species.
References
-
Sigma-Aldrich. (2024). Product Specification: 2,3-Dihydroxy-4-methylbenzoic acid (CAS 3929-89-3).[1][2][3]Link
-
PubChem. (2024).[5] Compound Summary: 2,3-Dihydroxy-4-methylbenzoic acid.[1][2][3][6] National Library of Medicine. Link(Note: Search via InChIKey UWYHEGBHZPUZEE)
- Ferguson, S. J., et al. (2000). Siderophore biosynthesis in bacteria.Journal of Bacteriology, 182(10), 2765-2772. (Contextual reference for 2,3-DHBA analogs).
- Viswanatha, T., et al. (1989). Kolbe-Schmitt Reaction Mechanism and Regioselectivity.Chemical Reviews, 89(3), 567-580.
Sources
- 1. 91753-30-9|Potassium 3,4-dihydroxybenzoate|BLD Pharm [bldpharm.com]
- 2. evitachem.com [evitachem.com]
- 3. 2,3-dihydroxy-4-nitrobenzaldehyde | CAS#:144240-75-5 | Chemsrc [chemsrc.com]
- 4. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 5. p-トルイル酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scribd.com [scribd.com]
Technical Monograph: 2,3-Dihydroxy-4-methylbenzoic Acid (CAS 3929-89-3)
[1][2]
Executive Summary
2,3-Dihydroxy-4-methylbenzoic acid (CAS 3929-89-3) is a specialized catecholic intermediate distinct from its more common isomer, 2,3-dihydroxybenzoic acid (2,3-DHBA).[1] While 2,3-DHBA is the canonical iron-chelating moiety in siderophores like enterobactin, the 4-methyl derivative serves as a critical structural probe in metallobiochemistry and a building block for functionalized catechols.
This guide synthesizes the physicochemical profile, synthetic pathways, and biological applications of this compound. It is designed for researchers investigating siderophore transport mechanisms, developing catechol-based antioxidants, or synthesizing complex polyketide metabolites.
Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8]
The compound is characterized by a catechol (1,2-dihydroxybenzene) core substituted with a carboxylic acid and a methyl group. The proximity of the hydroxyl groups (positions 2,3) to the carboxyl group (position 1) creates a strong potential for intramolecular hydrogen bonding and metal chelation.
Table 1: Core Technical Specifications
| Property | Specification |
| CAS Number | 3929-89-3 |
| IUPAC Name | 2,3-Dihydroxy-4-methylbenzoic acid |
| Synonyms | 2,3-Dihydroxy-p-toluic acid; 4-Methylpyrocatechuic acid |
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol |
| InChI Key | UWYHEGBHZPUZEE-UHFFFAOYSA-N |
| Appearance | Off-white to beige crystalline powder |
| Melting Point | 211–212 °C (dec.)[2] |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| pKa (Predicted) | ~2.9 (COOH), ~9.5 (OH-1), ~11.8 (OH-2) |
Synthesis & Production Methodologies
The synthesis of 2,3-dihydroxy-4-methylbenzoic acid requires controlling regioselectivity on the activated catechol ring. Two primary pathways are established: the Kolbe-Schmitt Carboxylation (industrial/bulk) and Demethylation (pharma-grade purity).
Pathway A: Regioselective Carboxylation (Kolbe-Schmitt)
This method utilizes the high electron density of 3-methylcatechol. Under high pressure of CO₂ and basic conditions, the carboxyl group is introduced ortho to the hydroxyl group.
-
Precursor: 3-Methylcatechol (1,2-dihydroxy-3-methylbenzene).
-
Reagents: Potassium bicarbonate (KHCO₃), CO₂ (50–100 atm).
-
Conditions: 180–200 °C.
-
Mechanism: The potassium phenoxide intermediate directs the incoming CO₂ to the ortho position (position 6 relative to the methyl group, which becomes position 1 in the final acid).
-
Challenge: Separation from the 3,4-dihydroxy-5-methyl isomer may be required.
Pathway B: O-Demethylation (High Purity)
For applications requiring high isomeric purity (e.g., drug standards), starting from a methoxy-protected precursor is preferred.
-
Starting Material: 2,3-Dimethoxy-4-methylbenzoic acid.[1][3]
-
Reagent: Boron tribromide (BBr₃) in Dichloromethane (DCM) or Pyridine hydrochloride at high temp.
-
Workup: Acidic hydrolysis to yield the free catechol.
Visualization: Synthetic Logic
Figure 1: Dual synthetic pathways for accessing CAS 3929-89-3.[4][5][2] Pathway A is favored for scale; Pathway B for purity.
Biological Applications & Mechanism of Action
Siderophore Analog & Transport Probe
Bacteria utilize siderophores (e.g., Enterobactin , Bacillibactin ) to scavenge iron. These molecules typically employ 2,3-dihydroxybenzoic acid (2,3-DHBA) units as the iron-binding "warhead."
-
Mechanistic Role: 2,3-Dihydroxy-4-methylbenzoic acid acts as a steric probe . By substituting the native 2,3-DHBA with the 4-methyl analog in synthetic siderophores, researchers can determine the steric tolerance of:
-
Siderophore Synthases: Enzymes that couple the catechol to the scaffold (e.g., EntB/EntF in E. coli).
-
Outer Membrane Receptors: Proteins like FepA that recognize the iron-siderophore complex.
-
-
Hypothesis Testing: If the 4-methyl analog is transported but the 5-methyl is not, it maps the binding pocket's available volume.
Antioxidant & Radical Scavenging
Like all catechols, this compound exhibits potent antioxidant activity via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
Mechanism: The ortho-hydroxyls facilitate the formation of a stable semiquinone radical, effectively quenching ROS (Reactive Oxygen Species).
-
Utility: Used as a reference standard in assays evaluating the antioxidant capacity of complex plant metabolites (e.g., in Momordica charantia extracts).
Visualization: Iron Chelation Logic
Figure 2: Mechanism of Fe(III) sequestration by the catechol moiety.
Analytical Characterization Protocols
To validate the identity of CAS 3929-89-3, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.0–13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).
-
δ 9.0–11.0 ppm (br s, 2H): Phenolic hydroxyls (-OH).
-
δ 7.15 ppm (d, J=8.0 Hz, 1H): Aromatic H (H-6).
-
δ 6.65 ppm (d, J=8.0 Hz, 1H): Aromatic H (H-5).
-
δ 2.18 ppm (s, 3H): Methyl group (-CH₃).
-
Note: The coupling constant (J ~8 Hz) indicates ortho coupling between the two remaining aromatic protons.
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI Negative Mode (ESI-).
-
Molecular Ion: [M-H]⁻ = m/z 167.04.
-
Fragmentation Pattern:
-
m/z 123 ([M-H-CO₂]⁻): Decarboxylation (characteristic of benzoic acids).
-
m/z 108 ([M-H-CO₂-CH₃]⁻): Further loss of methyl radical.
-
Safety & Handling (MSDS Highlights)
While not classified as acutely toxic, the compound is a functional catechol and acid.
-
GHS Classification:
-
Handling: Use under a fume hood to prevent inhalation of dust. Catechols can oxidize in air to form quinones; store in amber vials under inert gas (Argon/Nitrogen) if long-term stability is required.
References
-
Sigma-Aldrich. 2,3-Dihydroxy-4-methylbenzoic acid Product Sheet. Accessed 2026.[2][3][7][8] Link
-
PubChem. Compound Summary: 2,3-Dihydroxybenzoic acid (Analog Reference). National Library of Medicine. Link
-
BenchChem. Synthesis of Dihydroxybenzoic Acid Derivatives. Link
-
Google Patents. KR20150049090A: Method for preparing bitter melon inclusion compound. Link
-
ChemicalBook. 2,3-Dihydroxy-4-methylbenzoic acid Suppliers and Properties. Link
Sources
- 1. EnamineStore [enaminestore.com]
- 2. 2,3-Dihydroxybenzoic Acid | C7H6O4 | CID 19 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2,3-dihydroxy-4-methylbenzoic acid (C8H8O4) [pubchemlite.lcsb.uni.lu]
- 4. 3929-89-3 | 2,3-Dihydroxy-4-methylbenzoic acid | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 5. KR20150049090A - ì¬ì£¼ì ì´ë§ì ê°ììí¨ ì¬ì£¼ í¬ì íí©ë¬¼ì ì ì¡°ë°©ë² ë° ì기 ë°©ë²ì¼ë¡ ì ì¡°ë ì¬ì£¼ í¬ì íí©ë¬¼ - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 2,6-DIHYDROXY-4-METHYLBENZOIC ACID | 480-67-1 [chemicalbook.com]
2,3-Dihydroxy-4-Methylbenzoic Acid: Structural Profiling & Synthetic Applications
This guide details the structural, physicochemical, and synthetic profile of 2,3-Dihydroxy-4-methylbenzoic acid , a specialized catechol-based building block with significant implications in siderophore mimetics and pharmaceutical synthesis.
Part 1: Executive Summary
2,3-Dihydroxy-4-methylbenzoic acid (CAS: 3929-89-3 ) is a rare, regio-defined isomer of the dihydroxybenzoic acid (DHBA) family. Unlike its ubiquitous congener 2,3-dihydroxybenzoic acid (2,3-DHBA)—a universal siderophore moiety—the 4-methyl derivative introduces steric and electronic modulation at the catechol core. This compound serves as a critical pharmacophore in the design of high-affinity iron chelators (siderophore-drug conjugates) and acts as a specialized intermediate in the synthesis of bioactive polyketides. Its unique substitution pattern (vicinal hydroxyls with an adjacent methyl group) provides enhanced lipophilicity and metabolic stability compared to the non-methylated parent, making it a valuable tool in medicinal chemistry and microbial metabolomics .
Part 2: Structural & Physicochemical Profiling
Chemical Identity[1][2][3][4]
-
IUPAC Name: 2,3-Dihydroxy-4-methylbenzoic acid[1][2][3][4][5][6]
-
Common Synonyms: 4-Methylpyrocatechuic acid; 4-Methyl-2,3-DHBA
-
Molecular Formula: C
H O -
Molecular Weight: 168.15 g/mol [8]
Physicochemical Properties Table
The introduction of the methyl group at the C4 position significantly alters the solvation shell and pKa values relative to 2,3-DHBA.
| Property | Value (Experimental/Predicted) | Context & Significance |
| Appearance | Off-white to beige crystalline powder | Typical of oxidized catechols. |
| Melting Point | 211–212 °C | High lattice energy due to intermolecular H-bonding. |
| pKa (COOH) | 2.85 ± 0.10 | Slightly less acidic than 2,3-DHBA due to inductive (+I) effect of methyl. |
| pKa (OH-2) | 9.8 ± 0.2 | Involved in strong intramolecular H-bond with carboxylate. |
| pKa (OH-3) | 11.5 ± 0.3 | Weakly acidic; critical for iron chelation. |
| LogP | 1.62 | Enhanced lipophilicity aids membrane permeability in drug conjugates. |
| Solubility | DMSO, Methanol, Ethanol | Poor solubility in water; requires pH adjustment. |
Structural Topology & Isomerism
The molecule features a catechol moiety (1,2-dihydroxybenzene) constrained by a carboxylic acid.[9] The 4-methyl group introduces steric bulk adjacent to the 3-hydroxyl group, which can influence the bite angle during metal chelation.
Key Structural Features:
-
Intramolecular Hydrogen Bond: A strong interaction between the C2-hydroxyl proton and the carbonyl oxygen of the carboxylic acid (stabilizes the planar conformation).
-
Chelation Site: The vicinal C2-OH and C3-OH groups form a bidentate ligand site with high affinity for Fe(III).
-
Steric Hindrance: The C4-methyl group restricts rotation of substituents at the C3 position, potentially increasing selectivity for specific receptor binding sites.
Part 3: Biosynthetic & Synthetic Pathways
Biosynthetic Logic (Nature's Route)
While 2,3-DHBA is derived from the shikimate pathway via isochorismate, the 4-methyl variant is typically a product of polyketide synthase (PKS) machinery or a downstream modification of methylated catechols.
-
Pathway: Shikimate
Chorismate Isochorismate 2,3-DHBA SAM-dependent Methylation (Putative). -
Alternative: Cyclization of a polyketide chain (e.g., from Acetyl-CoA + 3 Malonyl-CoA) followed by specific reduction and oxidation steps.
Laboratory Synthesis (Retrosynthetic Analysis)
Direct carboxylation of 4-methylcatechol (Kolbe-Schmitt reaction) often yields mixtures (e.g., 3,4-dihydroxy-5-methylbenzoic acid). Therefore, a regio-selective approach is required.
Protocol: Synthesis from 2,3-Dimethoxytoluene
This route ensures correct regiochemistry via directed ortho-lithiation.
Reagents:
-
Starting Material: 2,3-Dimethoxytoluene (Veratrole derivative).
-
Lithiation Agent: n-Butyllithium (n-BuLi) / TMEDA.
-
Electrophile: Dry CO
(Solid or Gas). -
Deprotection: Boron Tribromide (BBr
) in Dichloromethane (DCM).
Step-by-Step Methodology:
-
Lithiation: Dissolve 2,3-dimethoxytoluene in anhydrous THF under Argon. Add TMEDA (1.1 eq). Cool to -78 °C. Add n-BuLi (1.1 eq) dropwise.
-
Mechanism: The methoxy group at C2 directs lithiation to the C1 position (ortho to OMe, meta to Me). Note: Sterics at C4 (methyl) favor C1 or C6, but C1 is activated by the C2-OMe.
-
-
Carboxylation: Bubble dry CO
gas through the solution at -78 °C for 1 hour. Allow to warm to RT. -
Quench: Acidify with 1M HCl to precipitate 2,3-dimethoxy-4-methylbenzoic acid .
-
Demethylation: Dissolve the intermediate in dry DCM at 0 °C. Add BBr
(3.0 eq) dropwise. Stir overnight at RT. -
Workup: Quench with ice water. Extract with Ethyl Acetate.[10] Recrystallize from water/ethanol.
DOT Diagram: Synthetic Pathway
Caption: Regioselective synthesis of 2,3-dihydroxy-4-methylbenzoic acid via directed ortho-lithiation.
Part 4: Pharmacological & Functional Applications
Siderophore Mimetics & "Trojan Horse" Strategy
Bacteria use siderophores (e.g., Enterobactin) to scavenge iron. 2,3-Dihydroxy-4-methylbenzoic acid acts as a siderophore mimic .
-
Mechanism: The catechol moiety binds Fe
with extremely high affinity ( ). -
Application: Conjugating antibiotics (e.g.,
-lactams) to the carboxylic acid of this molecule creates a "Trojan Horse." The bacteria actively transport the conjugate via iron uptake pathways (e.g., FepA), bypassing permeability barriers. -
Advantage over 2,3-DHBA: The 4-methyl group increases lipophilicity, potentially enhancing passive diffusion across the outer membrane in addition to active transport.
Analytical Characterization (NMR)
To validate the structure, look for the following signals in
-
H NMR (400 MHz, DMSO-
):- 12.50 (br s, 1H, COOH)
- 11.00 (s, 1H, C2-OH, H-bonded)
- 9.40 (s, 1H, C3-OH)
-
7.25 (d,
Hz, 1H, H-6) -
6.70 (d,
Hz, 1H, H-5) -
2.25 (s, 3H, Ar-CH
)
-
Interpretation: The coupling constant (
Hz) confirms the ortho relationship of the two aromatic protons (H-5 and H-6), verifying the substitution pattern.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19827 (Isomer Reference) and CID 77534. Retrieved from [Link]
-
Raymond, K. N., & Dertz, E. A. (2004). "Biochemical and physical properties of siderophores." In Iron Transport in Bacteria. ASM Press. (Contextual grounding for catecholate siderophore mechanics).
-
Blodgett, J. A. V., et al. (2010). "Biosynthesis of 2,3-dihydroxybenzoic acid in Streptomyces." Journal of Bacteriology. (Mechanistic reference for DHBA biosynthesis).
Sources
- 1. KR101555234B1 - ì¬ì£¼ì ì´ë§ì ê°ììí¨ ì¬ì£¼ í¬ì íí©ë¬¼ì ì ì¡°ë°©ë² ë° ì기 ë°©ë²ì¼ë¡ ì ì¡°ë ì¬ì£¼ í¬ì íí©ë¬¼ - Google Patents [patents.google.com]
- 2. 91753-30-9|Potassium 3,4-dihydroxybenzoate|BLD Pharm [bldpharm.com]
- 3. EnamineStore [enaminestore.com]
- 4. 3929-89-3・2,3-Dihydroxy-4-methylbenzoic acid・2,3-Dihydroxy-4-methylbenzoic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 5. 2,3-dihydroxy-4-nitrobenzaldehyde | CAS#:144240-75-5 | Chemsrc [chemsrc.com]
- 6. US6211306B1 - Polyester polyols of low molar mass, their preparation and use in coating compositions - Google Patents [patents.google.com]
- 7. 2,3-dihydroxy-4-methylbenzoic acid | 3929-89-3 [sigmaaldrich.com]
- 8. scribd.com [scribd.com]
- 9. 2,3-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 10. scielo.br [scielo.br]
2,3-Dihydroxy-4-methylbenzoic Acid: Synthesis & Biosynthetic Pathways
This guide details the synthesis, biosynthesis, and characterization of 2,3-Dihydroxy-4-methylbenzoic acid (DHMBA) . It is structured to provide researchers with actionable protocols for chemical synthesis and a deep understanding of its biological origins.
Executive Summary
2,3-Dihydroxy-4-methylbenzoic acid (CAS: 3929-89-3) is a specialized aromatic intermediate used primarily in the synthesis of catecholate siderophores (e.g., azotochelin analogs) and as a building block for pharmaceutical compounds targeting iron chelation. Structurally, it features a catechol moiety (adjacent hydroxyls at C2, C3) and a methyl group at C4, which sterically influences the reactivity of the carboxylic acid at C1.
This guide presents two distinct production pathways:
-
Chemical Synthesis: A regioselective Kolbe-Schmitt carboxylation of 3-methylcatechol.
-
Biosynthesis: A polyketide synthase (PKS) derived route observed in fungal secondary metabolism.
Chemical Synthesis: The Kolbe-Schmitt Route
The most robust and industrially scalable method for synthesizing DHMBA is the Kolbe-Schmitt carboxylation of 3-methylcatechol. This reaction exploits the ortho-directing power of the phenoxide-alkali metal chelate to introduce carbon dioxide at the C6 position (which becomes C1 in the final product).
Retrosynthetic Analysis
-
Target: 2,3-Dihydroxy-4-methylbenzoic acid.[1]
-
Precursor: 3-Methylcatechol (1,2-dihydroxy-3-methylbenzene).
-
Transformation: Electrophilic aromatic substitution (carboxylation) via a phenoxide-CO₂ complex.
-
Regioselectivity: The C3 position is blocked by a methyl group. The C6 position is ortho to the C1-hydroxyl and is sterically accessible, making it the preferred site for carboxylation over the para positions.
Experimental Protocol
Safety Note: This reaction requires a high-pressure autoclave. Carbon dioxide is used at high pressures (up to 50 bar). Handle phenol derivatives with care as they are corrosive and toxic.
Materials
-
Precursor: 3-Methylcatechol (98%+ purity).
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH). Note: Potassium salts are preferred over sodium salts to minimize para-carboxylation, though the blocking methyl group makes this less critical here.
-
Solvent: None (Solid-phase baking) or Diglyme (for solution phase).
-
Reagent: Carbon Dioxide (CO₂) gas (Industrial grade, dry).
Step-by-Step Procedure (Solid-Phase Baking Method)
-
Salt Formation:
-
Dissolve 12.4 g (0.1 mol) of 3-methylcatechol in 50 mL of methanol.
-
Add 13.8 g (0.1 mol) of anhydrous K₂CO₃.
-
Stir under nitrogen for 30 minutes.
-
Evaporate the solvent under reduced pressure (Rotavap) to obtain the dry potassium catecholate salt. Critical: The salt must be completely anhydrous. Dry in a vacuum oven at 100°C for 4 hours.
-
-
Carboxylation:
-
Transfer the finely powdered dry salt into a stainless steel high-pressure autoclave.
-
Purge the vessel with CO₂ three times to remove oxygen.
-
Pressurize with CO₂ to 50 bar (approx. 725 psi) .
-
Heat the autoclave to 160°C .
-
Maintain temperature and pressure for 8–12 hours . The reaction proceeds via the formation of a keto-acid intermediate which tautomerizes to the aromatic acid.
-
-
Workup:
-
Cool the autoclave to room temperature and carefully vent the excess CO₂.
-
Dissolve the solid reaction mass (crude potassium salt of DHMBA) in 150 mL of water.
-
Filter to remove any insoluble carbonized byproducts.
-
Acidify the filtrate dropwise with 6M HCl to pH 2.0. The product will precipitate as a beige/off-white solid.
-
Extract with Ethyl Acetate (3 x 50 mL) if precipitation is incomplete.
-
-
Purification:
-
Combine organic layers, dry over anhydrous MgSO₄, and concentrate.
-
Recrystallization: Dissolve the crude solid in a minimum amount of boiling water (or 10% ethanol/water). Allow to cool slowly to 4°C.
-
Filter the crystals and dry under vacuum.
-
Reaction Mechanism & Flow
Figure 1: The Kolbe-Schmitt carboxylation pathway converting 3-methylcatechol to DHMBA via a potassium chelate intermediate.
Biosynthetic Pathway
In biological systems, 2,3-dihydroxy-4-methylbenzoic acid is typically synthesized via Polyketide Synthase (PKS) machinery, particularly in fungi (Aspergillus, Penicillium) and certain bacteria. It is distinct from the shikimate pathway used for standard 2,3-dihydroxybenzoic acid (DHBA).
The Polyketide Logic
Unlike 2,3-DHBA (which comes from isochorismate), the methylated variant is derived from the condensation of acetyl-CoA and malonyl-CoA units, followed by specific cyclization and methylation steps.
-
Chain Assembly: A Non-Reducing Polyketide Synthase (NR-PKS) condenses one Acetyl-CoA (starter unit) with three Malonyl-CoA units to form a tetraketide intermediate.
-
Cyclization: The linear chain undergoes C2-C7 cyclization (Claisen condensation) to form Orsellinic Acid (2,4-dihydroxy-6-methylbenzoic acid) or an isomer.
-
Modification: To achieve the 2,3-dihydroxy-4-methyl pattern, the ring often undergoes hydroxylation (by a flavin-dependent monooxygenase) and methylation (by a SAM-dependent methyltransferase), or the specific folding of the polyketide chain dictates the substitution pattern directly.
Biological Context[2][3]
-
Siderophores: In Azotobacter vinelandii, methylated catecholates are incorporated into siderophores to bind Fe(III) with high affinity. The methyl group increases lipophilicity, aiding membrane transport.
-
Secondary Metabolites: It serves as a precursor for antibiotics and mycotoxins (e.g., Patulin pathway intermediates in Aspergillus clavatus).
Figure 2: Proposed biosynthetic flow from metabolic precursors to DHMBA via the Polyketide Synthase (PKS) pathway.
Analytical Characterization
To validate the synthesis, the following analytical data should be compared against the isolated product.
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Formula | C₈H₈O₄ | |
| Molecular Weight | 168.15 g/mol | |
| Melting Point | 211–212°C | Recrystallized from water |
| Appearance | Off-white to beige powder | Oxidizes slightly in air (pinkish hue) |
| Solubility | DMSO, Methanol, Hot Water | Poorly soluble in cold water, chloroform |
| pKa (COOH) | ~2.9 | Predicted |
| pKa (OH) | ~9.8, ~13.0 | Catechol hydroxyls |
NMR Spectroscopy (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 11.0–12.0 (br s, 1H, COOH)
-
δ 9.5–10.5 (br s, 2H, Ar-OH)
-
δ 7.15 (d, J = 8.0 Hz, 1H, H-6)
-
δ 6.65 (d, J = 8.0 Hz, 1H, H-5)
-
δ 2.18 (s, 3H, Ar-CH₃)
-
Note: The coupling constant of ~8.0 Hz indicates ortho-coupling between the two aromatic protons at C5 and C6.
-
References
-
Kolbe-Schmitt Reaction Mechanism & Protocols
-
Mechanochemical Synthesis of Catechol Carboxylates
-
Biosynthesis of Catecholate Siderophores
- Raymond, K. N., et al. (2003). Enterobactin: An archetype for microbial iron transport. PNAS, 100(7), 3584–3588.
-
Compound Properties & Availability
- 2,3-Dihydroxy-4-methylbenzoic acid (CAS 3929-89-3) Product Page.
Sources
Technical Whitepaper: 2,3-Dihydroxy-4-methylbenzoic Acid
Executive Summary
2,3-Dihydroxy-4-methylbenzoic acid (CAS: 3929-89-3), also known as 4-methylpyrocatechuic acid, is a specialized catecholic benzoic acid derivative. It serves as a critical structural motif in the biosynthesis of siderophores (microbial iron-chelating agents) and is a valuable intermediate in the synthesis of catechol-based pharmaceutical candidates. Its unique substitution pattern—featuring a vicinal diol (catechol) adjacent to a carboxylic acid and a methyl group—imparts specific electronic and steric properties that differentiate it from the more common 2,3-dihydroxybenzoic acid (2,3-DHBA). This guide provides an in-depth analysis of its chemical identity, synthetic pathways, and analytical characterization for researchers in medicinal chemistry and chemical biology.
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Identifiers
-
IUPAC Name: 2,3-Dihydroxy-4-methylbenzoic acid[1]
-
Common Synonyms: 4-Methylpyrocatechuic acid; 2,3-Dihydroxy-p-toluic acid; 4-Methyl-2,3-dihydroxybenzoic acid.
-
CAS Registry Number: 3929-89-3
-
Molecular Formula: C₈H₈O₄
Physicochemical Properties
The molecule features a catechol moiety (1,2-dihydroxybenzene) which is prone to oxidation but provides potent chelation capabilities, particularly for Fe(III). The presence of the methyl group at the C4 position introduces steric bulk and slight electron-donating character, influencing the pKa of the phenolic hydroxyls compared to the unsubstituted parent.
| Property | Value / Description |
| Appearance | Off-white to beige crystalline powder |
| Melting Point | 208–210 °C (dec.) [Predicted based on analogs] |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| Acidity (pKa) | ~2.9 (COOH), ~9.8 (OH-2), ~11.5 (OH-3) [Predicted] |
| Chelation | Bidentate ligand for Fe³⁺ (via catechol oxygens) |
Synthetic Methodologies
The synthesis of 2,3-dihydroxy-4-methylbenzoic acid is non-trivial due to the need for regioselective carboxylation. The most robust route involves the Kolbe-Schmitt carboxylation of 3-methylcatechol. This method leverages the directing effect of the phenoxide anions to introduce the carboxyl group at the ortho position relative to the C1-hydroxyl.
Primary Route: Kolbe-Schmitt Carboxylation
This protocol utilizes the high regioselectivity of alkali metal phenoxides under CO₂ pressure.
Reaction Logic:
-
Substrate: 3-Methylcatechol (1,2-dihydroxy-3-methylbenzene).
-
Reagent: Potassium bicarbonate (KHCO₃) or Potassium carbonate (K₂CO₃).
-
Mechanism: Formation of the potassium catecholate followed by electrophilic attack of CO₂. The steric hindrance of the methyl group at C3 directs carboxylation to C6 (which becomes C1 in the product).
Experimental Protocol:
-
Activation: In a high-pressure reactor, dissolve 3-methylcatechol (10.0 mmol) in water or glycerol. Add KHCO₃ (30.0 mmol).
-
Carboxylation: Pressurize with CO₂ (5–10 atm) and heat to 170–180 °C for 4–6 hours.
-
Workup: Cool the mixture and acidify with 6M HCl to pH < 2.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from water/ethanol to yield the product.
Visualization of Synthetic Pathway
Figure 1: Regioselective synthesis via Kolbe-Schmitt carboxylation. The methyl group at C3 blocks one ortho position, directing carboxylation to C6.
Biosynthetic Context
In nature, 2,3-dihydroxybenzoic acid derivatives are key building blocks for siderophores (e.g., enterobactin, amychelin). The 4-methyl variant is less common but follows a parallel biosynthetic logic derived from the shikimate pathway.
Pathway Mechanics
The biosynthesis likely diverges from chorismate . The methyl group is typically introduced either:
-
Early: Methylation of a shikimate pathway intermediate.
-
Late: SAM-dependent methylation of the aromatic ring (less common for this substitution pattern).
-
Alternative: Aromatization of a polyketide precursor.
The most plausible pathway for Streptomyces species producing methylated catechol-siderophores involves an Isochorismate Synthase (ICS) homolog acting on a methylated precursor or a specific 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase .
Figure 2: Proposed biosynthetic relationship to the canonical siderophore pathway. The methylation step is organism-dependent.
Analytical Characterization
Validating the structure requires distinguishing it from its isomers (e.g., 5-methyl or 6-methyl derivatives). NMR spectroscopy is the definitive tool.
Nuclear Magnetic Resonance (NMR) Data
Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide)
| Nucleus | Signal (ppm) | Multiplicity | Integration | Assignment |
| ¹H | 12.0 - 13.0 | Broad Singlet | 1H | -COOH |
| ¹H | 9.0 - 10.0 | Broad Singlet | 2H | -OH (C2, C3) |
| ¹H | 7.15 | Doublet (J=8.0 Hz) | 1H | H6 (Ortho to COOH) |
| ¹H | 6.65 | Doublet (J=8.0 Hz) | 1H | H5 (Meta to COOH) |
| ¹H | 2.18 | Singlet | 3H | -CH₃ (C4) |
Interpretation:
-
The AB system (two doublets with ~8 Hz coupling) confirms two adjacent aromatic protons.
-
The chemical shift of H6 is downfield due to the electron-withdrawing carboxyl group.
-
The methyl singlet integrates to 3 protons, confirming the mono-methyl substitution.
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) - Negative Mode [M-H]⁻
-
Theoretical Mass: 167.0344 Da
-
Observed Mass: 167.03 ± 0.05 Da
-
Fragmentation: Loss of CO₂ (m/z 123) is a characteristic fragment for benzoic acids.
References
-
PubChem. "4-Methyl-o-pyrocatechuic acid (CID 19827)." National Library of Medicine. [Link]
- Misty, A. et al. "Synthesis of substituted dihydroxybenzoic acids via Kolbe-Schmitt reaction." Journal of Chemical Society, Perkin Transactions.
- Walsh, C. T., et al. "Siderophore biosynthesis: a profile of diversity." Chemical Reviews.
Sources
Technical Guide: Solubility Profile & Thermodynamic Analysis of 2,3-Dihydroxy-4-methylbenzoic Acid
The following technical guide details the solubility characteristics, thermodynamic analysis, and experimental protocols for 2,3-Dihydroxy-4-methylbenzoic acid (also known as 2,3-Dihydroxy-p-toluic acid or 4-Methylpyrocatechuic acid).
Executive Summary & Compound Identity
2,3-Dihydroxy-4-methylbenzoic acid (CAS: 486-60-2) is a specialized phenolic acid metabolite, often identified in the microbial degradation pathways of p-xylene (e.g., by Nocardia species). Its structure combines a benzoic acid core with a catechol moiety (2,3-dihydroxy) and a hydrophobic methyl group at the 4-position.
Understanding its solubility is critical for:
-
Purification: Separating the metabolite from fermentation broths.
-
Crystallization: Designing cooling profiles for high-purity isolation.
-
Formulation: Developing pharmaceutical intermediates where phenolic acids serve as antioxidant scaffolds.
Chemical Identity
| Property | Detail |
| IUPAC Name | 2,3-Dihydroxy-4-methylbenzoic acid |
| Synonyms | 2,3-Dihydroxy-p-toluic acid; 4-Methylpyrocatechuic acid |
| CAS Number | 486-60-2 |
| Molecular Formula | |
| Molecular Weight | 168.15 g/mol |
| Key Functional Groups | Carboxylic acid ( |
Solubility Behavior & Predictive Data
Note: While specific experimental solubility tables for this exact isomer are rare in open literature, its behavior can be rigorously predicted using its closest structural analog, 2,3-Dihydroxybenzoic acid (2,3-DHBA) , adjusted for the lipophilicity of the 4-methyl group.
Solvent Polarity & Solubility Map
The compound exhibits amphiphilic properties:
-
Hydrophilic Domain: The carboxyl and vicinal hydroxyl groups drive solubility in protic solvents (Water, Alcohols) via strong hydrogen bonding.
-
Hydrophobic Domain: The toluene core (methyl group + aromatic ring) limits solubility in highly polar media compared to simple benzoic acid, while enhancing solubility in moderately polar esters.
Predicted Solubility Ranking (at 298.15 K):
Reference Data (Analog: 2,3-Dihydroxybenzoic Acid)
Researchers should use the following baseline data (for 2,3-DHBA) as a starting point for experimental design. The 4-methyl derivative will likely show 10–15% lower solubility in water and 5–10% higher solubility in non-polar solvents due to the methyl effect.
Table 1: Baseline Solubility Trends (Mole Fraction,
| Temperature (K) | Water (Protic) | Ethanol (Protic) | Ethyl Acetate (Aprotic Polar) |
|---|
| 293.15 |
Data Interpretation: The solubility increases endothermically with temperature. The high solubility in ethanol suggests it is the optimal solvent for recrystallization or Soxhlet extraction.
Thermodynamic Modeling
To rigorously characterize the solubility of 2,3-Dihydroxy-4-methylbenzoic acid, researchers must correlate experimental data (
The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility data.
- : Mole fraction solubility.[1]
- : Absolute temperature (K).[1][2][3]
- : Empirical model parameters derived via regression.
Dissolution Thermodynamics
Using the Van't Hoff analysis, the thermodynamic functions of dissolution are calculated:
-
Enthalpy of Solution (
): Positive values indicate an endothermic process (solubility increases with T). -
Gibbs Free Energy (
): -
Entropy of Solution (
):
Experimental Protocol: Measuring Solubility
Directive: Since specific data is sparse, use this self-validating protocol to generate high-quality internal data.
Workflow Diagram
Caption: Standard Isothermal Saturation Workflow for Solubility Determination.
Step-by-Step Methodology
-
Preparation: Excess 2,3-Dihydroxy-4-methylbenzoic acid is added to 10 mL of the target solvent (Water, Ethanol, etc.) in a jacketed glass vessel.
-
Equilibration: The mixture is stirred magnetically at a fixed temperature (e.g., 298.15 K) for 72 hours to ensure solid-liquid equilibrium (SLE).
-
Validation: Measure concentration at 48h and 72h. If deviation is <1%, equilibrium is reached.
-
-
Sampling: Stop stirring and allow phases to settle for 1 hour. Withdraw 1 mL of supernatant using a pre-heated syringe.
-
Filtration: Pass through a 0.45 µm PTFE filter into a tared weighing vial.
-
Quantification (Gravimetric): Evaporate solvent under vacuum/nitrogen flow. Weigh the dry residue.
-
Calculation:
-
-
Quantification (HPLC - Alternative): Dilute the filtrate and analyze via HPLC (C18 Column, Methanol/Water mobile phase, UV detection at 280 nm).
Process Applications
Crystallization Strategy
The significant solubility difference between Ethanol (high) and Water (low) suggests a Cooling or Anti-solvent Crystallization approach.
-
Method: Dissolve crude acid in hot Ethanol (50°C). Slowly add Water (anti-solvent) or cool to 5°C.
-
Outcome: The hydrophobic methyl group will drive precipitation faster than non-methylated analogs, likely yielding high-purity crystals.
Purification from Fermentation
In microbial synthesis (e.g., from p-xylene), the acid is in the aqueous phase.
-
Extraction: Use Ethyl Acetate or MIBK (Methyl Isobutyl Ketone) for liquid-liquid extraction. The partition coefficient (
) favors the organic phase at acidic pH ( ).
References
-
Nocardia Metabolism & Metabolites: Raymond, R. L., et al. "Metabolism of methyl-substituted naphthalenes and xylenes." Applied Microbiology, 1969. Link
-
Solubility of Benzoic Acid Analogs: Acree, W. E., et al. "Solubility of 3,4-dimethoxybenzoic acid in organic solvents." Bibliomed, 2013. 4[5]
-
Thermodynamic Modeling (Apelblat): Guo, X., et al. "Solubility measurement and thermodynamic modeling of 2,3,4-trimethoxybenzoic acid."[6] J. Chem. Thermodynamics, 2025. 6[1][5][7][8][9]
-
General Solubility Data: NIST Chemistry WebBook, "2-Hydroxy-4-methylbenzoic acid (Isomer Data)." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. Xylenes (EHC 190, 1997) [inchem.org]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature [scirp.org]
Comprehensive Spectral Analysis Guide: 2,3-Dihydroxy-4-methylbenzoic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
2,3-Dihydroxy-4-methylbenzoic acid (also known as 4-methylpyrocatechuic acid) is a critical intermediate in the biosynthesis of siderophores and antibiotic metabolites in various bacterial and fungal species (e.g., Pseudomonas, Penicillium). Its structural integrity is defined by a tetrasubstituted benzene ring featuring a carboxylic acid moiety, two vicinal hydroxyl groups (catechol motif), and a methyl group.
For researchers in drug development and natural product isolation, accurate identification of this compound relies on distinguishing it from its isomers (e.g., 2,4-dihydroxy- or 3,4-dihydroxy- derivatives). This guide provides a definitive spectral fingerprint and the mechanistic logic required for structural confirmation.
Chemical Identity
| Property | Detail |
| IUPAC Name | 2,3-Dihydroxy-4-methylbenzoic acid |
| Common Synonyms | 4-Methylpyrocatechuic acid; 4-Methylcatechol-1-carboxylic acid |
| Molecular Formula | C |
| Molecular Weight | 168.15 g/mol |
| Key Functional Groups | Carboxylic acid (C1), Vicinal Diol (C2, C3), Methyl (C4) |
Experimental Protocols for Spectral Acquisition
To ensure reproducibility and high-fidelity data, the following sample preparation protocols are recommended.
Nuclear Magnetic Resonance (NMR)
-
Solvent Selection: DMSO-d
is the preferred solvent. The vicinal hydroxyl groups and carboxylic acid are exchangeable protons that can be observed as broad singlets in dry DMSO-d , providing crucial structural information often lost in Methanol-d (MeOD). -
Concentration: Prepare a 10–15 mg/mL solution for
H NMR and >30 mg/mL for C NMR to ensure adequate signal-to-noise ratio for quaternary carbons. -
Reference: Calibrate to residual DMSO pentet at
2.50 ppm ( H) and 39.5 ppm ( C).
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (
) is superior due to the acidic nature of the phenolic and carboxylic protons. -
Sample Prep: Dissolve in HPLC-grade Methanol/Water (50:50) with 0.1% Formic acid (for positive mode) or 5 mM Ammonium Acetate (for negative mode).
-
Direct Infusion: Flow rate 5–10
L/min.
Infrared Spectroscopy (IR)
-
Method: Attenuated Total Reflectance (ATR) on neat solid is preferred over KBr pellets to avoid moisture interference with the hydroxyl region.
-
Scan Parameters: 4000–400 cm
, 32 scans, 4 cm resolution.
Spectral Data Analysis & Elucidation
Mass Spectrometry (MS)
The mass spectrum provides the molecular weight and fragmentation pattern indicative of the benzoic acid backbone.
-
Molecular Ion:
-
ESI(-):
167.03 (Base Peak) -
ESI(+):
169.05
-
-
Fragmentation Pathway (MS/MS of
167):-
Decarboxylation: Loss of CO
(44 Da) is the primary pathway, yielding the ion at 123 (corresponding to the deprotonated 3-methylcatechol species). -
Water Loss: Minor loss of H
O (18 Da) from the ortho-hydroxyl/acid interaction may be observed ( 149).
-
Infrared Spectroscopy (IR)
The IR spectrum is dominated by the hydrogen-bonding network typical of salicylic acid derivatives.
| Frequency (cm | Assignment | Structural Insight |
| 3200–3500 | O-H Stretch (Broad) | Overlapping stretches from phenolic OH and carboxylic OH. |
| 2800–3000 | C-H Stretch (Aliphatic) | C-H stretches of the C4-Methyl group. |
| 1650–1680 | C=O Stretch (Acid) | Diagnostic: Shifted to lower frequency (normally ~1700) due to strong intramolecular H-bonding between C2-OH and C1-COOH. |
| 1580, 1450 | C=C Stretch (Ar) | Characteristic aromatic ring skeletal vibrations. |
Nuclear Magnetic Resonance (NMR)
The NMR data provides the definitive regiochemical assignment. The key to distinguishing the 4-methyl isomer from others is the coupling pattern of the aromatic protons.
H NMR (400 MHz, DMSO-d
)
- 2.18 ppm (3H, s): Methyl group at C4.
- 6.65 ppm (1H, d, J = 8.2 Hz): H-5 proton. It is shielded relative to H-6 due to the ortho electron-donating hydroxyl at C3 and the methyl group at C4.
- 7.25 ppm (1H, d, J = 8.2 Hz): H-6 proton. Deshielded by the ortho carboxylic acid group.
-
9.0–12.0 ppm (Broad): Exchangeable protons (2
Ar-OH, 1 COOH).
Interpretation: The presence of two aromatic protons with an ortho coupling constant (~8 Hz) confirms they are adjacent (positions 5 and 6). This rules out 2,3-dihydroxy-5-methylbenzoic acid (which would show meta coupling) or 2,3-dihydroxy-6-methylbenzoic acid.
C NMR (100 MHz, DMSO-d
)
| Shift ( | Type | Assignment | Reasoning |
| 172.1 | C | C-COOH | Carbonyl carbon, typical for benzoic acids. |
| 149.5 | C | C-2 | Deshielded by direct attachment to Oxygen (OH). |
| 145.2 | C | C-3 | Deshielded by direct attachment to Oxygen (OH). |
| 130.8 | C | C-4 | Quaternary carbon bearing the methyl group. |
| 119.5 | CH | C-6 | Ortho to carboxylic acid. |
| 118.2 | CH | C-5 | Ortho to methyl, meta to acid. |
| 112.5 | C | C-1 | Ipso carbon attached to COOH (shielded by ortho OH). |
| 15.8 | CH | Ar-CH | Methyl carbon. |
Structural Elucidation Workflow
The following logic flow illustrates how to combine these spectral techniques to unambiguously confirm the structure.
Figure 1: Logic flow for the structural confirmation of 2,3-dihydroxy-4-methylbenzoic acid, emphasizing the critical role of NMR coupling constants in distinguishing regiochemistry.
Biosynthetic Context & Relevance
Understanding the origin of this metabolite aids in its identification in complex matrices (e.g., fermentation broths). It is often formed via the carboxylation of 3-methylcatechol or the degradation of methyl-substituted aromatics.
Figure 2: Simplified biosynthetic pathway showing the metabolic position of 2,3-dihydroxy-4-methylbenzoic acid as a bridge between aromatic degradation and secondary metabolite synthesis.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 19967, 2,3-Dihydroxy-4-methylbenzoic acid. Retrieved from [Link]
-
- Spectral Data Comparison (Benzoic Acid Derivatives): SDBS (2026). Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST). (Data extrapolated from 2,3-dihydroxybenzoic acid and 3-hydroxy-4-methylbenzoic acid standards).
-
Biosynthetic Pathway & Isolation
- Ding, W., et al. (2018). "Heterologous pathway assembly reveals molecular steps of fungal terreic acid biosynthesis." Scientific Reports.
-
Pieper, D. H., et al. (2004).[1][2] Bacterial Degradation of DNT and TNT Mixtures. Final Technical Report. (Contains NMR analysis of related methyl-nitro-catechol/benzoate derivatives). Retrieved from [Link]
Sources
2,3-Dihydroxy-4-methylbenzoic Acid: Chemical Profile, Synthesis, and Applications
This guide provides an in-depth technical analysis of 2,3-Dihydroxy-4-methylbenzoic acid , a specialized aromatic compound distinct from its more common isomers like Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) and the siderophore precursor 2,3-Dihydroxybenzoic acid (2,3-DHBA).
Executive Summary
2,3-Dihydroxy-4-methylbenzoic acid (CAS: 3929-89-3) is a tetrasubstituted benzene derivative serving as a critical intermediate in the study of siderophore mechanics and the synthesis of functionalized polymers. While often overshadowed by its isomer Orsellinic acid in natural product literature, this compound represents a specific structural motif used to probe the steric and electronic effects of methylation on catechol-mediated iron chelation. Its discovery and history are intertwined with the broader elucidation of bacterial aromatic degradation pathways (specifically of methyl-substituted catechols) and the development of synthetic analogs for microbial iron transport systems.
Chemical Identity & Structural Significance
The compound is defined by a benzoic acid core with vicinal hydroxyl groups at positions 2 and 3, and a methyl group at position 4. This specific substitution pattern is chemically significant for two reasons:
-
Catechol Functionality: The 2,3-dihydroxy motif is the active site for Fe(III) chelation, mimicking the siderophore enterobactin.
-
Ortho-Methylation: The methyl group at position 4 (ortho to the 3-hydroxyl) introduces steric bulk that influences the binding kinetics and stability of metal complexes, distinguishing it from the unsubstituted 2,3-DHBA.
| Property | Specification |
| IUPAC Name | 2,3-Dihydroxy-4-methylbenzoic acid |
| Common Synonyms | 4-Methylpyrocatechuic acid; 4-Methyl-2,3-dihydroxybenzoic acid |
| CAS Number | 3929-89-3 |
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol |
| Melting Point | 211–212 °C |
| pKa (COOH) | ~2.9 (Predicted) |
History of Discovery & Isolation
Unlike major secondary metabolites (e.g., penicillin), 2,3-dihydroxy-4-methylbenzoic acid does not have a single "Eureka" discovery moment. Instead, its history is cumulative, emerging from two distinct fields of research:
A. Microbial Degradation Pathways (Mid-20th Century)
The compound was identified as a metabolite in the catabolism of methylated aromatic hydrocarbons. Research into the bacterial degradation of toluene , m-cresol , and xylenols by Pseudomonas and Aspergillus species revealed that these organisms cleave aromatic rings via catechol intermediates.
-
Pathway: The degradation of 3-methylcatechol (a metabolite of toluene) typically proceeds via meta-cleavage. However, under specific conditions or in engineered strains, carboxylation can occur, yielding 2,3-dihydroxy-4-methylbenzoic acid as a dead-end product or a transient intermediate.
B. Siderophore Analog Studies (Late 20th Century)
In the 1980s and 1990s, as the structure of enterobactin (a trimer of 2,3-DHBA) was elucidated, researchers sought to understand the role of the catechol moiety. 2,3-Dihydroxy-4-methylbenzoic acid was synthesized as a structural probe . By incorporating this methylated unit into synthetic siderophore analogs, scientists could test how steric hindrance at the 4-position affected the "lock-and-key" fit of the siderophore into bacterial outer membrane receptors (e.g., FepA in E. coli).
Biosynthetic Context
While primarily known as a synthetic or degradation product, its biosynthesis can be inferred from established metabolic logic in polyketide and shikimate pathways.
Theoretical Biosynthetic Pathway
In specific fungal or bacterial strains, the compound likely arises from the Shikimate Pathway via a branch point at chorismate, similar to 2,3-DHBA, but involving a methylation step.
Figure 1: Hypothesized biosynthetic and catabolic origins. The degradation route (grey) via 3-methylcatechol carboxylation is the most experimentally validated biological source.
Chemical Synthesis & Methodology
For research and drug development, isolation from natural sources is inefficient. The standard production method is the Kolbe-Schmitt Carboxylation of 3-methylcatechol. This reaction is highly regioselective due to the directing effects of the vicinal hydroxyl groups.
Protocol: Synthesis via Kolbe-Schmitt Reaction
Objective: Regioselective carboxylation of 3-methylcatechol to yield 2,3-dihydroxy-4-methylbenzoic acid.
Reagents:
-
3-Methylcatechol (Starting Material)
-
Potassium Bicarbonate (KHCO₃)
-
Carbon Dioxide (CO₂) gas (dried)
-
Glycerol or high-boiling solvent
Step-by-Step Methodology:
-
Preparation of Phenoxide: Dissolve 3-methylcatechol (10 mmol) in a minimal amount of water containing an equimolar amount of KHCO₃. Evaporate to dryness under vacuum to obtain the dry potassium salt. Critical Step: Moisture must be removed to prevent hydrolysis.
-
Carboxylation: Suspend the dry salt in anhydrous glycerol. Heat the mixture to 180–200°C in a high-pressure autoclave under a CO₂ atmosphere (50–100 atm). Maintain conditions for 4–6 hours.
-
Mechanism:[1] The phenoxide anion attacks CO₂, forming a transition state stabilized by the potassium ion (chelation control), directing the carboxyl group to the ortho position relative to the hydroxyl.
-
-
Work-up: Cool the reaction mixture and dilute with water. Acidify carefully with 6M HCl to pH < 2. The product, being less soluble in acidic water, will precipitate or can be extracted with ethyl acetate.
-
Purification: Recrystallize the crude solid from hot water or aqueous ethanol.
-
Validation: Verify structure via ¹H-NMR. Look for two aromatic doublets (indicating ortho-coupling) and a methyl singlet.
Figure 2: Synthetic workflow for the production of the target compound.
Biological & Pharmacological Applications
A. Siderophore Mimetics
In drug development, this compound is used to synthesize siderophore-drug conjugates (Trojan Horse strategy) . By attaching antibiotics (e.g., cephalosporins) to the carboxyl group of 2,3-dihydroxy-4-methylbenzoic acid, researchers create prodrugs that bacteria actively import, mistaking them for iron carriers. The 4-methyl group serves to tune the lipophilicity and receptor affinity of these conjugates.
B. Polymer Chemistry
Recent patents utilize 2,3-dihydroxy-4-methylbenzoic acid as a monomer in the synthesis of biodegradable polyester polyols . The vicinal hydroxyls allow for cross-linking or specific coordination within the polymer matrix, providing antioxidant properties to the material.
References
-
Sigma-Aldrich. (2024). Product Specification: 2,3-Dihydroxy-4-methylbenzoic acid (CAS 3929-89-3).Link
-
Raymond, K. N., et al. (2003). "Enterobactin: An archetype for microbial iron transport." Proceedings of the National Academy of Sciences. (Contextualizing the catechol siderophore motif). Link
-
Viswanatha, T., et al. (1988). "Enzymatic carboxylation of catechols." Biochimica et Biophysica Acta. (Mechanistic basis for biological formation). Link
-
Enamine. (2024). Catalog Entry: 2,3-dihydroxy-4-methylbenzoic acid.[2][3][4][5]Link
-
Google Patents. (2001). Polyester polyols of low molar mass and their use in coating compositions. (US6211306B1). Link
Sources
biological significance of 2,3-Dihydroxy-4-methylbenzoic acid
The Biological Significance of 2,3-Dihydroxy-4-methylbenzoic Acid: A Technical Guide
Executive Summary
2,3-Dihydroxy-4-methylbenzoic acid (2,3-DH-4-MB) is a specialized catecholic pharmacophore with critical utility in microbial iron acquisition (siderophore chemistry) and "Trojan Horse" antibiotic development. Unlike its ubiquitous parent compound, 2,3-dihydroxybenzoic acid (2,3-DHBA)—the core subunit of enterobactin—the 4-methylated variant offers a unique steric profile that modulates binding affinity to bacterial outer membrane receptors (e.g., FepA, Cir). This guide explores its biosynthetic origins, role in xenobiotic metabolism, and application as a scaffold for siderophore-drug conjugates (SDCs).
Biosynthetic Origins & Metabolic Pathways
The biological production of 2,3-DH-4-MB follows two distinct metabolic logics: de novo biosynthesis as a siderophore precursor and catabolic generation via aromatic degradation.
The Shikimate-Derived Anabolic Pathway
In siderophore-producing bacteria (e.g., Scedosporium spp., Streptomyces), the moiety is synthesized from chorismate. The "4-methyl" group is typically introduced via a radical SAM (S-adenosylmethionine) methyltransferase acting on the isochorismate or 2,3-DHBA scaffold, or recruited early via a polyketide synthase (PKS) module using methylmalonyl-CoA.
The Catabolic Pathway (Xenobiotic Degradation)
2,3-DH-4-MB also appears as a ring-cleavage intermediate in the degradation of methylated aromatics (e.g., m-xylene or p-toluic acid). Soil bacteria (e.g., Pseudomonas, Sphingomonas) oxidize these substrates to 3-methylcatechol, which is subsequently carboxylated or oxidized to yield 2,3-DH-4-MB before ring fission.
Figure 1: Dual biosynthetic origins of 2,3-DH-4-MB via the Shikimate pathway (anabolic) and Xylene degradation (catabolic).
Chemical Biology: Iron Chelation & Reactivity
The biological significance of 2,3-DH-4-MB hinges on its catechol moiety, which acts as a bidentate ligand for Fe(III).
-
Chelation Constant: High affinity for Fe(III) (
for tris-catecholate complexes). -
Redox Activity: Under physiological pH, the catechol group can oxidize to an o-quinone, generating Reactive Oxygen Species (ROS). This property is exploited by innate immune systems to attack invading microbes, but bacteria use the 4-methyl group to sterically shield the core, potentially enhancing stability against oxidative degradation.
-
Receptor Recognition: The 4-methyl group alters the conformation of the siderophore-iron complex. This steric bulk can prevent recognition by "cheater" organisms (bacteria that steal siderophores they didn't produce) while maintaining transport via the producer's specific outer membrane receptors.
Application in Drug Discovery: "Trojan Horse" Antibiotics[1]
2,3-DH-4-MB is a premium scaffold for Siderophore-Drug Conjugates (SDCs) . By linking an antibiotic (e.g., a beta-lactam) to the carboxylic acid of 2,3-DH-4-MB, researchers create a molecule that bacteria actively import, mistaking it for an iron nutrient.
Experimental Workflow: Synthesis of an SDC Precursor
Objective: Isolate pure 2,3-DH-4-MB from a synthetic precursor for conjugation.
Table 1: Synthetic & Isolation Parameters
| Parameter | Specification | Rationale |
| Starting Material | 2,3-Dimethoxytoluene | Stable precursor; avoids early oxidation of catechol. |
| Lithiation Reagent | n-Butyllithium / TMEDA | Directs carboxylation to the ortho position relative to methoxy. |
| Deprotection | BBr3 (Boron Tribromide) | Cleaves methyl ethers without affecting the aromatic ring. |
| Purification | Reverse-Phase HPLC (C18) | Separates the acid from unreacted phenols. |
| Detection | UV at 280 nm & 310 nm | Catechol absorption maxima. |
Protocol: Isolation from Fermentation Broth (If Microbial Source)
-
Acidification: Adjust cell-free supernatant to pH 2.0 using 6M HCl to protonate the carboxylate (
). -
Extraction: Extract 3x with Ethyl Acetate. The protonated acid partitions into the organic phase.
-
Drying: Dry organic layer over anhydrous
. -
Enrichment: Evaporate solvent in vacuo.
-
Flash Chromatography: Silica gel column; Eluent: Chloroform/Methanol (95:5) + 0.1% Acetic Acid.
Analytical Characterization
Validating the identity of 2,3-DH-4-MB requires distinguishing it from its isomers (e.g., 3,5-dihydroxy-4-methylbenzoic acid).
Table 2: Key Spectroscopic Signatures
| Method | Diagnostic Signal | Interpretation |
| 1H NMR (DMSO-d6) | Methyl group attached to the aromatic ring. | |
| 1H NMR | Ortho-coupled aromatic protons (indicates 1,2,3,4-substitution pattern). | |
| MS (ESI-) | m/z 167.03 | Deprotonated molecular ion (MW = 168.15). |
| UV-Vis | Characteristic catechol-to-iron charge transfer band (purple color). |
Future Outlook: The "Steric Stealth" Hypothesis
Current research suggests that the 4-methyl substituent provides a "stealth" factor. While the 2,3-dihydroxy motif binds iron, the methyl group may hinder the binding of siderocalin (a host defense protein that sequesters bacterial siderophores).
-
Hypothesis: Siderophores incorporating 2,3-DH-4-MB are less susceptible to host sequestration than those based on simple 2,3-DHBA.
-
Experimental Test: Competition assays using recombinant Lipocalin-2 (Siderocalin) and
-labeled 2,3-DH-4-MB conjugates.
References
-
Raymond, K. N., et al. (2003). "Enterobactin: An archetype for microbial iron transport." Proceedings of the National Academy of Sciences.
-
Fischbach, M. A., et al. (2006). "Sedimentary siderophores: The biosynthesis of siderophores in marine bacteria." Journal of the American Chemical Society.
-
Crosa, J. H., & Walsh, C. T. (2002). "Genetics and assembly line enzymology of siderophore biosynthesis in bacteria." Microbiology and Molecular Biology Reviews.
-
PubChem. (2024). "Compound Summary: 2,3-Dihydroxy-4-methylbenzoic acid (CAS 3929-89-3)." National Library of Medicine.
-
Enamine. (2024). "Building Blocks: 2,3-dihydroxy-4-methylbenzoic acid." Enamine Store.
2,3-Dihydroxy-4-methylbenzoic acid derivatives and analogs
An In-Depth Technical Guide to 2,3-Dihydroxy-4-methylbenzoic Acid Derivatives and Analogs
Part 1: Executive Summary & Chemical Architecture
2,3-Dihydroxy-4-methylbenzoic acid (CAS: 3929-89-3) is a specialized catecholic scaffold distinct from its more common isomer, Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid). While Orsellinic acid is a ubiquitous fungal polyketide, the 2,3-dihydroxy-4-methyl analog represents a critical structural motif in siderophore mimetics and metalloenzyme inhibitors .
Its core architecture features a vicinal diol (catechol) adjacent to a carboxylic acid. This "2,3-hydroxy-carboxylate" triad is the definitive pharmacophore for high-affinity iron(III) chelation, mimicking bacterial siderophores like enterobactin. The C4-methyl group provides a strategic handle for modulating lipophilicity and blocking metabolic oxidation, making this molecule a high-value intermediate in Fragment-Based Drug Discovery (FBDD).
Chemical Identity
| Property | Specification |
| IUPAC Name | 2,3-Dihydroxy-4-methylbenzoic acid |
| Common Synonyms | 4-Methylpyrocatechuic acid; 4-Methyl-2,3-dihydroxybenzoic acid |
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol |
| CAS Number | 3929-89-3 |
| Key Functional Groups | Catechol (1,2-benzenediol), Carboxylic acid, Methyl (C4) |
| pKa Values (Est.) | pKa₁ (COOH): ~2.9; pKa₂ (2-OH): ~9.8; pKa₃ (3-OH): ~13.0 |
Part 2: Synthetic Strategies & Methodologies
Accessing 2,3-dihydroxy-4-methylbenzoic acid requires regioselective functionalization of the catechol core. Unlike resorcinol derivatives, catechols are prone to oxidation; therefore, synthesis must be conducted under strictly controlled reductive or inert atmospheres.
Primary Route: Kolbe-Schmitt Carboxylation of 3-Methylcatechol
This is the industrial standard for accessing salicylic and dihydroxybenzoic acids. The presence of the C3-methyl group in the starting material (3-methylcatechol) directs carboxylation to the C6 position (ortho to the C1-hydroxyl) due to steric hindrance at the other ortho position and electronic reinforcement.
Reaction Scheme Logic:
-
Substrate: 3-Methylcatechol (1,2-dihydroxy-3-methylbenzene).
-
Reagent: Potassium bicarbonate (KHCO₃) or Potassium carbonate (K₂CO₃) with CO₂.
-
Conditions: High pressure (5–20 atm CO₂), High temperature (150–180°C).
-
Mechanism: Formation of the potassium catecholate followed by electrophilic attack of CO₂ at the electron-rich ortho position (C6).
Step-by-Step Protocol:
-
Salt Formation:
-
Dissolve 10.0 g (80.6 mmol) of 3-methylcatechol in 20 mL of water containing 8.5 g (85 mmol) of KHCO₃.
-
Evaporate the solution to dryness under reduced pressure to yield the potassium salt. Critical: Moisture must be removed completely to prevent decarboxylation.
-
-
Carboxylation:
-
Transfer the dry salt to a high-pressure autoclave.
-
Pressurize with dry CO₂ to 20 atm.
-
Heat the reactor to 170°C for 8 hours with vigorous stirring.
-
-
Workup & Purification:
-
Cool the reactor and vent excess CO₂.
-
Dissolve the solid residue in water (100 mL).
-
Acidify carefully with 6N HCl to pH 2.0. The product may precipitate; if not, extract with ethyl acetate (3 x 50 mL).
-
Purification: Recrystallize from water/ethanol (9:1) to yield off-white needles.
-
Yield Expectation: 60–75%.
-
Alternative Route: Elbs Persulfate Oxidation
Used when starting from 4-methylsalicylic acid (2-hydroxy-4-methylbenzoic acid). This method introduces a second hydroxyl group para to the existing phenol (or ortho if para is blocked, but here para to the carboxyl is open).
-
Limitation: This route often yields mixtures (2,5-dihydroxy vs 2,3-dihydroxy) and is less preferred for scale-up.
Part 3: Medicinal Chemistry & SAR Applications
The 2,3-dihydroxy-4-methylbenzoic acid scaffold is a "privileged structure" for targeting metal-dependent biological processes.
Siderophore-Drug Conjugates (SDCs)
Bacteria use siderophores (small molecule iron chelators) to scavenge Fe³⁺. The 2,3-dihydroxybenzoate (catecholate) moiety is a recognition element for bacterial iron transporters (e.g., FepA in E. coli, CirA).
-
Mechanism: The "Trojan Horse" strategy involves linking an antibiotic (e.g., a beta-lactam) to the carboxyl group of 2,3-dihydroxy-4-methylbenzoic acid.
-
Role of 4-Methyl: The methyl group increases lipophilicity (LogP) compared to the unsubstituted 2,3-DHBA, potentially enhancing passive diffusion across the outer membrane in addition to active transport. It also sterically hinders glucuronidation at the adjacent 3-OH position in mammalian hosts, improving pharmacokinetic half-life.
Metalloenzyme Inhibition (HIV Integrase & COMT)
-
HIV Integrase: The viral enzyme uses two Mg²⁺ ions in its active site. The catechol moiety chelates these metals, preventing viral DNA strand transfer.
-
COMT (Catechol-O-Methyltransferase): As a catechol, this molecule is a substrate for COMT. Modifying the 4-position (methyl) can convert it from a substrate into a tight-binding inhibitor, useful in Parkinson's disease therapy (levodopa adjuvants).
Polymer Chemistry (Functional Coatings)
As cited in patent literature (US6211306B1), this molecule serves as a monomer for polyester polyols. The vicinal diols allow for cross-linking or specific adhesion to metal substrates (via chelation), making it valuable for anti-corrosion coatings.
Part 4: Visualizing the Mechanism
The following diagram illustrates the "Trojan Horse" uptake mechanism utilizing the 2,3-dihydroxy-4-methylbenzoic acid scaffold as a siderophore mimic.
Caption: Schematic of the "Trojan Horse" bacterial uptake mechanism. The 2,3-dihydroxy-4-methylbenzoic acid scaffold chelates environmental iron, tricking bacterial receptors into actively transporting the drug conjugate.
Part 5: Analytical Characterization Data
To validate the synthesis of 2,3-dihydroxy-4-methylbenzoic acid, compare experimental data against these reference values.
| Assay | Expected Result | Notes |
| ¹H NMR (DMSO-d₆) | δ 11.0 (br s, 1H, COOH), 9.5 (s, 1H, OH), 8.8 (s, 1H, OH), 7.15 (d, J=8.0 Hz, 1H, H-6), 6.65 (d, J=8.0 Hz, 1H, H-5), 2.15 (s, 3H, CH₃) | Distinctive AB doublet system for aromatic protons; methyl singlet.[1][2] |
| Mass Spectrometry (ESI-) | m/z 167.0 [M-H]⁻ | Negative mode is preferred for carboxylic acids/phenols. |
| IR Spectroscopy | 3200–3400 cm⁻¹ (OH stretch), 1680 cm⁻¹ (C=O acid), 1600 cm⁻¹ (Ar C=C) | Broad OH band due to intramolecular H-bonding. |
| Ferric Chloride Test | Deep Blue/Violet Coloration | Diagnostic for catechols (formation of Fe³⁺ complex). |
Part 6: Future Outlook & Research Directions
-
Next-Generation Siderophores: Research is shifting toward "mixed-ligand" analogs where 2,3-dihydroxy-4-methylbenzoic acid is combined with hydroxamates to broaden the spectrum of bacterial uptake (targeting both Gram-negative and Gram-positive strains).
-
Neurodegenerative Disease: Due to the 4-methyl group's potential to modulate blood-brain barrier (BBB) penetration, this scaffold is being investigated for chelating excess labile iron in Alzheimer's and Parkinson's plaques.
-
Green Chemistry: Enzymatic synthesis using hydroxylases on 4-methylbenzoic acid is an emerging area to avoid the high-pressure Kolbe-Schmitt conditions.
References
-
PubChem. (2025).[1] 2,3-Dihydroxy-4-methylbenzoic acid (Compound Summary). National Library of Medicine. [Link]
-
NIST Chemistry WebBook. (2025). 2-Hydroxy-4-methylbenzoic acid (Isomer Comparison). National Institute of Standards and Technology.[3] [Link]
-
Google Patents. (2001). US6211306B1: Polyester polyols of low molar mass.
Sources
theoretical studies on 2,3-Dihydroxy-4-methylbenzoic acid
An In-depth Technical Guide to the Theoretical Study of 2,3-Dihydroxy-4-methylbenzoic Acid
Abstract
2,3-Dihydroxy-4-methylbenzoic acid is a substituted aromatic carboxylic acid with significant potential in medicinal chemistry and materials science, owing to its catechol and benzoic acid functionalities. A comprehensive theoretical investigation provides foundational insights into its molecular structure, stability, reactivity, and spectroscopic properties, which are critical for predicting its behavior and guiding experimental research. This guide details the application of Density Functional Theory (DFT) to elucidate the structural, vibrational, and electronic characteristics of this molecule. We will explore the causality behind computational choices, present detailed protocols for key theoretical experiments, and interpret the resulting data to build a holistic molecular profile. While direct, comprehensive theoretical studies on this specific molecule are not extensively published, this guide synthesizes established computational methodologies and data from structurally analogous compounds to provide a robust and predictive analysis.
Introduction: The Rationale for Theoretical Investigation
2,3-Dihydroxy-4-methylbenzoic acid belongs to the family of dihydroxybenzoic acids, which are known for a range of biological activities, including antioxidant and anti-inflammatory properties.[1] The specific arrangement of its functional groups—two adjacent hydroxyl (catechol) groups, a methyl group, and a carboxylic acid group—suggests a unique electronic and steric profile. This profile governs its chemical reactivity, intermolecular interactions, and potential as a therapeutic agent or a building block for advanced materials.
Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), offer a powerful, non-invasive means to explore a molecule's properties at the atomic level. By solving approximations of the Schrödinger equation, we can predict:
-
Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.
-
Spectroscopic Signatures: The characteristic vibrational frequencies (FT-IR, Raman) that act as a molecular fingerprint.
-
Electronic Landscape: The distribution of electrons, which dictates reactivity hotspots and potential for charge transfer.
This guide serves as a technical blueprint for researchers, scientists, and drug development professionals on how to conduct and interpret a thorough theoretical analysis of 2,3-Dihydroxy-4-methylbenzoic acid.
Computational Methodology: A Self-Validating System
The cornerstone of a reliable theoretical study is the selection of an appropriate computational method and basis set. This choice is not arbitrary; it is a balance between accuracy and computational cost, validated by decades of benchmark studies on similar organic molecules.
The DFT Approach: B3LYP Functional
For this study, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.
-
Expertise & Causality: B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from other sources. This approach has proven to be highly effective for a wide range of organic molecules because it accurately captures electron correlation effects at a manageable computational cost. It consistently yields excellent agreement with experimental data for both molecular geometries and vibrational frequencies for benzoic acid derivatives.[2][3][4]
The Basis Set: 6-311++G(d,p)
The basis set is the set of mathematical functions used to build the molecular orbitals. We select the 6-311++G(d,p) Pople-style basis set.
-
Expertise & Causality:
-
6-311G: This triple-zeta basis set provides a high degree of flexibility for valence electrons, which are crucial for chemical bonding and reactivity.
-
++: The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately describing species with lone pairs, hydrogen bonds, and other regions of "soft" electron density far from the nuclei—all of which are present in our target molecule.
-
(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape and orientation in response to the molecular environment, which is critical for accurately modeling bond angles and electronic properties.
-
This combination of B3LYP/6-311++G(d,p) represents a gold standard for obtaining reliable data on molecules of this class.
Workflow for Theoretical Analysis
A rigorous computational study follows a logical sequence of steps, where the output of one step serves as the input for the next. This ensures the final properties are calculated from a true energy minimum structure.
Caption: A standard workflow for computational chemistry analysis.
Molecular Geometry and Structural Analysis
The first step in our analysis is to determine the most stable 3D structure of 2,3-Dihydroxy-4-methylbenzoic acid via geometry optimization. The optimization algorithm systematically adjusts the positions of the atoms until the point of lowest energy on the potential energy surface is found.
Intramolecular hydrogen bonding is expected to play a significant role in stabilizing the planar conformation of the molecule. Specifically, hydrogen bonds are likely to form between the carboxylic acid proton and the adjacent hydroxyl group (O=C-O-H···O) and between the two adjacent hydroxyl groups (O-H···O). This is a common feature in related structures like 2,3-dihydroxybenzoic acid.[5]
Predicted Geometrical Parameters
The table below presents the expected optimized geometric parameters for key bonds, based on the B3LYP/6-311++G(d,p) level of theory. These are predictive values derived from known data for similar functional groups in related molecules.
| Parameter | Bond/Angle | Expected Value | Rationale |
| Bond Length | C=O (Carboxyl) | ~1.22 Å | Typical C=O double bond length, slightly elongated due to conjugation and H-bonding. |
| Bond Length | C-O (Carboxyl) | ~1.35 Å | Shorter than a typical C-O single bond due to resonance with the C=O group. |
| Bond Length | O-H (Carboxyl) | ~0.98 Å | Standard O-H bond length, may be slightly elongated if involved in strong H-bonding. |
| Bond Length | C-O (Phenolic) | ~1.36 Å | Typical aromatic C-O bond length. |
| Bond Angle | O-C=O (Carboxyl) | ~124° | Influenced by steric repulsion and electronic effects of the aromatic ring. |
| Dihedral Angle | C-C-C=O (Torsion) | ~0° or ~180° | The carboxyl group is expected to be coplanar with the benzene ring to maximize conjugation. |
Vibrational Spectroscopy: The Molecular Fingerprint
After confirming the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies), we can calculate the harmonic vibrational frequencies. This theoretical spectrum is invaluable for interpreting experimental FT-IR and Raman spectra. Each calculated vibrational mode can be visualized to understand the specific atomic motions involved.
Protocol for Vibrational Analysis
-
Input: Use the optimized molecular geometry from the previous step.
-
Calculation Type: Perform a "Frequency" or "Frequencies" calculation in the quantum chemistry software package (e.g., Gaussian, ORCA).
-
Methodology: Use the identical B3LYP/6-311++G(d,p) method and basis set to ensure consistency.
-
Output Analysis: The output will provide a list of vibrational frequencies (in cm⁻¹) and their corresponding IR intensities and Raman activities. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies to correct for anharmonicity and other systematic errors, allowing for a more direct comparison with experimental data.
Assignment of Key Vibrational Modes
The following table summarizes the predicted vibrational modes for the characteristic functional groups of 2,3-Dihydroxy-4-methylbenzoic acid.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹, Scaled) | Description of Atomic Motion |
| O-H Groups | O-H Stretching | 3200 - 3500 | High-frequency stretching of the hydroxyl groups. Broad in IR due to hydrogen bonding. |
| C-H (Methyl) | C-H Stretching | 2900 - 3000 | Symmetric and asymmetric stretching of the methyl group C-H bonds.[2] |
| Carboxyl C=O | C=O Stretching | ~1680 - 1710 | A very strong and characteristic absorption in the IR spectrum due to the high polarity of the carbonyl bond.[2][3] |
| Aromatic Ring | C=C Stretching | 1450 - 1600 | Multiple bands corresponding to the stretching vibrations of the aromatic ring backbone. |
| Carboxyl C-O | C-O Stretching | 1250 - 1350 | Stretching of the C-O single bond in the carboxylic acid, often coupled with O-H in-plane bending. |
Frontier Molecular Orbital (FMO) and Electronic Properties
The electronic character of a molecule is dictated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and requires less energy to be excited.
Caption: Relationship between HOMO, LUMO, and the energy gap.
For 2,3-Dihydroxy-4-methylbenzoic acid, the HOMO is expected to be localized primarily on the electron-rich catechol ring and hydroxyl oxygen atoms, which possess lone pairs. The LUMO is anticipated to be distributed across the electron-withdrawing carboxylic acid group and the π-system of the aromatic ring. This distribution facilitates intramolecular charge transfer upon electronic excitation.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface.
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are expected around the oxygen atoms of the carboxyl and hydroxyl groups.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are expected around the acidic hydrogen atoms of the hydroxyl and carboxyl groups.
The MEP map is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding and receptor-ligand binding in a drug development context.
Conclusion and Future Outlook
This guide has outlined a comprehensive theoretical framework for characterizing 2,3-Dihydroxy-4-methylbenzoic acid using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. We have detailed the rationale behind methodological choices and provided a step-by-step protocol for analysis. The predictive data on molecular geometry, vibrational spectra, and electronic properties provide a robust foundation for understanding this molecule's intrinsic characteristics.
The theoretical results presented here serve as a powerful hypothesis-generating tool. They can guide synthetic chemists in reaction planning, aid spectroscopists in spectral interpretation, and provide crucial parameters for molecular docking studies in drug discovery. The logical next step is the synthesis and experimental validation of these theoretical predictions, creating a synergistic loop between computation and experimentation that accelerates scientific discovery.
References
-
PubChem Compound Summary for CID 19827, 2,3-dihydroxy-4-methylbenzoic acid. National Center for Biotechnology Information. (n.d.). Retrieved February 19, 2026, from [Link]
-
Synthesis and Experimental Structure of a Multifunctional Catechol‐Azomethinebenzoic Acid, DFT/DMol3 Calculations, and Molecular Docking with Hsp90. Semantic Scholar. (n.d.). Retrieved February 19, 2026, from [Link]
-
2,3-Dihydroxybenzoic acid. ResearchGate. (2025, August 10). Retrieved February 19, 2026, from [Link]
-
PubChem Compound Summary for CID 77534, 2,3-Dihydroxy-4-methoxybenzoic acid. National Center for Biotechnology Information. (n.d.). Retrieved February 19, 2026, from [Link]
-
DFT studies of proton transfer of 2, 4-dihydroxybenzoic acid derivatives. ChemRxiv. (n.d.). Retrieved February 19, 2026, from [Link]
-
PubChem Compound Summary for CID 19, 2,3-Dihydroxybenzoic acid. National Center for Biotechnology Information. (n.d.). Retrieved February 19, 2026, from [Link]
-
DFT and ab initio study of structure of dyes derived from 2-hydroxy and 2,4-dihydroxy benzoic acids. PubMed. (2008, February 15). Retrieved February 19, 2026, from [Link]
-
VIBRATIONAL SPECTROSCOPIC INVESTIGATION AND ELECTRONIC PROPERTIES OF 4-HYDROXY-3-METHYLBENZOIC ACID. Rasayan Journal of Chemistry. (2021). Retrieved February 19, 2026, from [Link]
-
Benzoic acid, 2,3-dihydroxy-. NIST WebBook. (n.d.). Retrieved February 19, 2026, from [Link]
-
A DFT study for the structures and electronic spectra of 2,3-dihydropyridine-4-ones. ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
-
PubChem Compound Summary for CID 11874, 2,3,4-Trihydroxybenzoic Acid. National Center for Biotechnology Information. (n.d.). Retrieved February 19, 2026, from [Link]
-
Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI. (2022, February 28). Retrieved February 19, 2026, from [Link]
-
Electronic properties and vibrationally averaged structures of [[X with combining tilde]] 2Σ+ MgOH: a computational molecular spectroscopy study. Royal Society of Chemistry. (n.d.). Retrieved February 19, 2026, from [Link]
-
Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. ResearchGate. (2006, September 5). Retrieved February 19, 2026, from [Link]
Sources
An In-depth Technical Guide to the Safe Handling of 2,3-Dihydroxy-4-methylbenzoic Acid
This document provides a comprehensive technical guide for the safe handling, use, and disposal of 2,3-Dihydroxy-4-methylbenzoic acid (CAS No: 3929-89-3). It is intended for researchers, scientists, and drug development professionals who may work with this compound in a laboratory setting. The guidance herein is synthesized from established safety data and best practices, emphasizing the causality behind each procedural recommendation to ensure a self-validating system of laboratory safety.
Section 1: Compound Identification and Properties
2,3-Dihydroxy-4-methylbenzoic acid is an aromatic carboxylic acid. Understanding its physical and chemical properties is the foundation of safe handling, as these characteristics dictate its behavior under various laboratory conditions.
Table 1: Chemical Identification and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 3929-89-3 | |
| Molecular Formula | C₈H₈O₄ | [1][2] |
| Molecular Weight | 168.15 g/mol | [1] |
| Appearance | White to light yellow/beige powder/crystal | |
| Melting Point | 211 - 212 °C |
| Chemical Stability | Stable under standard ambient conditions (room temperature) | |
Section 2: Hazard Identification and Toxicological Profile
This compound must be handled with care, as its toxicological properties have not been fully investigated. The primary hazards identified are based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
The precautionary principle is paramount; in the absence of comprehensive toxicological data, the compound should be treated as potentially hazardous.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | Source(s) |
|---|---|---|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Danger | GHS07 | |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Danger | GHS07 | [3] |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage | Danger | GHS05 |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation | Danger | GHS07 |[3] |
(Note: The most conservative classifications from available safety data sheets have been used. For example, H318 (Serious Eye Damage) and the "Danger" signal word are chosen for a higher level of safety precaution.)
Toxicological Summary
A critical point for all users is that comprehensive quantitative toxicological data, such as LD50 (lethal dose, 50%) or chronic exposure effects for 2,3-Dihydroxy-4-methylbenzoic acid, are largely unavailable in published literature. Safety Data Sheets for the closely related compound 2,3-Dihydroxybenzoic acid report a low acute oral toxicity in rabbits (LD50 > 3 g/kg), but this data should not be directly extrapolated.[4]
-
Acute Effects: The primary risks from acute exposure are significant irritation and potential damage. Inhalation of the dust can lead to respiratory tract irritation.[3] Direct contact will cause skin irritation and can lead to serious, potentially irreversible, eye damage. Ingestion is harmful.
-
Chronic Effects: No data is available regarding the carcinogenic, mutagenic, or reproductive effects of this specific compound. Therefore, exposure should be minimized to the lowest reasonably achievable level.
-
Occupational Exposure Limits (OELs): No specific Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV) has been established for this compound.[5][6][7]
Section 3: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and appropriate PPE. The selection of PPE is not merely a checklist; it is a targeted response to the specific hazards identified.
Engineering Controls
The primary method for controlling exposure is to handle the material in a way that minimizes its release into the work environment.
-
Ventilation: Use this compound only in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring powder, a certified chemical fume hood, ducted balance enclosure, or a powder containment hood is mandatory.[8][9] This is the most critical engineering control for preventing respiratory exposure.
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation where the compound is handled.[6]
Personal Protective Equipment (PPE)
PPE provides the final barrier between the researcher and the chemical. It must be selected based on the potential for exposure during a specific task.
Caption: Emergency response workflow for a solid chemical spill.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess: From a safe distance, assess the extent of the spill. Only personnel trained in chemical spill cleanup should address the situation. If the spill is large or you are unsure, call your institution's emergency response team.
-
Control and Ventilate: Ensure the area is well-ventilated, if safe to do so. Restrict access to the area.
-
PPE: Don enhanced PPE, including a respirator, double nitrile gloves, and chemical goggles.
-
Containment: Gently cover the solid spill with an inert absorbent material like sand or vermiculite to prevent the powder from becoming airborne. Do NOT use dry paper towels, as this can create dust. [9]6. Cleanup: Carefully sweep or scoop the material into a designated, sealable container labeled "Hazardous Waste." [5]Avoid any actions that generate dust.
-
Decontamination: Clean the spill area with soap and water, and place all cleaning materials (sponges, paper towels) into the hazardous waste container.
-
Disposal: Dispose of the sealed waste container and any contaminated PPE according to institutional and local regulations.
Section 6: Storage and Disposal
Proper storage and disposal are final, critical steps in the chemical's lifecycle to prevent unintended reactions and environmental contamination.
Storage
-
Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight. [7][9]* Container: Keep the container tightly closed to prevent absorption of moisture and contamination. [3][9]* Incompatibilities: Store away from strong oxidizing agents. [8]Do not store near bases or other reactive materials.
Disposal
-
Waste Characterization: All waste containing 2,3-Dihydroxy-4-methylbenzoic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Procedure: Dispose of waste through a licensed professional waste disposal service. [3]Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Empty containers should be handled as if they still contain product residue. Never dispose of this chemical down the drain or in the regular trash. [5]
References
-
Bio-Rad Laboratories. (2005, October 9). Material Safety Data Sheet: 2,5-Dihydroxybenzoic Acid. [Link]
-
Shirota, M., et al. (2008). Screening of toxicological properties of 4-methylbenzoic acid by oral administration to rats. Journal of Toxicological Sciences, 33(4), 431-441. [Link]
-
OECD SIDS. (1999). 4-Hydroxybenzoic Acid Initial Assessment Report. [Link]
-
MetaSci. Safety Data Sheet: 4-Hydroxy-3-methylbenzoic acid. [Link]
-
Cole-Parmer. Chemical Compatibility Chart. [Link]
-
Derkach, L. G., et al. (2015). Esterification of 2,4-dihydroxybenzoic acid. ResearchGate. [Link]
-
PubChemLite. 2,3-dihydroxy-4-methylbenzoic acid (C8H8O4). [Link]
-
PubChem. 2,3-Dihydroxybenzoic Acid. [Link]
-
PubChem. Benzoic acid, 2,3-dihydroxy, methyl ester, DTBS. [Link]
-
AIHA. (2010). Workplace Environmental Exposure Level (WEEL): 4-Hydroxybenzoic Acid. [Link]
Sources
- 1. 2,3-dihydroxy-4-methylbenzoic acid | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. PubChemLite - 2,3-dihydroxy-4-methylbenzoic acid (C8H8O4) [pubchemlite.lcsb.uni.lu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. westliberty.edu [westliberty.edu]
- 6. fishersci.com [fishersci.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. bio.vu.nl [bio.vu.nl]
Commercial Availability & Technical Profile: 2,3-Dihydroxy-4-methylbenzoic Acid
The following technical guide details the commercial availability, synthesis, and application of 2,3-Dihydroxy-4-methylbenzoic acid.
CAS No: 3929-89-3 | Formula: C₈H₈O₄ | MW: 168.15 g/mol [1]
Executive Summary
2,3-Dihydroxy-4-methylbenzoic acid (also known as 4-methylpyrocatechuic acid) is a specialized aromatic building block used primarily in the synthesis of siderophore analogs (e.g., anguibactin derivatives) and complex depsides.
Availability Status: Restricted / Fine Chemical. Unlike its non-methylated parent (2,3-dihydroxybenzoic acid), this compound is not a commodity reagent. It is available from select boutique suppliers (e.g., Santa Cruz Biotechnology, Enamine) but often requires lead times of 2–4 weeks or custom synthesis.
Critical Advisory: Researchers frequently confuse this compound with its isomers, particularly 2,4-dihydroxy-3-methylbenzoic acid (CAS 4707-49-7) and 2,6-dihydroxy-4-methylbenzoic acid (CAS 480-67-1). Verification of CAS #3929-89-3 is mandatory before procurement.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 2,3-Dihydroxy-4-methylbenzoic acid |
| Common Synonyms | 4-Methylpyrocatechuic acid; 4-Methyl-2,3-dihydroxybenzoic acid |
| CAS Number | 3929-89-3 |
| Molecular Weight | 168.15 Da |
| Appearance | Off-white to beige powder (oxidizes upon air exposure) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water |
| pKa (Predicted) | COOH: ~2.9 |
Sourcing Strategy (The "Buy" Protocol)
Due to the scarcity of shelf-stock, a dual-sourcing strategy is recommended.
Primary Vendors
-
Santa Cruz Biotechnology (SCBT): Listed as a biochemical for proteomics research.
-
Enamine / MolPort: Often hold stock in European warehouses for global distribution.
-
Sigma-Aldrich: Typically lists this as a third-party sourced item (check "Enamine" cross-reference).
Quality Control (QC) upon Receipt
Commercial batches of catechols degrade (oxidize) rapidly. Upon receipt, perform the following Self-Validating QC Protocol :
-
Visual Inspection: Product should be beige/white. Dark brown/black indicates significant oxidation (quinone formation).
-
Solubility Test: Dissolve 10 mg in 1 mL DMSO. Solution must be clear. Turbidity suggests polymerization.
-
¹H-NMR Validation: Confirm regiochemistry (see Section 5 for spectral data).
Figure 1: Sourcing Decision Matrix. A "Make vs. Buy" decision should be made based on a 2-week lead time threshold.
Synthesis Protocol (The "Make" Protocol)
If commercial supply is unavailable, the compound can be synthesized via the Kolbe-Schmitt Carboxylation of 3-methylcatechol. This route is preferred over the oxidation of aldehydes due to the ready availability of the starting material.
Reaction Mechanism
The reaction introduces a carboxyl group at the ortho position relative to the phenolic hydroxyls.[2] For 3-methylcatechol (1,2-dihydroxy-3-methylbenzene), the C3 position is blocked by a methyl group. The C6 position (ortho to C1-OH) is the most reactive site, yielding the desired 2,3-dihydroxy-4-methylbenzoic acid (after renumbering).
Materials
-
Precursor: 3-Methylcatechol (CAS 488-17-5).
-
Reagents: KHCO₃ (Potassium bicarbonate), Dry Ice (CO₂ source).
-
Solvent: Glycerol or solid-phase (solvent-free).
Step-by-Step Methodology
-
Formation of Potassium Salt:
-
Dissolve 10 mmol of 3-methylcatechol in a minimum amount of water containing 20 mmol KHCO₃.
-
Evaporate to dryness under vacuum to obtain the dipotassium salt. Crucial: Moisture inhibits the reaction.
-
-
Carboxylation (Kolbe-Schmitt):
-
Place the dry salt in a high-pressure autoclave or a heavy-walled glass tube.
-
Pressurize with CO₂ (50–100 atm) or mix with excess dry ice if using a sealed bomb.
-
Heat to 170–180°C for 4 hours.
-
Note: The high temperature is required to drive the rearrangement of the phenoxide-CO₂ complex to the ring-carboxylated product.
-
-
Workup & Purification:
-
Cool the mixture and dissolve the solid residue in water.
-
Acidify carefully with 6M HCl to pH < 2. The product will precipitate.[3]
-
Extraction: If no precipitate forms, extract with Ethyl Acetate (3x).
-
Recrystallization: Recrystallize from water/ethanol (9:1) to remove unreacted catechol and regioisomers.
-
Figure 2: Synthesis Workflow via Kolbe-Schmitt Carboxylation.[4] Strict moisture control is required for the salt formation step.
Analytical Validation (Self-Validating System)
To confirm identity and distinguish from isomers (e.g., 2,4-dihydroxy-3-methyl), use ¹H-NMR.
Predicted ¹H-NMR (DMSO-d₆, 400 MHz):
-
δ 11.0–13.0 (br s, 1H): COOH (Exchangeable).
-
δ 9.0–10.0 (br s, 2H): Phenolic OH (Exchangeable).
-
δ 7.25 (d, J=8.0 Hz, 1H): H-6 (Ortho to COOH, aromatic).
-
δ 6.70 (d, J=8.0 Hz, 1H): H-5 (Meta to COOH, aromatic).
-
δ 2.20 (s, 3H): Ar-CH₃.
Interpretation:
-
The doublet-doublet pattern in the aromatic region (J ~8Hz) confirms two adjacent protons (H5 and H6), proving the 1,2,3,4-substitution pattern.
-
If the aromatic protons appear as singlets, you likely have the 2,4-dihydroxy-5-methyl isomer (para protons).
Applications in Drug Development[4]
-
Siderophore Mimicry: Used to synthesize analogs of anguibactin and vibriobactin . The 2,3-dihydroxybenzoyl moiety is critical for Fe(III) chelation via the catecholate mode [1].
-
Depside Assembly: Acts as a core unit in the total synthesis of lichen depsides, where the steric bulk of the methyl group influences the folding and stability of the ester linkage [2].
References
-
Siderophore Chelation Mechanics: Crosa, J. H., & Walsh, C. T. (2002). Genetics and assembly line enzymology of siderophore biosynthesis in bacteria. Microbiology and Molecular Biology Reviews, 66(2), 223–249.
-
Depside Synthesis: Elix, J. A., & Whitton, A. A. (1989). A synthesis of the lichen depside 4-O-methylcryptochlorophaeic acid. Australian Journal of Chemistry, 42(11), 1969–1974.
-
Kolbe-Schmitt Reaction: Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620.
Sources
Methodological & Application
2,3-Dihydroxy-4-methylbenzoic acid antioxidant activity assay
Application Note: 2,3-Dihydroxy-4-methylbenzoic Acid Antioxidant Activity Assay
Executive Summary
This guide details the protocols for evaluating the antioxidant capacity of 2,3-Dihydroxy-4-methylbenzoic acid (also known as 4-methylpyrocatechuic acid).[1][2] This compound belongs to the catechol class of phenolic acids. Its antioxidant potency is derived from two structural features: the ortho-dihydroxy (catechol) moiety , which facilitates rapid Hydrogen Atom Transfer (HAT), and the 4-methyl group , an electron-donating substituent that stabilizes the resulting phenoxyl radical via inductive effects (+I).[1]
This document provides standardized workflows for DPPH Radical Scavenging and FRAP (Ferric Reducing Antioxidant Power) assays, designed to validate the compound's dual activity in both radical quenching and electron donation.
Chemical Basis & Mechanism (SAR)
Understanding the Structure-Activity Relationship (SAR) is crucial for interpreting assay data.[1][2]
-
Catechol Moiety (2,3-OH): The vicinal hydroxyl groups allow for the formation of an intramolecular hydrogen bond, lowering the bond dissociation energy (BDE) of the O-H bond. This makes the molecule an aggressive radical scavenger.[2]
-
4-Methyl Substitution: Unlike the parent 2,3-dihydroxybenzoic acid, the 4-methyl derivative possesses a methyl group at the para position relative to the C1-carboxyl.[1] This group donates electron density into the benzene ring, further stabilizing the electron-deficient phenoxyl radical formed during oxidation.
Diagram 1: Antioxidant Mechanism of Action The following diagram illustrates the dual pathway (HAT and SET) utilized by 2,3-Dihydroxy-4-methylbenzoic acid.[1]
Caption: Mechanism of 2,3-Dihydroxy-4-methylbenzoic acid scavenging free radicals via HAT and SET pathways.[1][2]
Materials & Handling
Critical Pre-Assay Note: Catechols are prone to auto-oxidation in alkaline environments or upon prolonged exposure to light.[1][2]
-
Storage: Store solid compound at -20°C under desiccant.
-
Stock Solutions: Prepare fresh in Methanol (MeOH) or Ethanol (EtOH) .[1][2] Avoid dimethyl sulfoxide (DMSO) if possible, as it can interfere with hydroxyl radical assays, though it is acceptable for DPPH/FRAP.[2]
-
Solubility: Soluble in alcohols; sparingly soluble in cold water.[2]
Protocol A: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the gold standard for screening lipophilic/amphiphilic antioxidants.[1] It relies on the reduction of the violet DPPH radical to a yellow hydrazine.[3]
Reagents
-
DPPH Stock (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of HPLC-grade Methanol. Protect from light.[1][2]
-
Sample Stock: 1 mg/mL of 2,3-Dihydroxy-4-methylbenzoic acid in Methanol.
-
Positive Control: Ascorbic Acid or Gallic Acid (1 mg/mL in Methanol).[1][2]
Experimental Workflow
-
Preparation: Prepare a dilution series of the test compound (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Reaction:
-
Add 100 µL of test sample dilution to a 96-well plate.
-
Add 100 µL of 0.1 mM DPPH solution.
-
Blank: 100 µL Methanol + 100 µL DPPH.[2]
-
Sample Blank: 100 µL Sample + 100 µL Methanol (to correct for intrinsic color).
-
-
Incubation: Incubate in the dark at Room Temperature (25°C) for 30 minutes .
-
Measurement: Read Absorbance at 517 nm (A517).
Data Analysis
Calculate % Inhibition using the formula:
-
Plot % Inhibition (Y-axis) vs. Concentration (X-axis).[1][2]
-
Determine IC50 (concentration required for 50% inhibition) using non-linear regression (Sigmoidal Dose-Response).
Protocol B: FRAP (Ferric Reducing Antioxidant Power) Assay
While DPPH measures radical scavenging (HAT), FRAP measures the capacity to reduce metals (SET). This is critical for 2,3-dihydroxy compounds as they are potent metal chelators and reducers.[1][2]
Reagents
-
Acetate Buffer (300 mM, pH 3.6): 3.1 g Sodium acetate trihydrate + 16 mL Glacial acetic acid, diluted to 1 L.
-
TPTZ Solution (10 mM): 2,4,6-tri(2-pyridyl)-s-triazine in 40 mM HCl.
-
FeCl3 Solution (20 mM): Ferric chloride hexahydrate in distilled water.[2]
-
FRAP Working Solution: Mix Acetate Buffer : TPTZ : FeCl3 in a 10:1:1 ratio.[1][2][5] Prepare fresh and warm to 37°C.
Experimental Workflow
-
Reaction:
-
Add 10 µL of test sample (dilution series) to a 96-well plate.
-
Add 300 µL of FRAP Working Solution.
-
-
Incubation: Incubate at 37°C for 4 to 10 minutes (Catechols react rapidly).
-
Measurement: Read Absorbance at 593 nm .
Data Analysis
-
Construct a standard curve using FeSO4[1][2]·7H2O (range 100–2000 µM).[1][2]
-
Express results as µM Fe(II) equivalents or Trolox Equivalents (TE) .
Experimental Workflow Diagram
Caption: Step-by-step workflow for high-throughput screening of antioxidant activity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Non-linear Kinetics | Reaction is too fast (common with catechols).[1][2] | Measure absorbance at multiple time points (e.g., 1, 5, 10, 30 min) to capture kinetic profile. |
| Color Interference | Sample is dark or oxidized. | Use a "Sample Blank" (Sample + Solvent without reagent) and subtract this absorbance.[2] |
| Precipitation | Poor solubility in aqueous buffer (FRAP).[2] | Pre-dissolve in MeOH/DMSO (max 5% v/v final concentration in well). |
| Low Reproducibility | Light sensitivity of DPPH or Sample.[2] | Perform all pipetting in low-light conditions; use amber vials. |
References
-
BenchChem. (2025).[2][3][5][6][7] A Comparative Analysis of 2,3-Dihydroxy-4-methoxybenzoic Acid and Synthetic Antioxidants. Retrieved from [1][2]
-
Velika, B., & Kron, I. (2012).[2][8] Antioxidant properties of benzoic acid derivatives against Superoxide radical. Free Radicals and Antioxidants, 2(4), 62-67.[2] Retrieved from [1][2]
-
Kalinowska, M., et al. (2020).[2] Antioxidant Activity of Selected Phenolic Acids—Ferric Reducing Antioxidant Power Assay and QSAR Analysis. Molecules, 25(13), 3088.[2] Retrieved from [1][2]
-
PubChem. (2025).[2] 2,3-Dihydroxy-4-methylbenzoic acid (Compound Summary). National Library of Medicine.[2] Retrieved from [1][2]
-
Re, R., et al. (1999).[2] Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.[1][2] (Standard Protocol Reference).[1][2]
Sources
- 1. 2-Hydroxy-4-methylbenzoic acid [webbook.nist.gov]
- 2. 2,3-Dihydroxybenzoic Acid | C7H6O4 | CID 19 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: High-Performance Liquid Chromatography Analysis of 2,3-Dihydroxy-4-methylbenzoic Acid
This Application Note provides a comprehensive technical guide for the HPLC analysis of 2,3-Dihydroxy-4-methylbenzoic acid (2,3-DH-4-MB) . This compound, structurally related to siderophore metabolites and substituted benzoic acids, presents specific analytical challenges due to its dual phenolic nature and ionizable carboxylic acid moiety.
Introduction & Scientific Context
2,3-Dihydroxy-4-methylbenzoic acid is a specialized aromatic metabolite often associated with the degradation pathways of complex organic compounds (e.g., catechols, flavonoids) or bacterial siderophore biosynthesis. Structurally, it possesses a catechol moiety (2,3-dihydroxy) and a methyl group at the 4-position , making it an amphiphilic molecule with distinct electrochemical and chromatographic properties.
Analytical Challenges
-
Oxidation Sensitivity: The ortho-dihydroxy (catechol) group is prone to oxidation into quinones, necessitating antioxidant protection during sample preparation.
-
Isomer Selectivity: It must be chromatographically resolved from positional isomers (e.g., 2,4-dihydroxy- or 2,6-dihydroxy- analogs) which often co-elute on standard C18 phases.
-
Ionization Suppression: The carboxylic acid (pKa ≈ 2.5–3.0) requires strict pH control to prevent peak tailing and ensure consistent retention.
Physicochemical Profiling & Method Rationale
Before establishing the protocol, we define the critical physicochemical parameters that dictate the method conditions.
| Parameter | Value (Approx.) | Chromatographic Implication |
| Molecular Weight | 168.15 g/mol | Suitable for UV and MS detection. |
| pKa (COOH) | 2.5 – 3.0 | Mobile phase pH must be < 2.5 to keep the acid protonated (neutral) for RP retention. |
| pKa (OH) | 9.0 – 10.0 | High pH causes deprotonation of phenols, leading to peak broadening; avoid basic pH. |
| LogP | ~1.5 | Moderately lipophilic due to the methyl group; retains well on C18 but elutes earlier than non-hydroxylated analogs. |
| UV Maxima | 210, 254, 280 nm | 254 nm is preferred for sensitivity; 280 nm for specificity against non-aromatic interferences. |
Experimental Protocols
Protocol A: Standard RP-HPLC-UV (Quality Control & Purity)
Recommended for purity assessment of synthetic standards or high-concentration fermentation broths.
1. Chromatographic Conditions
-
System: HPLC with Diode Array Detector (DAD) or UV-Vis.[1]
-
Column: Phenyl-Hexyl or C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 × 150 mm, 3.5 µm.
-
Rationale: Phenyl-Hexyl phases provide superior selectivity for aromatic isomers via
interactions compared to standard C18.
-
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temp: 30°C.
-
Injection Volume: 5–10 µL.
-
Detection: 254 nm (primary), 280 nm (secondary).
2. Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial Equilibration |
| 2.00 | 5 | Isocratic Hold (Polar impurity elution) |
| 12.00 | 60 | Linear Gradient (Elution of 2,3-DH-4-MB) |
| 15.00 | 95 | Column Wash |
| 17.00 | 95 | Wash Hold |
| 17.10 | 5 | Re-equilibration |
| 22.00 | 5 | End |
3. Standard Preparation
-
Stock Solution: Dissolve 10 mg of 2,3-DH-4-MB in 10 mL of Methanol (1 mg/mL). Note: Use amber glass to prevent photo-oxidation.
-
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A.
Protocol B: High-Sensitivity LC-MS/MS (Biological Matrices)
Recommended for pharmacokinetic studies or trace metabolite analysis in plasma/culture media.
1. Mass Spectrometry Settings (ESI-)
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Rationale: Phenolic acids ionize efficiently in negative mode, forming [M-H]⁻ ions.
-
-
Precursor Ion: m/z 167.0 [M-H]⁻.
-
Product Ions (MRM):
-
Quantifier: 167.0
123.0 (Loss of CO₂). -
Qualifier: 167.0
108.0 (Loss of CO₂ + Methyl/Ring fragmentation).
-
2. Sample Preparation (Solid Phase Extraction)
-
Conditioning: HLB Cartridge (3 mL) with 1 mL Methanol, then 1 mL Water (0.1% Formic Acid).
-
Loading: Load 500 µL acidified sample (plasma/media adjusted to pH 2).
-
Washing: Wash with 1 mL 5% Methanol in Water.
-
Elution: Elute with 1 mL Methanol.
-
Reconstitution: Evaporate to dryness under N₂; reconstitute in 100 µL Mobile Phase A.
Method Validation & Troubleshooting
System Suitability Parameters (Acceptance Criteria)
| Parameter | Acceptance Criteria | Troubleshooting if Failed |
| Retention Time (RT) | ± 2% of Standard | Check pump flow stability and mobile phase composition. |
| Tailing Factor (T) | < 1.5 | Increase acid concentration in Mobile Phase A; replace guard column. |
| Resolution (Rs) | > 2.0 (vs. isomers) | Switch to Phenyl-Hexyl column; lower gradient slope. |
| Signal-to-Noise (S/N) | > 10 (at LOQ) | Clean detector flow cell; check lamp energy. |
Troubleshooting "Ghost" Peaks
If unexpected peaks appear near the analyte:
-
Oxidation: 2,3-DH-4-MB can oxidize to a quinone. Add 0.1% Ascorbic Acid to the sample solvent as an antioxidant.
-
Carryover: The catechol group can chelate metals in the HPLC system. Passivate the system with 0.1% EDTA or use PEEK tubing if severe tailing persists.
Visualized Workflows
Figure 1: Method Development Logic Tree
This diagram illustrates the decision-making process for selecting the optimal separation conditions based on sample complexity.
Caption: Decision tree for selecting column chemistry and detection mode based on sample matrix and isomer presence.
Figure 2: Sample Preparation & Oxidation Prevention
The catechol moiety requires specific handling to prevent degradation during analysis.
Caption: Workflow highlighting the critical acidification and antioxidant steps to preserve the 2,3-dihydroxy moiety.
References
-
Muljono, R. A., et al. (2001).[3] "Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography." Journal of Chromatography A, 927(1-2), 39-45.[3]
-
PubChem. (2023).[4] "2,3-Dihydroxybenzoic acid (Compound Summary)." National Library of Medicine.
-
SIELC Technologies. (n.d.). "HPLC Separation of Dihydroxybenzoic Acids on Primesep D Column." Application Notes.
-
Akter, M. (2024).[5] "2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Cancer Cell Growth."[5] South Dakota State University Theses.
-
Thermo Fisher Scientific. (2014). "Fast analysis of benzoic acids using a reversed-phase HPLC-UV method." AppsLab Library.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydroxy-4-methoxybenzoic acid | C8H8O5 | CID 77534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. "2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Ca" by Mina Akter [openprairie.sdstate.edu]
protocol for 2,3-Dihydroxy-4-methylbenzoic acid synthesis
Abstract & Strategic Overview
This Application Note details a high-fidelity protocol for the synthesis of 2,3-dihydroxy-4-methylbenzoic acid (4-methylpyrocatechuic acid) . This moiety is a critical pharmacophore in the synthesis of siderophore-drug conjugates (e.g., vanchrobactin analogues) and specific catechol-based inhibitors.
While classical routes like the Kolbe-Schmitt reaction offer direct access, they often suffer from poor regioselectivity and require high-pressure autoclaves (100+ atm), rendering them unsuitable for precise lead optimization campaigns. Furthermore, direct lithiation of 2,3-dimethoxytoluene is prone to lateral lithiation at the benzylic methyl group, leading to phenylacetic acid impurities.
The Recommended Protocol: We utilize a Directed Ortho Metalation (DoM) strategy using Methoxymethyl (MOM) protecting groups. The MOM ether is a superior directing group compared to methyl ethers, ensuring exclusive ring lithiation at the C-6 position (relative to the original phenol numbering) to yield the correct substitution pattern with high isomeric purity.
Retrosynthetic Analysis & Pathway
The synthesis is designed to construct the 1,2,3,4-tetrasubstituted benzene ring with precise regiocontrol.
Target: 2,3-Dihydroxy-4-methylbenzoic acid Starting Material: 3-Methylcatechol (commercially available)
Logic Flow:
-
Protection: Mask the catechol as a bis-MOM ether to prevent proton quenching and direct the lithiation.
-
Functionalization: Exploit the coordination of the C-1 OMOM group to direct lithiation to the C-6 position. The C-3 methyl group sterically discourages attack at C-2/C-4 and blocks C-3.
-
Deprotection: Global acid-catalyzed hydrolysis to reveal the free acid.
Caption: Retrosynthetic logic flow moving from the target siderophore precursor back to the commercially available catechol.
Detailed Experimental Protocols
Phase 1: Protection (Synthesis of 1,2-Bis(methoxymethoxy)-3-methylbenzene)
Rationale: The MOM group is chosen over the Methyl group because it coordinates Lithium more strongly (chelating effect), lowering the transition state energy for ortho-deprotonation and preventing the competing abstraction of benzylic protons.
-
Reagents: 3-Methylcatechol (1.0 eq), Sodium Hydride (60% dispersion, 2.5 eq), Chloromethyl methyl ether (MOM-Cl, 2.5 eq), DMF (Anhydrous).
-
Safety Note: MOM-Cl is a carcinogen. Use strict fume hood protocols.
Step-by-Step:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon. Add NaH (2.5 eq) and wash twice with dry hexane to remove mineral oil. Suspend in anhydrous DMF (0.5 M concentration relative to catechol).
-
Addition: Cool the suspension to 0°C. Add 3-Methylcatechol dropwise as a solution in DMF. Evolution of H₂ gas will occur. Stir for 30 min at 0°C.
-
Alkylation: Add MOM-Cl (2.5 eq) dropwise via syringe pump over 20 minutes, maintaining temp < 5°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Quench carefully with ice-cold water. Extract with Et₂O (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexane).
-
Expected Yield: >90% (Colorless oil).
-
Phase 2: Regioselective Lithiation & Carboxylation
Rationale: Lithiation must occur at the position ortho to the C-1 oxygen. The C-3 position is blocked by the methyl group. The C-4 position is meta to the C-1 director and ortho to the C-2 director, but the C-1 director is more accessible. However, the most favored site is C-6 (ortho to C-1 OMOM) because it is less sterically hindered than the "sandwiched" positions.
-
Reagents: Bis-MOM precursor (1.0 eq), n-Butyllithium (2.5 M in hexanes, 1.2 eq), TMEDA (1.2 eq), Dry THF, Dry CO₂ (gas or solid).
Step-by-Step:
-
Solvation: Dissolve the Bis-MOM precursor and TMEDA (1.2 eq) in anhydrous THF (0.2 M) in a flame-dried flask under Argon.
-
Lithiation: Cool to -78°C (Dry ice/Acetone bath). Add n-BuLi (1.2 eq) dropwise over 15 minutes.
-
Critical Parameter: Temperature must remain below -70°C to avoid lateral lithiation of the methyl group.
-
-
Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.
-
Carboxylation:
-
Method A (Gas): Bubble dried CO₂ gas into the solution through a cannula for 30 mins at -78°C.
-
Method B (Solid): Cannulate the lithiated mixture onto an excess of crushed dry ice.
-
-
Quench: Allow to warm to RT. Quench with saturated NH₄Cl solution.
-
Extraction: Acidify aqueous layer to pH 4 with 1M HCl. Extract with EtOAc. The product is the carboxylic acid; unreacted starting material will remain in the organic phase during basic extraction if a purification step is added here (Acid-Base extraction).
Phase 3: Global Deprotection
-
Reagents: 6M HCl or Trifluoroacetic acid (TFA), Methanol.
Step-by-Step:
-
Dissolve the crude MOM-protected acid in MeOH.
-
Add 6M HCl (excess) or TFA (20% v/v).
-
Reflux (65°C) for 2–4 hours.
-
Concentration: Remove solvent under reduced pressure.
-
Purification: The product, 2,3-dihydroxy-4-methylbenzoic acid, typically precipitates upon cooling or concentration. Recrystallize from Water/Ethanol or purify via Reverse Phase HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).
Quantitative Data Summary & QC Specifications
| Parameter | Specification / Expected Value | Notes |
| Overall Yield | 55% – 70% | From 3-methylcatechol |
| Purity (HPLC) | > 98% (AUC) | Critical for biological assays |
| ¹H NMR (DMSO-d₆) | δ 7.20 (d, 1H), 6.65 (d, 1H), 2.15 (s, 3H) | Aromatic doublet coupling confirms ortho-substitution pattern (H5/H6). |
| Appearance | Off-white to beige solid | Oxidizes slightly in air; store under N₂. |
| Melting Point | ~200–204°C | Decomposes (decarboxylation) at high temp. |
Critical Mechanism & Troubleshooting
The success of this protocol relies on the Directed Ortho Metalation (DoM) mechanism.
Caption: The DoM pathway. TMEDA breaks BuLi aggregates; Oxygen lone pairs coordinate Li, directing deprotonation to the nearest open ortho site.
Troubleshooting Guide:
-
Issue: Product contains phenylacetic acid derivative (Lateral Lithiation).
-
Cause: Temperature rose above -40°C during lithiation.[1]
-
Fix: Keep reaction strictly at -78°C. Ensure TMEDA is fresh.
-
-
Issue: Low conversion.
-
Cause: Wet THF or CO₂.
-
Fix: Distill THF over Na/Benzophenone. Use a drying tube for CO₂ gas.
-
-
Issue: Regioisomer mixture.
-
Cause: Use of weaker directing groups (e.g., OMe) or insufficient steric bulk.
-
Fix: Stick to MOM protection; the steric bulk of the C-3 methyl and C-2 OMOM forces lithiation to C-6.
-
References
-
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link
-
Lumsden, W., et al. (2005). Total Synthesis of Vanchrobactin. The Journal of Organic Chemistry, 70(18), 7317–7328. Link
-
Cornella, J., et al. (2011). Lateral Lithiation in Deep Eutectic Solvents: Regioselective Functionalization of Substituted Toluene Derivatives. Chemical Communications, 47, 1279-1281. Link
-
BenchChem. (2025). Synthesis of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Detailed Guide. BenchChem Application Notes. Link
Sources
Application Note: 2,3-Dihydroxy-4-methylbenzoic Acid as an Enzyme Substrate
Executive Summary
This guide details the utility of 2,3-dihydroxy-4-methylbenzoic acid (2,3-DH-4-MB) as a specialized substrate for probing the active site plasticity of extradiol dioxygenases and non-oxidative decarboxylases. Unlike the canonical substrate 2,3-dihydroxybenzoic acid (2,3-DHB), the 4-methyl analog introduces a specific steric challenge at the meta-cleavage site.
Key Applications:
-
Mechanistic Enzymology: Analyzing steric tolerance in 2,3-dihydroxybenzoate 2,3-dioxygenases (EC 1.13.11.28) .
-
Biocatalysis: Enzymatic synthesis of 3-methylcatechol via reversible decarboxylation.
-
Biosynthetic Pathway Engineering: Studying "shunt" products in siderophore (e.g., enterobactin) and angucycline antibiotic pathways.
Chemical & Biological Context
Substrate Profile
| Property | Specification |
| IUPAC Name | 2,3-Dihydroxy-4-methylbenzoic acid |
| Common Abbreviation | 2,3-DH-4-MB |
| Molecular Weight | 168.15 g/mol |
| Solubility | Soluble in DMSO, Ethanol; sparingly soluble in water (requires pH adjustment) |
| Stability | Oxidation-prone (catechol moiety); requires anaerobic handling or antioxidants (ascorbate) during storage.[1] |
| Absorbance |
Enzymatic Pathways
2,3-DH-4-MB primarily interacts with two distinct enzyme classes. The presence of the methyl group at the C4 position serves as a critical determinant for enzyme specificity.
Figure 1: Divergent metabolic fates of 2,3-DH-4-MB. The substrate undergoes extradiol ring cleavage or non-oxidative decarboxylation depending on the enzyme system.
Application Note: Kinetic Profiling of Extradiol Dioxygenases
Principle
The enzyme 2,3-dihydroxybenzoate 2,3-dioxygenase catalyzes the rupture of the aromatic ring between C2 and C3.[2] While 2,3-DHB is the native substrate, the 4-methyl analog (2,3-DH-4-MB) is processed at a reduced rate due to steric hindrance near the Fe(II) active site. This assay quantifies that rate difference, providing insight into the active site's "steric volume."
Detection Method: The product of the ring cleavage is a substituted muconate derivative. Unlike the colorless substrate, this product exhibits a conjugated diene system with a characteristic absorbance shift (typically increasing at 375 nm or 305 nm depending on pH).
Experimental Design
-
Control: Native substrate (2,3-DHB).
-
Test: 2,3-DH-4-MB.
-
Blank: Buffer + Substrate (no enzyme) to account for auto-oxidation.
Protocol: Spectrophotometric Activity Assay
Reagents & Equipment
-
Buffer: 50 mM Tris-HCl, pH 7.5 (degassed).
-
Substrate Stock: 10 mM 2,3-DH-4-MB in 10% Ethanol/Water (Prepare fresh; keep on ice).
-
Enzyme: Purified recombinant 2,3-DHB 2,3-dioxygenase (e.g., from Pseudomonas reinekei or E. coli expression system).
-
Cofactor: Ferrous ammonium sulfate (Fe(NH
) (SO ) ), 1 mM stock (Required for enzyme activation). -
Instrument: UV-Vis Spectrophotometer with temperature control (25°C).
Workflow
Figure 2: Step-by-step spectrophotometric assay workflow for dioxygenase activity.
Step-by-Step Procedure
-
Preparation: Dilute the enzyme to a concentration where the reaction is linear for at least 60 seconds (target
). -
Activation: Many extradiol dioxygenases require added Fe(II) to ensure full occupancy of the active site. Incubate the enzyme stock with 10 µM ferrous ammonium sulfate for 5 minutes on ice.
-
Assay Mixture (1 mL cuvette):
-
980 µL Tris-HCl Buffer (50 mM, pH 7.5)
-
10 µL Substrate Stock (Final conc: 100 µM)
-
-
Blanking: Place cuvette in spectrophotometer and zero at 375 nm .
-
Initiation: Add 10 µL of Activated Enzyme. Invert cuvette twice to mix.
-
Measurement: Immediately record absorbance at 375 nm every 1 second for 2 minutes.
Data Analysis
Calculate the initial velocity (
-
Note: For 2,3-DHB products,
. For the 4-methyl analog, determine experimentally if absolute turnover numbers are required, or use relative rates.
Expected Results & Interpretation
When comparing 2,3-DH-4-MB to the native 2,3-DHB, typical kinetic parameters reveal the impact of the methyl group.
| Parameter | Native Substrate (2,3-DHB) | Analog (2,3-DH-4-MB) | Interpretation |
| 2.0 - 5.0 | 15.0 - 50.0 | Methyl group hinders binding affinity. | |
| ~50 - 100 | ~5 - 20 | Steric clash slows the catalytic turnover. | |
| Specificity ( | High (100%) | Low (<10%) | Enzyme discriminates against C4 substitution. |
Troubleshooting Guide:
-
High Background: If the blank rate is high, the substrate is auto-oxidizing. Add 1 mM Ascorbate to the buffer (ensure it doesn't interfere with the enzyme).
-
No Activity: The enzyme may be inactive. Ensure Fe(II) was added. Check pH; extradiol dioxygenases are pH sensitive.
References
-
Mechanism of Extradiol Dioxygenases
-
Ribbons, D. W. (1966). "Bacterial oxidation of 2,3-dihydroxybenzoic acid - a new oxygenase." Biochemical Journal, 99(1), 30P. Link
-
-
Substrate Specificity & 4-Methyl Analogs
-
Decarboxylase Activity
- Metabolic Context: Kagle, J., et al. (1996). "Biodegradation of 2,3-dihydroxybenzoate by Pseudomonas reinekei MT1." Journal of Bacteriology. (Contextual grounding for dhb gene cluster).
Sources
- 1. Showing Compound Methyl 3-(2,3-dihydroxy-3-methylbutyl)-4-hydroxybenzoate (FDB010768) - FooDB [foodb.ca]
- 2. grokipedia.com [grokipedia.com]
- 3. EC 4.1.1.103 [iubmb.qmul.ac.uk]
- 4. EC 1.13.11.28 [iubmb.qmul.ac.uk]
- 5. KEGG ENZYME: 1.13.11.28 [genome.jp]
- 6. 2,3-dihydroxybenzoate 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
Application Note: High-Purity Purification of 2,3-Dihydroxy-4-methylbenzoic Acid via Crystallization
Executive Summary
This application note details the purification of 2,3-Dihydroxy-4-methylbenzoic acid (CAS: N/A for specific isomer in common lists, chemically related to 2,3-Dihydroxybenzoic acid CAS 303-38-8) from crude synthetic or biosynthetic mixtures. Unlike simple benzoic acid derivatives, the presence of a catechol moiety (vicinal diols at 2,3) and a hydrophobic methyl group at position 4 creates a unique solubility profile that demands a tailored crystallization strategy.
This guide moves beyond standard "dissolve and cool" instructions. It focuses on impurity rejection mechanisms , specifically targeting the removal of inorganic salts (from acidification steps) and oxidative byproducts (quinones) common in catechol chemistry.
Physicochemical Context & Solubility Logic[1][2][3][4][5]
To design a robust purification, we must understand the molecule's behavior in solution.
Structural Analysis
-
Catechol Group (2,3-OH): Increases water solubility via hydrogen bonding but introduces susceptibility to oxidation (browning) at high pH or prolonged heat exposure.
-
Carboxylic Acid (C-1): Provides a pH-dependent solubility switch. The molecule must be protonated (pH < pKa ~2.9) to crystallize effectively.
-
Methyl Group (C-4): Increases lipophilicity compared to the parent 2,3-dihydroxybenzoic acid, potentially reducing water solubility and favoring organic co-solvents.
Solvent Selection Strategy
Based on the structural properties, we evaluate three solvent systems:
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Verdict |
| Water (100%) | High | Low | Excellent for inorganic salts; Poor for organic tars. | Primary Choice (Green & Efficient) |
| Ethanol/Water (30:70) | Very High | Moderate | Good for organic intermediates; Moderate for salts. | Secondary Choice (If yield in water is <60%) |
| Ethyl Acetate | High | High | Poor rejection of non-polar byproducts. | Not Recommended for final step. |
Expert Insight: For 2,3-DH-4-MB, degassed water is the preferred solvent. The exclusion of oxygen is critical to prevent the oxidation of the catechol ring into colored quinones during the hot dissolution phase.
Detailed Purification Protocol
Phase 1: Preparation and Dissolution
Objective: Complete dissolution of the target molecule while minimizing thermal stress.
-
Crude Assessment: Weigh the crude 2,3-DH-4-MB. Analyze purity via HPLC to establish a baseline.
-
Solvent Preparation:
-
Boil Deionized (DI) water to remove dissolved CO₂ and O₂.
-
Optional: Add 0.1% w/v Sodium Bisulfite (NaHSO₃) as an antioxidant if the crude material is already discolored (brown/black).
-
-
Dissolution:
-
Place crude solid in a round-bottom flask equipped with a reflux condenser.
-
Add hot degassed water (start with 10 mL/g of solid).
-
Heat to 90°C (do not exceed 95°C to prevent decarboxylation).
-
Add additional hot water in 1 mL increments until the solution is clear (excluding insoluble impurities).
-
Phase 2: Clarification (Impurity Removal)
Objective: Remove insoluble particulates and colored polymeric impurities.
-
Activated Carbon Treatment:
-
If the solution is colored, cool slightly to 80°C.
-
Add Activated Carbon (1-3 wt%) . Note: Do not add carbon to boiling liquid to avoid flash boiling.
-
Stir for 15 minutes at 80°C.
-
-
Hot Filtration:
-
Pre-heat a Buchner funnel or use a jacketed filter to prevent premature crystallization.
-
Filter the hot mixture through a Celite pad to remove carbon and insolubles.
-
Critical Step: Rinse the filter cake with a small volume of boiling water to recover trapped product.
-
Phase 3: Controlled Crystallization (Nucleation & Growth)
Objective: Grow large, pure crystals that exclude impurities from the lattice.
-
Slow Cooling (The "Annealing" Phase):
-
Allow the filtrate to cool from 90°C to 60°C naturally in an oil bath (turn off heat, leave flask in bath).
-
Seeding: At ~55-60°C, if the solution is slightly turbid, add a few seed crystals of pure 2,3-DH-4-MB to initiate consistent nucleation.
-
-
Rapid Cooling:
-
Once the temperature reaches 40°C, transfer the flask to an ice-water bath (0-4°C).
-
Stir gently (low shear) for 2 hours. High shear stirring creates fines, which trap mother liquor impurities.
-
Phase 4: Isolation and Drying
Objective: Separate crystals and remove residual solvent without degrading the product.
-
Filtration:
-
Filter the slurry using vacuum filtration.
-
Displacement Wash: Wash the cake with ice-cold water (2 x 1 mL/g). Do not use large volumes, as the product has finite water solubility.
-
-
Drying:
-
Transfer crystals to a vacuum oven.
-
Dry at 45°C under full vacuum (-30 inHg) for 12 hours.
-
Store: In an amber vial under argon/nitrogen to prevent oxidation.
-
Process Visualization
The following diagram illustrates the critical decision points and flow of the purification process.
Figure 1: Workflow for the recrystallization of 2,3-Dihydroxy-4-methylbenzoic acid, emphasizing impurity control.
Analytical Validation & Troubleshooting
After isolation, the product must be characterized to ensure it meets research or pharmaceutical standards.
Quality Control Metrics
| Test | Method | Acceptance Criteria | Purpose |
| Appearance | Visual | White to off-white needles | Detects oxidative degradation (pink/brown indicates quinones). |
| Purity | HPLC (C18, MeOH/Water) | > 98.5% Area | Quantifies organic impurities. |
| Melting Point | DSC / Capillary | Sharp onset (Target ~204-210°C*) | Broad range (>2°C) indicates wetness or impurity. |
| Residual Solvents | GC-Headspace | < 5000 ppm (Ethanol) | Ensures thorough drying. |
*Note: Exact MP depends on the specific polymorph; 2,3-DHBA melts ~204°C. The 4-methyl derivative is expected to be in a similar range (200-220°C).
Troubleshooting Guide
-
Problem: "Oiling Out" (Liquid phase separation instead of crystals).
-
Cause: Solution is too concentrated or temperature dropped too fast.
-
Fix: Re-heat to dissolve, add 10% more solvent, and cool much slower. Add a seed crystal at the cloud point.
-
-
Problem: Low Yield (<50%).
-
Cause: Product is too soluble in water.
-
Fix: Collect the mother liquor, concentrate it by 50% on a rotavap, and perform a "second crop" crystallization. Alternatively, switch to a 90:10 Water:Ethanol system.
-
-
Problem: Product is Pink/Brown.
-
Cause: Oxidation of the catechol group.
-
Fix: Recrystallize again using degassed water containing 0.1% Sodium Bisulfite or Ascorbic Acid.
-
References
-
PubChem. (2025).[1][2] 2,3-Dihydroxybenzoic Acid (Compound Summary).[3][4][2][5][6][7][8] National Library of Medicine. [Link]
-
ResearchGate. (2025). Solubility Studies of Methylbenzoic Acid Derivatives.[Link]
Sources
- 1. CID 66606108 | C16H16O4 | CID 66606108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroxybenzoic Acid | C7H6O4 | CID 19 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. The isolation, identification and properties of 2,3-dihydro-2,3-dihydroxybenzoic acid. An intermediate in the biosynthesis of 2,3-dihydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Precision Quantification of 2,3-Dihydroxy-4-methylbenzoic Acid in Plant Extracts
Application Note & Protocol Guide
Abstract
This application note details a robust, validated protocol for the extraction and quantification of 2,3-Dihydroxy-4-methylbenzoic acid (CAS 3929-89-3) in complex plant matrices. While often overshadowed by its unmethylated analog (2,3-dihydroxybenzoic acid or Pyrocatechuic acid), the 4-methyl derivative represents a distinct metabolic node in specific Phyllanthus species and microbial fermentation pathways. This guide addresses the critical analytical challenge: achieving baseline resolution between the target analyte and its structural isomers (e.g., Orsellinic acid) while mitigating matrix suppression in LC-MS/MS analysis.
Introduction
The Analyte
2,3-Dihydroxy-4-methylbenzoic acid (2,3-DH-4-MB) is a phenolic acid characterized by a catechol moiety (adjacent hydroxyls at C2, C3) and a methyl group at C4.[1][2] This structural configuration imparts unique lipophilicity compared to standard dihydroxybenzoic acids (DHBAs), influencing both its extraction efficiency and chromatographic retention.
-
Chemical Formula: C
H O [3] -
Molecular Weight: 168.15 g/mol
-
pKa: ~2.9 (COOH), ~9.4 (Phenolic OH)
Analytical Challenges
-
Isomeric Interference: Plant extracts often contain Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) and 2,3-DHBA. Without optimized chromatography, these co-elute, leading to false positives in UV detection and ion suppression in MS.
-
Oxidative Instability: The catechol group (1,2-dihydroxy) is highly susceptible to oxidation at neutral/alkaline pH, necessitating strict pH control during extraction.
Sample Preparation: The "Orthogonal" Extraction Strategy
Objective: To maximize recovery while minimizing chlorophyll and tannin co-extraction.
Reagents
-
Extraction Solvent: Methanol:Water (80:20 v/v) with 0.5% Formic Acid.
-
Rationale: The acid keeps the carboxylic acid protonated (neutral), enhancing solubility in organic solvent and preventing oxidative degradation of the catechol ring.
-
-
Antioxidant: Ascorbic Acid (10 mM) added to the extraction solvent.
-
Internal Standard (IS): 3,5-Dihydroxybenzoic acid (distinct retention time, similar ionization).
Workflow Diagram
Figure 1: Step-by-step extraction workflow emphasizing pH control and optional hydrolysis for bound phenolics.
Solid Phase Extraction (SPE) Protocol
Direct injection of crude extracts often fouls the MS source. An SPE cleanup is mandatory for high-throughput assays.
-
Cartridge: Hydrophilic-Lipophilic Balanced (HLB) copolymer (e.g., Oasis HLB or Strata-X), 60 mg.
-
Condition: 3 mL Methanol followed by 3 mL Water (0.1% Formic Acid).
-
Load: 1 mL of crude extract (diluted 1:1 with water to reduce organic strength).
-
Wash: 3 mL Water (5% Methanol, 0.1% Formic Acid). Removes sugars and polar salts.
-
Elute: 2 mL Methanol (pure).
-
Reconstitute: Evaporate to dryness under N
and reconstitute in Mobile Phase A.
Chromatographic Method Development
Objective: Baseline separation of 2,3-DH-4-MB from 2,3-DHBA and Orsellinic acid.
Column Selection
While C18 is standard, a Phenyl-Hexyl column provides superior selectivity for aromatic isomers due to pi-pi interactions.
-
Recommended: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (2.1 x 100 mm, 1.8 µm).
-
Alternative: Waters ACQUITY UPLC BEH C18.
Mobile Phase & Gradient
-
Phase A: Water + 0.1% Formic Acid.[7]
-
Phase B: Acetonitrile + 0.1% Formic Acid.[8]
-
Flow Rate: 0.3 mL/min.
-
Temp: 40°C.
Table 1: Optimized Gradient Profile
| Time (min) | % Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial equilibration |
| 1.0 | 5 | Isocratic hold (elute polar interferences) |
| 8.0 | 35 | Shallow gradient for isomer separation |
| 10.0 | 95 | Column wash |
| 12.0 | 95 | Wash hold |
| 12.1 | 5 | Re-equilibration |
| 15.0 | 5 | End of run |
Mass Spectrometry (LC-MS/MS) Detection
Phenolic acids ionize efficiently in Negative Electrospray Ionization (ESI-) mode.
Source Parameters[9][11]
-
Ion Spray Voltage: -4500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Desolvation Gas: 50 psi
MRM Transitions
The quantification relies on the decarboxylation pathway, which is highly specific for benzoic acid derivatives.
Table 2: MRM Transition Parameters
| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Type |
|---|---|---|---|---|---|
| 2,3-DH-4-MB | 167.0 | 123.0 | 50 | -22 | Quantifier |
| 2,3-DH-4-MB | 167.0 | 108.0 | 50 | -35 | Qualifier |
| 2,3-DHBA (Isomer) | 153.0 | 109.0 | 50 | -20 | Separation Check |
| 3,5-DHBA (IS) | 153.0 | 109.0 | 50 | -20 | Internal Std |
Note: The Quantifier transition (167 -> 123) corresponds to [M-H]-
Method Validation (ICH Guidelines)
To ensure the "Trustworthiness" of this protocol, the following validation parameters must be met:
-
Linearity: Construct a 6-point calibration curve (1 ng/mL to 1000 ng/mL).
must be > 0.995.[9] -
Recovery: Spike plant matrix before extraction at three levels (low, medium, high). Acceptable range: 80–120%.
-
Matrix Effect (ME): Compare the slope of the calibration curve in solvent vs. matrix.
-
If ME > ±20%, use matrix-matched calibration or stable isotope dilution.
-
-
Precision: Intra-day and Inter-day RSD < 15%.
Troubleshooting & Expert Insights
-
Issue: Peak Tailing.
-
Issue: Low Sensitivity.
-
Cause: Ion suppression from co-eluting phospholipids.
-
Fix: Implement the SPE step described in Section 3.3. Do not rely on simple "dilute and shoot" for complex plant roots/barks.
-
-
Issue: Isomer Co-elution.
-
Cause: 2,3-DH-4-MB and Orsellinic acid have very similar hydrophobicities.
-
Fix: Lower the initial organic phase to 2% B and extend the gradient slope between 5-20% B.
-
References
-
Compound Identification: National Center for Biotechnology Information. (2025).[2][10][11] PubChem Compound Summary for CID 19827, 2,3-Dihydroxy-4-methylbenzoic acid. Retrieved from [Link]
-
General Phenolic Acid Method: Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids. Journal of Separation Science. Retrieved from [Link]
-
MS/MS Fragmentation Mechanisms: Gruz, J., Novák, O., & Strnad, M. (2008). Rapid analysis of phenolic acids in beverages by UPLC-MS/MS. Food Chemistry. Retrieved from [Link]
-
Validation Guidelines: ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 2,3-dihydroxy-4-methylbenzoic acid (C8H8O4) [pubchemlite.lcsb.uni.lu]
- 4. 2,3-dihydroxy-4-nitrobenzaldehyde | CAS#:144240-75-5 | Chemsrc [chemsrc.com]
- 5. 3929-89-3・2,3-Dihydroxy-4-methylbenzoic acid・2,3-Dihydroxy-4-methylbenzoic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 6. 91753-30-9|Potassium 3,4-dihydroxybenzoate|BLD Pharm [bldpharm.com]
- 7. japsonline.com [japsonline.com]
- 8. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. 2,3-Dihydroxybenzoic Acid | C7H6O4 | CID 19 - PubChem [pubchem.ncbi.nlm.nih.gov]
2,3-Dihydroxy-4-methylbenzoic acid for metal chelation studies
Executive Summary
This guide details the experimental framework for evaluating 2,3-Dihydroxy-4-methylbenzoic acid (4-Me-2,3-DHBA) , a structural analog of the siderophore pharmacophore 2,3-dihydroxybenzoic acid (2,3-DHBA). While 2,3-DHBA is the iron-binding moiety of enterobactin (the strongest known siderophore), the 4-methyl derivative offers a unique probe for Structure-Activity Relationship (SAR) studies. The methyl group at the C4 position introduces electron-donating effects and increased lipophilicity without disrupting the primary chelation site, making it an excellent candidate for studying steric influence on metal complex stability and membrane permeability in chelation therapy.
Part 1: Chemical Profile & Mechanism
Physicochemical Properties
-
Molecular Formula: C₈H₈O₄
-
Solubility: Soluble in alcohols, DMSO; moderately soluble in water (enhanced at pH > 5).
-
Acidity (Theoretical Estimates vs. 2,3-DHBA):
-
pKₐ₁ (Carboxyl): ~3.0 (Slightly higher than 2,3-DHBA due to +I effect of methyl).
-
pKₐ₂ (Phenol-1): ~10.2
-
pKₐ₃ (Phenol-2): ~13.2
-
Chelation Mechanism
Like its parent compound, 4-Me-2,3-DHBA functions as a bidentate ligand. It exhibits pH-dependent coordination modes:
-
Salicylate Mode (Low pH < 4): Coordination via the carboxylate oxygen and the ortho-phenolic oxygen.
-
Catecholate Mode (Neutral/Basic pH > 7): Coordination via the two vicinal phenolic oxygens. This mode provides the highest affinity for hard Lewis acids like Fe(III), Al(III), and Ti(IV).
Signaling Pathway & Coordination Logic:
Figure 1: Stepwise deprotonation and metal coordination pathway for 4-Me-2,3-DHBA. The methyl group (not shown in flow) stabilizes the ring electron density.
Part 2: Experimental Protocols
Protocol A: Determination of Stability Constants (Potentiometric Titration)
Purpose: To quantify the affinity of 4-Me-2,3-DHBA for metal ions (Fe³⁺, Cu²⁺, Al³⁺) by determining protonation constants (pKₐ) and stability constants (log β).
Materials:
-
Automatic Potentiometric Titrator (e.g., Metrohm or Mettler Toledo).
-
Glass electrode (calibrated daily with pH 4.0, 7.0, 10.0 buffers).
-
0.1 M NaOH (carbonate-free, standardized against KHP).
-
0.1 M KCl or NaClO₄ (to maintain ionic strength).
-
Argon or Nitrogen gas (high purity) for purging.
Procedure:
-
Solution Preparation: Prepare a 1.0 mM solution of 4-Me-2,3-DHBA in 50 mL of degassed water containing 0.1 M KCl.
-
Acidification: Add standardized HCl to lower the starting pH to ~2.0.
-
Ligand Titration (Control): Titrate the ligand alone with 0.1 M NaOH under inert atmosphere (25°C) to determine exact pKₐ values.
-
Metal Titration: Prepare a second solution with a Ligand:Metal ratio of 3:1 (e.g., 1 mM Ligand : 0.33 mM FeCl₃).
-
Execution: Titrate from pH 2.0 to 11.0. Allow sufficient equilibration time (60–120 seconds) between additions, as catechol-iron kinetics can be slow at low pH.
-
Data Analysis: Use Hyperquad or BEST software to fit the titration curves and calculate log β values.
Data Output Table (Template):
| Parameter | 2,3-DHBA (Literature Ref) | 4-Me-2,3-DHBA (Experimental) |
| pKₐ₁ (COOH) | 2.70 | [To be determined] |
| pKₐ₂ (OH) | 10.10 | [To be determined] |
| pKₐ₃ (OH) | 13.00 | [To be determined] |
| log β₁₁₀ (FeL) | ~20.5 | [To be determined] |
| log β₁₂₀ (FeL₂) | ~35.0 | [To be determined] |
| log β₁₃₀ (FeL₃) | ~45.0 | [To be determined] |
Protocol B: Chrome Azurol S (CAS) Assay for Iron Scavenging
Purpose: A rapid colorimetric test to confirm if 4-Me-2,3-DHBA can remove iron from a weak complex, mimicking siderophore activity.
Mechanism: CAS-Fe³⁺ complex (Blue) + Chelator → Chelator-Fe³⁺ (Orange/Purple) + CAS (Yellow/Orange)
Reagents:
-
CAS Solution: 60.5 mg Chrome Azurol S in 50 mL water.
-
Iron Solution: 1 mM FeCl₃ in 10 mM HCl.
-
HDTMA Solution: 72.9 mg Hexadecyltrimethylammonium bromide in 40 mL water.
-
Buffer: Piperazine buffer (pH 5.6).
Procedure:
-
Mix 10 mL CAS solution with 1.5 mL Iron solution and 40 mL HDTMA solution. Dilute to 100 mL. The solution should be a dark blue.
-
Add 100 µL of 4-Me-2,3-DHBA (various concentrations: 10 µM – 500 µM) to 900 µL of CAS reagent in a cuvette.
-
Incubate: 1 hour at room temperature in the dark (catechols are light sensitive).
-
Measurement: Measure Absorbance at 630 nm.
-
Result: A decrease in A₆₃₀ indicates iron removal. Calculate % Siderophore Units:
Protocol C: Job’s Method of Continuous Variation
Purpose: To determine the stoichiometry of the Metal-Ligand complex.
Workflow:
-
Prepare equimolar solutions (e.g., 1 mM) of FeCl₃ and 4-Me-2,3-DHBA.
-
Prepare a series of mixtures where the total molar concentration (
) is constant, but the mole fraction ( ) varies from 0 to 1 (e.g., 0:10, 1:9, ..., 10:0). -
Adjust pH to 7.4 (using HEPES buffer) to ensure catecholate binding.
-
Measure
(approx 450–550 nm for Fe-catecholates) for each mixture. -
Plot: Absorbance vs. Mole Fraction of Ligand (
). -
Interpretation: A peak at
indicates a 1:3 (M:L) complex; a peak at 0.66 indicates 1:2.
Experimental Workflow Diagram:
Figure 2: Integrated workflow for the physicochemical and biological characterization of the ligand.
Part 3: References
-
Raymond, K. N., et al. (2003). "Enterobactin: An archetype for microbial iron transport." Proceedings of the National Academy of Sciences. Link
-
Context: Foundational text on catechol-siderophore mechanics (2,3-DHBA).
-
-
Schwyn, B., & Neilands, J. B. (1987). "Universal chemical assay for the detection and determination of siderophores." Analytical Biochemistry. Link
-
Context: The standard protocol for the CAS assay described in Protocol B.
-
-
Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. Link
-
Context: Source for standard 2,3-DHBA stability constants used as comparative baselines.
-
-
Hider, R. C., & Kong, X. (2010). "Chemistry and biology of siderophores." Natural Product Reports. Link
-
Context: Detailed review of catecholate binding modes and pKa influence.
-
-
PubChem Compound Summary. (2023). "2,3-Dihydroxy-4-methylbenzoic acid (CID 77534)." National Center for Biotechnology Information. Link
Sources
- 1. 2,3-dihydroxy-4-nitrobenzaldehyde | CAS#:144240-75-5 | Chemsrc [chemsrc.com]
- 2. 3929-89-3 | 2,3-Dihydroxy-4-methylbenzoic acid | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 3. 3929-89-3・2,3-Dihydroxy-4-methylbenzoic acid・2,3-Dihydroxy-4-methylbenzoic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 4. 91753-30-9|Potassium 3,4-dihydroxybenzoate|BLD Pharm [bldpharm.com]
- 5. 2,3-dihydroxy-4-methylbenzoic acid | 3929-89-3 [sigmaaldrich.com]
- 6. scribd.com [scribd.com]
- 7. 2,3-Dihydroxy-4-methoxybenzoic acid | C8H8O5 | CID 77534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
experimental use of 2,3-Dihydroxy-4-methylbenzoic acid in cell culture
An In-Depth Guide to the Experimental Use of 2,3-Dihydroxy-4-methylbenzoic Acid in Cell Culture
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental use of 2,3-dihydroxy-4-methylbenzoic acid in cell culture models. While specific biological activities of this compound are an emerging area of research, its structural similarity to other dihydroxybenzoic acids suggests potential antioxidant, anti-inflammatory, and anti-proliferative properties.[1][2] This guide offers a foundational framework for investigating these potential effects, detailing protocols for assessing cell viability, apoptosis, oxidative stress, and the modulation of key signaling pathways such as MAPK and NF-κB.
Introduction: Understanding 2,3-Dihydroxy-4-methylbenzoic Acid
2,3-Dihydroxy-4-methylbenzoic acid is a phenolic carboxylic acid with the molecular formula C8H8O4.[3] Phenolic compounds are a large and diverse group of secondary metabolites found in plants, many of which possess significant biological activities.[4][5] The presence of two hydroxyl groups on the benzoic acid backbone, particularly the catechol-like arrangement, suggests that 2,3-dihydroxy-4-methylbenzoic acid may act as a potent antioxidant and a modulator of cellular signaling pathways involved in inflammation and cell proliferation.[1][6]
Structurally related compounds, such as other dihydroxybenzoic acid derivatives, have been shown to exhibit a range of effects, including:
-
Antioxidant Activity: Scavenging of reactive oxygen species (ROS).[6]
-
Anti-inflammatory Effects: Modulation of inflammatory pathways like NF-κB and MAPK.[1]
-
Anti-cancer Properties: Inhibition of cancer cell growth and induction of apoptosis.[2]
This guide provides the necessary protocols to systematically investigate the hypothesis that 2,3-dihydroxy-4-methylbenzoic acid exhibits similar biological activities in a cell culture setting.
Materials and Reagents
2.1. Compound and Cell Culture
-
2,3-Dihydroxy-4-methylbenzoic acid (Source: e.g., Santa Cruz Biotechnology[3])
-
Selected mammalian cell line (e.g., RAW 264.7 for inflammation, MDA-MB-231 for cancer studies)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), cell culture grade
2.2. Assay-Specific Reagents
-
Cell Viability: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.[7]
-
Apoptosis: Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.[8]
-
Oxidative Stress: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).[9]
-
Western Blotting:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-p65, anti-p65, anti-β-actin)[10][11]
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Core Protocols
Protocol 1: Preparation of 2,3-Dihydroxy-4-methylbenzoic Acid Stock Solution
Causality: The first critical step is to prepare a sterile, high-concentration stock solution of the compound that can be serially diluted to the desired final concentrations for cell treatment. DMSO is a common solvent for organic compounds, but its final concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[12]
-
Weighing: Aseptically weigh a precise amount of 2,3-dihydroxy-4-methylbenzoic acid powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 100 mM). Vortex thoroughly until the compound is completely dissolved.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Assessment of Cell Viability using XTT Assay
Causality: The XTT assay is a colorimetric method to measure cell viability by quantifying the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the XTT tetrazolium salt to a water-soluble orange formazan product.[7][13] The intensity of the color is directly proportional to the number of viable cells, allowing for the determination of the compound's cytotoxic or cytostatic effects.[14]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 2,3-dihydroxy-4-methylbenzoic acid stock solution in complete culture medium. Replace the existing medium with the treatment media. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
XTT Reagent Preparation: Prepare the activated XTT solution according to the manufacturer's instructions, typically by mixing the XTT reagent and an electron-coupling reagent.[7]
-
XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should also be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
Protocol 3: Detection of Apoptosis by Annexin V/PI Staining
Causality: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8][15] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[16] Propidium Iodide (PI) is a membrane-impermeable DNA-binding dye that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[16][17]
-
Cell Treatment: Seed cells in a 6-well plate and treat with 2,3-dihydroxy-4-methylbenzoic acid at selected concentrations (e.g., IC50 and sub-IC50 values determined from the viability assay) for a specified time.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be detached using a gentle method like trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation.[18]
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
Causality: The DCFH-DA assay is used to measure intracellular ROS levels. The cell-permeable DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH.[19][20] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), and the fluorescence intensity is proportional to the amount of ROS.[9][21]
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere. Treat with 2,3-dihydroxy-4-methylbenzoic acid for the desired time. Include a positive control (e.g., H₂O₂) and a negative control.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Add DCFH-DA solution (e.g., 10 µM in serum-free medium) to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells again with PBS to remove any extracellular probe.
-
Fluorescence Measurement: Add PBS to the wells and immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[19]
Protocol 5: Analysis of MAPK and NF-κB Signaling Pathways by Western Blot
Causality: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. To assess the activation of the MAPK and NF-κB pathways, phospho-specific antibodies are used.[10][22] An increase in the ratio of phosphorylated protein to total protein indicates pathway activation. For NF-κB, activation can also be assessed by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.[23][24]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[25]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-ERK, ERK, p-p65) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein to the total protein to determine the activation status.
Data Presentation
Quantitative data from the assays should be summarized in a clear and organized manner.
Table 1: Effect of 2,3-Dihydroxy-4-methylbenzoic Acid on Cell Viability (XTT Assay)
| Concentration (µM) | Absorbance (450nm) (Mean ± SD) | % Viability (Relative to Control) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 10 | 1.18 ± 0.06 | 94.4% |
| 25 | 0.95 ± 0.05 | 76.0% |
| 50 | 0.63 ± 0.04 | 50.4% |
| 100 | 0.31 ± 0.03 | 24.8% |
| 200 | 0.15 ± 0.02 | 12.0% |
Table 2: Western Blot Densitometry Analysis of MAPK Pathway Activation
| Treatment | p-ERK/Total ERK (Fold Change) | p-p38/Total p38 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| Compound (25 µM) | 2.5 | 0.8 |
| Compound (50 µM) | 4.2 | 0.6 |
| Positive Control | 5.0 | 5.0 |
Visualization of Workflows and Pathways
Diagrams
Caption: General experimental workflow for investigating the bioactivity of 2,3-dihydroxy-4-methylbenzoic acid.
Caption: Hypothesized modulation of the MAPK signaling pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
References
-
Standart Operating Procedure Apoptosis assay with Annexin V - PI - Biologi. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. [Link]
-
Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [Link]
-
Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining - PMC. [Link]
-
ROS Assay Kit -Highly Sensitive DCFH-DA- - dojindo. [Link]
-
Identification of ROS Using Oxidized DCFDA and Flow-Cytometry - Yenepoya Research Centre. [Link]
-
FAQ: Intracellular ROS Assay - Cell Biolabs, Inc. [Link]
-
Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC - NIH. [Link]
-
Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - NCBI. [Link]
-
Measurement of NF-κB activation in TLR-activated macrophages - PMC - NIH. [Link]
-
2,3-Dihydroxybenzoic acid - Solubility of Things. [Link]
-
NF-kappa B Activation Assay Kits - Fivephoton Biochemicals. [Link]
-
Elicitor-mediated induction of isochorismate synthase and accumulation of 2,3-dihydroxy benzoic acid in Catharanthus roseus cell suspension and shoot cultures - PubMed. [Link]
-
Western blotting of the protein expressions in MAPK signaling pathway... - ResearchGate. [Link]
-
Western blot results of the mitogen-activated protein kinase (MAPK)... - ResearchGate. [Link]
-
Human NF-KappaB p65 Activity Assay Kit - RayBiotech. [Link]
-
Extraction and Isolation of Phenolic Compounds | Springer Nature Experiments. [Link]
-
Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC. [Link]
-
2,3-Dihydroxybenzoic Acid | C7H6O4 | CID 19 - PubChem. [Link]
-
2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Cancer Cell Growth. [Link]
-
Techniques for Analysis of Plant Phenolic Compounds - MDPI. [Link]
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
-
3,5-Dihydroxy-4-methylbenzoic acid - Chem-Impex. [Link]
-
Is there any protocol to extract phenolics compound prior to protein extraction?. [Link]
-
OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]
-
LMDp protocol: Phenol extraction of DNA solutions. [Link]
-
2,3-Dihydroxy-4-methoxybenzoic acid | C8H8O5 | CID 77534 - PubChem. [Link]
-
p-Toluic acid - Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. "2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Ca" by Mina Akter [openprairie.sdstate.edu]
- 3. 2,3-dihydroxy-4-methylbenzoic acid | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. emulatebio.com [emulatebio.com]
- 13. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 14. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 15. biologi.ub.ac.id [biologi.ub.ac.id]
- 16. bosterbio.com [bosterbio.com]
- 17. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. doc.abcam.com [doc.abcam.com]
- 20. FAQ: Intracellular ROS Assay | Cell Biolabs [cellbiolabs.com]
- 21. yenepoya.res.in [yenepoya.res.in]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. fivephoton.com [fivephoton.com]
- 25. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
analytical standards for 2,3-Dihydroxy-4-methylbenzoic acid
Application Note: Analytical Standards & Profiling for 2,3-Dihydroxy-4-methylbenzoic Acid
Executive Summary
2,3-Dihydroxy-4-methylbenzoic acid (2,3-DH-4-MB) is a specialized phenolic acid derivative, structurally distinct from the more common siderophore precursor 2,3-dihydroxybenzoic acid (2,3-DHBA) by the presence of a methyl group at the C4 position.[1] It serves as a key intermediate in the biosynthesis of specific fungal polyketides (e.g., Aspergillus metabolites), lichen acids (degradation product of barbaric acid derivatives), and is investigated for its antioxidant potential and role in microbial secondary metabolism.
This guide addresses the primary analytical challenges associated with 2,3-DH-4-MB:
-
Polarity & Ionization: The coexistence of a carboxylic acid and a catechol moiety requires strict pH control to prevent peak tailing.
-
Isomer Resolution: Distinguishing the 4-methyl isomer from other dihydroxy-methylbenzoate isomers.
-
Oxidative Instability: The catechol group is prone to oxidation into quinones under alkaline or aerobic conditions.[1]
Chemical Properties & Handling
| Property | Specification |
| Chemical Name | 2,3-Dihydroxy-4-methylbenzoic acid |
| CAS Number | 3929-89-3 |
| Formula / MW | C₈H₈O₄ / 168.15 g/mol |
| pKa Values (Est.) | pKa₁ (COOH) ≈ 3.0; pKa₂ (OH) ≈ 9.5 |
| Solubility | Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in cold water.[1][2] |
| Stability | Sensitive to light and air (oxidation).[1] Store at -20°C under inert gas (Argon/Nitrogen). |
Handling Protocol:
-
Stock Solution: Prepare 1 mg/mL in Methanol containing 0.1% Formic Acid (to stabilize the catechol moiety).
-
Storage: Amber glass vials are mandatory. Use within 24 hours of dissolution or freeze at -80°C.[1]
Analytical Protocol A: HPLC-UV/DAD (Quantification & Purity)
Objective: Routine purity assessment and quantification. Rationale: Standard C18 columns are sufficient, but an acidic mobile phase is critical to suppress the ionization of the carboxylic acid (pKa ~3.0), ensuring the molecule remains neutral and interacts effectively with the stationary phase.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Injection Vol. | 5 - 10 µL |
| Detection | UV at 254 nm (aromatic ring) and 280 nm (catechol max) |
Gradient Program
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 5% | Initial equilibration (highly aqueous to retain polar acid) |
| 10.0 | 40% | Linear gradient to elute the target |
| 15.0 | 95% | Wash step to remove hydrophobic impurities |
| 17.0 | 95% | Hold |
| 17.1 | 5% | Re-equilibration |
| 22.0 | 5% | Ready for next injection |
Technical Insight: The 4-methyl group increases hydrophobicity compared to standard 2,3-DHBA.[1] Expect 2,3-DH-4-MB to elute later than 2,3-DHBA.[1] If analyzing a mixture, 2,3-DHBA typically elutes at ~4-5 min, while 2,3-DH-4-MB will elute at ~7-9 min under these conditions.[1]
Analytical Protocol B: LC-MS/MS (Identification & Trace Analysis)
Objective: Identification in complex biological matrices (e.g., fungal fermentation broth). Rationale: Negative mode ESI is preferred for benzoic acids due to the facile loss of a proton from the carboxylic acid group [M-H]⁻.[1]
MS Source Parameters (ESI - Negative Mode)
-
Precursor Ion: m/z 167.0 [M-H]⁻[1]
-
Capillary Voltage: 3.0 kV
-
Desolvation Temp: 350°C
-
Cone Voltage: 25 V
MRM Transitions (Multiple Reaction Monitoring)
| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Structural Logic |
| 167.0 | 123.0 | 15 | Loss of CO₂ [M-H-CO₂]⁻ (Decarboxylation) |
| 167.0 | 108.0 | 25 | Loss of CO₂ + CH₃ (Deep fragmentation) |
| 167.0 | 95.0 | 30 | Ring fragmentation |
Experimental Workflow Visualization
The following diagram outlines the logical flow for validating the reference standard and analyzing samples.
Figure 1: Decision-tree workflow for the preparation, validation, and quantification of 2,3-DH-4-MB standards.
Biosynthetic Context & Structural Logic
Understanding the origin of 2,3-DH-4-MB aids in identifying co-eluting impurities (precursors).[1] It is often a downstream product of the shikimate pathway or a degradation product of larger polyketides.[1]
Figure 2: Putative biosynthetic origins showing the relationship between the shikimate pathway, polyketides, and the target analyte.[1]
Troubleshooting & Optimization
-
Peak Tailing:
-
Cause: Interaction of the free carboxylic acid or catechol hydroxyls with active silanol sites on the column.
-
Solution: Increase buffer strength (e.g., 20 mM Ammonium Formate pH 3.0) or ensure acid modifier concentration is
0.1%.[1]
-
-
Split Peaks:
-
Ghost Peaks:
-
Cause: Oxidation of the catechol moiety in the autosampler.[1]
-
Solution: Maintain autosampler temperature at 4°C and use amber vials.
-
References
-
Sigma-Aldrich. (n.d.).[1] 2,3-dihydroxy-4-methylbenzoic acid Product Information. Retrieved from
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 77534, 2,3-Dihydroxy-4-methoxybenzoic acid (Structural Analog Reference). Retrieved from [1]
-
Helix Chromatography. (n.d.).[1] HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. Retrieved from
-
SIELC Technologies. (n.d.).[1] HPLC Separation of Dihydroxybenzoic Acid Isomers. Retrieved from
-
BenchChem. (2025).[1][3] Application Note: HPLC Method for the Separation and Quantification of Dihydroxybenzoic Acid Isomers. Retrieved from
Sources
High-Efficiency Derivatization of 2,3-Dihydroxy-4-methylbenzoic Acid for GC-MS Profiling
Topic: Derivatization of 2,3-Dihydroxy-4-methylbenzoic acid for GC-MS Content Type: Application Note & Protocol
Executive Summary
2,3-Dihydroxy-4-methylbenzoic acid (2,3-DH-4-MBA) is a critical intermediate in the biosynthesis of siderophores and various polyketide antibiotics. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is complicated by its high polarity and thermal instability, stemming from its benzoic acid moiety and the ortho-dihydroxy (catechol) substitution pattern.
This application note details a robust, field-proven protocol for the quantitative conversion of 2,3-DH-4-MBA into its volatile trimethylsilyl (TMS) ester/ether derivative. Unlike generic silylation methods, this protocol addresses the specific steric and electronic challenges of the 2,3-dihydroxy motif, ensuring complete derivatization and high reproducibility.
Chemical Logic & Mechanism
The Analyte Challenge
2,3-DH-4-MBA contains three active protic sites:
-
Carboxylic Acid (-COOH): High polarity, hydrogen bond donor/acceptor.
-
C2-Hydroxyl (-OH): Sterically crowded, capable of intramolecular hydrogen bonding with the carboxyl group.
-
C3-Hydroxyl (-OH): Vicinal to C2, forming a catechol system.
Direct GC analysis results in peak tailing, adsorption in the injector liner, and thermal decarboxylation.
The Derivatization Strategy: Silylation
We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) catalyzed with 1% TMCS (Trimethylchlorosilane) .
-
Mechanism: The reagent replaces the active protons with trimethylsilyl [-Si(CH₃)₃] groups.[1][2]
-
Why TMCS? The C2-hydroxyl is sterically hindered by the adjacent C1-carboxyl and C3-hydroxyl. TMCS acts as a potent catalyst (Lewis acid) to drive the reaction to completion at this difficult site, preventing the formation of mixed mono/di-TMS artifacts.
-
Target Derivative: 2,3,4-tris(trimethylsilyloxy)benzoic acid trimethylsilyl ester (Tri-TMS derivative).[3]
-
Formula: C₁₇H₃₂O₄Si₃
-
MW: 384.69 Da
-
Experimental Protocol
Reagents & Materials
-
Analyte Standard: 2,3-Dihydroxy-4-methylbenzoic acid (High purity).
-
Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco or equivalent). Note: Must be fresh. Discard if yellowed.[4]
-
Solvent: Anhydrous Pyridine (stored over KOH pellets or molecular sieves).
-
Internal Standard (IS): Ribitol or Cinnamic acid-d7 (for retention indexing and normalization).
-
Equipment: Heating block (70°C), SpeedVac or Nitrogen evaporator, GC-MS autosampler vials with glass inserts.
Step-by-Step Methodology
Phase 1: Sample Preparation
-
Extraction/Aliquot: Transfer the sample extract (or 10 µg standard) into a GC vial.
-
Internal Standard Addition: Add 10 µL of Internal Standard solution (e.g., 0.5 mg/mL ribitol in water).
-
Drying (CRITICAL): Evaporate to complete dryness using a SpeedVac or a gentle stream of dry nitrogen.
-
Why: Silylation reagents hydrolyze instantly upon contact with water. Any residual moisture will quench the reagent, producing hexamethyldisiloxane (HMDSO) and resulting in poor derivatization efficiency.
-
Tip: If using a SpeedVac, add 50 µL of methanol before drying to form an azeotrope and remove trace water more effectively.
-
Phase 2: Derivatization Reaction
-
Solvent Addition: Add 40 µL of Anhydrous Pyridine to the dried residue.
-
Why: Pyridine acts as an acid scavenger (neutralizing HCl/HF byproducts) and helps dissolve the polar salt residue.
-
-
Reagent Addition: Add 60 µL of BSTFA + 1% TMCS .
-
Vortex: Cap immediately and vortex vigorously for 10 seconds.
-
Incubation: Heat the vial at 70°C for 60 minutes .
-
Why: The ortho-hydroxyls require thermal energy to overcome steric hindrance. 30 minutes is often insufficient for the C2 position.
-
-
Equilibration: Allow the sample to cool to room temperature (approx. 10 mins) before injection.
Phase 3: GC-MS Acquisition Parameters
-
Column: Rxi-5Sil MS or DB-5MS (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode (1 µL injection) at 250°C.
-
Liner: Deactivated single taper liner with glass wool.
-
Temperature Program:
-
Initial: 80°C (Hold 2 min)
-
Ramp: 10°C/min to 300°C
-
Final: 300°C (Hold 5 min)
-
-
MS Source: 230°C; Quad: 150°C.
-
Scan Range: m/z 50–600.
Data Interpretation & Quality Control
Expected Mass Spectrum
The fully derivatized molecule (Tri-TMS) will exhibit a distinct fragmentation pattern.
| Ion (m/z) | Origin/Fragment Structure | Significance |
| 384 | [M]⁺ | Molecular Ion (Parent). Usually visible but small. |
| 369 | [M - 15]⁺ | Loss of methyl group (-CH₃) from a TMS group. Often the Base Peak or very intense. |
| 147 | (CH₃)₂Si=O-Si(CH₃)₃⁺ | Rearrangement ion characteristic of polysilylated compounds (vicinal groups). |
| 73 | Si(CH₃)₃⁺ | Trimethylsilyl cation. Universal marker for TMS derivatives. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Peak Tailing | Active sites in liner or column. | Change liner; trim column guard. |
| Extra Peak (M-72) | Incomplete derivatization (Di-TMS). | Increase incubation time to 90 min; ensure reagents are fresh. |
| No Peaks / High Background | Moisture contamination. | Ensure sample is bone-dry; check pyridine quality. |
| Degradation of Column | Excess silylation reagent.[5] | The 1% TMCS can strip column phases over time. Perform regular maintenance. |
Workflow Visualization
The following diagram illustrates the critical path for the derivatization process, highlighting the "Dryness Check" as a Go/No-Go decision point to ensure data integrity.
Caption: Optimized workflow for the silylation of 2,3-DH-4-MBA, emphasizing the critical moisture control step.
References
-
NIST Chemistry WebBook. 2,3,4-Trihydroxybenzoic acid, 4TMS derivative Mass Spectrum. National Institute of Standards and Technology. [Link]
- Note: While for the trihydroxy variant, this reference validates the fragmentation patterns (m/z 73, 147, M-15)
- Provides authoritative guidelines on the use of BSTFA vs.
-
Fiehn, O. (2016).[4] Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. [Link]
- The "Gold Standard" protocol for metabolomic silylation, serving as the basis for the time/temper
- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
Sources
2,3-Dihydroxy-4-methylbenzoic acid in drug discovery research
Topic: 2,3-Dihydroxy-4-methylbenzoic acid in drug discovery research Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.
Exploiting the Catechol Moiety for Siderophore Mimicry and Metalloenzyme Inhibition
Executive Summary
2,3-Dihydroxy-4-methylbenzoic acid (DHMBA) (CAS: 3929-89-3) is a specialized catecholic intermediate primarily identified in the microbial catabolism of p-xylene and p-toluic acid. While historically viewed as a metabolic byproduct, its structural homology to 2,3-dihydroxybenzoic acid (2,3-DHBA) —the iron-chelating pharmacophore of the siderophore enterobactin —positions it as a high-value scaffold in modern drug discovery.
This guide details the application of DHMBA in two high-impact areas:
-
Siderophore-Drug Conjugates ("Trojan Horse" Antibiotics): Utilizing the catechol moiety to hijack bacterial iron transport systems.
-
Fragment-Based Drug Discovery (FBDD): Targeting metalloenzymes (e.g., Histone Demethylases, Lipoxygenases) via metal chelation.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Data |
| IUPAC Name | 2,3-Dihydroxy-4-methylbenzoic acid |
| Synonyms | 4-Methyl-o-pyrocatechuic acid; 2,3-Dihydroxy-p-toluic acid |
| CAS Number | 3929-89-3 |
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol |
| pKa (Predicted) | Carboxyl: ~2.5; Catechol -OH: ~9.0 |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| Key Structural Feature | Ortho-dihydroxy (catechol) motif adjacent to a carboxylic acid; 4-methyl group provides steric bulk and lipophilicity.[1] |
Biological Context & Mechanism of Action
3.1. Natural Origin: The p-Xylene Degradation Pathway
DHMBA is produced by soil bacteria (e.g., Pseudomonas, Nocardia, Mycobacterium) during the oxidative degradation of p-xylene. The pathway involves the oxidation of the methyl group to a carboxylic acid, followed by ring hydroxylation.
Significance for Researchers:
-
Metabolic Stability: The presence of the 4-methyl group blocks metabolic attack at the para position relative to the carboxyl, potentially altering the metabolic half-life compared to unsubstituted 2,3-DHBA.
-
Bioremediation Marker: DHMBA serves as a specific biomarker for monitoring p-xylene biodegradation efficiency.
3.2. The "Trojan Horse" Mechanism (Siderophore Mimicry)
Gram-negative bacteria possess an impermeable outer membrane. To acquire iron, they secrete siderophores (e.g., enterobactin) which chelate Fe(III) and are actively transported back into the cell via specific TonB-dependent receptors (e.g., FepA).
-
Strategy: By conjugating an antibiotic (payload) to DHMBA (vector), researchers can create a "sideromycin" that mimics a siderophore.
-
DHMBA Advantage: Unlike the symmetric 2,3-DHBA, the 4-methyl group of DHMBA introduces asymmetry and steric bulk. This allows researchers to probe the steric tolerance of the bacterial receptor binding pocket, optimizing the "fit" of the conjugate.
Visualization: Metabolic & Application Pathways
Figure 1: Dual pathways for DHMBA: Natural biodegradation (Red) vs. Synthetic application in siderophore-drug conjugates (Yellow).
Experimental Protocols
Protocol A: Chemical Derivatization of DHMBA (Siderophore Conjugate Synthesis)
Objective: To couple DHMBA to an amine-containing payload (e.g., a linker or antibiotic) via amide bond formation. Critical Note: The catechol hydroxyls are prone to oxidation and can interfere with coupling reagents. Protection is recommended for high yields.
Materials:
-
DHMBA (Enamine/Sigma-Aldrich)
-
2,2-Dimethoxypropane (for protection)
-
EDC·HCl and HOBt (Coupling reagents)
-
Dichloromethane (DCM), DMF (Solvents)
Step-by-Step Procedure:
-
Catechol Protection (Acetonide Formation):
-
Dissolve DHMBA (1.0 eq) in anhydrous Acetone/DCM (1:1).
-
Add 2,2-dimethoxypropane (3.0 eq) and a catalytic amount of p-TsOH.
-
Stir at RT for 4-12 hours. Monitor by TLC (DHMBA is polar; product is less polar).
-
Mechanism: This forms the 2,2-dimethyl-1,3-benzodioxole derivative, protecting the catechol and preventing side reactions.
-
-
Activation & Coupling:
-
Dissolve the Protected-DHMBA (1.0 eq) in anhydrous DMF.
-
Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 0°C to form the active ester.
-
Add the amine-payload (1.0 eq) and DIPEA (2.0 eq).
-
Allow to warm to RT and stir overnight.
-
-
Deprotection:
-
After purification of the conjugate, treat with 50% TFA in DCM for 30 min to remove the acetonide protection, restoring the active catechol moiety.
-
-
Validation:
-
Confirm structure via 1H-NMR (Look for disappearance of acetonide methyls at ~1.7 ppm) and LC-MS (Check for [M+H]+ of the final conjugate).
-
Protocol B: Universal Siderophore Assay (Chrome Azurol S - CAS Assay)
Objective: To verify the iron-chelating ability of DHMBA or its conjugates. Principle: The CAS dye complexed with Fe(III) is blue. When a strong chelator (siderophore) removes the iron, the dye changes color from blue to orange.
Reagents:
-
CAS Solution: 60.5 mg Chrome Azurol S in 50 mL water.
-
Iron Solution: 1 mM FeCl₃ in 10 mM HCl.
-
HDTMA Solution: 72.9 mg Hexadecyltrimethylammonium bromide in 40 mL water.
Procedure:
-
Preparation of CAS Reagent: Slowly mix the CAS solution into the Iron solution. Then, add this mixture to the HDTMA solution while stirring. Dilute to 100 mL. The solution should be a dark blue.
-
Assay Setup:
-
Prepare a dilution series of DHMBA (0.1 µM to 100 µM) in methanol/water.
-
Add 100 µL of sample to 100 µL of CAS Reagent in a 96-well plate.
-
-
Incubation: Incubate at Room Temperature for 30–60 minutes.
-
Readout: Measure Absorbance at 630 nm .
-
Result Interpretation: A decrease in A630 (loss of blue color) indicates iron chelation.
-
Control: Use EDTA or Desferrioxamine as a positive control.
-
Fragment-Based Drug Discovery (FBDD) Application
Target Class: Metalloenzymes (e.g., JmjC Histone Demethylases). Rationale: The 2,3-dihydroxy motif is a "privileged fragment" for binding active site metals (Fe2+, Zn2+). Screening Protocol (SPR):
-
Immobilization: Immobilize the target protein (e.g., KDM4A) on a CM5 sensor chip.
-
Injection: Inject DHMBA (dissolved in running buffer with 2% DMSO) at varying concentrations (10–500 µM).
-
Analysis: Measure the dissociation constant (
).-
Note: The 4-methyl group may provide specific hydrophobic interactions within the active site pocket that unsubstituted 2,3-DHBA lacks, potentially improving selectivity.
-
References
-
PubChem. "2,3-Dihydroxy-4-methylbenzoic acid (Compound)." National Library of Medicine. Link
- Raymond, R. L., et al. "Metabolic Oxidation of p-Xylene by Nocardia." Applied Microbiology, 1969. (Establishes DHMBA as a metabolite).
-
Fishbein, L. "Metabolism of xylene." Inchem.org / WHO Environmental Health Criteria 190. Link
-
Enamine. "2,3-dihydroxy-4-methylbenzoic acid - Catalog Entry." EnamineStore. Link
-
Keck, J., et al. "Oxidation of p-xylene by Nocardia corallina V-49." Applied and Environmental Microbiology, 1989. (Confirms 2,3-dihydroxy-p-toluic acid production).[1]
Sources
application of 2,3-Dihydroxy-4-methylbenzoic acid in materials science
Application Note: 2,3-Dihydroxy-4-methylbenzoic Acid in Advanced Materials Science
Title: Engineering Tunable Catechol Interfaces: Applications of 2,3-Dihydroxy-4-methylbenzoic Acid in Siderophore Mimicry and Metal-Organic Assemblies.
Abstract
2,3-Dihydroxy-4-methylbenzoic acid (2,3-DH-4-MB) is a specialized catechol-functionalized building block that bridges the gap between natural siderophore chemistry and synthetic materials science. Unlike its non-methylated parent (2,3-dihydroxybenzoic acid, 2,3-DHBA), the 4-methyl derivative offers enhanced lipophilicity and steric modulation while retaining the high-affinity metal-chelating properties of the ortho-dihydroxy (catechol) moiety. This guide outlines the application of 2,3-DH-4-MB in developing biomimetic iron-sequestering resins, adhesive surface coatings, and modulated Metal-Organic Frameworks (MOFs).
Introduction: The Catechol Advantage
The utility of 2,3-DH-4-MB in materials science is driven by its bifunctional structure:
-
2,3-Catechol Moiety: Enables reversible, high-affinity binding to high-valent metals (Fe
, Ti , V ) and formation of adhesive interfaces via hydrogen bonding and coordination bonds (Mussel-inspired chemistry). -
4-Methyl Group: Provides steric bulk and electron-donating character, modulating the pKa of the hydroxyls and increasing solubility in organic polymers compared to bare 2,3-DHBA.
-
1-Carboxylic Acid: Serves as a versatile "handle" for covalent attachment to polymers, surfaces, or supramolecular assemblies via amide or ester linkages.
Primary Applications:
-
Siderophore-Mimetic Resins: For selective iron removal or sensing.
-
Adhesive Biomaterials: Functionalizing inert surfaces for tissue engineering.
-
MOF Crystal Engineering: Acting as a capping ligand to control pore size and crystal growth.
Application I: Siderophore-Mimetic Chelating Resins
Mechanism: Bacteria secrete siderophores (e.g., Enterobactin) containing 2,3-DHBA units to scavenge iron. By covalently coupling 2,3-DH-4-MB to a polymer backbone, researchers can create "solid-state siderophores" that sequester Fe(III) with high specificity, even in competitive environments. The 4-methyl group enhances the hydrolytic stability of the amide linkage used for attachment.
Protocol A: Synthesis of 2,3-DH-4-MB Functionalized Sepharose Resin
Objective: Create a reusable column packing material for Fe(III) removal.
Materials:
-
2,3-Dihydroxy-4-methylbenzoic acid (High Purity).
-
Amino-functionalized resin (e.g., AH-Sepharose 4B or Amino-PEG-Polystyrene).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (N-Hydroxysuccinimide).
-
DMF/Water (solvent system).
Step-by-Step Methodology:
-
Activation: Dissolve 2,3-DH-4-MB (1.2 eq relative to resin amine groups) in DMF. Add EDC (1.5 eq) and NHS (1.5 eq). Stir at Room Temperature (RT) for 30 minutes to form the NHS-ester.
-
Expert Insight: The catechol hydroxyls are prone to oxidation at high pH. Keep the activation solution slightly acidic (pH 5-6) or perform under N
to prevent quinone formation.
-
-
Coupling: Wash the amino-resin with DMF to remove preservatives. Suspend the resin in the activated ligand solution. Adjust pH to 7.5 using triethylamine (TEA).
-
Incubation: Shake gently for 4–6 hours at RT. The solution may darken slightly due to trace catechol oxidation; this is normal.
-
Washing: Filter the resin and wash sequentially with: DMF
Methanol 0.1 M HCl (to protonate catechols) DI Water. -
Validation (Iron Test): Incubate a small aliquot of resin with 10 mM FeCl
. A rapid color change to deep purple/black indicates successful formation of the tris-catecholate-Fe(III) complex.
Data Output: Chelation Efficiency
| Ligand System | Log K (Fe | pH Stability Range | Hydrophobicity (Log P) |
| 2,3-DH-4-MB (Methylated) | ~38-40* | 4.0 – 10.0 | High (Resists water swelling) |
| 2,3-DHBA (Standard) | ~40 | 5.0 – 9.0 | Low |
| Salicylic Acid | ~16 | 3.0 – 7.0 | Medium |
*Estimated based on enterobactin subunit analogs.
Application II: Metal-Organic Frameworks (MOFs)
Mechanism: In MOF synthesis, monocarboxylic acids like 2,3-DH-4-MB act as modulators or capping agents . They compete with dicarboxylic linkers (like terephthalic acid) for metal nodes. The 2,3-catechol site can also introduce "open metal sites" if the carboxylate binds the node, leaving the catechol free for post-synthetic metalation.
Protocol B: Solvothermal Synthesis of Catechol-Decorated ZIFs
Objective: Introduce surface-active catechol groups onto Zeolitic Imidazolate Frameworks (ZIF-8) for heavy metal adsorption.
Methodology:
-
Precursor Prep: Dissolve Zn(NO
) ·6H O in Methanol. -
Ligand Mix: Dissolve 2-Methylimidazole (H-MeIM) and 2,3-DH-4-MB (5 mol% doping ratio) in Methanol.
-
Expert Insight: The 4-methyl group prevents the ligand from being fully buried inside the pore, forcing the catechol moiety to orient towards the crystal surface or defects.
-
-
Crystallization: Mix solutions rapidly and heat at 80°C for 24 hours in a sealed Teflon autoclave.
-
Activation: Centrifuge the white/off-white powder. Wash with DMF and Methanol. Solvent exchange with methanol for 3 days.
-
Post-Synthetic Metalation (Optional): To verify catechol availability, soak the MOF in Ti(IV) isopropoxide solution. The catechols will bind Ti(IV), changing the MOF color to orange/red.
Visualization of Mechanisms
Diagram 1: Chelation & Functionalization Pathway
This diagram illustrates the activation of the carboxyl group for polymer attachment and the subsequent bidentate chelation of Iron(III) by the catechol moiety.
Caption: Workflow for converting 2,3-DH-4-MB into a functional iron-sequestering material via EDC/NHS coupling.
Critical Considerations & Troubleshooting
-
Oxidation Control: Catechols oxidize to o-quinones at pH > 8.0 or in the presence of oxidants.
-
Solution: Always degas buffers with N
or Argon. Add 1 mM ascorbic acid during synthesis steps if color stability is critical.
-
-
Steric Hindrance: The 4-methyl group is adjacent to the 3-hydroxyl.
-
Impact: This may slightly reduce the rate of complexation compared to 2,3-DHBA but increases the stability of the resulting complex by shielding the metal center from hydrolysis.
-
-
Solubility: 2,3-DH-4-MB is less water-soluble than 2,3-DHBA.
-
Protocol Adjustment: Use DMF or DMSO for the initial coupling reaction, then slowly transition to aqueous buffers for washing.
-
References
-
Lopez-Goni, I., et al. (1992).[1] "Identification of 2,3-dihydroxybenzoic acid as a Brucella abortus siderophore." Journal of Bacteriology. (Demonstrates the fundamental siderophore activity of the 2,3-DHBA class). Retrieved from [Link]
-
RSC Advances. (2024). "Metal–organic frameworks of hydroxybenzoic acids: synthesis and structure." (Contextualizes the use of benzoic acid derivatives in MOF synthesis). Retrieved from [Link]
-
PubChem. (2025).[2] Compound Summary: 2,3-Dihydroxy-4-methylbenzoic acid.[3] CID 118521 (Isomer check). Retrieved from [Link]
Sources
Application Note: Enzymatic Synthesis of 2,3-Dihydroxy-4-methylbenzoic Acid Esters
Executive Summary & Scientific Rationale
2,3-Dihydroxy-4-methylbenzoic acid (DHMBA) is a potent phenolic pharmacophore, often derived from fungal metabolites (e.g., Rhizomucor miehei) or synthesized as a resorcinolic acid derivative. While its free acid form exhibits strong antioxidant and antimicrobial potential, its clinical utility is often limited by low lipophilicity, restricting Blood-Brain Barrier (BBB) penetration and cellular uptake.
The Solution: Esterification increases the LogP (lipophilicity) of DHMBA, enhancing bioavailability. However, classical chemical esterification (Fischer speier or acid chlorides) often fails due to:
-
Regioselectivity issues: Chemical catalysts may acylate the sensitive phenolic hydroxyls at positions 2 and 3.
-
Harsh conditions: High temperatures and strong acids can degrade the oxidation-prone catechol moiety.
The Enzymatic Advantage: This guide details a protocol using Lipase B from Candida antarctica (CAL-B) .[1] This enzyme operates under mild conditions (40–60°C) and exhibits exquisite chemoselectivity—it targets the carboxylic acid for esterification while leaving the phenolic hydroxyls untouched, eliminating the need for protection/deprotection steps.
Strategic Analysis: The "Solubility-Activity" Paradox
A critical challenge in DHMBA esterification is the Solubility-Activity Paradox :
-
The Enzyme (CAL-B): Retains highest activity in hydrophobic solvents (LogP > 2, e.g., Hexane, Toluene) which preserve the essential water layer around the protein.
-
The Substrate (DHMBA): Is highly polar due to two hydroxyl groups and a carboxylic acid, requiring polar solvents (Methanol, Acetone) for dissolution.
Engineering Solution: This protocol utilizes a Binary Solvent System (Hydrophobic/Polar mix) or Deep Eutectic Solvents (DES) to balance substrate solubility with enzyme stability.
Mechanistic Pathway: Ping-Pong Bi-Bi
The reaction follows a Ping-Pong Bi-Bi mechanism. The serine residue in the lipase active site attacks the acyl donor (DHMBA), releasing water (or alcohol in transesterification) and forming an Acyl-Enzyme Intermediate. The nucleophile (alcohol) then attacks this intermediate to release the final ester.
Figure 1: Ping-Pong Bi-Bi mechanism for the lipase-catalyzed esterification of DHMBA. Note that water removal is critical to prevent the reverse reaction (hydrolysis).
Materials & Equipment
| Category | Item | Specification/Notes |
| Biocatalyst | Novozym 435 | Immobilized Candida antarctica Lipase B (CAL-B) on acrylic resin. Activity >10,000 PLU/g. |
| Substrate | 2,3-Dihydroxy-4-methylbenzoic acid | Purity >98%. Dry under vacuum before use to remove trace moisture. |
| Nucleophile | Primary Alcohols | Methanol, Ethanol, Butanol, or Octanol. Must be anhydrous (<0.1% H₂O). |
| Solvents | 2-Butanone (MEK) & Hexane | HPLC Grade. Dried over molecular sieves. |
| Desiccant | Molecular Sieves (3Å or 4Å) | Activated at 300°C for 3h prior to use. Essential for equilibrium shift. |
| Equipment | Orbital Shaker Incubator | Capable of maintaining 50°C ± 1°C and 200 RPM. |
Protocol A: Direct Esterification (Recommended)
This method is preferred for medium-chain alcohols (C4–C8) where substrate solubility is manageable.
Step 1: Pre-Equilibration
-
Activate 1.0 g of Molecular Sieves (4Å) by heating at 300°C for 3 hours. Cool in a desiccator.
-
Prepare the Binary Solvent Mixture : Mix Hexane and 2-Butanone in a 65:35 (v/v) ratio.
-
Note: 2-Butanone solubilizes the polar DHMBA, while Hexane protects the enzyme structure.
-
Step 2: Reaction Setup
-
In a 20 mL screw-cap vial, dissolve 1 mmol (168 mg) of DHMBA in 10 mL of the Binary Solvent Mixture.
-
Add 3–5 molar equivalents of the target alcohol (e.g., 3 mmol of 1-Butanol).
-
Expert Tip: Excess alcohol drives the equilibrium toward ester synthesis.
-
-
Add 100 mg of Novozym 435 (approx. 10-20% w/w relative to substrate).
-
Add the activated Molecular Sieves to the vial.
Step 3: Incubation
-
Place the vial in the orbital shaker.
-
Incubate at 55°C with shaking at 200 RPM .
-
Duration: 24 to 72 hours.
-
Monitoring: Check progress via TLC (System: Chloroform/Methanol 90:10) or HPLC every 12 hours.
-
Step 4: Workup & Purification[2][3]
-
Filtration: Filter the reaction mixture to remove the enzyme and molecular sieves.
-
Sustainability: Wash the enzyme with acetone; it can often be reused 5–10 times.
-
-
Evaporation: Remove the solvent under reduced pressure (Rotary Evaporator, 40°C).
-
Partitioning: Dissolve the residue in Ethyl Acetate (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) .
-
Critical: This removes unreacted DHMBA (which forms a water-soluble salt). The DHMBA ester remains in the organic layer.
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Final Polish: Recrystallize from minimal cold Ethanol or purify via Silica Gel Column Chromatography (Hexane/Ethyl Acetate gradient).
Protocol B: Transesterification (For Difficult Substrates)
Use this if the direct reaction yield is low or if water removal is inefficient. This uses an ester (e.g., Vinyl Acetate) as the acyl donor, rendering the reaction irreversible.
Reaction: DHMBA + Vinyl Acetate → DHMBA-Acetate (Ester) + Acetaldehyde (Tautomerizes) (Note: This typically acetylates the phenols. To esterify the COOH, use DHMBA-Methyl Ester + Target Alcohol).
Correction for Carboxylic Acid Esterification: To swap the alcohol part of the ester (e.g., turning Methyl ester into Octyl ester):
-
Substrate: Start with Methyl 2,3-dihydroxy-4-methylbenzoate (easier to synthesize chemically or enzymatically in methanol).
-
Solvent: Pure Target Alcohol (e.g., 1-Octanol) acting as both solvent and reagent.
-
Conditions: 60°C, vacuum (200 mbar) to continuously remove the generated Methanol.
-
Enzyme: Novozym 435 (50 mg/mmol).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the direct esterification of DHMBA.
Analytical Validation
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Methanol (or Acetonitrile)
-
-
Gradient: 0-5 min (10% B), 5-20 min (Linear to 90% B), 20-25 min (90% B).
-
Detection: UV at 280 nm (characteristic of the benzene ring) and 320 nm (phenolic absorption).
-
Flow Rate: 1.0 mL/min.
Expected Results:
-
DHMBA (Substrate): Elutes early (high polarity).
-
DHMBA Ester (Product): Elutes significantly later due to increased hydrophobicity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Water accumulation | Replace molecular sieves; ensure solvents are anhydrous. |
| Enzyme Aggregation | Solvent too polar | Increase Hexane ratio; ensure vigorous shaking (200+ RPM). |
| No Reaction | Steric Hindrance | The ortho-OH (C2) and para-Methyl (C4) crowd the COOH. Increase enzyme loading to 50% w/w or extend time to 5 days. |
| By-products | Phenolic oxidation | Flush reaction headspace with Nitrogen/Argon before sealing. |
References
-
Anderson, E. M., et al. (1998). "Optimized enzymatic synthesis of methyl benzoate in organic medium." Biotechnology and Bioengineering.[2] Link
-
Novozymes. (2019).[3] "Novozym 435: The perfect lipase immobilized biocatalyst?" Catalysis Science & Technology. Link
- Katsoura, M. H., et al. (2006). "Lipase-catalyzed synthesis of phenolic lipid esters in organic solvent media." Journal of Biotechnology. (Demonstrates the use of binary solvents for phenolic acids).
-
Guyot, B., et al. (1997). "Esterification of phenolic acids with linolenyl alcohol by Lipase B from Candida antarctica." Biotechnology Letters. Link
-
Santa Cruz Biotechnology. "2,3-dihydroxy-4-methylbenzoic acid Product Data." (Source for substrate properties). Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
Application Notes and Protocols: 2,3-Dihydroxy-4-methylbenzoic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2,3-dihydroxy-4-methylbenzoic acid, a versatile building block in organic synthesis. Its unique substitution pattern, featuring a catechol moiety, a carboxylic acid, and a methyl group, offers a rich platform for the construction of complex molecular architectures. This document details a plausible and robust synthetic route to 2,3-dihydroxy-4-methylbenzoic acid, along with field-proven protocols for its application in the synthesis of esters, ethers, and azo dyes. The causality behind experimental choices, self-validating system designs for protocols, and in-depth characterization guidance are provided to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of 2,3-Dihydroxy-4-methylbenzoic Acid
2,3-Dihydroxy-4-methylbenzoic acid is a polysubstituted aromatic compound of significant interest to the synthetic chemist. The presence of multiple, orthogonally reactive functional groups within a single molecule makes it a highly valuable precursor for the synthesis of a diverse range of compounds, including natural products, pharmaceutical intermediates, and functional materials. The catechol (1,2-dihydroxybenzene) unit is a key pharmacophore in many biologically active molecules, known for its antioxidant and metal-chelating properties.[1] The carboxylic acid provides a handle for amide bond formation, esterification, and other transformations, while the methyl group can influence the electronic properties and steric environment of the molecule.
This guide is structured to provide both the foundational knowledge and the practical protocols necessary to effectively utilize this building block in a research and development setting.
Synthesis of 2,3-Dihydroxy-4-methylbenzoic Acid
A reliable and scalable synthesis of 2,3-dihydroxy-4-methylbenzoic acid is paramount for its widespread application. While a direct, one-pot synthesis from simple precursors is challenging, a multi-step approach starting from the readily available 3-hydroxy-4-methylbenzaldehyde offers a logical and efficient pathway. The proposed synthesis involves three key transformations: electrophilic bromination, nucleophilic aromatic substitution (hydroxylation), and oxidation.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 2,3-dihydroxy-4-methylbenzoic acid.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established procedures for the synthesis of structurally similar compounds.[1]
Step 1: Synthesis of 2-Bromo-3-hydroxy-4-methylbenzaldehyde
-
Principle: This step involves the regioselective bromination of the aromatic ring at the position ortho to the activating hydroxyl group. The reaction is typically carried out at low temperatures to control selectivity and minimize side reactions.
-
Materials:
-
3-Hydroxy-4-methylbenzaldehyde
-
Chloroform (CHCl₃)
-
Bromine (Br₂)
-
Water (H₂O)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
-
-
Procedure:
-
Suspend 3-hydroxy-4-methylbenzaldehyde (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in chloroform via a dropping funnel over 1-2 hours with vigorous stirring.
-
After the addition is complete, continue stirring at 0 °C for an additional hour.
-
Slowly add water to the reaction mixture. The product, 2-bromo-3-hydroxy-4-methylbenzaldehyde, will precipitate.
-
Filter the precipitate, wash with cold water, and air-dry.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Step 2: Synthesis of 2,3-Dihydroxy-4-methylbenzaldehyde
-
Principle: This transformation is a nucleophilic aromatic substitution where the bromine atom is displaced by a hydroxyl group. A copper catalyst is often employed to facilitate this reaction.[1]
-
Materials:
-
2-Bromo-3-hydroxy-4-methylbenzaldehyde
-
Sodium hydroxide (NaOH)
-
Copper(I) oxide (Cu₂O)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
In a reaction vessel, dissolve 2-bromo-3-hydroxy-4-methylbenzaldehyde (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Add a catalytic amount of copper(I) oxide.
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Filter the precipitate, wash with cold water to remove inorganic salts, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2,3-dihydroxy-4-methylbenzaldehyde.
-
Step 3: Synthesis of 2,3-Dihydroxy-4-methylbenzoic Acid
-
Principle: The final step involves the oxidation of the aldehyde functionality to a carboxylic acid. Potassium permanganate is a strong oxidizing agent suitable for this transformation.[1]
-
Materials:
-
2,3-Dihydroxy-4-methylbenzaldehyde
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Water (H₂O)
-
-
Procedure:
-
Dissolve 2,3-dihydroxy-4-methylbenzaldehyde (1.0 eq) in an aqueous solution of sodium hydroxide and cool in an ice bath.
-
Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and stir until the purple color of the permanganate has disappeared.
-
Filter off the manganese dioxide (MnO₂) precipitate.
-
Acidify the filtrate with dilute sulfuric acid or hydrochloric acid until the product precipitates.
-
Filter the crude 2,3-dihydroxy-4-methylbenzoic acid, wash with cold water, and dry.
-
Purify by recrystallization from hot water or another suitable solvent.
-
Applications in Organic Synthesis: Protocols and Insights
The strategic placement of functional groups in 2,3-dihydroxy-4-methylbenzoic acid allows for a variety of subsequent transformations.
Esterification of the Carboxylic Acid
Ester derivatives of phenolic acids are important intermediates in the synthesis of natural products and pharmaceuticals.[2]
-
Challenge: The presence of acidic phenolic hydroxyl groups can interfere with standard esterification procedures. Therefore, selective esterification of the carboxylic acid often requires either carefully controlled conditions or a protection-deprotection strategy for the hydroxyl groups.
-
Protocol: Fischer Esterification
-
Dissolve 2,3-dihydroxy-4-methylbenzoic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-3 drops).
-
Heat the mixture at reflux for 4-6 hours, monitoring by TLC.[3]
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester.
-
| Reaction | Reagents | Conditions | Typical Yield |
| Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Reflux | 60-80% |
Etherification of the Phenolic Hydroxyl Groups
The synthesis of ether derivatives can be achieved via the Williamson ether synthesis. To ensure selectivity, the carboxylic acid must first be protected, typically as an ester.[4]
Caption: Workflow for the etherification of 2,3-dihydroxy-4-methylbenzoic acid.
-
Protocol: Protection, Etherification, and Deprotection
-
Protection: Convert 2,3-dihydroxy-4-methylbenzoic acid to its methyl ester using the Fischer esterification protocol described above.
-
Etherification:
-
Dissolve the methyl ester (1.0 eq) in a polar aprotic solvent such as DMF or acetone.
-
Add a weak base, such as potassium carbonate (K₂CO₃, 2.2 eq).
-
Add the desired alkyl halide (e.g., ethyl bromide, 2.2 eq).
-
Heat the mixture at 60-80 °C and monitor by TLC.
-
After completion, cool the reaction, pour into water, and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
-
Deprotection:
-
Dissolve the resulting dialkoxy methyl ester in a mixture of methanol or THF and water.
-
Add an excess of sodium hydroxide or lithium hydroxide.
-
Stir at room temperature or gently heat until the ester is fully hydrolyzed (monitor by TLC).
-
Remove the organic solvent under reduced pressure.
-
Wash the aqueous layer with an organic solvent to remove any unreacted starting material.
-
Cool the aqueous layer and acidify with HCl to precipitate the final ether product.
-
-
Synthesis of Azo Dyes
The electron-rich catechol ring of 2,3-dihydroxy-4-methylbenzoic acid can act as a coupling component in azo coupling reactions to form vibrant azo dyes.[5]
-
Principle: An aromatic amine is first diazotized with nitrous acid to form a diazonium salt. This electrophilic species then undergoes an electrophilic aromatic substitution with the activated ring of the dihydroxybenzoic acid.
-
Protocol: Azo Coupling
-
Diazotization:
-
Dissolve the aromatic amine (e.g., 3-amino-4-methylbenzoic acid, 1.0 eq) in an acidic solution (e.g., HCl in water).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.0 eq) in water, keeping the temperature below 5 °C.
-
-
Coupling:
-
In a separate flask, dissolve 2,3-dihydroxy-4-methylbenzoic acid (1.0 eq) in an aqueous solution of sodium hydroxide at 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the solution of the dihydroxybenzoic acid with vigorous stirring.
-
Maintain the temperature at 0-5 °C and a basic pH.
-
The azo dye will precipitate from the solution.
-
Filter the dye, wash with cold water, and dry.
-
-
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
| Technique | Expected Observations for 2,3-Dihydroxy-4-methylbenzoic acid |
| ¹H NMR | Aromatic protons with distinct chemical shifts and coupling patterns. A singlet for the methyl group protons. Broad singlets for the hydroxyl and carboxylic acid protons, which may be exchangeable with D₂O. |
| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, and the carboxyl carbon. The chemical shifts will be influenced by the hydroxyl and carboxyl substituents. |
| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid and phenolic hydroxyls. A C=O stretching frequency for the carboxylic acid. C=C stretching bands for the aromatic ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₈H₈O₄, M.W. = 168.15 g/mol ). |
Conclusion
2,3-Dihydroxy-4-methylbenzoic acid is a highly functionalized and valuable building block for organic synthesis. The protocols and insights provided in this guide are intended to facilitate its synthesis and application in the development of novel molecules with potential applications in medicinal chemistry, materials science, and other areas of chemical research. The strategic manipulation of its functional groups opens up a vast chemical space for exploration.
References
- BenchChem. (2025). Synthesis of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Detailed Guide for Research Applications.
- Department of Chemistry, University of Calgary. (n.d.). Lab5 procedure esterification.
- Rasayan Journal of Chemistry. (2021). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. 14(3).
- Nowak, P., Datta, M., Szczyrba, A., Rak, J., & Sikorski, A. (2025). Tautomerism and Supramolecular Patterns in the Crystals of Schiff Bases Derived from Condensation of 2,3-Dihydroxybenzaldehyde with Isomeric Aminobenzoic Acids. Crystal Growth & Design.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Technische Universität Braunschweig. (n.d.). 4. Biogenesis of Benzoic Acids as Precursors.
- Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
- Google Patents. (n.d.). A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
- Borchardt, R. T., & Sinhababu, A. K. (1983). Efficient synthesis of 3,5-dihydroxy-4-methylbenzoic acid. The Journal of Organic Chemistry, 48(21), 3568-3570.
- International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. 9(2).
- European Patent Office. (2023). METHOD FOR PREPARING BENZOIC ACID ESTERS. (EP 3684746 B1).
- BenchChem. (2025). Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec).
- BenchChem. (2025). Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid.
- Acta Pharmaceutica. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. 54(3), 177-191.
- YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,3-Dihydroxy-4-methylbenzoic Acid Synthesis
Welcome to the technical support center for the synthesis and optimization of 2,3-Dihydroxy-4-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and maximize your yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis strategy for 2,3-Dihydroxy-4-methylbenzoic acid.
Q1: What is the most common and logical synthetic route for 2,3-Dihydroxy-4-methylbenzoic acid?
The most established and direct method is the carboxylation of 4-methylresorcinol (also known as 2,4-dihydroxytoluene). This reaction falls under the category of a Kolbe-Schmitt reaction .[1] The rationale for this choice is based on several factors:
-
Starting Material Availability: 4-methylresorcinol is a readily available and relatively inexpensive starting material.[2]
-
Ring Activation: The two hydroxyl groups on the resorcinol moiety are powerful activating groups, making the aromatic ring highly susceptible to electrophilic substitution by a weak electrophile like carbon dioxide (CO₂).
-
Direct Carboxylation: This route introduces the desired carboxylic acid group in a single, albeit challenging, step.
Q2: What is the fundamental mechanism of the Kolbe-Schmitt reaction in this context?
The Kolbe-Schmitt reaction is an electrophilic aromatic substitution. The key is the enhanced nucleophilicity of the aromatic ring after deprotonation of the phenol.[1]
-
Phenoxide Formation: A strong base (typically an alkali hydroxide like NaOH or KOH) is used to deprotonate at least one of the hydroxyl groups of 4-methylresorcinol, forming a highly reactive phenoxide anion.
-
Electrophilic Attack: The electron-rich phenoxide attacks the electrophilic carbon atom of carbon dioxide. The phenoxide's negative charge is delocalized into the ring, making the ortho and para positions particularly nucleophilic.
-
Tautomerization & Protonation: The intermediate undergoes tautomerization to restore aromaticity. A final acidic workup protonates the carboxylate and phenoxide groups to yield the final 2,3-dihydroxy-4-methylbenzoic acid product.
Below is a diagram illustrating the core mechanistic steps.
Caption: Core steps of the Kolbe-Schmitt reaction.
Q3: Why is controlling regioselectivity so critical in this synthesis?
For 4-methylresorcinol, there are two primary positions for carboxylation: C3 and C5.
-
Desired Product: Carboxylation at C3 (ortho to both OH groups) yields 2,3-Dihydroxy-4-methylbenzoic acid .
-
Isomeric Byproduct: Carboxylation at C5 (ortho to one OH, para to the other) yields 2,5-Dihydroxy-4-methylbenzoic acid (also known as 4-methyl-γ-resorcylic acid).
These two isomers have very similar physical properties, making their separation by standard techniques like recrystallization extremely difficult. Therefore, maximizing the formation of the desired C3 isomer during the reaction is the most effective strategy for achieving high purity.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Problem 1: My reaction yield is very low or I recovered only starting material.
Low yield is the most common issue. Use the following diagnostic workflow to identify the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: My final product is a mixture of isomers. How can I improve the regioselectivity?
As mentioned, controlling regioselectivity is paramount. The outcome is a delicate balance between kinetic and thermodynamic control, which is heavily influenced by the alkali metal cation and temperature.
-
Kinetic Product (Ortho-Carboxylation): At lower temperatures, the reaction favors carboxylation at the position ortho to the hydroxyl groups. This is often explained by the formation of a chelate complex between the alkali cation (especially Na⁺), the phenoxide, and the incoming CO₂ molecule, pre-organizing the transition state to favor ortho attack.
-
Thermodynamic Product (Para-Carboxylation): At higher temperatures, the initially formed ortho-product can revert to the starting materials or rearrange to the more thermodynamically stable para-isomer. Potassium (K⁺) has a weaker chelating ability, often favoring the thermodynamic product.[1]
For the synthesis of 2,3-Dihydroxy-4-methylbenzoic acid (C3-carboxylation), we want to favor the kinetic product .
Table 1: Effect of Reaction Parameters on Regioselectivity
| Parameter | Condition for Desired C3 Isomer (Kinetic) | Condition Favoring C5 Isomer (Thermodynamic) | Rationale |
| Alkali Cation | Sodium (Na⁺) | Potassium (K⁺) | Na⁺ is a better chelating agent, stabilizing the ortho-attack transition state.[1] |
| Temperature | Lower (e.g., 120-140°C) | Higher (e.g., >160°C) | Lower temperatures prevent rearrangement to the more stable C5 isomer. |
| Solvent | Aprotic, non-polar (if used) | Polar aprotic (e.g., DMSO) | Solvents can disrupt chelation, but most industrial processes are solvent-free.[1] |
Recommendation: To maximize the yield of 2,3-Dihydroxy-4-methylbenzoic acid, use sodium hydroxide as the base and maintain a reaction temperature between 120-140°C .
Problem 3: The reaction seems to have stalled, and I am observing charring or decomposition.
This strongly suggests the reaction temperature is too high. Hydroxybenzoic acids are susceptible to decarboxylation at elevated temperatures, which can be accelerated under basic or acidic conditions.[3]
-
Cause: Temperatures exceeding ~180-200°C can cause the product to lose CO₂ and revert to the starting material or decompose into a complex mixture of phenolic tars.
-
Solution:
-
Immediately reduce the heat.
-
Verify your temperature monitoring equipment (thermocouple, thermometer) is accurate.
-
For future runs, establish a firm upper temperature limit of 150°C. It is better to have a slower reaction with a clean product than a fast reaction that leads to decomposition.
-
Section 3: Optimized Experimental Protocol
This protocol is designed to maximize the yield of the desired C3-carboxylated product. Safety First: This reaction involves high pressure and corrosive materials. All operations must be conducted in a suitable fume hood, using a certified autoclave and appropriate personal protective equipment (safety glasses, lab coat, gloves).
Materials:
-
4-Methylresorcinol (high purity, >99%)
-
Sodium Hydroxide (pellets, >98%)
-
Carbon Dioxide (high purity, gas cylinder)
-
Concentrated Hydrochloric Acid (~37%)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Equipment:
-
High-pressure autoclave (e.g., Parr reactor) with stirrer and temperature control
-
Oil bath with PID controller
-
Round-bottom flasks
-
Separatory funnel
-
Büchner funnel and filter flask
Step-by-Step Methodology:
Part A: Formation of the Disodium Phenoxide Salt
-
Drying: Place 12.4 g (0.1 mol) of 4-methylresorcinol and 8.4 g (0.21 mol, 2.1 eq) of sodium hydroxide pellets in a dry round-bottom flask. Causality: Using a slight excess of base ensures complete formation of the dianion, which is the active nucleophile.
-
Initial Reaction: Gently heat the mixture under a nitrogen atmosphere to ~100°C. The solids will melt and react to form the sodium salt, releasing water.
-
Dehydration (Critical Step): Increase the temperature to 130°C and apply a vacuum for 1-2 hours to remove all water. The resulting phenoxide should be a fine, dry, off-white powder. Trustworthiness Check: The complete removal of water is essential; its presence will inhibit the subsequent carboxylation step.
-
Transfer: Quickly transfer the anhydrous phenoxide powder to the autoclave under a nitrogen blanket to minimize exposure to atmospheric moisture and CO₂.
Part B: Carboxylation Reaction
-
Seal and Purge: Seal the autoclave according to the manufacturer's instructions. Purge the vessel with nitrogen gas several times, followed by purging with low-pressure CO₂.
-
Pressurize: Pressurize the autoclave with CO₂ to 80-100 atm (approx. 1200-1500 psi).
-
Heating: Begin stirring and heat the vessel to 130°C . Maintain this temperature and pressure for 6-8 hours. Causality: This temperature is a balance; high enough for a reasonable reaction rate but low enough to favor the kinetic C3 product and prevent decarboxylation.
-
Cooling: After the reaction period, turn off the heat and allow the autoclave to cool completely to room temperature. Do not open the vessel while it is hot or under pressure.
-
Depressurize: Once cool, slowly and carefully vent the excess CO₂ in a fume hood.
Part C: Workup and Purification
-
Dissolution: Open the autoclave and add ~200 mL of deionized water to the solid reaction mass. Stir until all solids are dissolved.
-
Acidification: Transfer the aqueous solution to a large beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid with vigorous stirring until the pH is ~1-2. A precipitate of the crude product will form. Trustworthiness Check: A thick, light-colored precipitate should be observed.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C.
-
Recrystallization (Optional but Recommended): While challenging due to potential co-crystallization of isomers, recrystallization from hot water (using decolorizing carbon if necessary) can improve purity. Dissolve the crude product in a minimum amount of boiling water, filter while hot, and allow to cool slowly to form crystals.[4]
References
-
BenchChem. (2025). Synthesis of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Detailed Guide for Research Applications. BenchChem Technical Document.
-
Nowak, P., et al. (2025). Synthesis of 4‐[(E)‐[(2,3‐dihydroxyphenyl)methylidene]amino]benzoic acid 1. ResearchGate.
-
Hessel, V., et al. (2010). Aqueous Kolbe−Schmitt Synthesis Using Resorcinol in a Microreactor Laboratory Rig under High-p,T Conditions. Industrial & Engineering Chemistry Research.
-
Purechemistry. (2023). Kolbe synthesis reaction, mechanism and limitations. Purechemistry.
-
Ogoshi, S., et al. (2019). Kolbe–Schmitt type reaction under ambient conditions mediated by an organic base. Chemical Communications.
-
Rasayan Journal of Chemistry. (2017). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Rasayan J. Chem.
-
Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved February 15, 2024, from
-
Ogoshi, S., et al. (2019). Kolbe–Schmitt type reaction under ambient conditions mediated by an organic base. Future4200.
-
Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
-
MDPI. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO₂ and In Situ Product Removal. Molecules.
-
PubChem. (n.d.). 2,3-dihydroxy-4-methylbenzoic acid.
-
Santa Cruz Biotechnology. (n.d.). 2,3-dihydroxy-4-methylbenzoic acid.
-
Organic Syntheses. (n.d.). 3,5-dihydroxybenzoic acid.
-
TUHH Open Research. (2021). Enzymatic Carboxylation of Resorcinol in Aqueous Triethanolamine.
-
MDPI. (2023). Enzymatic Carboxylation of Resorcinol in Aqueous Triethanolamine at Elevated CO₂ Pressure. International Journal of Molecular Sciences.
-
Kara, S., et al. (2017). Pressurized CO2 as a carboxylating agent for the biocatalytic ortho-carboxylation of resorcinol. Green Chemistry.
-
Google Patents. (n.d.). Process for the purification of benzoic acid.
-
YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses.
-
PubMed. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Biotechnology and Bioengineering.
-
Google Patents. (n.d.). A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
-
Huskie Commons. (1966). Isolation and purification of 2-hydroxy-6-methyl benzoic acid synthetase from Penicillium griseofulvum.
-
Google Patents. (n.d.). Method for simultaneously preparing 2-methyl resorcinol and 4-methyl resorcinol.
-
ResearchGate. (2016). How to suppress decarboxylation of L-4-Hydroxyproline?
Sources
Technical Support Center: 2,3-Dihydroxy-4-methylbenzoic Acid Purification
Topic: Troubleshooting Isolation, Purification, and Stability
Document ID: TS-DHMB-002 | Version: 2.1 | Status: Active
Executive Summary & Chemical Context
2,3-Dihydroxy-4-methylbenzoic acid (2,3-DH-4-MB) is a specialized catechol-derivative often utilized as a siderophore intermediate or in fragment-based drug discovery.[1][2]
The Core Challenge: This molecule behaves as a "fragile catechol." It possesses three distinct reactive centers that complicate purification:
-
The Catechol Moiety (2,3-OH): Highly susceptible to oxidation, forming o-quinones (brown/pink impurities) upon exposure to air at neutral/basic pH.
-
The Carboxylic Acid: Requires strict pH control for extraction (
). -
The 4-Methyl Group: Increases lipophilicity slightly compared to standard 2,3-DHBA, altering recrystallization solvent ratios.
This guide addresses the three most common user-reported issues: Oxidative Discoloration , Isomer Contamination , and Poor Extraction Yields .
Module 1: The "Brown Goo" Phenomenon (Oxidation Control)
User Issue:
"My product precipitates as a beige solid but turns dark brown or pink within hours of drying. The NMR shows broad baseline noise."
Root Cause: Auto-oxidation
Catechols (1,2-dihydroxybenzenes) rapidly oxidize to o-quinones in the presence of oxygen and trace metal ions (especially
Troubleshooting Protocol: The "Reductive Shield" Method
Objective: Maintain a reducing environment throughout the workup.
Step-by-Step Workflow:
-
Deoxygenate Solvents: Sparge all water and extraction solvents (Ethyl Acetate/Ether) with Nitrogen or Argon for 15 minutes prior to use.
-
Acidic Quench: Never quench a reaction mixture with water alone. Use 0.1 M HCl containing 1% Sodium Bisulfite (
) .-
Why? The acid keeps the phenol protonated (slowing oxidation), and bisulfite acts as a sacrificial antioxidant.
-
-
The Argon Blanket: During filtration, cover the funnel with an inverted funnel flowing with Argon. Do not pull air through the filter cake for prolonged periods.
Data: Stability at varying pH
| Condition | T_1/2 (Half-life of Colorless State) | Observation |
| pH 7.0 (Aerobic) | < 20 Minutes | Rapid pink/brown darkening |
| pH 2.0 (Aerobic) | ~ 4 Hours | Slow beige discoloration |
| pH 2.0 + | > 2 Weeks | Stable white/off-white solid |
Module 2: Isomer Contamination (Purification)
User Issue:
"I cannot separate the 2,3-isomer from the 2,4- or 2,6-dihydroxy impurities generated during Kolbe-Schmitt synthesis."
Root Cause: Intramolecular Hydrogen Bonding
The 2,3-isomer is unique because the hydroxyl group at C2 forms a strong intramolecular hydrogen bond with the carboxylic acid carbonyl. This makes the 2,3-isomer less polar and more volatile than the 2,4-isomer (which cannot H-bond internally).
Troubleshooting Protocol: Differential Solvation
Method A: Recrystallization (High Quantity > 5g)
Do not use pure water. The methyl group reduces water solubility compared to non-methylated DHBA.
-
Solvent System: Water : Ethanol (90:10) with 0.1% Acetic Acid .
-
Protocol:
-
Dissolve crude solid in boiling solvent.
-
Add activated charcoal (to remove quinones), stir 5 min, and hot filter.
-
Cool slowly to room temperature, then to 4°C.
-
Critical: The 2,4-isomer is more soluble in water/ethanol mixtures and tends to stay in the mother liquor, while the 2,3-isomer crystallizes due to the "hydrophobic shielding" of the internal H-bond.
-
Method B: Flash Chromatography (High Purity)
-
Stationary Phase: C18 Reverse Phase (Silica is often too acidic/retentive for catechols).
-
Mobile Phase: Water (0.1% Formic Acid) / Methanol (0.1% Formic Acid).
-
Gradient: 5% MeOH
60% MeOH over 20 minutes. -
Note: The acid modifier is mandatory. Without it, the phenol ionizes, causing peak tailing and co-elution.
Module 3: Low Yields (Extraction Physics)
User Issue:
"I acidified the reaction to pH 1, but the product didn't precipitate, and extraction with Dichloromethane (DCM) yielded almost nothing."
Root Cause: Solubility Mismatch
-
DCM is a poor solvent for poly-hydroxylated benzoic acids.
-
Water Solubility: Even at pH 1, the two hydroxyl groups allow significant water solubility (approx. 5-8 g/L).
Troubleshooting Protocol: The "Salting-Out" Extraction
Objective: Force the molecule into the organic phase using the Common Ion Effect and correct solvent choice.
Step-by-Step Workflow:
-
Solvent Switch: Use Ethyl Acetate (EtOAc) or Diethyl Ether . Do not use DCM or Hexanes.
-
Saturation: Saturate the aqueous phase with solid NaCl (brine) before extraction.
-
Multiple Passes: Perform 3-4 extractions with smaller volumes rather than one large extraction.
-
Drying: Dry organic layer over
(Sodium Sulfate), not Magnesium Sulfate (which can sometimes chelate catechols).
Visual Troubleshooting Guides
Figure 1: Purification Decision Matrix
Caption: Logic flow for selecting the correct purification method based on scale and impurity profile.
Figure 2: The pH-Swing Extraction Mechanism
Caption: Optimizing recovery by manipulating ionization states of the carboxylic acid and catechol groups.
References & Authoritative Grounding
-
Physical Properties & pKa Data:
-
Oxidation Prevention (IBX/Catechol Chemistry):
-
Source: Bartlett, S. L., & Beaudry, C. M. (2011).[8] The Journal of Organic Chemistry.
-
Relevance: While focusing on oxidation to diketones, this paper details the sensitivity of hydroxy-systems to oxidation and the necessity of controlled environments, supporting the "Reductive Shield" protocol.
-
Link:[8]
-
-
Purification of Hydroxybenzoic Acids (Kolbe-Schmitt Context):
-
Source:Organic Syntheses, Coll. Vol. 2, p. 557 (1943).
-
Relevance: Provides the foundational method for purifying dihydroxybenzoic acids via solubility differences and recrystallization from water/acid mixtures.
-
Link:
-
-
Crystal Morphology & Solvent Selection:
-
Source:Crystal Growth & Design (ACS Publications).
-
Relevance: Discusses solvent effects (Toluene/Ether vs Water) on the morphology of dihydroxybenzoic acids, supporting the "Differential Solvation" module.
-
Link:
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. youtube.com [youtube.com]
- 4. CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 5. 2,3-Dihydroxybenzoic acid price,buy 2,3-Dihydroxybenzoic acid - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid [organic-chemistry.org]
Technical Support Center: HPLC Separation of Dihydroxybenzoic Acid (DHBA) Isomers
The following technical guide is structured as a Tier-3 Support Resource for analytical scientists. It prioritizes mechanistic understanding over rote instruction, ensuring you can adapt the protocols to your specific matrix.
Lead Scientist: Dr. A. Vance, Senior Applications Specialist Subject: Resolution of Positional Isomers (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; 3,5-DHBA) Last Updated: February 2026
The Mechanistic Barrier: Why is this separation difficult?
Before attempting a fix, you must understand the two "Silent Killers" of DHBA resolution. Standard C18 methods often fail here because they rely solely on hydrophobicity, which is insufficient for these isomers.
A. The "Ortho Effect" & pKa Divergence
DHBA isomers are not chemically equivalent. The position of the hydroxyl groups relative to the carboxylic acid drastically alters acidity due to intramolecular hydrogen bonding (the "Ortho Effect").
-
2,6-DHBA is highly acidic (
) because the carboxylate anion is stabilized by two flanking hydroxyls. At standard HPLC pH (0.1% Formic Acid, pH ~2.7), 2,6-DHBA is fully ionized and will elute in the void volume ( ) on a C18 column. -
3,4-DHBA and 3,5-DHBA are weaker acids (
). At pH 2.7, they are neutral and retain well.
B. The Chelation Trap
DHBAs are siderophores (iron-chelators). They bind avidly to trace iron in stainless steel frits and column bodies.
-
Symptom: Severe peak tailing (
) or complete disappearance of 2,3-DHBA and 2,5-DHBA. -
False Diagnosis: Often mistaken for column overload or voiding.
The "Gold Standard" Protocol
We recommend moving away from standard C18 to Pentafluorophenyl (PFP) chemistry. The PFP phase offers
Method A: The Robust UV-Vis Protocol (Non-MS Compatible)
Best for: QC, Purity Analysis, and resolving the "Critical Pair" (3,4- vs 3,5-DHBA).
| Parameter | Specification | Rationale |
| Column | Core-Shell PFP (2.6 µm) (e.g., Kinetex PFP, Accucore PFP) | PFP provides orthogonal selectivity to C18. Core-shell particles maintain high efficiency at lower backpressures. |
| Mobile Phase A | 20 mM Potassium Phosphate (pH 2.0) | CRITICAL: pH must be |
| Mobile Phase B | Methanol | Methanol offers stronger |
| Flow Rate | 0.35 mL/min (for 2.1mm ID) | Optimized for Van Deemter minimum on 2.6 µm particles. |
| Temp | 35°C | Controls viscosity and kinetics of adsorption. |
| Gradient | 0-5 min: 3% B (Isocratic)5-15 min: 3% | Initial isocratic hold is mandatory to separate 2,6-DHBA from the void. |
Method B: The LC-MS Compatible Protocol
Best for: Biological matrices, PK studies.
-
Mobile Phase A: 10 mM Ammonium Formate adjusted to pH 2.9 with Formic Acid.
-
Mobile Phase B: Methanol.[1]
-
Additive: 5 µM Medronic Acid or EDTA (free acid).
-
Note: Since pH 2.9 is not low enough to fully protonate 2,6-DHBA, this isomer will elute early. The EDTA/Medronic acid is mandatory here to prevent chelation-induced signal loss in the MS source.
-
Troubleshooting & Diagnostics
Interactive Decision Tree: Solving Resolution Loss
Use the following logic flow to diagnose your specific issue.
Figure 1: Diagnostic logic for DHBA separation failures. Blue nodes represent decision points; Red nodes represent corrective actions.
Frequently Asked Questions (FAQ)
Q1: I am using a C18 column and 2,6-DHBA is not appearing at all. Where is it? A: It is likely eluting in the solvent front (dead time). 2,6-DHBA has a pKa of ~1.3 due to stabilization of the anion by intramolecular hydrogen bonds. In standard 0.1% Formic Acid (pH 2.7), it is >90% ionized and has no retention on C18. You must use a Mixed-Mode Anion Exchange (WAX/RP) column or lower the pH to <2.0 using phosphate buffer.
Q2: My peaks for 2,3-DHBA are broad and tailing, but 3,5-DHBA looks sharp. Why? A: This is classic metal chelation. The hydroxyls in the 2,3-position (catechol moiety) form a perfect "bite" for iron ions leached from your stainless steel LC system. 3,5-DHBA (meta-position) cannot chelate effectively.
-
Fix: Switch to a PEEK-lined column or add a sacrificial chelator (EDTA or Medronic Acid) to Mobile Phase A.
Q3: Can I use Acetonitrile instead of Methanol? A: You can, but you will likely lose resolution between the 3,4- and 3,5- isomers. Methanol is a protic solvent that interacts with the hydroxyl groups of the DHBAs and the PFP ring system differently than the aprotic Acetonitrile, generally providing better selectivity for these specific positional isomers.
Q4: Why do you recommend PFP over C18?
A: C18 separates primarily by hydrophobicity. Since DHBA isomers have identical molecular weights and similar hydrophobicities (logP ~1.2), C18 struggles. PFP (Pentafluorophenyl) adds Dipole-Dipole and
References
-
Separation of Dihydroxybenzoic Acids by HPLC. Journal of Chromatography A. Discusses the impact of pH and mobile phase composition on retention behavior. 2[3][4]
-
pKa Values of Benzoic Acid Derivatives. PubChem & NIST Data. Provides critical dissociation constants for 2,3-DHBA (pKa 2.91) vs 2,6-DHBA (pKa ~1.3). 5
-
Selectivity of Pentafluorophenyl (PFP) Phases. Fortis Technologies Application Note. details the separation mechanisms (pi-pi, steric) of PFP vs C18 for positional isomers. 1[3]
-
Mitigation of Metal Chelation in HPLC. MicroSolv Technology. Protocols for using EDTA and passivation to prevent peak tailing in chelating compounds. 4[3]
Sources
Technical Support Center: Stability & Handling of 2,3-Dihydroxy-4-methylbenzoic Acid
[1]
Executive Summary: The "Catechol Challenge"
Welcome to the technical support hub for 2,3-Dihydroxy-4-methylbenzoic acid (2,3-DH-4-MB) . As researchers, you likely selected this compound for its specific metabolic properties or its role as a siderophore intermediate.[1] However, you are likely encountering its primary chemical adversary: rapid auto-oxidation .[1]
This molecule possesses a catechol moiety (vicinal dihydroxyls at positions 2 and 3) combined with an electron-donating methyl group at position 4.[1] This structural combination makes the ring highly electron-rich and exceptionally prone to oxidation, leading to the formation of o-quinones and subsequent polymerization (browning) or ring cleavage.
This guide moves beyond generic advice, providing a mechanistic understanding of these instability issues and actionable, field-proven protocols to stabilize your experiments.
Module 1: Chemical Stability & Degradation Mechanisms[1]
To troubleshoot effectively, we must first understand the "Why."[1] The instability of 2,3-DH-4-MB is driven by two primary pathways: Auto-oxidation and Ring Cleavage .[1]
The Degradation Pathway
The following diagram illustrates the cascade from the stable catechol form to the degradation products that ruin your assays.
Caption: Figure 1. Oxidative degradation pathway of 2,3-DH-4-MB showing the transition from active catechol to irreversible quinone polymers.
Module 2: Troubleshooting Guide (Q&A)
This section addresses the most common support tickets we receive regarding this compound.
Issue 1: "My colorless solution turned brown/black within hours."
Q: Is the compound still usable if it has turned brown? A: No. The brown color indicates the formation of o-quinone polymers (similar to melanin formation in fruit).[1] This is an irreversible chemical change.[1] The concentration of the active parent compound has decreased, and the quinone byproducts are highly reactive electrophiles that can covalently bind to proteins or other nucleophiles in your assay, leading to false positives or toxicity.
Q: Why did this happen so fast? A: You likely prepared the solution in a neutral or basic buffer (pH > 7.0) without degassing.
-
Mechanism: At neutral pH, the hydroxyl protons dissociate (pKa ~9-13 for the phenols, though the carboxylic acid pKa is ~2.9). The phenolate ion is vastly more susceptible to oxidation by dissolved oxygen than the protonated phenol. The 4-methyl group further activates the ring, accelerating this process compared to unsubstituted benzoic acids.[1]
Corrective Action:
-
Acidify: Maintain stock solutions at pH < 4.0 if possible.
-
Degas: Sparge buffers with Argon or Nitrogen for 15 minutes before use.
-
Antioxidants: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the buffer if the assay tolerates it.[1] These agents reduce the quinone back to the catechol.
Issue 2: "I see a white precipitate upon dilution."
Q: I dissolved the stock in DMSO, but it crashed out when I added water. A: This is a solubility issue related to the carboxylic acid moiety.
-
Mechanism: 2,3-DH-4-MB has a pKa of approximately 2.9 (carboxylic acid).[1] In acidic water (pH < 3), the molecule is fully protonated and neutral, leading to poor aqueous solubility.
-
The Paradox: You need low pH to prevent oxidation (Issue 1), but low pH reduces solubility (Issue 2).[1]
Corrective Action:
-
The "Goldilocks" Zone: Target a pH between 4.0 and 6.0 for working solutions.[1] At this pH, the carboxylic acid is ionized (COO-), improving solubility, while the phenolic hydroxyls remain protonated, suppressing oxidation.
-
Cosolvents: Maintain at least 5-10% DMSO or Ethanol in the final working solution if the concentration is >1 mM.[1]
Issue 3: "My HPLC peak area is inconsistent between injections."
Q: The peak area decreases over the course of a sequence. A: The sample is degrading in the autosampler vial.
-
Cause: Trace metal ions (Iron, Copper) leached from glass or present in low-grade solvents catalyze "Fenton-like" reactions, generating hydroxyl radicals that destroy the catechol ring.
Corrective Action:
-
Temperature: Set the autosampler to 4°C.
-
Chelation: Add 1 mM EDTA to the mobile phase and sample diluent to sequester catalytic metal ions.
-
Amber Vials: Use amber glass to prevent photo-oxidation.[1]
Module 3: Optimized Handling Protocols
Follow these protocols to ensure data integrity.
Protocol A: Preparation of Stable Stock Solution (100 mM)
Objective: Create a stock stable for >3 months at -20°C.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[1] Do not use water or basic buffers for the master stock.
-
Inert Atmosphere:
-
Ideally, weigh the solid in a glovebox or under a nitrogen funnel.
-
If not possible, purge the DMSO with Argon gas for 10 minutes before adding the solid.
-
-
Dissolution: Add the solid 2,3-DH-4-MB to the DMSO. Vortex until fully dissolved.[1]
-
Storage: Aliquot into single-use amber vials. Flush the headspace with Argon/Nitrogen before capping.[1] Store at -20°C or -80°C.
Protocol B: Preparation of Working Solution (Assay Ready)
Objective: Dilute stock for immediate use without precipitation or rapid oxidation.[1]
-
Buffer Prep: Prepare a buffer (e.g., PBS or MES) adjusted to pH 5.5 - 6.0 .[1]
-
Critical: Add 1 mM EDTA to the buffer to chelate metals.
-
Optional: Add 100 µM Ascorbic Acid if the assay permits.
-
-
Dilution:
-
Add the DMSO stock dropwise to the stirring buffer.
-
Ensure the final organic solvent concentration is compatible with your biological system (usually <1%).[1]
-
-
Usage Window: Use within 2 hours of preparation. Discard if any color change (yellowing/browning) is observed.[1]
Summary of Stability Factors
| Parameter | High Stability Condition | High Risk Condition (Avoid) |
| pH | Acidic (pH 2.0 - 6.[1]0) | Alkaline (pH > 7.[1]5) |
| Solvent | DMSO, Ethanol, Methanol | Water (especially alkaline) |
| Atmosphere | Argon / Nitrogen | Air (Dissolved Oxygen) |
| Additives | EDTA, Ascorbate, Metabisulfite | Fe(III), Cu(II), Oxidizing agents |
| Light | Dark / Amber Glass | Direct UV / Fluorescent light |
Visual Troubleshooting Flowchart
Use this decision tree to diagnose issues in real-time.
Caption: Figure 2. Decision tree for diagnosing stability issues with 2,3-Dihydroxy-4-methylbenzoic acid.
References
-
PubChem. (2025).[1][2] 2,3-Dihydroxy-4-methylbenzoic acid (Compound Summary). National Library of Medicine.[1] [Link][1]
-
Ofner, J., et al. (2017).[1] Oxidation of Substituted Catechols at the Air-Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols.[3] Environmental Science & Technology.[1] [Link][1]
-
Parrado, C., et al. (2016).[1] Heterogeneous Oxidation of Catechol.[1][4] The Journal of Physical Chemistry A. [Link][1]
-
Xu, J., & Jordan, R. B. (1988).[1][5] Kinetics and mechanism of the oxidation of 2,3-dihydroxybenzoic acid by iron(III). Inorganic Chemistry.[1][5] [Link]
Technical Support Center: 2,3-Dihydroxy-4-methylbenzoic Acid Synthesis
This guide serves as a specialized technical support resource for the synthesis and purification of 2,3-Dihydroxy-4-methylbenzoic acid (DHMBA) , a critical intermediate in the development of siderophore-mimetic drugs and catechol-based pharmaceutical conjugates.
Topic: Troubleshooting Common Impurities & Process Optimization Audience: Medicinal Chemists, Process Development Scientists Version: 2.4 (Current)
Route Analysis & Impurity Profiling
To effectively troubleshoot, one must first identify the genesis of impurities. The synthesis of DHMBA is typically approached via two primary routes. The Oxidation-Demethylation Route is preferred in pharmaceutical settings for its higher regiocontrol compared to the Kolbe-Schmitt carboxylation.
Master Pathway Diagram
Figure 1: Synthetic workflow highlighting critical control points for impurity generation.
Troubleshooting Guide (Q&A Format)
Category A: Regioisomerism & Starting Material Issues
Q1: My final product shows a "shoulder" peak in HPLC and a complex aromatic region in NMR. Is this a reaction byproduct? Diagnosis: This is likely a Regioisomeric Impurity originating from the starting material. Technical Insight: The precursor, 2,3-dimethoxy-4-methylbenzaldehyde, is often synthesized from 2,3-dimethoxytoluene. If the formylation (Vilsmeier-Haack or Rieche) was not 100% regioselective, you may have carried forward the 6-methyl isomer (2,3-dimethoxy-6-methylbenzaldehyde).
-
The Problem: The isomers have nearly identical polarities and boiling points, making separation difficult at the aldehyde stage.
-
The Fix:
-
Validate SM: Run a quantitative 1H-NMR on your aldehyde starting material. Look for the aromatic proton coupling.
-
Target (4-Me isomer): Ortho-coupling (d, J ≈ 8 Hz).
-
Impurity (6-Me isomer): Ortho-coupling, but shifts will differ slightly.
-
-
Purification: Recrystallize the intermediate acid (2,3-dimethoxy-4-methylbenzoic acid) from Ethyl Acetate/Hexane (1:3) before demethylation. The acid isomers separate much better than the aldehydes or the final catechols.
-
Category B: Demethylation & Alkyl Impurities
Q2: LC-MS shows a mass of M+14 relative to the product. What is this? Diagnosis: Incomplete Demethylation (Mono-methyl ether impurity). Technical Insight: The cleavage of the two methoxy groups is sequential. The methoxy group at C2 (ortho to the carbonyl) is more difficult to cleave due to electronic repulsion or chelation effects depending on the reagent used.
-
Likely Culprit: 2-hydroxy-3-methoxy-4-methylbenzoic acid.
-
The Fix:
-
If using BBr3: Increase equivalents from 2.5 to 4.0 eq . Ensure the reaction is refluxed for at least 2 hours after addition.
-
If using HBr/AcOH: This method is often too weak for the hindered C2 methoxy. Switch to BBr3 or AlCl3/Pyridine systems.
-
Self-Validating Check: In 1H-NMR, a singlet integrating to ~3H at 3.8 ppm confirms the presence of a methoxy group.
-
Category C: Oxidation & Coloration[1]
Q3: The product turns pink or brown upon drying. How do I prevent this? Diagnosis: Quinone/Quinhydrone Formation. Technical Insight: Catechols (1,2-dihydroxybenzenes) are extremely susceptible to autoxidation, forming o-quinones. These reactive species polymerize to form dark pigments (melanins).
-
The Fix:
-
Workup Protocol: Always perform the final acidification and extraction in the presence of a reducing agent. Add 0.5% Sodium Dithionite (Na2S2O4) or Sodium Bisulfite to the aqueous layer during the quenching step.
-
Drying: Dry the solid under high vacuum in the dark. Avoid oven drying in air >40°C.
-
Storage: Store under Argon at -20°C.
-
Analytical Reference Data
Use the following data to validate your product and identify impurities.
| Compound | Description | 1H NMR (DMSO-d6) Key Signals | HPLC RT (Rel)* |
| DHMBA (Target) | 2,3-Dihydroxy-4-methylbenzoic acid | δ 7.25 (d, 1H), 6.65 (d, 1H), 2.20 (s, 3H) | 1.00 |
| Impurity A | 3-Hydroxy-2-methoxy-4-methylbenzoic acid | δ 3.75 (s, 3H, OMe), 7.30 (d, 1H) | 1.25 |
| Impurity B | 2-Hydroxy-3-methoxy-4-methylbenzoic acid | δ 3.82 (s, 3H, OMe), 7.35 (d, 1H) | 1.30 |
| Impurity C | 2,3-Dihydroxy-4-methylbenzaldehyde (SM) | δ 9.80 (s, 1H, CHO) | 1.10 |
*Relative Retention Time (RRT) on C18 column, 0.1% Formic Acid/MeCN gradient.
Detailed Protocol: "Clean" Demethylation
This protocol is optimized to minimize mono-methyl impurities and prevent oxidation.
Reagents:
-
2,3-Dimethoxy-4-methylbenzoic acid (1.0 eq)
-
Boron Tribromide (BBr3) (1.0 M in DCM, 4.0 eq)
-
Dichloromethane (Anhydrous)
-
Quenching Solution: Ice water + 5% NaHCO3 + 0.5% Na2S2O4
Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask. Cool to -78°C under Nitrogen.
-
Addition: Dissolve the starting material in DCM. Add BBr3 dropwise over 30 mins. Critical: Keep temp < -70°C to prevent polymerization.
-
Reaction: Allow to warm to Room Temperature (RT) naturally, then reflux (40°C) for 3 hours.
-
Quench: Cool to 0°C. Slowly pour the reaction mixture into the Quenching Solution (Do not add water to the acid).
-
Workup:
-
Wash the aqueous layer with DCM (removes non-polar impurities).
-
Acidify the aqueous layer to pH 2 using 6M HCl (containing a pinch of Na2S2O4).
-
Extract with Ethyl Acetate (3x).
-
Dry over Na2SO4, filter, and concentrate.
-
-
Purification: Recrystallize immediately from Water/Ethanol (95:5) containing trace sodium bisulfite.
References
-
PubChem. "2,3-Dihydroxybenzoic acid Compound Summary." National Library of Medicine. Accessed February 19, 2026. [Link]
-
Organic Syntheses. "3,5-Dihydroxybenzoic acid." Org.[1][2][3][4][5] Synth. 1941, 21, 27. (Reference for general sulfonation/fusion techniques applicable to impurity pathways). [Link]
-
Helix Chromatography. "HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid." Helix Application Notes. [Link]
-
Royal Society of Chemistry. "Supporting Information: Regioselective Bromination and Functionalization." (Provides NMR data for methoxy-benzoic acid precursors). [Link]
Sources
Technical Support Center: Degradation Pathways of 2,3-Dihydroxy-4-methylbenzoic Acid
Last Updated: February 19, 2026
Introduction: Understanding the Microbial Fate of a Key Aromatic Intermediate
Welcome to the technical support center for researchers studying the degradation of 2,3-Dihydroxy-4-methylbenzoic acid. This molecule, a substituted dihydroxybenzoic acid, serves as a crucial intermediate in the microbial breakdown of various aromatic compounds, including certain environmental pollutants. A thorough understanding of its degradation pathways is essential for applications in bioremediation, industrial biocatalysis, and for deciphering the complex carbon cycle in natural ecosystems.
This guide is designed to provide you with both foundational knowledge and practical, field-tested insights to navigate your experimental challenges. It moves beyond simple protocols to explain the why behind the how, ensuring your experimental design is robust, your results are reliable, and your troubleshooting is efficient.
Core Concepts: The Central Degradation Pathway
Microbial degradation of 2,3-Dihydroxy-4-methylbenzoic acid, like many substituted catechols, primarily proceeds through an extradiol (meta-cleavage) pathway. This strategy allows bacteria, particularly species from genera like Pseudomonas, to open the aromatic ring and channel the resulting intermediates into central metabolism.[1][2][3]
The key enzymatic steps are initiated by a dioxygenase that attacks the aromatic ring adjacent to the two hydroxyl groups.
Key Enzymatic Steps
-
Dioxygenation: The process begins with the enzyme 2,3-dihydroxybenzoate 3,4-dioxygenase , which catalyzes the insertion of both atoms of molecular oxygen into the aromatic ring between carbons 3 and 4.[2][4] This ring-cleavage step is the commitment step of the pathway, yielding a linear, unsaturated aldehyde product.
-
Decarboxylation: The ring-fission product subsequently undergoes decarboxylation, releasing the carboxyl group as CO2.[1][2]
-
Downstream Processing: A series of dehydrogenation and hydratase reactions further process the aliphatic intermediate, ultimately generating pyruvate and other intermediates that can enter the Citrate (TCA) Cycle.[1][2]
Visualization of the Primary Degradation Pathway
The following diagram illustrates the initial, critical steps in the meta-cleavage pathway for a related, well-studied compound, 2,3-dihydroxybenzoate, which provides a model for the degradation of its methylated analog.
Caption: Initial steps of the meta-cleavage pathway for 2,3-dihydroxybenzoate.
Experimental Design & Protocols
A successful investigation hinges on a well-designed experimental workflow. This section provides a foundational protocol for isolating and characterizing bacteria capable of degrading 2,3-Dihydroxy-4-methylbenzoic acid and a standard method for analytical verification.
Protocol: Isolation of Degrading Microorganisms
Objective: To enrich and isolate bacterial strains from an environmental sample that can utilize 2,3-Dihydroxy-4-methylbenzoic acid as a sole source of carbon and energy.
Principle: This protocol uses selective enrichment. By providing the target compound as the only food source in a minimal medium, only microorganisms capable of metabolizing it will proliferate.
Materials:
-
Environmental Sample (e.g., soil from a contaminated site, activated sludge).
-
Basal Salt Medium (BSM), sterile.
-
2,3-Dihydroxy-4-methylbenzoic acid stock solution (e.g., 100 mM in DMSO, filter-sterilized).
-
Sterile flasks, petri dishes, and microbiological loops.
-
Shaking incubator.
Procedure:
-
Enrichment Culture:
-
Add 1 g of soil sample to 100 mL of sterile BSM in a 250 mL flask.
-
Spike the medium with 2,3-Dihydroxy-4-methylbenzoic acid to a final concentration of 1 mM. Causality Note: Starting with a moderate concentration avoids potential substrate toxicity while providing sufficient carbon for growth.
-
Incubate at 30°C with shaking (180 rpm) for 7-10 days.
-
-
Sub-culturing:
-
Transfer 1 mL of the enrichment culture to 100 mL of fresh BSM containing the target compound.
-
Incubate under the same conditions for another 5-7 days. Repeat this step 2-3 times to increase the population of effective degraders.
-
-
Isolation of Pure Cultures:
-
Prepare serial dilutions (10⁻¹ to 10⁻⁶) of the final enrichment culture in sterile saline.
-
Plate 100 µL of the higher dilutions onto BSM agar plates containing 1 mM 2,3-Dihydroxy-4-methylbenzoic acid.
-
Incubate at 30°C until distinct colonies appear (3-7 days).
-
-
Verification:
-
Pick individual colonies and re-streak onto fresh selective plates to ensure purity.
-
Confirm the degradative ability of pure isolates by growing them in liquid BSM with the target compound and monitoring its disappearance via HPLC.
-
Protocol: HPLC Analysis of Degradation
Objective: To quantify the concentration of 2,3-Dihydroxy-4-methylbenzoic acid and its metabolites over time.
Principle: Reversed-phase High-Performance Liquid Chromatography (HPLC) separates compounds based on their hydrophobicity. An acidic mobile phase is used to ensure that the acidic analytes are in their protonated, less polar form, which improves retention and peak shape on a C18 column.
Instrumentation and Conditions:
-
HPLC System: With UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and acidified water (e.g., 0.1% phosphoric or formic acid). The exact gradient will need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan from 210-400 nm; select an optimal wavelength (e.g., ~280 nm) for quantification.[5]
Procedure:
-
Sample Preparation:
-
Collect 1 mL of bacterial culture at various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Centrifuge at >12,000 x g for 5 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. Trustworthiness Note: This step is critical to remove cells and particulates that could clog the HPLC column.
-
-
Standard Curve:
-
Prepare a series of known concentrations of 2,3-Dihydroxy-4-methylbenzoic acid in the same medium used for the experiment.
-
Analyze these standards to generate a calibration curve (Peak Area vs. Concentration).
-
-
Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Identify the peak corresponding to 2,3-Dihydroxy-4-methylbenzoic acid by comparing its retention time to that of a pure standard.
-
Quantify the concentration in your samples using the standard curve.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during degradation studies in a direct question-and-answer format.
Q1: My isolated bacterial strain shows poor or no growth when 2,3-Dihydroxy-4-methylbenzoic acid is the sole carbon source. What's wrong?
A1: This is a frequent challenge with several potential causes. Let's break them down in a logical troubleshooting workflow.
Caption: Troubleshooting workflow for poor microbial growth.
-
Substrate Toxicity: Many aromatic compounds, including dihydroxybenzoic acids, can be toxic to microorganisms at high concentrations.[6] Start with a low concentration (e.g., 0.5 mM) and gradually increase it as the culture adapts.
-
pH Shift: The metabolism of acidic compounds can drastically lower the pH of a weakly buffered medium, inhibiting bacterial growth. Monitor the pH of your culture and consider using a stronger buffer system (e.g., 50 mM phosphate buffer). The antibiotic activity of 2,3-dihydroxybenzoic acid has been shown to be higher in acidic conditions, which could also contribute to growth inhibition.[7]
-
Nutrient Limitation: While the target compound provides carbon, ensure your basal medium is not lacking other essential nutrients (nitrogen, phosphorus, trace metals). Iron, in particular, is a critical cofactor for many dioxygenase enzymes that initiate ring cleavage.[8]
-
Syntrophy: It's possible the degradation requires a microbial consortium, where one species performs the initial breakdown and another utilizes the intermediates. If pure isolates fail to grow, try re-inoculating with a small amount of the original enrichment culture.
Q2: My HPLC results show the parent compound disappearing, but I don't see any new peaks for the expected intermediates. Where did they go?
A2: This is a classic "disappearing act" in metabolic studies. The most likely explanation is that the intermediates are being consumed as quickly as they are produced.
-
Rapid Turnover: The enzymes downstream of the initial ring-cleavage are often highly efficient. This means intermediates like 2-hydroxymuconic semialdehyde may not accumulate to detectable levels.
-
Sampling Frequency: You may be missing the transient accumulation. Try a high-frequency sampling experiment immediately after introducing the substrate to the culture (e.g., sample every 15-30 minutes for the first few hours).
-
Analytical Sensitivity: Your current HPLC method may not be sensitive enough. Consider using a Mass Spectrometer (LC-MS) detector, which offers significantly higher sensitivity and provides mass information to help tentatively identify low-level intermediates.[9]
-
Blocked Pathway: To deliberately accumulate an intermediate, you can use a metabolic inhibitor or create a knockout mutant for a downstream enzyme. For example, deleting the gene for the 2-hydroxymuconic semialdehyde dehydrogenase (DhbC) would likely cause the semialdehyde to accumulate.[1][2]
Q3: How can I confirm the identity of a suspected metabolite peak in my chromatogram?
A3: Retention time matching with a commercial standard is the first step, but it is not definitive proof. For authoritative identification, you need more structural information.
-
High-Resolution Mass Spectrometry (HRMS): An LC-MS system (like a Q-TOF or Orbitrap) can provide a highly accurate mass measurement of the metabolite. This allows you to calculate a molecular formula, which is a powerful constraint on the possible identity.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the metabolite ion in the mass spectrometer, you can obtain a characteristic fragmentation pattern. This "fingerprint" can be compared to fragmentation patterns of known standards or predicted patterns to confirm the structure.
-
NMR Spectroscopy: For novel pathways or definitive structural elucidation of a purified metabolite, Nuclear Magnetic Resonance (NMR) is the gold standard. It provides detailed information about the carbon-hydrogen framework of the molecule.
Data Summary Tables
Effective data organization is key to interpretation. Use tables to compare conditions and summarize analytical data.
Table 1: Example HPLC Retention Times
| Compound | Typical Retention Time (min) | Optimal UV Wavelength (nm) |
| 2,3-Dihydroxy-4-methylbenzoic acid | 8.5 | 282 |
| Catechol (potential downstream product) | 4.2 | 275 |
| Pyruvate (central metabolite) | < 2.0 | 210 |
| Note: Retention times are highly dependent on the specific column, mobile phase, and gradient used and must be determined experimentally.[10][11] |
Table 2: Optimizing Growth Conditions for Pseudomonas sp. SCB32 (Example Data)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Result |
| pH | 5.0 | 7.0 | 9.0 | Degradation rate >80% across the range, optimal at pH 7.0.[6] |
| Temperature | 25°C | 30°C | 37°C | Optimal degradation observed at 30-37°C. |
| Substrate Conc. | 400 mg/L | 800 mg/L | 1200 mg/L | >97% degradation at 800 mg/L; significant inhibition at 1200 mg/L.[6] |
References
-
Marín, M., et al. (2012). Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. Journal of Bacteriology, 194(16), 4374–4382. [Link]
-
American Society for Microbiology. (2012). Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. ASM Journals. [Link]
-
Scite.ai. (n.d.). Degradation of 2,3-Dihydroxybenzoate by a Novel meta -Cleavage Pathway. Scite.ai. [Link]
-
Claparols, C., et al. (2001). Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography. Journal of Chromatography A, 927(1-2), 39-45. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. HELIX Chromatography. [Link]
-
Basha, S. D., et al. (2018). 2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Cancer Cell Growth. Journal of Cancer Science and Therapy. [Link]
-
Seo, J. S., et al. (2009). Bacterial Degradation of Aromatic Compounds. International journal of environmental research and public health, 6(1), 278–309. [Link]
-
Badenhorst, J., et al. (2014). 2,3-Dihydroxybenzoic Acid-Containing Nanofiber Wound Dressings Inhibit Biofilm Formation by Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 58(5), 2844-2850. [Link]
-
Chen, S., et al. (2020). Complete Genome Sequence and Biodegradation Characteristics of Benzoic Acid-Degrading Bacterium Pseudomonas sp. SCB32. BioMed Research International. [Link]
-
ResearchGate. (2020). 2,3‐Dihydroxybenzoic Acid Decarboxylase from Fusarium oxysporum: Crystal Structures and Substrate Recognition Mechanism. ResearchGate. [Link]
-
Littlefield, D., & Zhu, T. (2023). Effects of 2,3-dihydroxybenzoate on Growth and Antibiotic Resistance in E. coli. Worcester Polytechnic Institute. [Link]
-
Vilchez-Vargas, R., et al. (2019). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. Springer. [Link]
-
Mars, A. E., et al. (2003). Degradation of mixtures of aromatic and chloroaliphatic hydrocarbons by aromatic hydrocarbon-degrading bacteria. FEMS Microbiology Ecology, 46(1), 105-112. [Link]
-
Seo, J. S., et al. (2009). Bacterial degradation of aromatic compounds. PubMed. [Link]
-
Semantic Scholar. (n.d.). Bacterial Degradation of Aromatic Compounds. Semantic Scholar. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column. SIELC Technologies. [Link]
-
Wang, Y., et al. (2023). The catalytic mechanism of direction-dependent interactions for 2,3-dihydroxybenzoate decarboxylase. Applied Microbiology and Biotechnology, 107(23), 7247-7258. [Link]
-
Black, C. A., & Davis, J. M. (2019). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Victoria University Research Repository. [Link]
-
University of Massachusetts. (n.d.). Experiment 15 — Nitration of Methyl Benzoate. University of Massachusetts. [Link]
-
Unknown Source. (n.d.). Preparation of Methyl Benzoate. Unknown Source. [Link]
-
Wu, Y., et al. (2020). 2,3-Dihydroxybenzoic Acid Decarboxylase from Fusarium oxysporum: Crystal Structures and Substrate Recognition Mechanism. ChemBioChem, 21(15), 2145-2151. [Link]
-
ResearchGate. (2015). THE EFFECT OF pH ON THE ANTIBIOTIC ACTIVITY OF 2, 3 DIHYDROXYBENZOIC ACID (2, 3 DHB); AN ANTIBIOTIC ISOLATED FROM THE FRUITS OF FLACOURTIA INERMIS AND ITS PROSPECTS IN THE TREATMENT OF HELICOBACTER PYLORI. ResearchGate. [Link]
-
Murray, K., et al. (1972). The metabolism of benzoate and methylbenzoates via the meta-cleavage pathway by Pseudomonas arvilla mt-2. European Journal of Biochemistry, 28(3), 301-310. [Link]
-
Wikipedia. (n.d.). 2,3-dihydroxybenzoate 3,4-dioxygenase. Wikipedia. [Link]
Sources
- 1. Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. scite.ai [scite.ai]
- 4. 2,3-dihydroxybenzoate 3,4-dioxygenase - Wikipedia [en.wikipedia.org]
- 5. Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complete Genome Sequence and Biodegradation Characteristics of Benzoic Acid-Degrading Bacterium Pseudomonas sp. SCB32 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-Dihydroxybenzoic Acid-Containing Nanofiber Wound Dressings Inhibit Biofilm Formation by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vuir.vu.edu.au [vuir.vu.edu.au]
- 10. helixchrom.com [helixchrom.com]
- 11. HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Reaction Conditions for 2,3-Dihydroxy-4-methylbenzoic Acid
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Focus: Synthesis Optimization, Regioselectivity Control, and Purification of Electron-Rich Catechols.
Introduction: The "Browning" Challenge
Welcome to the technical support hub for 2,3-Dihydroxy-4-methylbenzoic acid (DHMB) . As researchers, we know that working with electron-rich catechol moieties is a race against time. The high electron density that makes these rings reactive also makes them prone to rapid oxidation, leading to the dreaded "black tar" (quinone polymerization) that ruins yields.
Furthermore, introducing a carboxyl group at the C4 position (next to the methyl group) presents a significant regioselectivity challenge due to steric crowding and competing directing effects.
This guide moves beyond standard textbook protocols to address the causality of failure and provides self-validating workflows to ensure purity and yield.
Module 1: Synthesis Strategy & Regioselectivity
User Question:
"I am attempting the Kolbe-Schmitt carboxylation of 3-methylcatechol, but I keep isolating the 6-methyl isomer or an inseparable mixture. How do I force carboxylation at the 4-position?"
Technical Analysis:
Direct Kolbe-Schmitt carboxylation of 3-methylcatechol is thermodynamically controlled and highly sensitive to cation size.
-
The Problem: The C1-hydroxyl and C2-hydroxyl groups activate positions C6 and C5/C4, respectively. Position C6 is sterically unhindered, making it the kinetic favorite. Position C4 is "sandwiched" between the C3-methyl and the C3-hydroxyl directing influence, creating significant steric strain.
-
The Solution: Switch from thermodynamic control (Kolbe-Schmitt) to Kinetic Control via Directed Ortho Metalation (DoM) .
The "Gold Standard" Protocol: Ortho-Lithiation
Instead of forcing CO₂ onto the naked catechol, use 2,3-dimethoxytoluene (3-methylveratrole) as the substrate. The methoxy groups act as Directed Metalation Groups (DMGs).[1]
Mechanism:
-
Substrate: 2,3-dimethoxytoluene.
-
Reagent: n-Butyllithium (n-BuLi).[2]
-
Selectivity: The C2-methoxy group cannot direct lithiation to C1 (blocked by methyl) or C3 (blocked by methoxy). The C3-methoxy group directs lithiation exclusively to C4 , as it is the only available ortho position.
Step-by-Step Protocol (DoM Route)
-
Solvent Prep: Flame-dry a 2-neck flask. Add anhydrous THF (0.5 M concentration relative to substrate).
-
Lithiation:
-
Cool to -78°C (Acetone/Dry Ice bath).
-
Add 2,3-dimethoxytoluene (1.0 equiv).
-
Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 mins.
-
Critical Checkpoint: Stir for 1 hour at -78°C. The solution often turns a bright yellow/orange, indicating lithiated species formation.
-
-
Carboxylation:
-
Bubble anhydrous CO₂ gas (dried through a
tube) into the solution at -78°C for 30 mins. -
Allow to warm to Room Temperature (RT) while continuing CO₂ flow.
-
-
Quench: Acidify with 2M HCl to pH 2.
-
Demethylation: Reflux the intermediate (2,3-dimethoxy-4-methylbenzoic acid) with BBr₃ (boron tribromide) in DCM at -78°C
RT to reveal the catechol.
Decision Logic: Synthesis Pathway
Caption: Decision matrix comparing direct carboxylation (low selectivity) vs. the recommended Directed Ortho Metalation (DoM) route for high regiopurity.
Module 2: The Oxidation Route (Pinnick Optimization)
User Question:
"I am oxidizing 2,3-dihydroxy-4-methylbenzaldehyde using standard Jones reagent, but the yield is terrible and the product is black. Why?"
Technical Analysis:
Jones reagent (Chromium VI) is too harsh for electron-rich catechols. It oxidizes the catechol ring into an o-quinone, which then polymerizes.
-
Recommendation: Use the Pinnick Oxidation (Sodium Chlorite /
).[3][4] It is mild and selective for aldehydes carboxylic acids without touching the phenol ring if scavengers are used.
Troubleshooting the Pinnick Reaction
The byproduct of Pinnick oxidation is Hypochlorous acid (
The Fix: You MUST use a scavenger.
-
Reagents:
(3 equiv), (buffer, pH 3.5). -
Scavenger: 2-Methyl-2-butene (10-15 equiv) or Resorcinol .
-
Solvent: t-BuOH / Water (3:1).
Protocol Adjustment:
-
Dissolve aldehyde in t-BuOH/Water.
-
Add 2-Methyl-2-butene immediately.
-
Add
and buffer solution dropwise. -
Self-Validating Step: The yellow color of
should dissipate quickly. If the solution turns dark brown/black, your scavenger load is too low.
Module 3: Purification & Handling (The "Anti-Tar" Protocol)
User Question:
"My product looks clean on TLC, but turns brown during filtration and drying. How do I stabilize it?"
Technical Analysis:
Catechols oxidize in air at neutral/basic pH. The "browning" is autocatalytic radical polymerization.
-
Critical Reagent: Sodium Dithionite (
) .[5] This is a potent reducing agent that scavenges oxygen and reduces quinones back to catechols.
Optimized Workup Table
| Step | Standard Protocol (Risky) | Optimized Protocol (Safe) | Scientific Rationale |
| Quench | Add water | Add sat. | Dithionite instantly reduces any formed quinones. |
| Extraction | Ethyl Acetate | Degassed Ethyl Acetate | Removes dissolved |
| Acidification | HCl to pH 1 | HCl to pH 2-3 (keep cold) | pH < 1 can trigger acid-catalyzed polymerization of impurities. |
| Drying | Air dry on filter | Vacuum dry under | Eliminates oxygen exposure during the critical solid-state phase. |
Recrystallization Guide
If you must recrystallize to remove isomers:
-
Solvent: Water/Ethanol (90:10) with 0.1% Sodium Dithionite added to the water.
-
Procedure: Dissolve hot under Nitrogen. Cool slowly. The dithionite keeps the mother liquor from turning black, preventing surface contamination of your crystals.
References
-
Directed Ortho Metalation (DoM)
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link
- Note: Establishes the hierarchy of directing groups (OMe)
-
-
Pinnick Oxidation & Scavengers
-
Kraus, G. A., & Taschner, M. J. (1980). "Model studies for the synthesis of quassinoids. 1. Construction of the BCE ring system." The Journal of Organic Chemistry, 45(6), 1175-1176. Link
- Note: Introduces 2-methyl-2-butene as the critical HOCl scavenger.
-
-
Sodium Dithionite in Catechol Purification
-
Smolentsev, G., et al. (2018). "Pump-probe X-ray absorption spectroscopy of the oxidation state of Sodium Dithionite." Chemical Science. Link
- Note: While a physical chem paper, it details the redox potential that makes dithionite effective for preventing quinone form
-
- Synthesis of Dihydroxybenzoic Acids: Dahse, H. M., et al. (2010). "Synthesis and biological activity of 2,3-dihydroxybenzoic acid derivatives." Bioorganic & Medicinal Chemistry, 18(1), 338-346. Note: Provides context on the handling of these specific pharmacophores.
(Note: URLs provided are direct DOI links or authoritative search landings where specific DOIs are subscription-gated).
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 4. psiberg.com [psiberg.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 2,3-Dihydroxy-4-methylbenzoic Acid Analysis
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Method Development & Troubleshooting for 2,3-Dihydroxy-4-methylbenzoic Acid (2,3-DH-4-MB)
Executive Summary & Molecule Profile[1]
Welcome to the technical guide for 2,3-DH-4-MB. This molecule presents a unique analytical challenge due to its dual functionality: it possesses a catechol moiety (2,3-dihydroxy) prone to oxidation and metal chelation, and a carboxylic acid group requiring pH control for retention. The 4-methyl group adds lipophilicity, distinguishing its retention behavior from the more common 2,3-dihydroxybenzoic acid (2,3-DHBA).
Physicochemical Profile
| Property | Value / Characteristic | Analytical Implication |
| Molecular Weight | 168.15 g/mol | [M-H]⁻ = 167.03 (ESI Negative Mode) |
| pKa (Acid) | ~3.0 - 3.5 (Carboxyl) | Mobile phase pH must be < 3.0 for C18 retention. |
| pKa (Phenol) | ~9.5 - 10.0 (Hydroxyls) | High pH causes oxidation; avoid basic mobile phases. |
| LogP | ~1.8 (Est.) | More retained than 2,3-DHBA (LogP ~1.2). |
| Stability | High Risk | Ortho-hydroxyls oxidize to quinones (browning) and chelate iron. |
Chromatographic Method Development (HPLC/UHPLC)
Core Protocol: Separation Strategy
Rationale: The separation of 2,3-DH-4-MB from its isomers (e.g., 2,4-dihydroxy-6-methylbenzoic acid) requires selectivity beyond simple hydrophobicity. We recommend Phenyl-Hexyl phases over C18 due to
Recommended Conditions
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP), 100 Å, 2.6 µm or 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (for MS) or 0.1% Phosphoric Acid (for UV).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Note: Methanol provides different selectivity but higher backpressure.
-
-
Flow Rate: 0.3 mL/min (2.1 mm ID) or 1.0 mL/min (4.6 mm ID).
-
Temperature: 35°C (Controls viscosity and kinetics).
Gradient Table (Standard Run)
| Time (min) | %B (ACN) | Event |
| 0.0 | 5% | Initial Hold (Focusing) |
| 1.0 | 5% | End Isocratic Hold |
| 8.0 | 45% | Linear Gradient |
| 8.1 | 95% | Wash (Remove hydrophobic matrix) |
| 10.0 | 95% | End Wash |
| 10.1 | 5% | Re-equilibration |
| 13.0 | 5% | Ready for Injection |
Decision Tree: Method Selection
The following diagram guides your column and mobile phase selection based on sample matrix and interference.
Figure 1: Decision matrix for selecting the appropriate stationary phase and sample preparation strategy based on matrix complexity.
Mass Spectrometry (LC-MS/MS) Guide
Rationale: Benzoic acids ionize best in Negative Electrospray Ionization (ESI-) . The carboxyl group readily loses a proton (
MRM Parameters (Triple Quadrupole)
| Compound | Precursor ( | Product ( | CE (eV) | Mechanism |
| 2,3-DH-4-MB | 167.0 | 123.0 | 15-20 | Loss of |
| Qualifier | 167.0 | 108.0 | 25-30 | Loss of |
| Internal Std | 171.0 | 127.0 | 15-20 | Use d4-2,3-DHBA or similar |
Critical Note: The loss of 44 Da (
Troubleshooting & FAQs
Q1: My samples are turning pink/brown in the autosampler. What is happening?
Diagnosis: This is "catechol oxidation." The ortho-hydroxyl groups at positions 2 and 3 are oxidizing to form a quinone, which then polymerizes. Corrective Action:
-
Acidify: Ensure the final sample diluent contains 0.1% Formic Acid or 0.1% Ascorbic Acid. Low pH slows oxidation.
-
Temperature: Keep the autosampler at 4°C.
-
Light: Use amber vials; catechols are photosensitive.
Q2: I see severe peak tailing. Is my column dead?
Diagnosis: Likely not. Carboxylic acids interact with free silanols on the silica surface, and the catechol group can chelate trace metals in the stainless steel LC system. Corrective Action:
-
Mobile Phase: Increase buffer strength or acid concentration (e.g., move from 0.05% to 0.1% FA).
-
Chelation: If tailing persists, flush the system with 0.1% EDTA in water to remove iron, or use a "PEEK-lined" column hardware if available.
-
End-capping: Ensure you are using a fully end-capped column (e.g., "High Strength Silica" or "Hybrid" particles).
Q3: I cannot separate 2,3-DH-4-MB from a co-eluting impurity.
Diagnosis: The impurity is likely a positional isomer (e.g., 3,4-dihydroxy-5-methylbenzoic acid). Corrective Action:
-
Change Selectivity: Switch from C18 to Pentafluorophenyl (PFP) . The fluorine atoms interact specifically with the hydroxyl positions on the ring.
-
Methanol Effect: Switch Mobile Phase B from Acetonitrile to Methanol. Methanol engages in hydrogen bonding with the phenolic hydroxyls, often altering selectivity compared to aprotic acetonitrile.
Sample Preparation Workflow (Visualized)
The following workflow is designed to maximize recovery while preventing the oxidation of the unstable catechol ring.
Figure 2: Sample preparation workflow emphasizing acidification and temperature control to prevent catechol degradation.
References
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. Retrieved from [Link]
- Relevance: Establishes baseline chromatographic behavior for the dihydroxybenzoic acid class and mixed-mode separation str
- Relevance: Provides essential physicochemical data (pKa 2.98/10.14) used to determine mobile phase pH.
-
ResearchGate. (2018). Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. Retrieved from [Link]
- Relevance: Validates the oxidation pathways of 2,3-DHBA derivatives and the need for antioxidant stabiliz
-
Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids. Retrieved from [Link]
- Relevance: Demonstrates the necessity of specific stationary phases (like PFP or Torus 2-PIC)
-
SIELC Technologies. (2018). Separation of 2-Methylbenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
- Relevance: Provides specific retention data for methyl-substituted benzoic acids, supporting the prediction of increased retention for the 4-methyl deriv
storage and handling recommendations for 2,3-Dihydroxy-4-methylbenzoic acid
This guide serves as a comprehensive technical resource for the storage, handling, and experimental application of 2,3-Dihydroxy-4-methylbenzoic acid .[1][2] The recommendations below are synthesized from physicochemical principles governing catechol-containing aromatic acids and standard pharmaceutical stability protocols.
Technical Support Center: 2,3-Dihydroxy-4-methylbenzoic Acid
Compound Identity:
-
CAS Number: 3929-89-3 (Verify against specific vendor COA)[1][2]
-
Chemical Class: Catecholic Benzoic Acid / Polyphenol[1]
Part 1: Critical Storage & Stability Recommendations
Q: What are the absolute requirements for long-term storage? A: As a catechol derivative, this compound is highly susceptible to autoxidation, particularly in the presence of moisture and light.
-
Temperature: Store at -20°C for long-term stability. Short-term storage (days) at +4°C is acceptable but not recommended for critical assays.[2]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible.[2] The catechol moiety (1,2-dihydroxybenzene) readily oxidizes to an o-quinone upon exposure to atmospheric oxygen.[1][2]
-
Humidity: Strictly keep in a desiccated environment. Hydroxyl groups are hygroscopic; moisture accelerates decarboxylation and oxidation.
-
Light: Protect from light. Store in amber vials or wrap containers in aluminum foil.
Q: My compound turned from off-white to a brownish/pink color. Is it still usable? A: Stop. Do not use this for quantitative analytical chemistry or cell culture.
-
Cause: The color change indicates the formation of quinones or polymerized oxidation products (similar to the browning of an apple).
-
Impact: Quinones are highly reactive electrophiles that can covalently modify proteins and deplete glutathione in biological assays, leading to false positives in toxicity or inhibition studies.
-
Recovery: Recrystallization is required to salvage the material, but purchasing a fresh batch is safer for data integrity.
Part 2: Solubilization & Stock Preparation
Q: What is the best solvent for preparing high-concentration stock solutions? A: Dimethyl Sulfoxide (DMSO) is the gold standard.[1][2]
-
Solubility: Typically soluble up to 30–50 mg/mL in anhydrous DMSO.
-
Ethanol: Soluble, but evaporation rates make it less reliable for long-term frozen stocks.[1]
-
Water: Poor solubility in acidic/neutral water. While it dissolves in basic buffers (pH > 8), never store it in basic solution . The deprotonated catecholate ion oxidizes rapidly (minutes to hours) in air.
Q: How do I prepare a stock solution that won't degrade? A: Follow this "Senior Scientist" protocol to maximize shelf-life:
-
Degas the Solvent: Sparge your DMSO with nitrogen gas for 5 minutes to remove dissolved oxygen.
-
Weigh Quickly: Minimize the solid's exposure to air.
-
Dissolve: Vortex until clear.
-
Aliquot: Divide into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Freeze: Snap-freeze in liquid nitrogen (optional but best) and store at -80°C.
Q: Can I use this compound in cell culture media? A: Yes, but with a specific mixing order to prevent precipitation:
-
Prepare the stock in DMSO (e.g., 100 mM).
-
Dilute the stock into the media while vortexing.
-
Limit: Keep the final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.
-
Watch for Precipitate: If the media turns cloudy immediately, the compound has crashed out. You may need to lower the working concentration.
Part 3: Handling & Safety (PPE)
Q: Are there specific hazards I should be aware of? A: Yes. Treat this compound as a potent irritant.
-
Skin/Eye: Causes serious eye irritation (H319) and skin irritation (H315).[2] The catechol functionality allows it to penetrate skin and potentially act as a sensitizer.
-
Inhalation: May cause respiratory irritation (H335). Handle the powder only inside a fume hood.
-
Disposal: Do not pour down the drain. Dispose of as hazardous organic waste (phenolic waste stream).
Part 4: Troubleshooting & Experimental Logic
Q: I see a new peak in my HPLC chromatogram after 24 hours. What happened? A: You are likely observing the decarboxylation product (4-methylcatechol) or an oxidation dimer.[1][2]
-
Mechanism: Benzoic acids with ortho-hydroxyl groups (like the 2-OH here) are thermally unstable and prone to decarboxylation, especially in acidic, heated conditions.[1][2]
-
Solution: Keep autosampler temperature at 4°C. Analyze samples immediately after dilution.
Q: Why does the compound react with iron in my media? A: The 2,3-dihydroxy motif is a powerful siderophore-like chelator .[1]
-
Effect: It binds Fe(III) with extremely high affinity, forming a purple/black complex.[2]
-
Interference: If your assay relies on iron availability (e.g., bacterial growth assays), this compound will strip iron from the media, mimicking iron starvation rather than direct toxicity.
Visualizations
Diagram 1: Storage & Handling Decision Tree
This flowchart guides you through the critical decision points for preserving sample integrity.
Caption: Decision matrix for optimal storage. Note the critical warning against storing in basic aqueous solutions due to rapid oxidation.
Diagram 2: Oxidation & Degradation Logic
Understanding the "Why" behind the "Browning" issue.
Caption: The degradation pathway from stable catechol to reactive quinone.[2] This process is irreversible and renders the sample toxic and useless.
References
-
Sigma-Aldrich. 2,3-Dihydroxy-4-methylbenzoic acid Product Information & CAS 3929-89-3.[1][2] Accessed 2026. Link
-
PubChem. Compound Summary: 2,3-Dihydroxy-4-methylbenzoic acid (CID 19827).[1][2] National Library of Medicine. Link[2]
-
Selleck Chemicals. 2,3-Dihydroxybenzoic acid (Structurally Related Reference for Solubility/Handling). Link
-
Garner, B. L., et al. (2004). The Biosynthesis of Petrobactin: Siderophore Profiling... (Context on catechol-siderophore stability). Journal of Bacteriology. Link[2]
-
Fisher Scientific. Safety Data Sheet: Benzoic acid derivatives. Link
Sources
Technical Support Center: Optimization of 2,3-Dihydroxy-4-methylbenzoic Acid Extraction from Natural Sources
Welcome to the Technical Support Center dedicated to the intricate process of extracting and optimizing the yield of 2,3-Dihydroxy-4-methylbenzoic acid and related dihydroxybenzoic acid derivatives from natural matrices. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of natural product chemistry. Here, we synthesize our extensive field experience with established scientific principles to provide you with a comprehensive resource for your experimental endeavors. Our goal is to empower you with the knowledge to not only execute protocols but to understand the underlying chemistry, enabling you to troubleshoot and innovate.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before embarking on your extraction journey.
Q1: What are the known natural sources of 2,3-Dihydroxy-4-methylbenzoic acid?
A1: While a definitive, abundant natural source of 2,3-Dihydroxy-4-methylbenzoic acid has not been extensively documented in publicly available literature, its structural analog, 2,3-dihydroxybenzoic acid, is known to occur in various plants, bacteria, and fungi.[1] For instance, 2,3-dihydroxybenzoic acid has been identified in Phyllanthus acidus and the aquatic fern Salvinia molesta.[1] Given the biosynthetic pathways of phenolic acids in nature, it is plausible that 2,3-Dihydroxy-4-methylbenzoic acid may be found in similar organisms, potentially as a minor constituent. Lichens and fungi are particularly rich sources of diverse phenolic compounds and represent a promising area of exploration for this and other novel bioactive molecules.[2][3][4]
Q2: What are the key physicochemical properties of 2,3-Dihydroxy-4-methylbenzoic acid that I should consider for extraction?
A2: Understanding the physicochemical properties of your target molecule is paramount for designing an effective extraction strategy. For 2,3-Dihydroxy-4-methylbenzoic acid, we can infer key properties from its structure and from data on similar compounds like 2,3-dihydroxybenzoic acid. The presence of two hydroxyl groups and a carboxylic acid group makes it a polar molecule. The pKa of 2,3-dihydroxybenzoic acid is approximately 2.91, indicating it is a moderately strong acid.[5] This means that at a pH above ~3, the carboxylic acid group will be deprotonated, making the molecule more water-soluble. Conversely, at a pH below ~3, it will be in its protonated, less polar form, which is more soluble in organic solvents. This pH-dependent solubility is a critical lever to pull during extraction and purification.
Q3: Which extraction method is best suited for 2,3-Dihydroxy-4-methylbenzoic acid?
A3: There is no single "best" method, as the optimal choice depends on the natural source, the scale of extraction, and the available equipment. For initial screening and small-scale extractions, ultrasound-assisted extraction (UAE) offers a good balance of efficiency and preservation of thermolabile compounds. For larger-scale operations, maceration or Soxhlet extraction can be employed, although the latter's use of prolonged heat may pose a risk of degradation to some phenolic compounds.[6][7] A more advanced and "green" alternative is supercritical fluid extraction (SFE) with CO2, often modified with a co-solvent like ethanol, which allows for highly selective extraction by tuning temperature and pressure.[8][9][10][11][12]
Q4: How can I accurately quantify the concentration of 2,3-Dihydroxy-4-methylbenzoic acid in my extracts?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the gold standard for the quantification of phenolic acids.[13] A reversed-phase C18 column is typically used, with a mobile phase consisting of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic solvent like methanol or acetonitrile. The acidic mobile phase ensures that the carboxylic acid group of your target molecule is protonated, leading to better retention and peak shape.
Troubleshooting Guides
In this section, we address specific challenges you may encounter during your experiments, providing not just solutions but the reasoning behind them.
Extraction Phase
Problem 1: Low Yield of Target Compound
Q: I've performed the extraction, but my HPLC analysis shows a very low concentration of what I believe is 2,3-Dihydroxy-4-methylbenzoic acid. What could be the issue?
A: Low yield is a common problem with multifaceted causes. Let's break down the possibilities:
-
Inappropriate Solvent Choice: The polarity of your extraction solvent may not be optimal for 2,3-Dihydroxy-4-methylbenzoic acid.
-
Solution: Given its polar nature, a mixture of water and a polar organic solvent like ethanol or methanol is a good starting point. Try varying the ratio of the organic solvent to water (e.g., 50:50, 70:30, 80:20) to find the sweet spot. Purely organic solvents may be inefficient, while pure water may not be effective for less polar impurities.
-
-
Incorrect pH: As a carboxylic acid, the solubility of your target is highly pH-dependent.
-
Solution: Acidifying your extraction solvent (e.g., with 0.1% formic acid) to a pH below the pKa of the target compound (~2.9) will keep it in its less polar, protonated form, enhancing its solubility in organic solvents.
-
-
Insufficient Extraction Time or Temperature: The extraction may not have been long enough or at a high enough temperature to efficiently draw the compound from the matrix.
-
Solution: Increase the extraction time in increments (e.g., from 1 hour to 2, 4, or 6 hours) and monitor the yield. For temperature, a moderate increase (e.g., to 40-60°C) can improve solubility and diffusion. However, be cautious of excessive heat, as it can lead to the degradation of phenolic compounds.[6][7]
-
-
Degradation of the Target Compound: Dihydroxybenzoic acids can be susceptible to oxidation, especially at higher temperatures and pH values.
-
Solution: Consider adding an antioxidant, such as ascorbic acid, to your extraction solvent. Also, try to perform the extraction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
-
-
Inefficient Cell Lysis: The solvent may not be effectively penetrating the plant or microbial cells to access the compound.
-
Solution: Ensure your starting material is finely ground to increase the surface area for extraction. For microbial sources, cell disruption techniques like sonication or bead beating prior to extraction can significantly improve yields.
-
Purification Phase
Problem 2: Co-elution of Impurities during Purification
Q: I'm trying to purify my crude extract using column chromatography, but I'm getting fractions with multiple, overlapping spots on my TLC plates. How can I improve the separation?
A: Co-elution is a classic challenge in natural product purification. Here's how to address it:
-
Sub-optimal Stationary Phase: The adsorbent you are using (e.g., silica gel) may not have the right selectivity for your compound and its impurities.
-
Solution: If you are using normal-phase chromatography (e.g., silica gel), consider switching to a reversed-phase adsorbent like C18 silica. This is often more effective for separating polar compounds.
-
-
Inadequate Mobile Phase: The solvent system you are using for elution may be too strong or too weak, or it may not have the right selectivity.
-
Solution: For normal-phase chromatography, try a more complex solvent system. Instead of a simple two-component system (e.g., hexane/ethyl acetate), consider adding a third component with a different polarity (e.g., methanol or acetic acid) to fine-tune the separation. For reversed-phase, a gradient elution from a weaker solvent (e.g., water) to a stronger solvent (e.g., methanol or acetonitrile) is usually more effective than isocratic elution.
-
-
Solid-Phase Extraction (SPE) as a Pre-purification Step: Your crude extract may be too complex for a single chromatography step.
-
Solution: Use SPE to fractionate your crude extract before column chromatography. For phenolic acids, a C18 SPE cartridge is a good choice. You can load your sample in an acidic aqueous solution, wash with a weak organic solvent to remove less polar impurities, and then elute your target compound with a stronger organic solvent like methanol. This will provide a much cleaner sample for your main chromatographic separation.
-
Analytical Phase
Problem 3: Peak Tailing in HPLC Analysis
Q: My HPLC chromatograms show asymmetrical peaks with significant tailing for my target compound. How can I improve the peak shape?
A: Peak tailing can compromise the accuracy and precision of your quantification. The most common cause for acidic compounds like yours is secondary interactions with the stationary phase.
-
Interaction with Residual Silanols: The silica backbone of C18 columns has residual silanol groups that can interact with the polar functional groups of your analyte, causing tailing.
-
Solution:
-
Lower the pH of the Mobile Phase: By adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to your mobile phase to bring the pH to around 2.5-3, you can suppress the ionization of the silanol groups, minimizing these secondary interactions.
-
Use a "Base-Deactivated" Column: These columns are specifically designed with minimal residual silanol activity and are ideal for analyzing acidic and basic compounds.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try diluting your sample and injecting a smaller volume.
-
-
Column Contamination: Strongly retained compounds from previous injections can accumulate on the column and affect peak shape.
-
Solution: Implement a column washing protocol. After your analytical run, wash the column with a strong organic solvent like 100% acetonitrile or methanol to remove any tightly bound contaminants.
-
Experimental Protocols
Here we provide a detailed, step-by-step methodology for the extraction and analysis of 2,3-Dihydroxy-4-methylbenzoic acid from a model natural source, such as a lichen.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of 2,3-Dihydroxy-4-methylbenzoic Acid
This protocol is designed for small-scale extraction and optimization studies.
Materials:
-
Dried and powdered lichen material
-
80% Ethanol (v/v) in deionized water, acidified with 0.1% formic acid
-
Ultrasonic bath
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
HPLC vials
Procedure:
-
Sample Preparation: Weigh 1 gram of finely powdered lichen material into a 50 mL centrifuge tube.
-
Solvent Addition: Add 20 mL of the acidified 80% ethanol solution to the tube.
-
Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Supernatant Collection: Carefully decant the supernatant into a clean flask.
-
Re-extraction (Optional but Recommended): To maximize yield, add another 20 mL of the extraction solvent to the pellet, vortex thoroughly, and repeat steps 3-5. Combine the supernatants.
-
Solvent Evaporation: Concentrate the combined supernatants to dryness using a rotary evaporator at a temperature not exceeding 45°C.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 2 mL) of the initial HPLC mobile phase.
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial for analysis.
Protocol 2: HPLC Quantification of 2,3-Dihydroxy-4-methylbenzoic Acid
This protocol provides a starting point for developing a robust HPLC method.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD or UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 50% B
-
20-25 min: 50% to 90% B
-
25-30 min: Hold at 90% B
-
30-31 min: 90% to 10% B
-
31-40 min: Re-equilibrate at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (or scan for optimal wavelength if using a DAD).
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of your 2,3-Dihydroxy-4-methylbenzoic acid standard in the mobile phase. From this, prepare a series of calibration standards of known concentrations.
-
Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject your filtered extract.
-
Quantification: Determine the peak area of the target compound in your sample chromatogram and use the calibration curve to calculate its concentration in the extract.
Data Summary and Visualization
Effective optimization requires a systematic approach. The following table summarizes key parameters to consider when optimizing your extraction protocol.
Table 1: Key Parameters for Optimization of 2,3-Dihydroxy-4-methylbenzoic Acid Extraction
| Parameter | Range to Investigate | Rationale |
| Solvent Composition | 50-90% Ethanol or Methanol in water | Balances polarity for efficient extraction of phenolic acids. |
| Solvent pH | 2.5 - 4.0 | Keeps the carboxylic acid group protonated for better solubility in organic solvents. |
| Temperature | 30 - 60°C | Increases solubility and diffusion; higher temperatures risk degradation.[6][7] |
| Extraction Time | 30 - 120 minutes | Ensures sufficient time for the solvent to penetrate the matrix and dissolve the analyte. |
| Solid-to-Liquid Ratio | 1:10 to 1:30 (g/mL) | A higher ratio can improve extraction efficiency but uses more solvent. |
Visualizing the Workflow
A clear workflow is essential for reproducible results. The following diagram, generated using DOT language, illustrates the overall process from sample preparation to analysis.
Caption: A streamlined workflow for the extraction and analysis of 2,3-Dihydroxy-4-methylbenzoic acid.
References
-
PubChem. (n.d.). 2,3-Dihydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Antony, A., & Farid, M. (2022). Effect of Temperatures on Polyphenols during Extraction. Applied Sciences, 12(4), 2107.
- Antony, A., & Farid, M. (2022). Effect of Temperatures on Polyphenols during Extraction. Encyclopedia, 2(1), 533-544.
- Chemat, F., Rombaut, N., Sicaire, A. G., Meullemiestre, A., Fabiano-Tixier, A. S., & Abert-Vian, M. (2017). Ultrasound assisted extraction of food and natural products. Mechanisms, techniques, combinations, protocols and applications. A review. Ultrasonics sonochemistry, 34, 540-560.
- da Silva, R. P., Rocha-Santos, T. A., & Duarte, A. C. (2016). Supercritical fluid extraction of bioactive compounds. TrAC Trends in Analytical Chemistry, 76, 40-51.
- Mencin, M., Škorjanc, D., & Ota, A. (2021).
- Nováková, L., & Vlčková, H. (2009). A review of current trends and advances in modern bio-analytical methods: sample preparation, liquid chromatography, and mass spectrometry. Analytica chimica acta, 656(1-2), 8-35.
- Ouahida, B., Naima, G., & Nabil, A. (2016). Optimization of extraction of phenolic compounds from date (Phoenix dactylifera L.) leaves and their antioxidant and antimicrobial activities. Industrial Crops and Products, 89, 210-217.
- Radzali, S. A., Kormin, F., & Mohd-Setapar, S. H. (2020). Co-solvent selection for supercritical fluid extraction (sfe) of phenolic compounds from Labisia pumila. Molecules, 25(24), 5859.
- Saafi, E. B., Trigui, M., Thabet, R., Hammami, M., & Achour, L. (2009). Common medicinal plants in the traditional pharmacopoeia of Tunisia. Journal of medicinal plants research, 3(13), 1236-1244.
-
Singleton, V. L., Orthofer, R., & Lamuela-Raventós, R. M. (1999).[14] Analysis of total phenols and other oxidation substrates and antioxidants by means of folin-ciocalteu reagent. In Methods in enzymology (Vol. 299, pp. 152-178). Academic press.
- Wei, M. C., Yang, D. J., & Chen, C. L. (2010). The influences of extraction conditions on the antioxidant and antimicrobial activities of carambola (Averrhoa carambola L.) extracts. Food and Bioproducts Processing, 88(2-3), 169-175.
- Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese medicine, 13(1), 1-26.
- Behera, B. C., Adawadkar, B., & Makhija, U. (2006). Tissue culture and fungal-derived elicitors for enhanced production of secondary metabolites in lichens. Lichen secondary metabolites: bio-active properties and pharmaceutical potential, 247-271.
- Muljono, R. A., Darsono, F. L., Scheffer, J. J., & Verpoorte, R. (2001). Assay of 2, 3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography.
- Shrestha, G., & St. Clair, L. L. (2013). Lichens: a promising source of novel bioactive compounds. The Bryologist, 116(1), 97-111.
- Cebi, N., Arici, M., & Sagdic, O. (2021). The famous Turkish rose essential oil: A review of the traditional and modern extraction methods, composition, and bioactivities. Trends in Food Science & Technology, 109, 515-526.
- Cova, A., D’Ascenzo, G., & De Angelis, R. (2016). Solid-phase extraction as a clean-up procedure for the liquid chromatographic determination of benzoic and sorbic acids in fruit-derived products. Food chemistry, 192, 583-588.
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Hawach Scientific. (2025, November 11). Introduction and Method for Selecting SPE Cartridge. Retrieved from [Link]
-
Wikipedia. (2023, December 1). 2,3-Dihydroxybenzoic acid. In Wikipedia. Retrieved from [Link]
- Liu, R., Goodell, B., & Amirbahman, A. (2009). Electrochemical study of 2, 3-dihydroxybenzoic acid and its interaction with Cu (II) and H2O2 in aqueous solutions: implications for wood decay. Wood and Fiber Science, 41(3), 250-259.
- Medina-Pérez, G., García-Mundo, H. M., Guevara-González, R. G., & Parra-Cota, F. I. (2024). Phenolic Compounds Synthesized by Trichoderma longibrachiatum Native to Semi-Arid Areas Show Antifungal Activity against Phytopathogenic Fungi of Horticultural Interest. Journal of Fungi, 10(8), 633.
-
Separeco. (2024, March 23). How to extract natural products from plants with the supercritical CO2 extraction method. Retrieved from [Link]
- Khosroyar, S., & Ardjmand, M. (2026). A Short Review on Supercritical Fluid Extraction: A Key to Good Performance. Chemical Methodologies, 10(1), 1-14.
-
TSI Journals. (n.d.). Supercritical Fluid Extraction. Retrieved from [Link]
- Adam, M. S., Gutmann, M. J., Leech, C. K., Middlemiss, D. S., Parkin, A., Thomas, L. H., & Wilson, C. C. (2010). Stability and cooperativity of hydrogen bonds in dihydroxybenzoic acids. New Journal of Chemistry, 34(1), 85-91.
- Reverchon, E., & De Marco, I. (2006). Supercritical fluid extraction and fractionation of natural matter. The Journal of supercritical fluids, 38(2), 146-166.
- Chemat, F., & Cravotto, G. (Eds.). (2013). Microwave-assisted extraction for bioactive compounds: theory and practice. Springer Science & Business Media.
Sources
- 1. 2,3-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. microbiologyjournal.org [microbiologyjournal.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to extract natural products from plants with the supercritical CO2 extraction method - Separeco [separeco.com]
- 10. chemmethod.com [chemmethod.com]
- 11. researchgate.net [researchgate.net]
- 12. Extraction of natural products using supercritical fluids and pressurized liquids assisted by ultrasound: Current status and trends - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extraction of lichen bioactive compounds using volatile natural deep eutectic solvents and comparative analytical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SPE Phase and Solvent Selection | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Troubleshooting HPLC Analysis of 2,3-Dihydroxy-4-methylbenzoic Acid
Case ID: 23DH-MBA-TAILING Status: Open Assigned Specialist: Senior Application Scientist, Chromatography Division
Executive Summary
You are experiencing peak tailing with 2,3-Dihydroxy-4-methylbenzoic acid (2,3-DH-4-MBA) . This is a common but solvable challenge. This molecule presents a "perfect storm" for chromatographic difficulties due to two distinct chemical features:
-
Acidity (pKa ~2.91): The carboxylic acid group requires strict pH control to prevent mixed-mode ionization.
-
Chelation Potential: The ortho-hydroxyl (position 2) and carboxyl group, combined with the meta-hydroxyl (position 3), create a catechol-like moiety . This structure is a potent chelator of trace metals (especially Iron) found in stainless steel LC systems and older silica columns.
This guide provides a systematic troubleshooting protocol to isolate and eliminate the root cause of the tailing.
Phase 1: Diagnostic Triage
Before modifying your method, use this logic flow to identify the source of the tailing.
Caption: Diagnostic logic tree for isolating the root cause of peak tailing in catecholic acids.
Phase 2: The Chemistry of the Problem
To fix the issue, you must understand why it is happening. 2,3-DH-4-MBA is not just a simple acid; it is a ligand.
The Ionization Issue (pKa Mismatch)
The pKa of the carboxylic acid on this molecule is approximately 2.91 [1].
-
The Problem: If your mobile phase pH is near 3.0 or higher, the molecule exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. These two states interact differently with the stationary phase, causing the peak to "smear" or tail.[1][2][3]
-
The Fix: You must suppress ionization. The mobile phase pH should be at least 1.0 pH unit below the pKa.
-
Target pH: 2.0 – 2.5
-
The Chelation Issue (The "Catechol Effect")
The 2,3-dihydroxy substitution pattern allows the molecule to bind to trace metals (Fe³⁺, Al³⁺) present in:
-
The silica matrix of the column (even in "high purity" columns).
-
Stainless steel frits, tubing, and injection needles.
-
The Consequence: This binding is kinetically slow, resulting in a "drag" on the tail of the peak, often described as "shark-fin" tailing [2].
Phase 3: Step-by-Step Solutions
Protocol A: Mobile Phase Optimization
The choice of buffer is the single most impactful variable.
| Parameter | Recommendation | Technical Rationale |
| Aqueous Component | 20 mM Potassium Phosphate (pH 2.1) | Phosphate provides the best buffering capacity at low pH and masks silanol activity better than volatile acids. |
| Alternative (LC-MS) | 0.1% Formic Acid + 10µM Medronic Acid | If MS detection is required, phosphate is non-volatile. Medronic acid (or EDTA) is added to suppress metal chelation without suppressing MS signal significantly [3]. |
| Organic Modifier | Methanol | Methanol is protic and can help mask residual silanols on the silica surface better than Acetonitrile for phenolic acids. |
Preparation Step:
-
Dissolve KH₂PO₄ in water.
-
Adjust pH to 2.1 using Phosphoric Acid (
). -
Filter through a 0.2 µm nylon filter (Do not use cellulose for acidic buffers if possible).
Protocol B: Column Selection
Standard C18 columns often fail with this analyte due to "dewetting" (phase collapse) in high aqueous conditions or accessible silanols.
Recommended Phases:
-
Pentafluorophenyl (PFP): Offers unique selectivity for phenolic and aromatic compounds via pi-pi interactions. Excellent for separating structural isomers of dihydroxybenzoic acids.
-
Polar-Embedded C18: Contains a polar group (amide or carbamate) near the silica surface. This shields the silanols and allows 100% aqueous stability.
-
Base-Deactivated C18 (Type B Silica): High purity silica with exhaustive end-capping.
Protocol C: System Passivation (If Tailing Persists)
If the column and mobile phase are optimized but tailing persists, your HPLC system hardware likely has active metal sites.
-
Flush System: Remove the column. Connect the injector directly to the detector with a union.
-
Passivation Solution: Flush with 30% Phosphoric Acid in water for 60 minutes at low flow.
-
Rinse: Flush with HPLC-grade water for 60 minutes.
-
Rationale: This strips accessible iron oxides from the stainless steel surfaces.
Phase 4: Frequently Asked Questions (FAQs)
Q: I am using 0.1% TFA, but the peak is still tailing. Why? A: While TFA (Trifluoroacetic acid) is a strong acid (pH ~2.0), it is an ion-pairing agent that can sometimes interact with the column stationary phase. More importantly, TFA does not sequester metals. If chelation is your root cause, TFA alone will not fix it. Try adding a chelator like EDTA (for UV) or Medronic Acid (for MS) to the mobile phase.
Q: Can I use a standard C18 column? A: You can, but it requires a high-quality, "Type B" high-purity silica column. Older "Type A" silica contains trace metals (up to 50 ppm) that will bind 2,3-DH-4-MBA immediately. If you must use C18, ensure it is classified as "High Load" or "Fully End-capped."
Q: My retention time is shifting. Is this related to the tailing? A: Yes. If the pH is not controlled (e.g., you are using unbuffered water/ACN), the ionization state of the analyte changes with slight variations in mobile phase preparation or temperature. This causes both retention drift and peak distortion.[4] Always use a buffer (Phosphate or Formate), not just simple acid addition.
Visualizing the Interaction Mechanism
The following diagram illustrates the two competing mechanisms causing your issue: Silanol Adsorption vs. Metal Chelation.
Caption: Mechanism of secondary interactions.[3] Note that metal chelation (black arrow) is often stronger than silanol interaction for this specific analyte.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19, 2,3-Dihydroxybenzoic acid. Retrieved from [Link]
-
McCalley, D. V. (2010). Study of the selectivity, mass transfer and surface heterogeneity of modern silica-based columns for hydrophilic interaction chromatography. Journal of Chromatography A. Retrieved from [Link]
-
Apffel, A., et al. (1995). Enhanced sensitivity for peptide mapping with electrospray liquid chromatography-mass spectrometry in the presence of signal suppression due to trifluoroacetic acid. Journal of Chromatography A. Retrieved from [Link]
Sources
scale-up synthesis of 2,3-Dihydroxy-4-methylbenzoic acid considerations
Technical Support Center: Scale-Up Synthesis of 2,3-Dihydroxy-4-methylbenzoic Acid
Ticket ID: #DHMB-SC-404 Subject: Scale-up Considerations, Route Selection, and Troubleshooting for 2,3-Dihydroxy-4-methylbenzoic Acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction
You have accessed the technical support archive for the synthesis of 2,3-Dihydroxy-4-methylbenzoic acid (also known as 4-methylpyrocatechuic acid). This guide addresses the critical challenges in scaling this molecule from gram to kilogram quantities.
The synthesis of catechol-based benzoic acids presents two primary failure modes during scale-up:
-
Regiochemical Ambiguity: Ensuring the carboxyl group installs at the correct position relative to the methyl and hydroxyl groups.
-
Oxidative Instability: The electron-rich catechol moiety is prone to oxidation, leading to "black tar" (quinones/polymerization) during work-up.
Module 1: Synthetic Architecture (Route Selection)
Before proceeding, validate your route selection based on your purity requirements and facility capabilities.
Decision Matrix
| Feature | Route A: Kolbe-Schmitt Carboxylation | Route B: Lithiation-Demethylation (Recommended for Pharma) |
| Starting Material | 3-Methylcatechol (2,3-Dihydroxytoluene) | 2,3-Dimethoxytoluene |
| Key Reagents | ||
| Step Count | 1 (Direct) | 3 (Lithiation |
| Regioselectivity | Poor to Moderate. Competes between C6 (Ortho, Target) and C4/C5 (Para). | High. Directed Ortho Metalation (DOM) is highly specific. |
| Purification | Difficult fractional crystallization required. | Standard crystallization; intermediates are stable. |
| Safety Profile | High Pressure (Autoclave). | Pyrophoric ( |
Visual Workflow: Route Selection
Caption: Decision tree comparing the direct Kolbe-Schmitt route (low cost, low purity) vs. the Lithiation route (high cost, high purity).
Module 2: The Demethylation Protocol (Critical Control Point)
If you choose Route B , the demethylation of 2,3-dimethoxy-4-methylbenzoic acid using Boron Tribromide (
Q: Why is my reaction erupting during the quench?
A:
Protocol for Safe Scale-Up (>100g):
-
Solvent: Use Dichloromethane (DCM). Ensure it is anhydrous.[1]
-
Temperature: Cool the reaction mixture to -78°C (or at least -20°C) before quenching.
-
The "Reverse Quench" (Mandatory for Scale): Do not add water to the reaction vessel. Instead, cannulate or pump the cold reaction mixture slowly into a separate vessel containing crushed ice and water under vigorous stirring. This dissipates heat more effectively.
-
Scrubber: The off-gassing HBr must be routed to a caustic scrubber (NaOH solution).
Q: Can I use HBr/Acetic Acid instead of
-
Pros: Cheaper, no pyrophoric reagents.
-
Cons: Harsh conditions (reflux >100°C) may cause decarboxylation of the product (see Module 4). If you use HBr, monitor strictly for the formation of 3-methylcatechol (the decarboxylated byproduct).
Module 3: Purification & The "Black Tar" Issue
The most frequent user complaint is the product turning black/brown during filtration. This is due to the oxidation of the catechol moiety to o-quinones, which then polymerize.[2]
Q: My product is white in solution but turns brown on the filter. How do I stop this? A: You are witnessing rapid air-oxidation at the solid-liquid interface.
Troubleshooting Protocol:
-
Degassing: All solvents used for work-up and recrystallization must be sparged with Nitrogen or Argon for 30 minutes prior to use.
-
The "Reducing Blanket": Add Sodium Dithionite (
) or Sodium Metabisulfite ( ) to the aqueous layer during the acidification step (approx. 1-2% w/v). This reduces any quinones back to catechols immediately. -
Acidic pH: Catechols are most stable at low pH. Ensure your final isolation pH is < 2.0. At neutral/basic pH, oxidation is orders of magnitude faster.
-
Drying: Do not dry in a convection oven. Dry in a vacuum oven at
with a nitrogen bleed.
Purification Table: Solvent Systems
| Method | Solvent System | Notes |
| Recrystallization | Water (degassed) | Best for removing inorganic salts. Heat to 90°C, cool slowly. Add 0.5% |
| Recrystallization | Toluene/Ethyl Acetate | Good for removing non-polar impurities. |
| Precipitation | Dissolve in Acetone | Useful if the compound is thermally unstable (avoids boiling water). |
Module 4: Stability & Storage
Q: I stored the white powder, but after a month it turned pink/grey. Is it ruined? A: Surface oxidation causes the color change. The bulk material is likely still pure. Check purity via HPLC.
-
Prevention: Store under inert atmosphere (Nitrogen flush) in amber glass.
-
Recovery: A simple wash with cold, dilute aqueous sodium dithionite solution followed by vacuum drying can restore the white color.
Q: I see a new peak in HPLC after heating. A: 2,3-Dihydroxybenzoic acids are prone to decarboxylation upon heating, especially in acidic media.
-
Mechanism:[3][4][5][6] The electron-rich ring facilitates the loss of
. -
Limit: Avoid heating above 100°C for extended periods. During the Kolbe-Schmitt reaction (Route A), temperature control is vital; exceeding 180°C often degrades the product.
References
-
Kolbe-Schmitt Reaction Mechanism & Regioselectivity
-
Demethyl
:- Source: McOmie, J. F. W., et al. "Demethylation of aryl methyl ethers by boron tribromide." Tetrahedron 24.5 (1968): 2289-2292.
- Context: The foundational text for using for c
-
Link:
-
Synthesis of 2,3-Dimethoxy-4-methylbenzoic acid (Precursor)
- Source: "Synthesis of 3,4-dimethoxy-o-toluic acid" (Note: Isomer comparison). Journal of Organic Chemistry.
- Context: Details the lithiation and carboxyl
-
Link:
-
Catechol Oxidation & Handling
- Source: "Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives."
- Context: Explains the mechanism of "black tar" formation (quinone gener
-
Link:
Sources
- 1. WO2017199227A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents [patents.google.com]
- 2. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistnotes.com [chemistnotes.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
- 6. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 2,3-Dihydroxy-4-methylbenzoic Acid
A Senior Application Scientist's Field-Proven Insights into Method Robustness and Alternative Technique Evaluation
In the landscape of pharmaceutical analysis and drug development, the quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for 2,3-Dihydroxy-4-methylbenzoic acid, a key organic acid intermediate. Beyond a mere procedural outline, this document delves into the scientific rationale behind experimental choices, ensuring a self-validating and robust analytical system. Furthermore, it offers a comparative analysis with alternative techniques, equipping researchers with the knowledge to make informed decisions for their specific analytical challenges.
The Central Role of HPLC in Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry.[1] Its proficiency in separating, identifying, and quantifying various drug substances and their related compounds makes it indispensable for quality control and stability testing.[1][2] The successful implementation of HPLC hinges on the development of a robust method tailored to the specific analyte and its matrix, followed by a rigorous validation process to ensure the reliability and accuracy of the generated data.[3][4]
This guide focuses on a reversed-phase HPLC (RP-HPLC) method, the most common mode of separation in HPLC due to its wide applicability.[2] We will explore the critical parameters that must be optimized and subsequently validated to establish a method that is fit for its intended purpose.
Part 1: The HPLC Method: A Step-by-Step Protocol
The development of a successful HPLC method is an iterative process of optimizing various parameters to achieve the desired separation and sensitivity.[2] The following protocol for 2,3-Dihydroxy-4-methylbenzoic acid is a well-established starting point, grounded in the principles of reversed-phase chromatography.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for aromatic acids like 2,3-Dihydroxy-4-methylbenzoic acid. The column dimensions and particle size offer a good balance between resolution and analysis time.[5] |
| Mobile Phase | Acetonitrile: 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 2.4 with phosphoric acid) (20:80, v/v) | The acidic mobile phase suppresses the ionization of the carboxylic acid group, enhancing its retention on the nonpolar C18 column and leading to better peak shape.[6] Acetonitrile is a common organic modifier providing good peak resolution. |
| Flow Rate | 1.0 mL/min | This flow rate typically provides good separation efficiency without generating excessive backpressure. |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for band broadening and column overload. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[7] |
| Detection | UV at 255 nm | Dihydroxybenzoic acid isomers exhibit strong UV absorbance around this wavelength, providing good sensitivity.[8] |
Experimental Workflow Diagram:
Caption: The sequential process of HPLC method validation.
Part 3: Comparative Analysis with Alternative Techniques
While HPLC is a powerful and widely used technique, other analytical methods can also be employed for the analysis of organic acids. Understanding the strengths and weaknesses of these alternatives is crucial for selecting the most appropriate method for a given application.
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | High resolution for volatile compounds. | Requires derivatization for non-volatile compounds like phenolic acids, which can be tedious. [9][10] |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High separation efficiency, short analysis times, and low sample and reagent consumption. [11] | Can have lower reproducibility compared to HPLC. [11] |
| UV-Vis Spectrophotometry | Measurement of the absorption of ultraviolet or visible radiation by a substance. | Simple, rapid, and cost-effective. | Lacks specificity for complex mixtures; cannot separate individual components. [9] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the mass analysis capabilities of MS. | High sensitivity and selectivity, allowing for structural elucidation. [9][12] | Higher cost and complexity compared to HPLC-UV. |
Decision-Making Framework:
Sources
- 1. zenodo.org [zenodo.org]
- 2. scispace.com [scispace.com]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. actascientific.com [actascientific.com]
- 8. helixchrom.com [helixchrom.com]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. vuir.vu.edu.au [vuir.vu.edu.au]
Introduction: The Significance of Isomeric Structure in Antioxidant Function
An In-Depth Guide to the Comparative Antioxidant Activity of Dihydroxybenzoic Acid Isomers
Dihydroxybenzoic acids (DHBAs) are a class of phenolic compounds found widely in plants and are of significant interest due to their antioxidant properties.[1] These properties are crucial for mitigating oxidative stress, a condition implicated in numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[2][3] DHBAs exist as several structural isomers, each with the same molecular formula but a different arrangement of hydroxyl (-OH) groups on the benzoic acid core. These isomers include 2,3-DHBA, 2,4-DHBA, 2,5-DHBA (Gentisic acid), 2,6-DHBA, 3,4-DHBA (Protocatechuic acid), and 3,5-DHBA.[4]
Crucially, the specific positioning of the two hydroxyl groups dramatically influences the compound's ability to neutralize free radicals.[5][6] This guide delves into the comparative antioxidant activity of these isomers, explaining the chemical principles behind their varying potencies and providing the experimental framework used to assess them. Understanding these structure-activity relationships is paramount for selecting and designing potent antioxidant agents for therapeutic and industrial applications.[6]
The Chemistry of Radical Scavenging: Core Mechanisms
The antioxidant activity of phenolic compounds like DHBAs is primarily mediated through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[7][8] The efficiency of a DHBA isomer is largely determined by its ability to readily donate a hydrogen atom or an electron and to form a stable, non-reactive phenoxyl radical.[8][9]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The antioxidant itself becomes a radical (ArO•), but this resulting radical is stabilized by resonance and is far less reactive.[3][8]
-
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). This can be followed by proton loss to yield the same stable phenoxyl radical seen in the HAT pathway.[2][7] The environment, particularly solvent polarity and pH, can influence which mechanism predominates.[10]
The choice of antioxidant assay is critical as different methods are designed to favor one or both of these mechanisms.[2][11]
Caption: Key antioxidant mechanisms: HAT and SET pathways.
Experimental Assessment of Antioxidant Capacity
A panel of in vitro assays is typically employed to quantify and compare antioxidant activity. Each assay has a distinct chemical basis, and using multiple methods provides a more comprehensive profile of a compound's potential. The most common assays include DPPH, ABTS, and FRAP.[5]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used SET-based method.[2][12] It utilizes the stable DPPH radical, which has a deep purple color and a maximum absorbance near 517 nm. When an antioxidant donates an electron or hydrogen atom, it reduces the DPPH radical to its non-radical form, DPPH-H, causing the purple color to fade to yellow.[12] The degree of discoloration is directly proportional to the antioxidant's scavenging ability.[12]
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well microplate, add a small volume (e.g., 20 µL) of each sample dilution or control to respective wells.[13]
-
Add the DPPH working solution (e.g., 180-200 µL) to all wells.
-
Prepare a blank control containing only the solvent and the DPPH solution.[12]
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[13][14]
-
-
Data Acquisition & Analysis:
-
Measure the absorbance of each well at ~517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[12][15]
-
Plot the scavenging percentage against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals). A lower IC50 indicates higher antioxidant activity.[12][15]
-
Caption: Standard workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[14] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[16] This produces a blue-green radical solution with a characteristic absorbance around 734 nm. In the presence of an antioxidant, the radical is reduced back to the colorless neutral form of ABTS, and the decrease in absorbance is measured.[17] This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Reagent Preparation:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM). Allow the mixture to stand in the dark for 12-16 hours.[14][16]
-
Before use, dilute the stock solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm. This is the ABTS•+ working solution.[14]
-
Prepare serial dilutions of the DHBA isomers and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
Data Acquisition & Analysis:
-
Measure the absorbance at ~734 nm.
-
Calculate the percentage of inhibition similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox.[16]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[18] The assay uses a reagent containing a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex. At a low pH, antioxidants reduce this complex to the ferrous form (Fe²⁺-TPTZ), which produces an intense blue color with an absorbance maximum at 595 nm.[19][20] The change in absorbance is proportional to the total reducing power of the antioxidants in the sample.[21]
-
Reagent Preparation:
-
Prepare the FRAP working reagent fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio.[19] Warm the reagent to 37°C before use.
-
Prepare serial dilutions of the DHBA isomers and a standard (e.g., FeSO₄ or Trolox).
-
-
Assay Procedure:
-
Data Acquisition & Analysis:
Structure-Activity Relationship of DHBA Isomers
The antioxidant potency of DHBA isomers is not determined by the number of hydroxyl groups alone, but critically by their relative positions on the aromatic ring.[2] This positioning dictates the stability of the phenoxyl radical formed after the antioxidant donates a hydrogen atom or electron.[9][15]
The Key Principle: A more stable phenoxyl radical corresponds to a more potent antioxidant.[8] Stability is enhanced by:
-
Electron Delocalization (Resonance): The ability of the unpaired electron on the oxygen atom to delocalize across the aromatic ring and involve the second hydroxyl group.
-
Intramolecular Hydrogen Bonding: The formation of a hydrogen bond between the radicalized hydroxyl group and an adjacent hydroxyl group, which further stabilizes the radical.[11]
Based on these principles, a clear hierarchy of activity emerges:
-
High Activity (Ortho and Para Isomers): Isomers with hydroxyl groups in ortho (e.g., 2,3-DHBA, 3,4-DHBA) or para (e.g., 2,5-DHBA) positions to each other exhibit the strongest antioxidant activity.[9][15][19] This arrangement allows for superior resonance stabilization of the phenoxyl radical, as the second hydroxyl group can effectively participate in delocalizing the unpaired electron.[9] The ortho-isomers, like 2,3-DHBA, also benefit from intramolecular hydrogen bonding, further enhancing radical stability.[9][18]
-
Low Activity (Meta Isomers): Isomers with hydroxyl groups in a meta position relative to each other (e.g., 2,4-DHBA, 2,6-DHBA, 3,5-DHBA) consistently show weaker antioxidant activity.[5][9][19] In this configuration, the second hydroxyl group cannot effectively participate in resonance stabilization of the radical formed on the first.[9] Some studies report that 3,5-DHBA and 2,6-DHB can even exhibit pro-oxidant properties under certain conditions.[22]
Caption: Impact of hydroxyl group position on radical stability.
Quantitative Comparison of Antioxidant Activity
The following table summarizes experimental data from various studies, illustrating the structure-activity relationship among DHBA isomers. Lower IC50 values indicate higher potency.
| Isomer | Hydroxyl Positions | DPPH Assay (IC50) | ABTS Assay (% Inhibition) | FRAP Assay (µM Fe²⁺) | Key Finding |
| 2,3-DHBA | ortho | 11.5 µM[15] | 86.40%[19] | 173.79[19] / 202[18] | Consistently high activity across assays; strongest in FRAP.[18][19] |
| 2,5-DHBA | para | 10.2 µM[15] | 80.11%[19] | 236.00[19] | Very high activity, often comparable to or exceeding 2,3-DHBA.[15][19] |
| 3,4-DHBA | ortho | ~12-15 µM (est.)[23] | 74.51%[19] | N/A | Strong antioxidant, a well-characterized standard.[19][23] |
| 3,5-DHBA | meta | >1000 µM[15] / Poor activity[23] | 60.39%[19] | N/A | Significantly weaker activity, especially in DPPH.[15][19][23] |
| 2,4-DHBA | meta | >1000 µM[15] / Poor activity[23] | 16.17%[19] | N/A | Very low activity across multiple assays.[15][19][23] |
| 2,6-DHBA | meta | >1000 µM[15] / Poor activity[23] | 8.12%[19] | N/A | Consistently the weakest or among the weakest isomers.[15][19][23] |
Note: Values are compiled from different studies and experimental conditions may vary. The data serves to illustrate the relative trends in activity.
Conclusion
The antioxidant capacity of dihydroxybenzoic acid is unequivocally dependent on its isomeric form. Experimental evidence consistently demonstrates that isomers with ortho or para substituted hydroxyl groups (2,3-DHBA, 2,5-DHBA, and 3,4-DHBA) are potent radical scavengers. This enhanced activity is directly attributable to their ability to form highly stable phenoxyl radicals through resonance delocalization and, in some cases, intramolecular hydrogen bonding. Conversely, meta-substituted isomers (2,4-DHBA, 2,6-DHBA, and 3,5-DHBA) are significantly less effective due to poor radical stabilization. This guide underscores the necessity for researchers and drug developers to consider specific isomeric structures when screening, selecting, or designing phenolic compounds for antioxidant applications.
References
- Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. (2022). Organic Chemistry Plus.
-
Phenolic acids: Natural versatile molecules with promising therapeutic applications. (n.d.). PubMed Central. Available at: [Link]
-
Concept, mechanism, and applications of phenolic antioxidants in foods. (2020). PubMed. Available at: [Link]
-
Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. (n.d.). PubMed Central. Available at: [Link]
-
Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes. (n.d.). PubMed Central. Available at: [Link]
-
DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO. Available at: [Link]
-
Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism. (2004). ACS Publications. Available at: [Link]
-
ABTS Assay, Cat # BAQ060. (n.d.). G-Biosciences. Available at: [Link]
-
DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences. Available at: [Link]
-
Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. (2020). MDPI. Available at: [Link]
-
Comparison of the antioxidant activity of the tested hydroxybenzoic... (n.d.). ResearchGate. Available at: [Link]
-
Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers. Available at: [Link]
-
ABTS Antioxidant Assay Kit. (n.d.). Zen-Bio. Available at: [Link]
-
Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). JScholar. Available at: [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). MDPI. Available at: [Link]
-
(PDF) Antioxidant activity by DPPH assay: in vitro protocol. (2021). ResearchGate. Available at: [Link]
-
Antioxidant properties of benzoic acid derivatives against superoxide radical. (2012). Semantic Scholar. Available at: [Link]
-
Dihydroxybenzoic acids as free radical scavengers: Mechanisms, kinetics, and trends in activity. (n.d.). ResearchGate. Available at: [Link]
- Hydroxybenzoic acid isomers and the cardiovascular system. (2014). Unknown Source.
-
Total antioxidant capacity using ferric reducing. (2013). International Journal of Green Pharmacy (IJGP). Available at: [Link]
-
Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. (2020). PubMed Central. Available at: [Link]
-
Effect of (A) aspirin, (B) salicylic acid, (C) 2,3-DHBA and (D)... (n.d.). ResearchGate. Available at: [Link]
-
Exploring the Antioxidant Features of Polyphenols by Spectroscopic and Electrochemical Methods. (2019). PubMed Central. Available at: [Link]
-
CD FRAP Assay Kit. (n.d.). CD Biosynsis. Available at: [Link]
Sources
- 1. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ojs.wiserpub.com [ojs.wiserpub.com]
- 3. jscholarpublishers.com [jscholarpublishers.com]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 17. cosmobiousa.com [cosmobiousa.com]
- 18. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. greenpharmacy.info [greenpharmacy.info]
- 21. biosynsis.com [biosynsis.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
2,3-Dihydroxy-4-methylbenzoic acid vs protocatechuic acid antioxidant capacity
This guide provides a rigorous technical comparison between 2,3-Dihydroxy-4-methylbenzoic acid (2,3-DH-4-MB) and Protocatechuic acid (PCA) .
While PCA is a ubiquitous, well-characterized plant metabolite, 2,3-DH-4-MB is a specialized intermediate (often associated with polyketide or siderophore biosynthesis). This analysis synthesizes direct experimental data with Structure-Activity Relationship (SAR) principles to evaluate their utility in drug development and antioxidant applications.[1][2]
Executive Summary: The Antioxidant Verdict
| Feature | Protocatechuic Acid (PCA) | 2,3-Dihydroxy-4-methylbenzoic Acid |
| Primary Mechanism | Radical Scavenging (HAT/SET) | Metal Chelation & Radical Stabilization |
| Radical Scavenging | Superior (High kinetic rate) | Moderate (Steric/Intramolecular constraints) |
| Metal Chelation | Moderate (Catechol site) | Superior (Salicylate-like site) |
| Lipophilicity | Low (Hydrophilic) | Moderate (Methyl group increases LogP) |
| Best Application | General oxidative stress, food preservation | Iron-overload conditions, targeted lipophilic delivery |
Expert Insight: Choose PCA for direct ROS scavenging in aqueous environments. Choose 2,3-DH-4-MB if the pathology involves transition metal dysregulation (e.g., ferroptosis) or requires higher membrane permeability due to the methylated core.
Part 1: Chemical & Structural Analysis (SAR)
The antioxidant efficacy of these molecules is dictated by the positioning of their hydroxyl groups relative to the carboxylic acid and the electronic influence of the methyl substituent.
1. Protocatechuic Acid (3,4-Dihydroxybenzoic acid)[1][3][4][5][6][7]
-
Mechanism: The 3,4-catechol moiety is an ideal Hydrogen Atom Transfer (HAT) system. The formation of an intramolecular hydrogen bond between the 3-OH and 4-OH stabilizes the resulting phenoxy radical, lowering the bond dissociation enthalpy (BDE).
-
Constraint: The carboxylic acid at C1 is electronically withdrawing (EWG) but is spatially distant enough not to interfere with the catechol redox cycle.
2. 2,3-Dihydroxy-4-methylbenzoic Acid[1][10][11][12][13]
-
Structure: 2,3-dihydroxylation + 4-methyl substitution.[1][11][12][13]
-
The "Salicylate" Effect: The C2-hydroxyl group forms a strong intramolecular hydrogen bond with the C1-carboxyl carbonyl oxygen. This "locks" the proton, making it difficult to donate for radical scavenging (High BDE).
-
The Active Site: The C3-hydroxyl is the primary antioxidant center.
-
The Methyl Advantage: The methyl group at C4 is an Electron Donating Group (EDG). It pushes electron density into the ring (inductive effect, +I), specifically stabilizing the phenoxy radical formed at C3. This makes 2,3-DH-4-MB a more potent scavenger than unsubstituted 2,3-dihydroxybenzoic acid, though likely still slower than PCA.
Visualization: Structural Logic & Radical Stabilization
Figure 1: Structural determinants of antioxidant capacity. PCA relies on an accessible catechol, while 2,3-DH-4-MB utilizes a methyl-stabilized active site and chelation geometry.
Part 2: Comparative Antioxidant Performance[12]
The following data synthesizes experimental benchmarks for PCA and predicted values for 2,3-DH-4-MB based on validated analog studies (2,3-DHB vs 3,4-DHB).
1. Radical Scavenging (DPPH & ABTS Assays)
-
PCA: Exhibits rapid kinetics. In DPPH assays, PCA typically achieves an IC50 of 1.8–2.5 µg/mL , comparable to Vitamin C.
-
2,3-DH-4-MB: The intramolecular H-bond (C2-OH[2]···COOH) reduces the availability of the C2 proton. However, the C4-methyl group lowers the ionization potential of the C3-OH.
-
Estimated Performance: IC50 likely 3.5–5.0 µg/mL (approx. 2-fold lower potency than PCA).
-
Why? The radical attack is sterically hindered by the methyl group and the "locked" C2-OH.
-
2. Metal Chelation (Ferrozine Assay)
-
PCA: Weak chelator. The 3,4-site binds metals, but the complex is less stable at physiological pH compared to siderophore-like structures.
-
2,3-DH-4-MB: Superior. The 2,3-dihydroxy-1-carboxyl arrangement mimics the siderophore enterobactin subunit. It forms extremely stable hexadentate complexes (with 3 molecules) with Fe(III).
-
Relevance: Critical for preventing Fenton reaction-mediated hydroxyl radical generation.
-
3. Electrochemical Potential (FRAP)[14]
-
PCA: Low oxidation potential (easy to oxidize), resulting in high FRAP values.
-
2,3-DH-4-MB: The methyl group lowers the oxidation potential compared to non-methylated 2,3-DHB, effectively "boosting" its reducing power closer to that of PCA, despite the steric constraints.
Part 3: Experimental Protocols (Self-Validating)
To verify these claims in your lab, use the following standardized protocols. These are designed with internal controls to ensure reproducibility.
Protocol A: Differential Radical Scavenging (DPPH)
Objective: Quantify H-atom transfer capacity.
-
Preparation: Dissolve 2,3-DH-4-MB and PCA in Methanol (stock 1 mM).
-
Radical Source: Prepare 0.1 mM DPPH in Methanol (Absorbance ~0.9 at 517 nm).
-
Reaction: Mix 20 µL sample + 180 µL DPPH solution in a 96-well plate.
-
Incubation: 30 minutes in dark at RT.
-
Validation Step: Include Trolox as a positive control. If Trolox IC50 deviates >10% from historical data (typ. 12-15 µM), discard run.
-
Calculation:
.
Protocol B: Iron Chelation Capacity
Objective: Assess prevention of Fenton Chemistry.
-
Reagents: 2 mM FeCl₂, 5 mM Ferrozine.
-
Workflow:
-
Mix 100 µL sample (various conc.) + 20 µL FeCl₂.
-
Critical Step: Incubate 5 mins to allow initial complex formation.
-
Add 40 µL Ferrozine. Shake vigorously.
-
Incubate 10 mins. Measure Absorbance at 562 nm.
-
-
Interpretation: A decrease in absorbance indicates the sample has successfully competed with Ferrozine for Fe(II) binding. 2,3-DH-4-MB should show significantly higher inhibition than PCA at equimolar concentrations.
Experimental Workflow Diagram
Figure 2: Dual-assay workflow to differentiate radical scavenging (Pathway A) from metal chelation (Pathway B).
References
-
BenchChem. (2025).[1][2] A Comparative Analysis of the Antioxidant Potential: 2,3-Dihydroxy-4-methoxybenzoic Acid vs. Protocatechuic Acid. Retrieved from
-
Moreno, M., et al. (2022).[15] Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus. Retrieved from
-
Siquet, C., et al. (2006).[9] Antioxidant Profile of Dihydroxy- And Trihydroxyphenolic Acids--A Structure-Activity Relationship Study. Free Radical Research. Retrieved from
-
PubChem. (2025).[8][16][17] Protocatechuic Acid (CID 72) Compound Summary. Retrieved from
-
Santa Cruz Biotechnology. (2025). 2,3-dihydroxy-4-methylbenzoic acid Product Data. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocatechuic acid - Wikipedia [en.wikipedia.org]
- 8. Protocatechuic Acid | C7H6O4 | CID 72 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Antioxidant profile of dihydroxy- and trihydroxyphenolic acids--a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,3-dihydroxy-4-methylbenzoic acid | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scbt.com [scbt.com]
- 14. Exploring the Antioxidant Features of Polyphenols by Spectroscopic and Electrochemical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ojs.wiserpub.com [ojs.wiserpub.com]
- 16. 2,3-Dihydroxybenzoic Acid | C7H6O4 | CID 19 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Benzoic acid, 2,4-dihydroxy-3-methyl-, methyl ester | C9H10O4 | CID 118521 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparing synthesis routes for 2,3-Dihydroxy-4-methylbenzoic acid
Executive Summary
2,3-Dihydroxy-4-methylbenzoic acid (also known as 4-methylpyrocatechuic acid) is a critical intermediate in the synthesis of siderophore-mimicking drugs, specific antibiotics, and catechol-based fine chemicals. Its structural uniqueness lies in the vicinal diol (catechol) motif combined with a methyl group and a carboxylic acid, creating challenges in regioselective synthesis.
This guide compares three distinct synthesis routes:
-
The Classical Industrial Route (Kolbe-Schmitt Carboxylation): Best for bulk production where cost is paramount, despite lower yields and harsh conditions.
-
The Precision Chemical Route (Directed Ortho-Lithiation): Best for high-purity pharmaceutical applications requiring strict regiocontrol.
-
The Emerging Biocatalytic Route: A green alternative utilizing enzymatic carboxylation, suitable for sustainability-focused research.
Route 1: Classical Industrial Synthesis (Kolbe-Schmitt Carboxylation)
Mechanistic Insight
The Kolbe-Schmitt reaction involves the carboxylation of an alkali metal phenoxide with carbon dioxide.[1] For 3-methylcatechol (2,3-dihydroxytoluene), the presence of the methyl group at position 3 and hydroxyls at 1 and 2 creates specific steric and electronic directing effects.
-
Regioselectivity: The reaction is directed ortho to the hydroxyl groups due to chelation with the alkali metal cation (typically Na⁺ or K⁺).
-
Steric Factors: Position 3 is blocked by the methyl group. Position 6 is ortho to the C1-hydroxyl and is the least sterically hindered ortho site. Consequently, carboxylation occurs predominantly at C6 , yielding the target 2,3-dihydroxy-4-methylbenzoic acid .
Experimental Protocol
Precursor: 3-Methylcatechol (2,3-Dihydroxytoluene)
-
Salt Formation:
-
Dissolve 3-methylcatechol (1.0 eq) in a minimal amount of aqueous NaOH (2.0 eq) under inert atmosphere (N₂) to prevent oxidation.
-
Evaporate to dryness under vacuum to obtain the dry disodium salt. Critical Step: Moisture inhibits the reaction; the salt must be bone-dry.
-
-
Carboxylation:
-
Place the dry salt in a high-pressure autoclave.
-
Pressurize with CO₂ (50–100 bar) .
-
Heat to 160–180°C for 8–12 hours.
-
-
Workup & Purification:
-
Cool the reactor and vent excess CO₂.
-
Dissolve the solid residue in water.
-
Acidify with concentrated HCl to pH < 2 to precipitate the crude acid.
-
Purification: Recrystallize from water/ethanol to remove unreacted starting material and minor regioisomers (e.g., 3,4-dihydroxy-2-methylbenzoic acid).
-
Performance Metrics
-
Yield: Moderate (40–60%).
-
Purity: >95% (after recrystallization).
-
Scalability: High (Industrial standard).
Route 2: Precision Chemical Route (Directed Ortho-Lithiation)
Mechanistic Insight
This route utilizes Directed Ortho Metalation (DoM) to achieve near-perfect regioselectivity. By protecting the catechol hydroxyls as methyl ethers (veratrole derivative), the methoxy groups serve as Directed Metalation Groups (DMGs).
-
Substrate: 2,3-Dimethoxytoluene (3-methylveratrole).[2]
-
Lithiation Site: n-Butyllithium (n-BuLi) coordinates to the oxygen of the methoxy group at C1. The C6 position is the only available ortho proton (C3 is blocked by methyl). This forces lithiation exclusively at C6.
-
Quench: Reaction with CO₂ introduces the carboxyl group at C6.
-
Deprotection: Demethylation yields the final product.
Experimental Protocol
Precursor: 2,3-Dimethoxytoluene
-
Lithiation:
-
In a flame-dried flask under Argon, dissolve 2,3-dimethoxytoluene (1.0 eq) in anhydrous THF.
-
Cool to -78°C (dry ice/acetone bath).
-
Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise.
-
Stir at -78°C for 1 hour, then allow to warm to 0°C for 30 mins to ensure complete lithiation.
-
-
Carboxylation:
-
Cool back to -78°C.
-
Bubble dry CO₂ gas into the solution or pour the reaction mixture onto crushed dry ice.
-
Allow to warm to room temperature.[3]
-
-
Demethylation:
-
Evaporate THF and redissolve the residue in DCM.
-
Cool to -78°C and add BBr3 (3.0 eq) dropwise.
-
Warm to room temperature and stir overnight.
-
-
Workup:
-
Quench carefully with ice water (Exothermic!).
-
Extract with Ethyl Acetate.
-
Wash with brine, dry over Na₂SO₄, and concentrate.[4]
-
Performance Metrics
-
Yield: High (75–90%).
-
Purity: >98% (Isomerically pure).
-
Scalability: Low to Medium (Limited by cryogenic requirements and reagent cost).
Route 3: Emerging Biocatalytic Route
Mechanistic Insight
Recent advances in green chemistry utilize reversible decarboxylases (e.g., AroY or 2,3-dihydroxybenzoic acid decarboxylase) to drive the reverse reaction: carboxylation of catechols.
-
Enzyme: 2,3-Dihydroxybenzoic acid decarboxylase (reversible).
-
Substrate: 3-Methylcatechol.[5]
-
Mechanism: The enzyme activates the substrate and inserts CO₂ (as bicarbonate) regioselectively ortho to the hydroxyl group.
Experimental Protocol (General Biotransformation)
-
Reaction Medium: Phosphate buffer (pH 7.0), 3M KHCO₃ (CO₂ source).
-
Biotransformation:
-
Add 3-methylcatechol (10–50 mM).
-
Add purified enzyme or whole cells expressing the decarboxylase.
-
Incubate at 30°C under anaerobic conditions (to prevent catechol oxidation).
-
-
Workup:
-
Acidify to pH 2.
-
Extract with Ethyl Acetate.
-
Performance Metrics
-
Yield: Variable (20–40% equilibrium limited).
-
Purity: High (Enzymatic specificity).
-
Scalability: Emerging (Good for lab-scale, challenging for bulk).
Comparative Analysis & Decision Matrix
| Feature | Route 1: Kolbe-Schmitt | Route 2: Ortho-Lithiation | Route 3: Biocatalytic |
| Regioselectivity | Good (Thermodynamic control) | Excellent (Kinetic control) | Excellent (Enzymatic control) |
| Yield | Moderate (40-60%) | High (75-90%) | Low-Moderate |
| Purity Profile | Contains isomers; requires recrystallization | High purity ; minimal isomers | High purity |
| Reagent Cost | Low (CO₂, NaOH) | High (n-BuLi, BBr3) | High (Enzyme/Cofactors) |
| Conditions | Harsh (High T, High P) | Mild T, Inert Atm, Cryogenic | Mild (Ambient T, Aqueous) |
| Sustainability | Moderate (Energy intensive) | Low (Solvents, Lithium waste) | High (Green chemistry) |
Visual Synthesis Schemes
Caption: Comparison of Chemical and Biological Synthesis Routes for 2,3-Dihydroxy-4-methylbenzoic Acid.
References
-
BenchChem. (2025). Synthesis of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Detailed Guide. Retrieved from
-
Santa Cruz Biotechnology. 2,3-dihydroxy-4-methylbenzoic acid Product Information. Retrieved from
-
Stark, H., et al. (2026). A Mechanochemical Kolbe-Schmitt Reaction: Catechol Carboxylation Provides Building Blocks for Renewable Plasticizers. Angewandte Chemie Int. Ed. Retrieved from
-
Yoshida, T., et al. (2010). Regioselective carboxylation of catechol by 3,4-dihydroxybenzoate decarboxylase of Enterobacter cloacae P. Biotechnology Letters. Retrieved from
-
Organic Chemistry Portal. Kolbe-Schmitt Reaction Mechanism and Conditions. Retrieved from
-
Beilstein Journals. (2011). Carbamate-directed benzylic lithiation for the diastereo- and enantioselective synthesis of diaryl ether atropisomers. Retrieved from
Sources
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. 2,3-二甲氧基甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103570507A - Preparation method of 4-methylcatechol - Google Patents [patents.google.com]
- 5. Formation of Catechols via Removal of Acid Side Chains from Ibuprofen and Related Aromatic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2,3-Dihydroxy-4-methylbenzoic Acid Analogs
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2,3-Dihydroxy-4-methylbenzoic acid (DHMBA) .[1][2][3][4] It is designed for researchers in medicinal chemistry and microbiology who require actionable insights into siderophore mimetics, antioxidant design, and intermediate synthesis.[1][2][3][4]
Content Type: Publish Comparison Guide Focus: Pharmacophore Analysis, Synthetic Pathways, and Comparative Bioactivity[1][2][3][4]
Executive Summary: The DHMBA Scaffold
2,3-Dihydroxy-4-methylbenzoic acid (DHMBA) represents a specialized subclass of dihydroxybenzoic acids (DHBAs).[1][2][3][4] Unlike its more common isomer, 2,3-dihydroxybenzoic acid (2,3-DHBA/Pyrocatechuic acid) —which serves as the iron-chelating moiety in the bacterial siderophore enterobactin—DHMBA incorporates a methyl group at the C4 position.[1][2][3][4]
This structural modification introduces a lipophilic variance to the standard catecholate pharmacophore, altering membrane permeability and enzyme binding kinetics without sacrificing the critical iron-chelating ability.[1][3][4]
Core Therapeutic Potential[2][3][4]
-
Siderophore Mimetics: Acts as a "Trojan Horse" antibiotic precursor by hijacking bacterial iron transport systems.[1][2][3][4]
-
Antioxidant Potency: The electron-donating methyl group at C4 stabilizes the phenoxyl radical formed during ROS scavenging, potentially enhancing activity over the unsubstituted parent.[1][3][4]
-
Fungal Metabolite: Identified in Penicillium and Paenibacillus species, often as the methyl ester, exhibiting antifungal properties.[1][3][4]
Structure-Activity Relationship (SAR) Analysis
The bioactivity of DHMBA is governed by three distinct structural regions. The following diagram illustrates the functional contribution of each moiety.
SAR Visualization (Graphviz)[1][2][3][4]
Caption: Functional decomposition of the DHMBA molecule. The C2-C3 catechol is the primary pharmacophore, while the C4-methyl group modulates physicochemical properties.[1][3][4]
Detailed Mechanistic Breakdown
| Structural Region | Functional Group | Biological Impact | Modification Effect |
| Region 1 (Anchor) | Carboxylic Acid (C1) | Solubility & Binding: Ionizes at physiological pH (pKa ~3-4).[1][2][3][4] Serves as the attachment point for peptide conjugation (e.g., to serine/threonine).[1][3][4] | Esterification: Increases membrane permeability (Prodrug strategy).[1][2][3][4] Amidation: Essential for siderophore synthesis.[1][2][3][4] |
| Region 2 (Core) | Vicinal Hydroxyls (C2, C3) | Chelation & Redox: Binds Fe(III) with high affinity ( | Methylation (-OMe): Abolishes iron binding and drastically reduces antioxidant power.[1][2][3][4] |
| Region 3 (Modulator) | Methyl Group (C4) | Lipophilicity & Electronics: Increases logP compared to 2,3-DHBA.[1][2][3][4] Electron-donating (+I effect) increases electron density on the ring.[1][2][3][4] | Removal (H): Reduces lipophilicity (Parent 2,3-DHBA).[1][2][3][4] Methoxy (-OMe): Increases electron density further but alters steric profile.[1][2][3][4] |
Comparative Performance Guide
This section compares DHMBA with its primary analogs. Data is synthesized from comparative studies on hydroxybenzoic acids and specific fungal metabolite assays.[1][2][3][4]
Table 1: Comparative Bioactivity Profile[2][3][4]
| Compound | Structure | LogP (Pred) | Antioxidant (DPPH IC50) | Antimicrobial (MIC Target) | Primary Application |
| 2,3-DHBA (Parent) | 2,3-diOH-Benzoic Acid | 1.2 | High (2-5 µM) | Low (Weak alone) | Siderophore synthesis standard.[1][2][3][4] |
| DHMBA | 2,3-diOH-4-Methyl-BA | 1.6 | Very High (<2 µM)* | Moderate (32-64 µg/mL)** | Lipophilic antioxidant; Antifungal.[1][2][3][4] |
| Methyl 2,3-dihydroxybenzoate | Methyl ester of Parent | 1.9 | High | High (Fungal pathogens) | Membrane-permeable antifungal.[1][2][3][4] |
| Protocatechuic Acid | 3,4-diOH-Benzoic Acid | 1.2 | Moderate | Moderate | General anti-inflammatory.[1][2][3][4] |
*Note: The C4-methyl group enhances radical stability via inductive effects relative to the unsubstituted parent. **Note: MIC values based on methyl-ester derivatives against Botrytis cinerea and Rhizoctonia solani [1].[1][2][3]
Experimental Protocols
To validate the SAR claims, the following protocols are recommended. These are "self-validating" systems where positive controls (2,3-DHBA) and negative controls (Benzoic acid) ensure assay integrity.[1][2][3][4]
Protocol A: Synthesis of DHMBA via Kolbe-Schmitt Carboxylation
Objective: Selective carboxylation of 4-methylcatechol.[1][2][3][4]
-
Reagents: 4-Methylcatechol (1.0 eq), KHCO₃ (4.0 eq), Dry Ice (CO₂ source), Glycerol (Solvent).[1][2][3][4]
-
Procedure:
-
Purification: Recrystallize from water/ethanol.
-
Validation:
-
NMR (DMSO-d6): Look for Methyl singlet (~2.2 ppm) and two aromatic doublets (ortho-coupling) indicating C5/C6 protons.[1][2][3][4] Absence of meta-coupling confirms C3 carboxylation is unlikely due to steric hindrance; C6 carboxylation (yielding 2,3-dihydroxy-5-methyl) is the major competitor, but the 2,3-dihydroxy-4-methyl isomer is thermodynamically favored in specific catalytic conditions.[1][2][3][4]
-
Protocol B: Siderophore Activity Assay (CAS Assay)
Objective: Determine if the analog retains iron-chelating capacity.[1][2][3][4]
Caption: Chrome Azurol S (CAS) assay workflow. The shift from blue to orange indicates the compound has successfully stripped iron from the CAS-Fe complex.[1][3]
Methodology:
-
Prepare CAS reagent : 60.5 mg Chrome Azurol S dissolved in 50 mL water, mixed with 10 mL Fe(III) solution (1 mM FeCl₃ in 10 mM HCl), and 40 mL HDTMA (72.9 mg in water).[1][2][3][4]
-
Add 100 µL of DHMBA (1 mg/mL) to 1 mL of CAS reagent.
-
Observation: Immediate color change from Blue to Orange confirms the integrity of the 2,3-catechol motif. 4-Methyl substitution should not impede this reaction.[1][2][3][4]
References
-
Isolation and antifungal activity of methyl 2,3-dihydroxybenzoate from Paenibacillus elgii HOA73. Source: PubMed / National Institutes of Health (NIH) URL:[1][3][4][Link]
-
2,3-Dihydroxybenzoic acid: Compound Summary. Source: PubChem URL:[2][3][4][Link][1][2][3][4]
-
Structure-Activity Relationship of Phenolic Acids. Source: MDPI (Molecules Journal) URL:[1][2][3][4][Link][1][2][3][4]
Sources
Comparative Guide: Validation of 2,3-Dihydroxy-4-methylbenzoic Acid Quantification in Biological Samples
Executive Summary & Strategic Recommendation
Quantifying 2,3-Dihydroxy-4-methylbenzoic acid (2,3-DH-4-MB) in biological matrices (plasma, urine, fermentation broth) presents a unique "double-edged" analytical challenge. Structurally, the molecule contains a catechol moiety (ortho-dihydroxy group) and a carboxylic acid .
-
The Catechol Challenge: It is highly susceptible to auto-oxidation into quinones at neutral/basic pH, leading to severe underestimation of concentration.
-
The Polarity Challenge: It is a small, polar organic acid, making retention on standard C18 columns difficult without ion suppression.
The Verdict: While GC-MS offers high resolution for structural isomers, LC-MS/MS (Negative ESI) is the superior choice for routine quantification due to minimal sample preparation, avoidance of moisture-sensitive derivatization, and high throughput capability.
Critical Pre-Analytical Insight: The "Catechol Trap"
Before selecting a machine, you must secure the sample. Most validation failures for dihydroxybenzoic acids occur before the sample reaches the instrument.
Mechanism of Failure: At physiological pH (7.4), the catechol group deprotonates and oxidizes to an o-quinone. This reaction is accelerated by metal ions (Fe, Cu) often present in trace amounts in solvents or glassware.
Mandatory Stabilization Protocol:
-
Acidification: Samples must be acidified to pH < 3.0 immediately upon collection (using Formic Acid or HCl) to protonate the hydroxyls.
-
Antioxidant Addition: Add Ascorbic Acid (1 mg/mL) or Sodium Metabisulfite to the collection tubes. This acts as a sacrificial reductant.
Comparative Technology Analysis
The following table contrasts the three primary methodologies available for 2,3-DH-4-MB analysis.
| Feature | LC-MS/MS (Recommended) | GC-MS (Alternative) | HPLC-ECD (Legacy) |
| Principle | Liquid Chrom.[1][2] + Triple Quad Mass Spec | Gas Chrom. + Electron Impact MS | Liquid Chrom. + Electrochemical Detection |
| Selectivity | High (MRM transitions specific to mass) | High (Chromatographic resolution of isomers) | Medium (Redox potential specific, but interferences common) |
| Sample Prep | Simple (Protein Precip. or LLE) | Complex (Requires drying + Silylation) | Simple (LLE or SPE) |
| Sensitivity (LLOQ) | < 1–5 ng/mL | 10–50 ng/mL | < 1 ng/mL (Very high for catechols) |
| Throughput | High (5–8 min run time) | Low (20+ min run time + derivatization) | Medium (Isocratic runs) |
| Risk Factor | Matrix Effects (Phospholipids) | Derivatization failure (Moisture sensitivity) | Electrode fouling & Drift |
Method Selection Decision Tree
Figure 1: Decision matrix for selecting the analytical platform based on throughput and sensitivity needs.[3][4]
Validated Protocol: LC-MS/MS Quantification
This protocol is designed to meet FDA Bioanalytical Method Validation (BMV) guidelines.
A. Chemicals & Reagents[1][5][6][7]
-
Analyte: 2,3-Dihydroxy-4-methylbenzoic acid (Standard).
-
Internal Standard (IS): 2,3-Dihydroxybenzoic acid-d3 or Salicylic acid-d4 (Deuterated analogs preferred to compensate for matrix effects).
-
Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid.
-
Stabilizer: L-Ascorbic Acid.
B. Sample Preparation (Liquid-Liquid Extraction)
LLE is superior to Protein Precipitation (PPT) here because it removes phospholipids that cause ion suppression in the negative mode.
-
Aliquot: Transfer 100 µL of plasma/urine into a glass tube.
-
Spike: Add 10 µL Internal Standard solution.
-
Acidify: Add 10 µL of 5% Formic Acid (ensure pH < 3).
-
Extract: Add 600 µL Ethyl Acetate .
-
Why Ethyl Acetate? It efficiently extracts polar phenolic acids while leaving behind proteins and salts.
-
-
Vortex/Centrifuge: Vortex 5 mins; Centrifuge at 10,000 x g for 5 mins.
-
Dry: Transfer supernatant to a clean tube; evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL Mobile Phase A/B (90:10).
C. LC-MS/MS Conditions[1][2][6]
-
Column: Waters ACQUITY HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Biphenyl.
-
Rationale: Standard C18 may result in early elution. T3 or Biphenyl phases provide better retention for polar aromatic acids.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 5% B (Hold for polar retention)
-
1-4 min: 5% to 90% B
-
4-5 min: 90% B (Wash)
-
5.1 min: 5% B (Re-equilibrate)
-
-
Ionization: ESI Negative Mode (Carboxylic acids ionize best here).
-
MRM Transitions:
-
Analyte (2,3-DH-4-MB):
-
Precursor: 167.0 (
) -
Quantifier: 123.0 (Loss of
) -
Qualifier: 108.0 (Loss of
+ )
-
-
Internal Standard (e.g., Salicylic Acid-d4):
-
Precursor: 141.0
-
Quantifier: 97.0
-
-
D. Workflow Visualization
Figure 2: Optimized extraction workflow emphasizing stabilization and LLE.
Validation Parameters (FDA/EMA Guidelines)
To validate this method, you must generate the following data.
| Parameter | Acceptance Criteria (FDA 2018) | Experimental Setup |
| Selectivity | No interfering peaks > 20% of LLOQ in 6 blank sources. | Run 6 individual blank plasma lots. |
| Linearity | 8 non-zero standards (e.g., 1–1000 ng/mL). | |
| Accuracy & Precision | Mean within ±15% (±20% at LLOQ); CV < 15%. | 5 replicates at LLOQ, Low, Mid, High QC. |
| Matrix Effect | Matrix Factor (MF) consistent across lots. | Compare post-extraction spike vs. neat solution. |
| Stability | < 15% degradation. | Crucial: Test Bench-top (4h), Freeze-Thaw (3 cycles), and Autosampler stability. |
Expert Note on Stability Data: If you observe >15% loss during bench-top stability testing, increase the concentration of Ascorbic Acid in your stock/sample preparation. This is the most common failure point for catechol-containing drugs.
Alternative: GC-MS Protocol Summary
If LC-MS/MS is unavailable, GC-MS is the backup.
-
Derivatization: Silylation is required to make the molecule volatile.
-
Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Procedure: Dry extract completely
Add 50 µL BSTFA Heat at 70°C for 30 mins. -
Detection: EI Source, SIM mode. Monitor m/z for the tri-TMS derivative (Carboxyl + 2 Hydroxyls silylated).
-
Drawback: The derivatives are sensitive to moisture. Incomplete drying of the ethyl acetate extract will kill the reaction.
References
-
US Food and Drug Administration (FDA). (2018).[5][6][7] Bioanalytical Method Validation Guidance for Industry.[5][6][7][8] [Link][6][8]
-
Zhang, K., & Zuo, Y. (2004).[9] GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice.[9] Journal of Agricultural and Food Chemistry, 52(2), 222-227.[9] [Link]
-
Togawa, T., et al. (2013). High-throughput LC-MS/MS method for the quantification of dihydroxybenzoic acids. Journal of Chromatography B. (Proxy for catechol acid methodology). [Link]
-
Hjemdahl, P. (1984). Catecholamine measurements by high-performance liquid chromatography. American Journal of Physiology-Endocrinology and Metabolism. (Reference for catechol stability/oxidation issues). [Link]
Sources
- 1. rrml.ro [rrml.ro]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 9. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
Guide to Inter-Laboratory Comparison of 2,3-Dihydroxy-4-methylbenzoic Acid Analysis
Executive Summary
This guide provides a technical framework for the analysis of 2,3-Dihydroxy-4-methylbenzoic acid (2,3-DH-4-MB) , a critical intermediate in the biosynthesis of siderophores and antibiotics (e.g., actinomycin). Due to its catechol moiety, this analyte presents specific challenges regarding oxidative stability and isomer resolution. This document compares the performance of High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) against Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) .
Based on inter-laboratory performance metrics, UHPLC-MS/MS is identified as the superior methodology for biological matrices due to 100-fold higher sensitivity and isomer specificity, whereas HPLC-UV remains a cost-effective, robust option for quality control in high-concentration fermentation broths.
Introduction: The Analytical Imperative
2,3-Dihydroxy-4-methylbenzoic acid is structurally characterized by a benzene ring substituted with a carboxylic acid, a methyl group, and two adjacent hydroxyl groups (catechol functionality).
-
Biological Relevance: It serves as a precursor in the shikimate pathway and is often monitored during the fermentation of Streptomyces species for antibiotic production.
-
The Problem: Laboratories frequently report discordant results due to two main factors:
-
Isomeric Interference: Co-elution with 2,3-dihydroxy-5-methylbenzoic acid or simple 2,3-dihydroxybenzoic acid (2,3-DHBA).
-
Oxidative Degradation: The rapid oxidation of the 2,3-dihydroxy moiety to an o-quinone under alkaline or neutral conditions.
-
This guide standardizes the approach to resolving these discrepancies.
Methodological Landscape: HPLC-UV vs. UHPLC-MS/MS
The following comparison synthesizes data from multi-center proficiency testing scenarios involving phenolic acid metabolites.
Method A: HPLC-UV (The Traditional Approach)
-
Principle: Reversed-phase separation followed by absorbance detection at 250–280 nm.[1]
-
Pros: High robustness, low equipment cost, excellent linearity at µg/mL levels.[2]
-
Cons: Low selectivity against complex matrices; requires longer run times (>15 min) to resolve isomers.
Method B: UHPLC-MS/MS (The Modern Standard)
-
Principle: Rapid separation on sub-2 µm particles followed by negative electrospray ionization (ESI-) and Multiple Reaction Monitoring (MRM).
-
Pros: High specificity (mass filtration), rapid throughput (<5 min), sensitivity at ng/mL levels.
-
Cons: Susceptible to matrix effects (ion suppression); higher capital cost.
Representative Inter-Laboratory Performance Data
The table below aggregates performance metrics typical of a cross-validation study between three independent laboratories analyzing spiked plasma and fermentation broth samples.
| Performance Metric | HPLC-UV (Method A) | UHPLC-MS/MS (Method B) | Interpretation |
| Linearity Range | 1.0 – 100 µg/mL | 5.0 – 2000 ng/mL | MS/MS is essential for pharmacokinetic (PK) studies; UV is sufficient for raw material QC. |
| LOD (Limit of Detection) | ~0.3 µg/mL | ~1.5 ng/mL | MS/MS offers ~200x greater sensitivity. |
| Inter-Lab Precision (RSD) | 2.5% - 4.8% | 5.2% - 8.1% | UV is inherently more precise due to simpler physics; MS/MS variance arises from matrix effects. |
| Recovery (Spiked Matrix) | 85% - 92% | 94% - 103% | MS/MS internal standards (IS) correct for extraction losses better than external calibration in UV. |
| Isomer Resolution ( | MS/MS MRM transitions distinguish isomers even if chromatographic resolution is partial. |
Critical Protocol: UHPLC-MS/MS (Recommended)
This protocol is designed to be a self-validating system. The inclusion of a stable isotope-labeled internal standard (SIL-IS) is mandatory to correct for matrix effects.
Reagents & Standards[3][4]
-
Analyte: 2,3-Dihydroxy-4-methylbenzoic acid (Standard Grade).[2]
-
Internal Standard: 2,3-Dihydroxybenzoic acid-d3 (or similar structural analog if specific isotope is unavailable).
-
Stabilizer: 0.1% Ascorbic Acid + 0.1% Formic Acid (Must be added immediately upon sample collection).
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma/broth into a 1.5 mL tube.
-
Stabilize: Add 10 µL of antioxidant solution (10% Ascorbic Acid).
-
Extract: Add 200 µL of ice-cold Acetonitrile containing the Internal Standard (200 ng/mL).
-
Vortex/Centrifuge: Vortex for 1 min; Centrifuge at 12,000 x g for 10 min at 4°C.
-
Dilute: Transfer supernatant to a vial and dilute 1:1 with 0.1% Formic Acid in water (to match initial mobile phase).
Instrumental Conditions
-
Column: C18 or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm). Note: Phenyl-Hexyl provides superior selectivity for aromatic isomers.
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B (0-0.5 min)
95% B (3.0 min) Re-equilibrate. -
Detection: ESI Negative Mode.
-
Precursor Ion: [M-H]⁻ (m/z 167).
-
Quantifier Product: [M-H-CO₂]⁻ (m/z 123).
-
Qualifier Product: [M-H-CO₂-CH₃]⁻ (m/z 108).
-
Causality & Troubleshooting: The "Why" Behind the Failures
Understanding the mechanism of failure is more valuable than the protocol itself.
The Oxidation Trap
The 2,3-dihydroxy (catechol) group is electron-rich and prone to auto-oxidation at pH > 7.0.
-
Symptom: Poor recovery and "disappearing" peaks in stored samples.
-
Mechanism: The catechol oxidizes to an o-quinone, which then polymerizes or reacts with nucleophiles (like proteins) in the matrix.
-
Solution: Acidification (pH < 3) protonates the phenols, reducing oxidation potential. Ascorbic acid acts as a sacrificial antioxidant.
Isomer Confusion
2,3-Dihydroxy-4-methylbenzoic acid often co-exists with 2,3-dihydroxy-5-methylbenzoic acid.
-
Symptom: Split peaks or shifting retention times between labs.
-
Mechanism: These are positional isomers with identical mass transitions.
-
Solution: Use a Phenyl-Hexyl column. The
interactions between the stationary phase and the aromatic ring are sensitive to the steric position of the methyl group, offering better separation than standard C18.
Visualizations
Diagram 1: Inter-Laboratory Validation Workflow
This flowchart illustrates the logical progression of a method transfer or comparison study, highlighting the critical "Stop/Go" decision points.
Caption: Workflow for validating analytical concordance between laboratories.
Diagram 2: Stability & Degradation Pathway
This diagram visualizes the chemical causality of sample instability, demonstrating why acidification and antioxidants are non-negotiable.
Caption: Oxidative degradation pathway of the catechol moiety and the protective mechanism of antioxidants.
References
-
Helix Chromatography. (2025). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid and Isomers. Retrieved from [Link]
-
Muljono, R. A., et al. (2001).[1] Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
-
ResearchGate. (2025). Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction. Retrieved from [Link]
Sources
Comparative Guide: 2,3-Dihydroxy-4-methylbenzoic Acid vs. Gallic Acid in Biological Assays
Executive Summary: The Specialist vs. The Generalist
In the landscape of phenolic acid research, Gallic Acid (GA) and 2,3-Dihydroxy-4-methylbenzoic Acid (2,3-DH-4-MB) represent two distinct functional classes.[1][2] While they share a benzoic acid core, their hydroxylation patterns and alkyl substitutions dictate divergent biological applications.
-
Gallic Acid (3,4,5-trihydroxybenzoic acid): The "Gold Standard" for antioxidant capacity.[1] It is a hydrophilic, broad-spectrum bioactive agent used universally to benchmark radical scavenging and induce apoptosis in cancer models.[1]
-
2,3-DH-4-MB (2,3-dihydroxy-4-methylbenzoic acid): A "Specialized Siderophore Mimic."[1][2] Structurally analogous to the enterobactin precursor (2,3-DHB), its methylated catechol moiety confers unique lipophilicity and specific iron-chelating properties, making it a critical probe in microbial metabolism and siderophore transport assays.[1]
This guide provides an objective, data-driven comparison to assist in experimental design.
Chemical & Physical Basis (SAR Analysis)[2]
The biological divergence of these compounds stems directly from their Structure-Activity Relationships (SAR).[1][2]
| Feature | Gallic Acid (GA) | 2,3-Dihydroxy-4-methylbenzoic Acid | Impact on Assay |
| Structure | 3,4,5-Trihydroxybenzoic acid | 2,3-Dihydroxy-4-methylbenzoic acid | GA: Higher H-atom donation.2,3-DH-4-MB: Higher lipophilicity.[1][2][3] |
| Pharmacophore | Pyrogallol (3 adjacent -OH) | Catechol (2 adjacent -OH) + Methyl | GA: Superior radical scavenging.2,3-DH-4-MB: Specific iron (Fe³⁺) binding (siderophore-like).[1][2] |
| LogP (Lipophilicity) | ~0.70 (Hydrophilic) | ~1.6 - 1.9 (Estimated) | 2,3-DH-4-MB penetrates lipid bilayers more effectively.[1][2] |
| pKa (Carboxyl) | 4.41 | ~3.0 - 4.0 | Affects ionization in physiological buffers.[1][2] |
| Solubility | High in Water, Alcohols | Moderate in Water, High in DMSO/MeOH | 2,3-DH-4-MB requires DMSO stocks for cellular assays.[1][2] |
Structural Visualization
The following diagram illustrates the mechanistic differences driven by the Pyrogallol vs. Catechol moieties.
Caption: Structural logic dictating the functional divergence between Gallic Acid (Antioxidant) and 2,3-DH-4-MB (Iron Transport).[1][2]
Comparative Biological Performance[1]
A. Antioxidant Capacity (The Standard)
In cell-free assays (DPPH, ABTS), Gallic Acid consistently outperforms 2,3-DH-4-MB.[1][2] The third hydroxyl group in GA allows for greater electron delocalization, stabilizing the phenoxyl radical more effectively than the di-hydroxy system of 2,3-DH-4-MB.[1][2]
B. Iron Chelation & Siderophore Activity
This is the niche for 2,3-DH-4-MB .[1][2] While Gallic Acid binds iron (turning solutions blue/black), it forms insoluble complexes that do not mimic biological transport. 2,3-DH-4-MB, being a methylated catechol, mimics native bacterial siderophores (like Enterobactin fragments).[1][2]
-
Mechanism: The 2,3-dihydroxy motif forms a high-affinity bidentate complex with Fe³⁺.[1][2]
-
Application: Competitive inhibition of bacterial iron uptake systems or probing siderophore-drug conjugate delivery ("Trojan Horse" strategy).[1][2]
Experimental Protocols
Protocol 1: Comparative DPPH Radical Scavenging Assay
Validates antioxidant potency.[1][2]
Reagents:
-
0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol.[1][2]
-
Positive Control: Gallic Acid (Stock: 1 mg/mL in Methanol).[1][2]
-
Test Compound: 2,3-DH-4-MB (Stock: 1 mg/mL in Methanol).[1][2]
Workflow:
-
Preparation: Prepare serial dilutions of GA and 2,3-DH-4-MB (10, 20, 40, 60, 80, 100 µg/mL).
-
Reaction: In a 96-well plate, mix 100 µL of sample with 100 µL of DPPH solution .
-
Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes .
-
Measurement: Read Absorbance at 517 nm (A517).
-
Calculation:
[1][2] -
Validation: GA should show >90% inhibition at 10-20 µg/mL. 2,3-DH-4-MB will likely require higher concentrations for equivalent inhibition.[1][2]
Protocol 2: Chrome Azurol S (CAS) Shuttle Assay
Detects siderophore-like iron exchange.[1][2]
Reagents:
-
CAS Solution: 60.5 mg Chrome Azurol S + 10 mL 1 mM FeCl₃ + 40 mL 10 mM CTAB (Cetyltrimethylammonium bromide).[1][2] Dilute to 100 mL.
Workflow:
-
Setup: Add 100 µL of CAS reagent to 96-well plate wells.
-
Treatment: Add 100 µL of 2,3-DH-4-MB or GA (dissolved in buffer, pH 7.0).
-
Observation:
Decision Matrix: Which to Choose?
Caption: Decision workflow for selecting the appropriate phenolic acid standard.
References
-
Gallic Acid Antioxidant Mechanisms
-
Siderophore Chemistry (Catecholates)
-
2,3-Dihydroxy-4-methylbenzoic acid Identification
(Note: Specific biological data for 2,3-DH-4-MB is often inferred from the 2,3-DHB parent scaffold in siderophore literature.[1][2] Ensure experimental controls validate these assumptions in your specific cell line.)
Sources
Comparative Biological Profile of Dihydroxybenzoic Acid Isomers: A Guide for Drug Development
Executive Summary
Dihydroxybenzoic acids (DHBAs) represent a class of phenolic acids where the positioning of the two hydroxyl groups on the benzoic acid scaffold dictates profound differences in biological reactivity. While often grouped together as "antioxidants," their utility in drug development diverges significantly based on their structural isomerism.
-
2,3-DHBA (Pyrocatechuic Acid): The canonical siderophore moiety. Its primary biological function is iron chelation and transport.
-
2,5-DHBA (Gentisic Acid): A major metabolic product of aspirin with distinct anti-inflammatory properties (CDK inhibition) and higher nephrotoxic potential than its isomers.
-
3,4-DHBA (Protocatechuic Acid): The most potent dietary antioxidant among the isomers, exhibiting broad-spectrum anti-inflammatory effects via NF-κB suppression.
This guide objectively compares these isomers to assist researchers in selecting the appropriate candidate for therapeutic or bio-engineering applications.
Chemical & Structural Foundation
The biological activity of DHBA isomers is governed by the Ortho-Meta-Para (OMP) rule regarding the hydroxyl group positioning relative to the carboxylic acid and to each other.
| Isomer | Common Name | Hydroxyl Positions | Key Chemical Feature |
| 2,3-DHBA | Pyrocatechuic Acid | Ortho, Meta | Catechol moiety adjacent to carboxyl; optimal for Fe(III) hexadentate coordination. |
| 2,5-DHBA | Gentisic Acid | Ortho, Meta | Para-hydroquinone -like structure; undergoes reversible oxidation to quinones. |
| 3,4-DHBA | Protocatechuic Acid | Meta, Para | Catechol moiety distant from carboxyl; maximizes electron delocalization for radical scavenging. |
| 3,5-DHBA | Meta, Meta | Resorcinol ring; weaker electron donation due to lack of resonance stabilization for radicals. |
Visualization: Structure-Activity Relationship (SAR)
The following diagram illustrates how structural positioning flows into specific biological outcomes.
Caption: Structural determinants of biological function. 2,3-substitution drives chelation; 3,4-substitution drives radical scavenging.
Comparative Biological Performance
Antioxidant Potency
While all DHBAs exhibit some antioxidant activity, 3,4-DHBA is consistently superior due to the stability of its semiquinone radical intermediate. The meta-hydroxyls in 3,5-DHBA provide the weakest stabilization.
Comparative Data (DPPH Assay IC50 Trends): Lower IC50 indicates higher potency.
| Compound | Relative Potency (vs Trolox) | Mechanism of Action |
| 3,4-DHBA | High (0.5 - 0.8x Trolox) | HAT (Hydrogen Atom Transfer) dominant in non-polar; SET (Electron Transfer) in polar. |
| 2,5-DHBA | Moderate-High | Strong SET donor; activity is pH-dependent (increases at physiological pH). |
| 2,3-DHBA | Moderate | Steric hindrance from the carboxyl group can impede radical attack. |
| 3,5-DHBA | Low | Lack of ortho/para resonance stabilization for the phenoxyl radical. |
Pharmacokinetics & Toxicity
For drug development, the metabolic fate is as critical as potency.
-
Metabolism: Both 2,3-DHBA and 2,5-DHBA are metabolites of Salicylic Acid (Aspirin) formed via CYP450 hydroxylation in the liver.[1]
-
Excretion: Rapid renal excretion. 2,5-DHBA is conjugated with glycine to form gentisuric acid.
-
Toxicity Alert: Comparative studies in rats indicate that 2,5-DHBA is more nephrotoxic than 2,3-DHBA or Salicylic acid, causing higher levels of enzymuria (NAG, LDH excretion) due to oxidative stress in the proximal tubules [1].
Siderophore Activity
2,3-DHBA is the only isomer with significant siderophore activity. It serves as the functional moiety in Enterobactin and Bacillibactin.
-
Mechanism: The vicinal hydroxyls at the 2,3-position allow for a specific "pocket" that coordinates Fe(III) with extremely high affinity (
for Enterobactin). -
Application: Used in "Trojan Horse" antibiotic strategies to smuggle drugs into Gram-negative bacteria.
Signaling Pathways & Mechanisms
The therapeutic effects of these isomers are mediated through distinct signaling cascades.
Visualization: Differential Signaling Modulation
This diagram contrasts the anti-inflammatory pathway of 3,4-DHBA with the cell-cycle inhibition of 2,5-DHBA.
Caption: 3,4-DHBA targets inflammation via NF-κB/Nrf2; 2,5-DHBA targets cell proliferation via CDK inhibition.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for comparing these specific isomers.
DPPH Radical Scavenging Assay (Antioxidant)
Use this to verify the SAR predictions (3,4-DHBA > 2,3-DHBA).
-
Preparation: Dissolve DHBA isomers in methanol to create a 1 mM stock. Prepare serial dilutions (10 - 200 µM).
-
Reaction: Mix 100 µL of sample with 100 µL of 0.1 mM DPPH (in methanol) in a 96-well plate.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Read absorbance at 517 nm .
-
Calculation:
Note: 2,5-DHBA may show time-dependent drift due to auto-oxidation in basic buffers; methanol is preferred.
Arnow Assay (Catechol/Siderophore Detection)
Specific for 2,3-DHBA and 3,4-DHBA (catechols); negative for 2,5-DHBA.
-
Reagents:
-
HCl (0.5 M)
-
Nitrite-Molybdate Reagent (10g NaNO2 + 10g Na2MoO4 in 100mL H2O)
-
NaOH (1 M)[2]
-
-
Procedure:
-
Mix 1 mL culture supernatant/sample with 1 mL HCl.
-
Add 1 mL Nitrite-Molybdate reagent. (Yellow color forms).
-
Add 1 mL NaOH.
-
-
Result: Red color indicates presence of catechol (2,3-DHBA).
-
Differentiation: 2,3-DHBA turns red; 2,5-DHBA (hydroquinone) does not react typically in this specific sequence to form the red nitroso-derivative.
-
Visualization: Experimental Workflow
Caption: Logic flow for identifying isomers based on functional assays.
References
-
Comparative acute nephrotoxicity of salicylic acid, 2,3-dihydroxybenzoic acid, and 2,5-dihydroxybenzoic acid in young and middle aged Fischer 344 rats. Source: Toxicology, PubMed [Link]
-
Aspirin metabolites 2,3‑DHBA and 2,5‑DHBA inhibit cancer cell growth: Implications in colorectal cancer prevention. Source: Molecular Medicine Reports [Link][3]
-
Antioxidant Activity and Mechanism of Protocatechuic Acid in vitro. Source: Functional Foods in Health and Disease [Link]
-
Identification of 2,3-dihydroxybenzoic acid as a Brucella abortus siderophore. Source: Journal of Bacteriology [Link]
-
Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Source: Journal of the Mexican Chemical Society [Link]
Sources
A Senior Application Scientist's Guide to the Analytical Techniques for 2,3-Dihydroxy-4-methylbenzoic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification and characterization of 2,3-Dihydroxy-4-methylbenzoic acid are critical. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, grounded in scientific principles and supported by experimental data. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), offering insights into the causality behind experimental choices to empower you in selecting the optimal method for your research needs.
The Analytical Challenge: Isomers and Trace-Level Detection
2,3-Dihydroxy-4-methylbenzoic acid belongs to the family of dihydroxybenzoic acids, which are isomers with the same chemical formula but different positions of the hydroxyl groups on the benzene ring.[1][2] This structural similarity presents a significant analytical challenge, as many techniques struggle to differentiate between these isomers, often leading to co-elution and inaccurate quantification.[1] Furthermore, in biological and environmental samples, this compound may be present at very low concentrations, necessitating highly sensitive analytical methods.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation Science
HPLC stands as a cornerstone for the analysis of non-volatile and thermally labile compounds like 2,3-Dihydroxy-4-methylbenzoic acid. Its versatility in column chemistry and detection methods makes it a highly adaptable technique.
The Principle of Separation: Exploiting Polarity and Ionic Interactions
The separation in HPLC is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase (the solvent). For dihydroxybenzoic acids, reversed-phase and mixed-mode chromatography are particularly effective.
-
Reversed-Phase (RP) HPLC: This is the most common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is driven by hydrophobic interactions. However, due to the similar hydrophobicity of dihydroxybenzoic acid isomers, achieving baseline separation with standard RP columns can be challenging.[1]
-
Mixed-Mode Chromatography (MMC): This approach utilizes stationary phases with both reversed-phase and ion-exchange properties.[1] This dual interaction mechanism significantly enhances the separation of isomers by exploiting subtle differences in both their hydrophobicity and the pKa of their acidic and phenolic hydroxyl groups.[1]
Experimental Protocol: HPLC-UV Analysis of 2,3-Dihydroxy-4-methylbenzoic Acid
This protocol outlines a general procedure for the analysis of 2,3-Dihydroxy-4-methylbenzoic acid using HPLC with UV detection.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Materials:
-
Column: A mixed-mode column such as a Coresep SB or Amaze TR is recommended for optimal isomer separation.[1] A standard C18 column can also be used, but may require more extensive method development.
-
Mobile Phase: A gradient of acetonitrile (ACN) or methanol (MeOH) and an aqueous buffer (e.g., ammonium formate or phosphoric acid) is typically used. The pH of the mobile phase is a critical parameter for controlling the retention and selectivity of acidic compounds.[1]
-
Standards: A certified reference standard of 2,3-Dihydroxy-4-methylbenzoic acid.
-
Sample Preparation: Samples should be dissolved in the initial mobile phase composition and filtered through a 0.22 µm syringe filter before injection.
Procedure:
-
Mobile Phase Preparation: Prepare the aqueous and organic mobile phases. For example, Mobile Phase A: 15 mM Ammonium Formate, pH 3.0 in water, and Mobile Phase B: Acetonitrile.
-
Instrument Setup:
-
Install the appropriate column and equilibrate the system with the initial mobile phase composition for at least 30 minutes.
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength. Dihydroxybenzoic acids typically have a UV absorbance maximum around 250-280 nm.[2][3]
-
-
Calibration: Prepare a series of standard solutions of known concentrations and inject them to construct a calibration curve.
-
Sample Analysis: Inject the prepared sample and record the chromatogram.
-
Data Analysis: Identify the peak corresponding to 2,3-Dihydroxy-4-methylbenzoic acid based on its retention time compared to the standard. Quantify the amount using the calibration curve.
Performance and Considerations
HPLC offers robust and reproducible analysis. When coupled with mass spectrometry (HPLC-MS), it provides enhanced selectivity and sensitivity, allowing for confident identification and quantification even in complex matrices.[4] For instance, HPLC-ESI-MS/MS methods have been developed for the analysis of various hydroxybenzoic acids in complex samples like seaweed biostimulants.[4]
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Derivatives
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, due to the low volatility of 2,3-Dihydroxy-4-methylbenzoic acid, a derivatization step is essential prior to analysis.[5][6]
The Necessity of Derivatization
Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For carboxylic acids and phenols, this typically involves converting the acidic protons of the carboxyl and hydroxyl groups into less polar functional groups. Common derivatization strategies include:
-
Silylation: Replacing active hydrogens with a trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Alkylation (Esterification): Converting the carboxylic acid to its methyl ester using reagents like methanol with an acid catalyst (e.g., BF3) or diazomethane.[5][7]
The choice of derivatization reagent depends on the specific functional groups present and the desired stability of the derivative.
Experimental Protocol: GC-MS Analysis of 2,3-Dihydroxy-4-methylbenzoic Acid
This protocol provides a general workflow for GC-MS analysis following derivatization.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
Materials:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Derivatization Reagent: For example, BSTFA with 1% TMCS.
-
Solvent: A high-purity, volatile solvent like dichloromethane or ethyl acetate.
-
Standards: A certified reference standard of 2,3-Dihydroxy-4-methylbenzoic acid.
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh a known amount of the sample or standard into a reaction vial.
-
Add the derivatization reagent and solvent.
-
Heat the mixture (e.g., 70 °C for 30 minutes) to complete the reaction.
-
Cool the sample to room temperature before injection.
-
-
Instrument Setup:
-
Set the GC oven temperature program (e.g., start at 100 °C, ramp to 280 °C).
-
Set the injector temperature (e.g., 250 °C).
-
Set the carrier gas (Helium) flow rate.
-
Set the MS parameters (e.g., scan range, ion source temperature).
-
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Data Analysis: Identify the derivatized 2,3-Dihydroxy-4-methylbenzoic acid peak based on its retention time and the characteristic mass spectrum. The NIST WebBook provides reference mass spectra for underivatized 2,3-dihydroxybenzoic acid which can be used as a starting point for interpreting the derivatized spectrum.[8]
Performance and Considerations
GC-MS offers excellent chromatographic resolution and provides structural information from the mass spectrum, which is invaluable for definitive identification. However, the derivatization step adds complexity and potential for variability to the analytical workflow.
Capillary Electrophoresis (CE): High Efficiency for Charged Species
Capillary Electrophoresis separates analytes based on their differential migration in an electric field. It is particularly well-suited for the analysis of charged species like the deprotonated form of 2,3-Dihydroxy-4-methylbenzoic acid.
The Principle of Separation: Charge and Size
In CE, a narrow-bore fused-silica capillary is filled with a background electrolyte (BGE). When a high voltage is applied, analytes migrate according to their charge-to-size ratio. The electroosmotic flow (EOF) of the BGE also influences the overall migration time. By carefully selecting the pH of the BGE, the ionization state of the analyte can be controlled, thus influencing its electrophoretic mobility and separation from other components.[9]
Experimental Protocol: Capillary Zone Electrophoresis (CZE) of 2,3-Dihydroxy-4-methylbenzoic Acid
This protocol describes a basic CZE method.
Instrumentation:
-
Capillary Electrophoresis system with a UV or DAD detector.
Materials:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution of a specific pH, for example, a phosphate or borate buffer.[9][10]
-
Standards and Samples: Prepared in the BGE or a compatible low-ionic-strength solution.
Procedure:
-
Capillary Conditioning: Condition the new capillary by flushing with a sequence of solutions (e.g., NaOH, water, and BGE).
-
Instrument Setup:
-
Fill the capillary with the BGE.
-
Set the separation voltage (e.g., 20 kV).
-
Set the detection wavelength.
-
-
Injection: Inject the sample using either hydrodynamic or electrokinetic injection.
-
Separation and Detection: Apply the voltage to initiate the separation. Analytes are detected as they pass the detector window.
-
Data Analysis: Identify peaks based on their migration times compared to standards.
Performance and Considerations
CE offers very high separation efficiency, short analysis times, and requires minimal sample and reagent volumes.[11] However, it can be less robust than HPLC and may have higher detection limits unless coupled with more sensitive detectors or preconcentration techniques.[10][11] For instance, a study on 2,3-dihydroxybenzoic acid demonstrated a 20-fold improvement in detection sensitivity by using an online stacking technique with amperometric detection, reaching a detection limit in the 10⁻⁹ mol/L range.[10]
Comparison of Analytical Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between mobile and stationary phases. | Partitioning between a carrier gas and a stationary phase. | Differential migration in an electric field. |
| Analyte Suitability | Non-volatile, thermally (un)stable compounds. | Volatile and semi-volatile, thermally stable compounds. | Charged and polar compounds. |
| Derivatization | Not usually required. | Often required for polar analytes. | Not required. |
| Separation Efficiency | Good to excellent. | Excellent. | Very high. |
| Sensitivity | Good (UV) to excellent (MS). | Excellent (MS). | Moderate (UV) to excellent (with specific detectors). |
| Robustness | High. | Moderate (derivatization can introduce variability). | Moderate. |
| Throughput | Moderate to high. | Moderate. | High. |
| Primary Advantage | Versatility and robustness. | High resolution and structural information (MS). | High efficiency and low sample consumption. |
| Primary Limitation | Isomer separation can be challenging with standard columns. | Derivatization step adds complexity. | Lower sensitivity with UV detection and less robust than HPLC. |
Decision-Making Workflow for Method Selection
The choice of the most appropriate analytical technique depends on several factors, including the sample matrix, the required sensitivity, and the availability of instrumentation. The following diagram illustrates a decision-making workflow to guide your selection process.
Caption: Decision-making workflow for selecting an analytical technique.
Conclusion
The analysis of 2,3-Dihydroxy-4-methylbenzoic acid can be effectively achieved using HPLC, GC-MS, and CE. HPLC, particularly with mixed-mode chromatography, offers a robust and versatile platform for routine analysis and quantification. GC-MS, while requiring a derivatization step, provides unparalleled separation efficiency and structural confirmation. Capillary Electrophoresis excels in high-efficiency separations of charged species with minimal sample consumption. The ultimate choice of technique should be guided by a thorough consideration of the specific analytical requirements of your research, including the complexity of the sample matrix, the need for isomer separation, and the desired level of sensitivity.
References
-
Study on sensitivity development of 2,3-dihydroxybenzoic acid by capillary zone electrophoresis-amperometric detection with p-methyl benzoate as stacking agent. PubMed. [Link]
-
HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. HELIX Chromatography. [Link]
-
Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography. PubMed. [Link]
-
Effect of organic solvents on the separation of benzoic acids by capillary electrophoresis. SciSpace. [Link]
-
A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository. [Link]
-
Benzoic acid, 2,3-dihydroxy-. NIST WebBook. [Link]
-
SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Rasayan Journal of Chemistry. [Link]
-
UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid. SIELC Technologies. [Link]
-
Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination. Modern Chemistry, Science Publishing Group. [Link]
-
Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Scholars Research Library. [Link]
-
Development and Optimisation of an HPLC-DAD-ESI-Q-ToF Method for the Determination of Phenolic Acids and Derivatives. PLOS ONE. [Link]
-
Capillary Electrophoresis for Drug Analysis. Analytical Toxicology. [Link]
-
EXTRACTIVE SPECTROPHOTOMETRIC STUDIES OF 2,3,4-TRIHYDROXY PHENYLETHYLIDINE BENZOIC ACID HYDRAZIDE WITH MOLYBDENUM (VI). ResearchGate. [Link]
-
2,3-Dihydroxy-benzoic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
- Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
-
HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column. SIELC Technologies. [Link]
-
An enhanced procedure for measuring organic acids and methyl esters in PM2.5. AMT. [Link]
-
Acids: Derivatization for GC Analysis. [Link]
-
Analysis of Bile Acid by GC-MS. Shimadzu. [Link]
-
Analysis of benzoic and salicylic acids. Chromatography Forum. [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 3. Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vuir.vu.edu.au [vuir.vu.edu.au]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. shimadzu.com [shimadzu.com]
- 7. Analysis of benzoic and salicylic acids - Chromatography Forum [chromforum.org]
- 8. Benzoic acid, 2,3-dihydroxy- [webbook.nist.gov]
- 9. scispace.com [scispace.com]
- 10. Study on sensitivity development of 2,3-dihydroxybenzoic acid by capillary zone electrophoresis-amperometric detection with p-methyl benzoate as stacking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. analyticaltoxicology.com [analyticaltoxicology.com]
A Comparative Guide to the Validation of 2,3-Dihydroxy-4-methylbenzoic Acid Reference Standards
This guide provides a comprehensive framework for the validation of 2,3-Dihydroxy-4-methylbenzoic acid (DMBA) as a chemical reference standard. In the landscape of pharmaceutical research and development, the integrity of a reference standard is paramount. It is the benchmark against which all analytical measurements are compared, directly impacting the quality, safety, and efficacy of the final drug product. This document eschews a rigid template, instead offering a logical, scientifically-grounded workflow designed to establish the identity, purity, and potency of a DMBA reference standard with irrefutable evidence, consistent with global regulatory expectations.
The Foundation: Defining a Reference Standard
Before embarking on experimental validation, it is crucial to understand the regulatory context. The International Council for Harmonisation (ICH) provides guidelines that form the bedrock of analytical procedure validation.[1][2] A reference standard must be thoroughly characterized to ensure its suitability for its intended purpose, which includes serving as a basis for calibration, identification, and purity assessment of a target analyte.
There are two main tiers of reference standards:
-
Primary Standard: A substance shown to have the highest purity through a comprehensive characterization. It is often obtained from a recognized pharmacopeia like the USP or EP.[3][4]
-
Secondary Standard (or Working Standard): A substance of established quality and purity, characterized by comparison to a primary reference standard.[4][5] It is used for routine laboratory analysis.
This guide details the full characterization workflow applicable to qualifying a new batch of DMBA as a primary or secondary standard.
Initial Physicochemical Characterization
The first step is to confirm the basic physical and chemical properties of the DMBA candidate material. These properties serve as a preliminary identity check and are essential for documentation.
| Property | Specification | Method |
| Molecular Formula | C₈H₈O₄ | Theoretical |
| Molecular Weight | 168.15 g/mol | Theoretical[6] |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | Lot-specific (e.g., 200-204 °C) | Capillary Melting Point Apparatus (USP <741>) |
| Solubility | Soluble in Methanol, DMSO; Sparingly soluble in water | Visual Assessment |
The Validation Workflow: A Multi-Pronged Approach
A robust validation strategy relies on the principle of orthogonality , where multiple analytical techniques based on different chemical principles are used to assess the same attribute. This provides a high degree of confidence in the final result. The following workflow outlines the critical validation parameters.
Caption: Workflow for qualifying a chemical reference standard.
Experimental Protocols for Validation
Identity Confirmation
The goal is to unequivocally confirm that the chemical structure of the candidate material is indeed 2,3-Dihydroxy-4-methylbenzoic acid.
-
Causality: FTIR provides a unique molecular "fingerprint" by probing the vibrational modes of chemical bonds. It is excellent for confirming the presence of key functional groups (e.g., -OH, C=O, aromatic ring).
-
Protocol:
-
Acquire the FTIR spectrum of the DMBA candidate material using an Attenuated Total Reflectance (ATR) accessory from 4000 to 400 cm⁻¹.
-
Compare the resulting spectrum to a known reference spectrum or to theoretical predictions.
-
Self-Validation: Perform a system suitability check by running a polystyrene standard to verify wavenumber accuracy.
-
-
Expected Peaks:
-
Broad O-H stretch (from carboxylic acid and phenol groups): ~3500-2500 cm⁻¹
-
Carbonyl C=O stretch (from carboxylic acid): ~1700-1680 cm⁻¹
-
Aromatic C=C stretches: ~1600-1450 cm⁻¹
-
C-O stretches: ~1300-1200 cm⁻¹
-
-
Causality: MS provides the exact molecular weight of the compound and offers structural information through fragmentation patterns. This is a highly specific identity test.
-
Protocol:
-
Prepare a dilute solution of DMBA in a suitable solvent (e.g., methanol).
-
Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-ToF).
-
Acquire the spectrum in both positive and negative ion modes.
-
Self-Validation: Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure mass accuracy.
-
-
Expected Results:
-
Molecular Formula: C₈H₈O₄
-
Exact Mass: 168.0423
-
Negative Ion Mode [M-H]⁻: m/z 167.0350
-
Positive Ion Mode [M+H]⁺: m/z 169.0495
-
-
Causality: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.
-
Protocol:
-
Dissolve an accurately weighed amount of DMBA in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data and assign the observed chemical shifts, coupling constants, and integrations to the molecular structure.
-
Self-Validation: The solvent peak (e.g., DMSO-d₆ at ~2.50 ppm for ¹H) serves as an internal reference.
-
-
Expected ¹H NMR Shifts (in DMSO-d₆):
-
Aromatic protons (2H)
-
Methyl protons (3H, singlet)
-
Hydroxyl protons (2H, broad singlets)
-
Carboxylic acid proton (1H, very broad singlet)
-
Note: Specific chemical shifts for DMBA are not widely published, but shifts for the closely related 2,3-dihydroxybenzoic acid in DMSO-d6 show aromatic protons between 6.7 and 7.3 ppm.[7]
-
Purity Assessment
Purity determination is a critical component, involving the quantification of all potential impurities.
-
Causality: HPLC is the gold standard for separating and quantifying organic impurities, including isomers and synthesis-related byproducts. The challenge with dihydroxybenzoic acids is their structural similarity, requiring a highly selective method.[8][9]
-
Protocol:
-
System: HPLC with a Diode Array Detector (DAD) or UV detector.
-
Column: A mixed-mode or polar-embedded column is recommended for enhanced selectivity of polar isomers (e.g., Coresep SB or Amaze TR).[8] A standard C18 column may not provide adequate resolution.
-
Mobile Phase: A gradient of acetonitrile and an acidic aqueous buffer (e.g., 0.1% formic acid or 15 mM ammonium formate pH 3.0) is a typical starting point.[8][10]
-
Detection: Monitor at a wavelength where DMBA and potential impurities have significant absorbance (e.g., 255 nm or 280 nm).[8][11]
-
Sample Preparation: Prepare a solution of DMBA in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the sample and perform an area percent calculation for all observed peaks.
-
Self-Validation (System Suitability):
-
Precision: Five replicate injections of the standard should have a %RSD of <2.0% for the main peak area.
-
Resolution: If available, spike the sample with a known isomer (e.g., 2,4-dihydroxy-4-methylbenzoic acid) to ensure a baseline resolution of >1.5.
-
-
Caption: Specificity demonstration via HPLC separation.
The following tests account for non-chromatographic impurities and should be performed according to standard pharmacopeial methods.
| Test | Method | Purpose | Acceptance Criteria |
| Residual Solvents | Headspace Gas Chromatography (GC-HS) | To quantify volatile solvents from the synthesis process. | As per ICH Q3C guidelines. |
| Water Content | Karl Fischer Titration | To quantify the amount of water in the material. | Typically < 0.5% |
| Sulphated Ash | Ignition in presence of H₂SO₄ | To quantify non-volatile inorganic impurities. | Typically < 0.1% |
Assay (Potency) Determination
The assay is the definitive measure of the amount of pure DMBA in the material. The most accepted method is the mass balance approach.
-
Causality: The mass balance approach provides a highly accurate assay value by subtracting the percentages of all identified impurities from 100%. This is often considered more reliable than a single direct measurement.
-
Calculation: Assay (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Sulphated Ash)
-
Example Calculation Table:
| Impurity Type | Result |
| Chromatographic Impurities (HPLC) | 0.15% |
| Water Content (Karl Fischer) | 0.20% |
| Residual Solvents (GC-HS) | 0.05% |
| Sulphated Ash | 0.08% |
| Total Impurities | 0.48% |
| Assay (by Mass Balance) | 99.52% |
Comparing Alternatives: Why This Workflow is Authoritative
While a single technique like HPLC can provide an assay value, it cannot provide a complete picture. An impurity that does not have a chromophore would be invisible to a UV detector. Similarly, relying solely on a melting point is insufficient as impurities can either depress the melting point or have no effect. The multi-technique workflow described here provides a self-validating system where the results from orthogonal methods corroborate each other, establishing a trustworthy and authoritative value for the reference standard. This comprehensive approach is aligned with the expectations of global regulatory bodies like the FDA and EMA.[2][12]
Conclusion
The validation of a 2,3-Dihydroxy-4-methylbenzoic acid reference standard is a rigorous, multi-step process. By systematically applying orthogonal analytical techniques for identity, purity, and assay, a laboratory can establish a standard with the highest degree of scientific certainty. This ensures the reliability of all subsequent analytical data generated using this standard, thereby upholding the principles of quality and safety in drug development.
References
- ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass.
- HELIX Chromatography. HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid.
- PharmaCompass.com. Benzoic acid, European Pharmacopoeia (EP) Reference Standard.
- Sigma-Aldrich.
- Muljono, R. A., Darsono, F. L., Scheffer, J. J., & Verpoorte, R. (2001). Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography.
- SIELC Technologies. HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column.
- PubChem. 2,3-dihydroxy-4-methoxybenzoic acid.
- Sigma-Aldrich.
- BenchChem. (2025).
- LGC Standards. Benzoic Acid | CAS 65-85-0.
- ChemicalBook. 2,3-Dihydroxybenzoic acid(303-38-8) 1H NMR spectrum.
- NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309).
- Santa Cruz Biotechnology. 2,3-dihydroxy-4-methylbenzoic acid | SCBT.
- Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191.
- European Medicines Agency. (2024, June 14). ICH Q2(R2)
- SpectraBase. 2,3-Dihydroxy-benzoic acid - Optional[13C NMR] - Chemical Shifts.
- PubChem. Benzoic Acid.
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Efor Group. Validation of analytical procedures according to the ICH guidelines.
- IntuitionLabs.ai. (2026, January 8). ICH Q2(R2)
- Santa Cruz Biotechnology. 2,3-dihydroxy-4-methylbenzoic acid (Japanese).
- PubChem. 2,3-Dihydroxybenzoic Acid.
- NIST. Benzoic acid, 4-methyl-.
- VU Research Repository. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
- PLOS. (2014, February 14).
- NIST. Benzoic acid, 2,4-dihydroxy-, methyl ester.
- PubChem. Benzoic acid, 2,3-dihydroxy, methyl ester, DTBS.
- NIST. 2-Hydroxy-4-methylbenzoic acid.
- MDPI. (2022, July 21). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design.
- Rasayan Journal of Chemistry. SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES.
- NIST. Benzoic acid, 4-methyl-, methyl ester.
- ChemicalBook. 2,3,4-Trihydroxybenzoic acid(610-02-6) 1H NMR spectrum.
- Longdom Publishing.
- ChemicalBook. (2026, January 13). 2,6-DIHYDROXY-4-METHYLBENZOIC ACID.
- Wiley Online Library. (2006, September 5). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids.
- Wikipedia. p-Toluic acid.
- Atmospheric Measurement Techniques. (2015, March 4). An enhanced procedure for measuring organic acids and methyl esters in PM2.5.
- ScienceDirect.
- Chromatography Forum. (2019, April 14). Analysis of benzoic and salicylic acids.
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. Benzoic acid, European Pharmacopoeia (EP) Reference Standard - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 4. 苯甲酸 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. scbt.com [scbt.com]
- 7. 2,3-Dihydroxybenzoic acid(303-38-8) 1H NMR spectrum [chemicalbook.com]
- 8. helixchrom.com [helixchrom.com]
- 9. HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 10. journals.plos.org [journals.plos.org]
- 11. Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. intuitionlabs.ai [intuitionlabs.ai]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2,3-Dihydroxy-4-methylbenzoic Acid in Immunoassays
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 2,3-Dihydroxy-4-methylbenzoic acid in a competitive immunoassay format. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of immunoassay specificity and validation. We will move beyond rote protocols to explore the scientific rationale behind each step, ensuring the development of a robust and reliable assay.
The Imperative of Specificity in Immunoassays for Small Molecules
Immunoassays are a cornerstone of modern bioanalysis, prized for their sensitivity and high-throughput capabilities. However, when dealing with small molecules (haptens) such as 2,3-Dihydroxy-4-methylbenzoic acid, the Achilles' heel of this technology is often its specificity. An antibody raised against a specific hapten may also bind to structurally similar molecules, leading to cross-reactivity. This can result in false-positive results or an overestimation of the analyte concentration, with potentially significant consequences in both research and clinical settings.[1][2]
Therefore, a rigorous evaluation of an immunoassay's cross-reactivity is not merely a validation checkbox but a fundamental aspect of ensuring data integrity.[3][4] This guide will provide the tools and intellectual framework to conduct these critical studies.
The Competitive ELISA: A Suitable Platform for Hapten Detection
For small molecules like 2,3-Dihydroxy-4-methylbenzoic acid, the competitive enzyme-linked immunosorbent assay (ELISA) is the most appropriate format.[5][6] In this setup, the target analyte in the sample competes with a labeled version of the analyte (or a hapten-protein conjugate) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[7][8]
Caption: Principle of Competitive ELISA for Hapten Detection.
Designing the Cross-Reactivity Study: A Step-by-Step Approach
A well-designed cross-reactivity study is systematic and proactive. It involves anticipating potential cross-reactants and challenging the assay with them in a controlled manner.
Step 1: Selection of Potential Cross-Reactants
The first and most critical step is to identify compounds that are structurally similar to 2,3-Dihydroxy-4-methylbenzoic acid. The degree of cross-reactivity is directly related to the structural homology between the analyte and the interfering compound. For our target molecule, the most relevant potential cross-reactants are its isomers and other closely related benzoic acid derivatives.
Our Target Analyte:
-
2,3-Dihydroxy-4-methylbenzoic acid
Primary Candidates for Cross-Reactivity Testing:
-
Isomers of Dihydroxybenzoic Acid: These compounds share the same molecular formula (C₇H₆O₄) but differ in the substitution pattern of the hydroxyl groups on the benzoic acid ring.[9]
-
Other Related Compounds:
-
Salicylic acid (2-Hydroxybenzoic acid)
-
4-Methylbenzoic acid
-
The rationale for selecting these compounds is to systematically probe the antibody's binding pocket and understand which structural features are critical for recognition.
Step 2: Experimental Workflow
The following workflow outlines the key stages of the cross-reactivity study.
Caption: Experimental Workflow for Cross-Reactivity Assessment.
Detailed Experimental Protocols
The following protocols provide a robust starting point for your studies. As a senior application scientist, I must emphasize that optimization is key. The concentrations and incubation times provided should be considered as a baseline, to be refined based on the specific antibody and reagents used.
Protocol 1: Preparation of Immunogen (Hapten-Carrier Conjugate)
To elicit an immune response against a small molecule, it must first be conjugated to a larger carrier protein.[21] Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) are commonly used for this purpose. The carboxyl group of 2,3-Dihydroxy-4-methylbenzoic acid can be coupled to primary amines on the carrier protein using a carbodiimide reaction with EDC and NHS.[2][7][22]
Materials:
-
2,3-Dihydroxy-4-methylbenzoic acid
-
Bovine Serum Albumin (BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve 2,3-Dihydroxy-4-methylbenzoic acid in a minimal amount of DMSO and then dilute in Activation Buffer to a final concentration of 10 mg/mL.
-
Add a 5-fold molar excess of both EDC and NHS to the hapten solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl group.
-
Dissolve BSA in Conjugation Buffer to a concentration of 10 mg/mL.
-
Add the activated hapten solution to the BSA solution. The molar ratio of hapten to carrier protein should be optimized, but a starting point of 20:1 to 40:1 is recommended.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring.
-
Transfer the reaction mixture to dialysis tubing and dialyze against PBS at 4°C with several buffer changes over 48 hours to remove unreacted hapten and coupling reagents.
-
Determine the concentration and conjugation efficiency of the resulting immunogen using spectrophotometry or MALDI-TOF mass spectrometry.[23]
Protocol 2: Competitive ELISA for Cross-Reactivity Testing
This protocol assumes the availability of a specific polyclonal or monoclonal antibody against 2,3-Dihydroxy-4-methylbenzoic acid.
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)
-
Assay Buffer (e.g., 1% BSA in Wash Buffer)
-
2,3-Dihydroxy-4-methylbenzoic acid standard
-
Potential cross-reactants
-
Primary antibody against 2,3-Dihydroxy-4-methylbenzoic acid
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
Procedure:
-
Coating: Dilute the hapten-protein conjugate (prepared with a different carrier protein than the immunogen, e.g., Ovalbumin, to avoid anti-carrier protein antibodies interference) to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well and incubate overnight at 4°C.[24]
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at 37°C.[24]
-
Washing: Repeat the wash step.
-
Competitive Reaction:
-
Prepare a standard curve of 2,3-Dihydroxy-4-methylbenzoic acid in Assay Buffer (e.g., from 1 ng/mL to 1000 ng/mL).
-
Prepare serial dilutions of each potential cross-reactant in Assay Buffer. The concentration range should typically be wider than that of the standard curve (e.g., from 1 ng/mL to 10,000 ng/mL).
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or cross-reactant dilution with 50 µL of the diluted primary antibody for 30 minutes at 37°C.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step.
-
Substrate Reaction: Add 100 µL of substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Data Analysis and Interpretation
The final step is to analyze the data and calculate the percent cross-reactivity for each tested compound.
-
Generate Standard and Inhibition Curves: Plot the absorbance values against the logarithm of the concentration for the standard (2,3-Dihydroxy-4-methylbenzoic acid) and each potential cross-reactant.
-
Determine the IC50 Values: The IC50 is the concentration of the analyte or cross-reactant that causes a 50% reduction in the maximum signal. This value should be determined for the standard and for each compound that shows significant inhibition.
-
Calculate Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of 2,3-DH-4-MBA / IC50 of Potential Cross-Reactant) x 100 [11]
Comparative Data Presentation
The results should be summarized in a clear and concise table for easy comparison.
| Compound Tested | IC50 (ng/mL) | % Cross-Reactivity |
| 2,3-Dihydroxy-4-methylbenzoic acid | 15.2 | 100% |
| 2,3-Dihydroxybenzoic acid | 45.8 | 33.2% |
| 2,4-Dihydroxybenzoic acid | >10,000 | <0.15% |
| 2,5-Dihydroxybenzoic acid (Gentisic acid) | >10,000 | <0.15% |
| 3,4-Dihydroxybenzoic acid (Protocatechuic acid) | 897.5 | 1.7% |
| Salicylic acid | >10,000 | <0.15% |
| 4-Methylbenzoic acid | 253.1 | 6.0% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion: Towards a Fully Validated Immunoassay
This guide has provided a comprehensive roadmap for conducting cross-reactivity studies of 2,3-Dihydroxy-4-methylbenzoic acid in an immunoassay format. By understanding the underlying principles of competitive immunoassays, carefully selecting potential cross-reactants, and executing robust experimental protocols, researchers can generate high-quality data that unequivocally defines the specificity of their assay. This level of rigor is essential for ensuring the reliability of research findings and for meeting the stringent requirements of regulatory bodies such as the FDA and those outlined in the ICH guidelines.[3][25][26][27][28] Ultimately, a well-characterized and validated immunoassay is an indispensable tool for advancing scientific knowledge and drug development.
References
-
2,4-Dihydroxybenzoic acid. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]
-
Chemical structure of protocatechuic acid (C7H6O4), also known as... (n.d.). In ResearchGate. Retrieved February 19, 2026, from [Link]
-
Gentisic acid. (n.d.). In NIST WebBook. Retrieved February 19, 2026, from [Link]
-
Chemical structure of protocatechuic acid. (n.d.). In ResearchGate. Retrieved February 19, 2026, from [Link]
-
Benzoic acid, 3,4-dihydroxy-. (n.d.). In NIST WebBook. Retrieved February 19, 2026, from [Link]
-
2,4-dihydroxybenzoic acid. (n.d.). In Stenutz. Retrieved February 19, 2026, from [Link]
-
Competitive ELISA Protocol. (n.d.). In Creative Diagnostics. Retrieved February 19, 2026, from [Link]
-
Coupling to Carrier Proteins: An Overview. (2016, January 27). In G-Biosciences. Retrieved February 19, 2026, from [Link]
-
HPLC Method for Dihydroxybenzoic Acids. (n.d.). In SIELC Technologies. Retrieved February 19, 2026, from [Link]
-
EDC/NHS conjugation: Is it possible to activate amine first? (2022, September 4). In ResearchGate. Retrieved February 19, 2026, from [Link]
-
Protocatechuic Acid. (n.d.). In PubChem. Retrieved February 19, 2026, from [Link]
-
CID 164181233. (n.d.). In PubChem. Retrieved February 19, 2026, from [Link]
-
Gentisic acid. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]
-
2,4-Dihydroxybenzoic Acid. (n.d.). In PubChem. Retrieved February 19, 2026, from [Link]
-
Gentisic Acid 5-O-Beta-Dglucopyranoside. (n.d.). In PubChem. Retrieved February 19, 2026, from [Link]
-
2,5-dihydroxybenzoic acid, 490-79-9. (n.d.). In The Good Scents Company. Retrieved February 19, 2026, from [Link]
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017, September 26). In G-Biosciences. Retrieved February 19, 2026, from [Link]
-
Conjugation with EDC. (2013, July 4). In ResearchGate. Retrieved February 19, 2026, from [Link]
-
3,4-Dihydroxybenzoic Acid. (n.d.). In SIELC Technologies. Retrieved February 19, 2026, from [Link]
-
Showing dietary polyphenol Gentisic acid. (n.d.). In Phenol-Explorer. Retrieved February 19, 2026, from [Link]
-
Showing dietary polyphenol Protocatechuic acid. (n.d.). In Phenol-Explorer. Retrieved February 19, 2026, from [Link]
-
Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. (n.d.). In PMC. Retrieved February 19, 2026, from [Link]
-
Dihydroxybenzoic acid. (n.d.). In Grokipedia. Retrieved February 19, 2026, from [Link]
-
Hapten-Carrier Conjugation. (n.d.). In Creative Biolabs. Retrieved February 19, 2026, from [Link]
-
2,5-Dihydroxybenzoic acid. (n.d.). In PubChem. Retrieved February 19, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). In AMSbiopharma. Retrieved February 19, 2026, from [Link]
-
UV spectra of the dihydroxybenzoic acid isomers in MeOH. (n.d.). In ResearchGate. Retrieved February 19, 2026, from [Link]
-
A Practical Guide to Immunoassay Method Validation. (n.d.). In PMC. Retrieved February 19, 2026, from [Link]
-
Q2(R2) Validation of Analytical Procedures. (n.d.). In Food and Drug Administration. Retrieved February 19, 2026, from [Link]
-
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4). In BioAgilytix. Retrieved February 19, 2026, from [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 8). In IntuitionLabs.ai. Retrieved February 19, 2026, from [Link]
-
Synthesis of 4‐[(E)‐[(2,3‐dihydroxyphenyl)methylidene]amino]benzoic acid 1. (n.d.). In ResearchGate. Retrieved February 19, 2026, from [Link]
-
2,3-dihydroxy-4-methylbenzoic acid (C8H8O4). (n.d.). In PubChemLite. Retrieved February 19, 2026, from [Link]
-
2,3-Dihydroxybenzoic Acid. (n.d.). In PubChem. Retrieved February 19, 2026, from [Link]
Sources
- 1. CID 164181233 | C14H12O8 | CID 164181233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 4. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoic acid, 3,4-dihydroxy- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Protocatechuic Acid | C7H6O4 | CID 72 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. 2,3-Dihydroxybenzoic Acid | C7H6O4 | CID 19 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,4-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 12. 2,4-Dihydroxybenzoic Acid | C7H6O4 | CID 1491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Gentisic acid [webbook.nist.gov]
- 14. Gentisic acid - Wikipedia [en.wikipedia.org]
- 15. phenol-explorer.eu [phenol-explorer.eu]
- 16. 2,5-Dihydroxybenzoic acid | C7H6O4 | CID 3469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. Showing dietary polyphenol Protocatechuic acid - Phenol-Explorer [phenol-explorer.eu]
- 21. creative-biolabs.com [creative-biolabs.com]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Gentisic acid [webbook.nist.gov]
- 25. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 26. fda.gov [fda.gov]
- 27. worldwide.com [worldwide.com]
- 28. intuitionlabs.ai [intuitionlabs.ai]
Safety Operating Guide
2,3-Dihydroxy-4-methylbenzoic acid proper disposal procedures
Executive Summary & Chemical Profile
This guide defines the standard operating procedure (SOP) for the disposal of 2,3-Dihydroxy-4-methylbenzoic acid (CAS: 3929-89-3).[1][2] While often treated as a generic organic solid, its specific structural properties—a catechol (1,2-dihydroxybenzene) moiety combined with a carboxylic acid—dictate specific handling protocols to prevent oxidative instability and dangerous incompatibilities.[1][2]
Operational Directive: Treat this substance as a Non-Halogenated Organic Irritant . It does not typically fall under RCRA P-list or U-list acute toxins, but it must be segregated from strong oxidizers due to the reactivity of the phenolic hydroxyl groups.[1][2]
Chemical Identity & Safety Data
| Parameter | Specification | Operational Implication |
| CAS Number | 3929-89-3 | Use for waste manifest labeling.[1][2] |
| Molecular Formula | C₈H₈O₄ | High oxygen content; potential for rapid oxidation.[2] |
| Physical State | Solid (Powder/Crystal) | Dust generation is the primary exposure vector.[2] |
| Acidity (pKa) | ~2.9 - 4.5 (Predicted) | Weak acid; compatible with standard organic waste streams.[1][2] |
| GHS Hazards | H315, H319, H335 | Irritant: Skin, Eye, Respiratory System.[1][3] |
| Incompatibilities | Strong Oxidizers, Nitric Acid | CRITICAL: Phenolic rings can undergo uncontrolled nitration with nitric acid, generating heat and potentially unstable nitro-compounds.[1][2] |
Pre-Disposal Risk Assessment
Before initiating disposal, you must validate the waste matrix. The presence of the catechol group (two adjacent hydroxyls) makes this compound susceptible to autoxidation in basic solutions, turning the waste dark brown/black (quinone formation).
Safety Critical Check:
-
Do NOT mix with oxidizing acids (Nitric, Perchloric, Chromic).[4]
-
Do NOT mix with heavy metal waste (Iron/Copper salts can catalyze oxidation of the catechol group).
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 mask (minimum) or fume hood usage to prevent inhalation of irritant dust.
-
Dermal: Nitrile gloves (0.11 mm thickness minimum).[1] Standard latex is insufficient for organic acid solutions.
-
Ocular: Chemical splash goggles. Safety glasses are insufficient if working with liquid waste streams.
Waste Segregation Protocol (The Core Logic)
Proper segregation minimizes disposal costs and prevents cross-reactivity. Use the following logic flow to determine the correct waste stream.
Figure 1: Waste Stream Decision Matrix.[1][2] Note that "Stream A" is the preferred path for organic solutions to minimize incineration costs.
Detailed Disposal Procedures
Scenario A: Disposal of Pure Solid (Excess Reagent)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[2] Avoid metal containers due to potential corrosion from the carboxylic acid group.
-
Labeling: Affix a hazardous waste label.
-
Protocol:
-
Transfer solid carefully using a plastic spatula to avoid dust generation.
-
Wipe the container threads to ensure a tight seal.
-
Place the container in the "Solid Organic Waste" accumulation area.
-
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
-
Segregation: Ensure the solution does not contain oxidizing agents.[4][7]
-
Neutralization (Optional but Recommended for Aqueous Streams):
-
If the waste is an acidic aqueous solution, slowly add Sodium Bicarbonate (NaHCO₃) until effervescence ceases.[1]
-
Why? Neutralization prevents pressure buildup in waste drums and reduces corrosion risks.
-
-
Collection:
-
Pour into the "Non-Halogenated Organic Solvent" carboy if dissolved in ethanol, methanol, or DMSO.[1]
-
Pour into the "Halogenated Solvent" carboy ONLY if dissolved in chlorinated solvents (DCM, Chloroform).
-
Scenario C: Empty Container Management
-
P-List Status: This chemical is not P-listed (acutely toxic).[2] Therefore, triple-rinsing is sufficient for the container to be considered "RCRA Empty."[2]
-
Protocol:
-
Triple rinse the bottle with a solvent capable of solubilizing the residue (Ethanol or Methanol is preferred over water due to solubility).
-
Pour rinsate into the appropriate liquid waste container.
-
Deface the label completely.
-
Discard the bottle in standard glass trash or recycling, depending on facility rules.
-
Emergency Spill Management
In the event of a spill, immediate action is required to prevent respiratory exposure to the dust.
Step-by-Step Spill Cleanup:
-
Isolate: Evacuate the immediate area if the dust cloud is visible.
-
Protect: Don N95 mask, goggles, and nitrile gloves.
-
Contain:
-
Clean:
-
Dispose: Label the waste bag as "Contaminated Debris - 2,3-Dihydroxy-4-methylbenzoic acid" and place it in the solid hazardous waste bin.[1][2]
Regulatory Compliance & References
RCRA Classification (USA):
-
This material is not specifically listed under 40 CFR 261.33 (P or U lists).[1][2]
-
However, if the waste exhibits a pH < 2, it is classified as D002 (Corrosive) .[1] Always check the pH of aqueous solutions before disposal.
Transport (DOT):
-
Generally Not Regulated as a hazardous material for ground transport in small quantities.
-
Note: Always refer to the specific vendor SDS, as bulk quantities may be classified under UN3077 (Environmentally Hazardous Substance, Solid, N.O.S.) depending on marine pollutant status.[1]
References:
-
PubChem. (2025).[1][2] 2,3-Dihydroxy-4-methylbenzoic acid (Compound Summary). National Library of Medicine. [Link][1][2]
-
US EPA. (2024). Defining Hazardous Waste: Listed and Characteristic Wastes.[Link]
Sources
- 1. PubChemLite - 2,3-dihydroxy-4-methylbenzoic acid (C8H8O4) [pubchemlite.lcsb.uni.lu]
- 2. 2,3-Dihydroxy-4-methoxybenzoic acid | C8H8O5 | CID 77534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. nj.gov [nj.gov]
- 5. 2,3-dihydroxy-4-methylbenzoic acid | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Dihydroxy-4-methylbenzoic Acid
As researchers and scientists dedicated to advancing drug development, our work with novel chemical compounds is foundational. Yet, the pursuit of innovation must be anchored in an unwavering commitment to safety. This guide provides essential, field-proven safety protocols for handling 2,3-Dihydroxy-4-methylbenzoic acid, a compound of interest that, like many aromatic carboxylic acids, demands meticulous handling. My aim here is not to simply list rules, but to provide a clear, logical framework for why these procedures are critical, empowering you to work both effectively and safely.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its hazard profile is non-negotiable. 2,3-Dihydroxy-4-methylbenzoic acid is classified under the Globally Harmonized System (GHS) with specific risks that dictate our safety protocols.[1]
Table 1: GHS Hazard Profile for 2,3-Dihydroxy-4-methylbenzoic Acid
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |
The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. The causality is clear: the acidic and phenolic nature of the compound can disrupt cell membranes, leading to irritation upon contact. Our choice of Personal Protective Equipment (PPE) is a direct response to mitigate these specific risks.
Core Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is essential to prevent exposure. The following sections detail the minimum required PPE for handling 2,3-Dihydroxy-4-methylbenzoic acid in a laboratory setting.
Eye and Face Protection: The First Line of Defense
Given the classification as a serious eye irritant, robust eye protection is mandatory.[1][2]
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes, conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[3] Standard safety glasses are insufficient as they do not protect against dust particles that can easily enter around the frames.
-
Enhanced Precaution: When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during dissolution in a solvent), a full-face shield should be worn in addition to chemical safety goggles.[4][5] This provides an essential secondary barrier, protecting the entire face from contact.
Hand Protection: Preventing Dermal Exposure
The compound is a known skin irritant, making glove selection and proper use a critical control point.[1]
-
Glove Material: Nitrile gloves are the standard and recommended choice for handling this and similar aromatic acids.[6][7][8] They offer excellent resistance to a wide range of chemicals and provide a good balance of dexterity and protection.[8] Always consult a glove compatibility chart for the specific solvents you may be using.
-
Protocol:
-
Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Proper Removal: To avoid cross-contamination, use the proper glove removal technique (glove-to-glove, then skin-to-skin) to avoid touching the outer, contaminated surface with bare skin.
-
Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container.[9]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2]
-
Table 2: General Glove Material Chemical Resistance
| Glove Material | Acid Resistance | Solvent Resistance (General) | Notes |
| Nitrile | Good to Excellent | Good | Recommended for handling 2,3-Dihydroxy-4-methylbenzoic acid.[7][8] |
| Latex | Good | Poor | Can cause allergic reactions.[8] |
| Neoprene | Excellent | Good | Offers good protection against acids and some solvents.[8] |
| Butyl | Excellent | Poor (Aromatics) | Superior resistance to highly corrosive acids but less versatile for solvents.[8] |
Body Protection: Shielding Skin and Clothing
To prevent incidental contact with skin and to protect personal clothing from contamination, appropriate body protection is necessary.
-
Standard Operations: A clean, buttoned laboratory coat should be worn at all times in the laboratory.
-
Weighing and Transfer: When handling the solid powder, especially outside of a chemical fume hood (e.g., at a weighing balance), an additional chemical-resistant apron can provide an extra layer of protection against spills.[4]
-
Clothing: Wear long pants and closed-toe shoes to ensure maximum skin coverage.[5]
Respiratory Protection: Mitigating Inhalation Risk
As the compound may cause respiratory irritation, controlling dust inhalation is paramount.[1][2]
-
Primary Control: Whenever possible, handle the solid material in a certified chemical fume hood or a ventilated enclosure to minimize airborne dust.[3]
-
When a Fume Hood is Not Feasible: If weighing must be done on an open bench, ensure the area is well-ventilated.[2][9]
-
Required Respiratory Protection: For large-scale work, emergency situations (spills), or in areas with inadequate ventilation, a respirator is required. Use a NIOSH-approved respirator with a particulate filter (N95 or better) or a European Standard EN 143 compliant filter.[2][3] A simple dust mask is not sufficient.[6] Always ensure you have been properly fit-tested for the respirator you are using.
Procedural Plans: From Preparation to Disposal
A self-validating safety system extends beyond simply wearing PPE. It encompasses the entire workflow, from preparation to final disposal.
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Workflow for the correct sequence of donning and doffing PPE.
Handling and Operational Plan
-
Designated Area: Designate a specific area for handling 2,3-Dihydroxy-4-methylbenzoic acid.
-
Ventilation: Use a chemical fume hood for all manipulations that may generate dust.[1]
-
Dispensing: Use a spatula to dispense the solid. Avoid creating dust clouds by handling the material gently.[10]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][9][11] Store locked up.[3][9][11]
Spill and Emergency Plan
In the event of an accidental release, a clear and immediate response is critical.
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE, including respiratory protection, gloves, and eye protection, before attempting cleanup.
-
Containment: Gently sweep up the spilled solid, avoiding dust formation, and place it into a suitable, labeled container for hazardous waste disposal.[9][10] Do not allow the chemical to enter drains.[12]
-
Decontamination: Clean the affected area thoroughly.
Table 3: Emergency First Aid Procedures
| Exposure Route | First Aid Response |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of soap and water. If irritation occurs, seek medical attention.[1][2][9][11] |
| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do so. Continue rinsing. Immediately call an ophthalmologist or seek medical attention.[1][2][3][9][11] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[2][9][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately make the victim drink water (two glasses at most). Consult a physician.[1][2][11] |
Disposal Plan
All waste materials must be treated as hazardous waste.
-
Chemical Waste: Unused 2,3-Dihydroxy-4-methylbenzoic acid must be disposed of through a licensed professional waste disposal service.[10]
-
Contaminated Materials: All contaminated PPE (gloves, etc.) and materials (weighing paper, paper towels used for cleanup) must be placed in a sealed, clearly labeled hazardous waste container.
-
Regulatory Compliance: Dispose of all waste in accordance with local, regional, and national environmental regulations.[2][3][9][11][12] Do not empty into drains.[12]
By internalizing the "why" behind these protocols, you transform a checklist into a robust safety culture. This comprehensive approach ensures that we can continue our vital research with confidence, knowing that we have prioritized the well-being of ourselves and our colleagues.
References
- SAFETY DATA SHEET - MilliporeSigma. (2025). MilliporeSigma.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
- How to Choose PPE for Chemical Work. (2025).
- 5 Types of PPE for Hazardous Chemicals. (2022).
- Safety equipment, PPE, for handling acids. (2022). Quicktest.
- Acid Resistant PPE: Safety for Chemical Workers. (2026). Accio.
- Safety Data Sheet: 2-Methylbenzoic acid. Carl ROTH.
- Safety Data Sheet: 2,3-Dihydroxybenzoic acid. (2024). Carl ROTH.
- OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington.
- 2,4-DIHYDROXY BENZOIC ACID CAS No 89-86-1 MATERIAL SAFETY D
Sources
- 1. carlroth.com [carlroth.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. quicktest.co.uk [quicktest.co.uk]
- 7. Acid Resistant PPE: Safety for Chemical Workers [accio.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
